3-Bromo-N-methyl-5-nitrobenzamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-bromo-N-methyl-5-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O3/c1-10-8(12)5-2-6(9)4-7(3-5)11(13)14/h2-4H,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDFRUPQKYIBRNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CC(=C1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40623914 | |
| Record name | 3-Bromo-N-methyl-5-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40623914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90050-52-5 | |
| Record name | 3-Bromo-N-methyl-5-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40623914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-N-methyl-5-nitrobenzamide | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Bromo-N-methyl-5-nitrobenzamide
This guide provides a comprehensive overview of a reliable and well-documented synthetic pathway to 3-Bromo-N-methyl-5-nitrobenzamide, a valuable building block in medicinal chemistry and drug discovery. The presented methodology is designed for researchers, scientists, and professionals in the field of drug development, emphasizing not only the procedural steps but also the underlying chemical principles and rationale for experimental choices.
Introduction
This compound is a bespoke chemical entity whose structural features—a bromine atom, a nitro group, and an N-methyl amide moiety on a benzene ring—confer upon it a unique reactivity profile. This makes it a sought-after intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The strategic placement of the bromo and nitro groups, both being electron-withdrawing, significantly influences the chemical behavior of the molecule, particularly at the amide linkage and the aromatic ring. This guide will detail a robust, multi-step synthesis commencing from the readily available starting material, 3-nitrobenzoic acid.
Overall Synthesis Pathway
The synthesis of this compound can be efficiently achieved through a three-step sequence starting from 3-nitrobenzoic acid. This pathway involves:
-
Electrophilic Aromatic Substitution: Bromination of 3-nitrobenzoic acid to yield 3-bromo-5-nitrobenzoic acid.
-
Acyl Chloride Formation: Conversion of 3-bromo-5-nitrobenzoic acid to the more reactive 3-bromo-5-nitrobenzoyl chloride.
-
Amidation: Reaction of 3-bromo-5-nitrobenzoyl chloride with methylamine to afford the final product, this compound.
This approach is advantageous due to the accessibility of the starting materials and the generally high-yielding nature of each transformation.
Caption: Overall synthetic route to this compound.
Part 1: Synthesis of 3-Bromo-5-nitrobenzoic Acid
The initial step in this synthesis is the regioselective bromination of 3-nitrobenzoic acid. The nitro group is a powerful deactivating group and a meta-director in electrophilic aromatic substitution. This directing effect is crucial for the selective introduction of the bromine atom at the C-5 position.
Experimental Protocol
Materials:
-
3-Nitrobenzoic acid
-
N-Bromosuccinimide (NBS)
-
Concentrated sulfuric acid
-
Ice water
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 3-nitrobenzoic acid in concentrated sulfuric acid at 0°C.[1]
-
Slowly add N-Bromosuccinimide (NBS) portion-wise to the reaction mixture, maintaining the temperature at 0°C.[1]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it in an oil bath at 65°C for 2 hours.[1]
-
Upon completion of the reaction (monitored by TLC), cool the mixture to room temperature and carefully pour it into ice water with stirring.
-
A precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
Dry the collected solid to obtain crude 3-bromo-5-nitrobenzoic acid. The product can be further purified by recrystallization.
Causality and Insights
The use of concentrated sulfuric acid serves a dual purpose: it acts as a solvent and protonates the nitro group, further deactivating the ring towards electrophilic attack and enhancing the meta-directing effect. N-Bromosuccinimide in the presence of a strong acid provides a source of electrophilic bromine. The heating step is necessary to overcome the activation energy barrier for the bromination of the deactivated aromatic ring.
Part 2: Synthesis of 3-Bromo-5-nitrobenzoyl Chloride
The carboxylic acid functional group in 3-bromo-5-nitrobenzoic acid is not sufficiently reactive for direct amidation under mild conditions. Therefore, it is converted to the more electrophilic acyl chloride. Thionyl chloride is a common and effective reagent for this transformation.
Experimental Protocol
Materials:
-
3-Bromo-5-nitrobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Inert solvent (e.g., toluene)
-
Distillation apparatus
Procedure:
-
In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-bromo-5-nitrobenzoic acid in an inert solvent like toluene.
-
Add an excess of thionyl chloride (typically 2-3 equivalents) to the suspension.[2]
-
Gently heat the reaction mixture to reflux. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).[2]
-
After the reaction is complete (typically within 2-4 hours), allow the mixture to cool to room temperature.[2]
-
Remove the excess thionyl chloride and the solvent by distillation under reduced pressure.
-
The crude 3-bromo-5-nitrobenzoyl chloride can be used in the next step without further purification or can be purified by vacuum distillation.[2]
Causality and Insights
The reaction between a carboxylic acid and thionyl chloride proceeds through a nucleophilic acyl substitution mechanism. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion according to Le Chatelier's principle. Running the reaction under reflux ensures a sufficient reaction rate. The use of dry glassware and an inert solvent is crucial to prevent the hydrolysis of the highly reactive acyl chloride product back to the carboxylic acid.
Part 3: Synthesis of this compound
The final step is the amidation of the synthesized 3-bromo-5-nitrobenzoyl chloride with methylamine. This is a nucleophilic acyl substitution reaction where the amine acts as the nucleophile.
Experimental Protocol
Materials:
-
3-Bromo-5-nitrobenzoyl chloride
-
Methylamine solution (e.g., in methanol or water)
-
Dichloromethane (DCM) or a similar inert solvent
-
A base (e.g., triethylamine or excess methylamine)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 3-bromo-5-nitrobenzoyl chloride in an inert solvent such as dichloromethane in a round-bottom flask and cool the solution in an ice bath.
-
Slowly add a solution of methylamine (at least 2 equivalents) to the cooled solution of the acyl chloride with vigorous stirring. One equivalent acts as the nucleophile, and the second neutralizes the HCl byproduct.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until the reaction is complete as monitored by TLC.
-
Quench the reaction by adding water.
-
Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The product can be purified by recrystallization or column chromatography.
Causality and Insights
The reaction between an acyl chloride and a primary amine is typically rapid and exothermic. Cooling the reaction mixture is essential to control the reaction rate and minimize potential side reactions. The use of a base is critical to neutralize the hydrochloric acid formed during the reaction; otherwise, the HCl would protonate the unreacted methylamine, rendering it non-nucleophilic. The workup procedure is designed to remove any unreacted starting materials, byproducts, and excess reagents.
Alternative Synthesis from Methyl 3-bromo-5-nitrobenzoate
An alternative and also efficient route involves the direct amidation of the corresponding methyl ester, methyl 3-bromo-5-nitrobenzoate, with methylamine.[3]
Experimental Protocol
Materials:
-
Methyl 3-bromo-5-nitrobenzoate
-
Methylamine solution (e.g., 12 mol/L in methanol)
-
Tetrahydrofuran (THF)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
1 M Hydrochloric acid
Procedure:
-
Dissolve methyl 3-bromo-5-nitrobenzoate in a mixture of tetrahydrofuran and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[3]
-
Slowly add a solution of methylamine in methanol to the reaction mixture at room temperature.[3]
-
Stir the reaction mixture overnight at room temperature.[3]
-
After the reaction is complete, concentrate the reaction solution under reduced pressure.
-
Add 1 M aqueous hydrochloric acid to the residue and stir to induce precipitation.
-
Filter the resulting solid, wash with water, and dry to obtain this compound.[3]
Causality and Insights
In this route, the ester is converted directly to the amide. This reaction is typically slower than the reaction with the acyl chloride and may require a catalyst and/or heating. DBU is a non-nucleophilic base that can facilitate the reaction. This method avoids the use of thionyl chloride, which can be advantageous from a safety and handling perspective.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 3-Nitrobenzoic acid | C₇H₅NO₄ | 167.12 | 140-142 |
| 3-Bromo-5-nitrobenzoic acid | C₇H₄BrNO₄ | 246.01 | 160-164[4] |
| 3-Bromo-5-nitrobenzoyl chloride | C₇H₃BrClNO₃ | 264.46 | N/A |
| This compound | C₈H₇BrN₂O₃ | 259.06 | N/A |
Workflow Visualization
Caption: Detailed experimental workflow for the synthesis.
Conclusion
The synthesis of this compound presented herein is a robust and reproducible method suitable for laboratory-scale production. By understanding the chemical principles behind each transformation, researchers can effectively troubleshoot and optimize the synthesis for their specific needs. The availability of multiple synthetic routes provides flexibility in the choice of starting materials and reaction conditions. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.
References
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N-Methyl-3,5-dinitrobenzamide. National Center for Biotechnology Information. [Link]
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THIONYL CHLORIDE INDUCED CONVENIENT SYNTHESIS OF BENZAMIDES FROM 3-BROMO-5-NITROBENZOIC ACID AND AMINES UNDER SOLVENT FREE CONDI. ResearchGate. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-N-methyl-5-nitrobenzamide
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: Understanding the Molecule
3-Bromo-N-methyl-5-nitrobenzamide, with the molecular formula C₈H₇BrN₂O₃ and a molecular weight of 259.06 g/mol , is a substituted aromatic amide.[1] Its structure is characterized by a benzene ring functionalized with a bromine atom, a nitro group, and an N-methylcarboxamide group. This specific arrangement of electron-withdrawing groups (bromo and nitro) and the hydrogen-bond-donating/accepting amide moiety dictates its chemical personality, influencing its reactivity, polarity, and intermolecular interactions. A thorough understanding of its physicochemical properties is therefore a critical prerequisite for its application in medicinal chemistry, materials science, or as a synthetic intermediate.
The identity and purity of this compound are foundational parameters that must be established prior to any further characterization. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the definitive technique for this purpose.
Workflow for Identity and Purity Confirmation
Figure 2: A systematic approach for the determination of pKa, starting with computational prediction to guide experimental work.
Spectroscopic Fingerprint: Elucidating the Structure
Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying functional groups. The IR spectrum of this compound is expected to show characteristic absorption bands:
-
N-H Stretch: A sharp peak around 3300 cm⁻¹.
-
C=O Stretch (Amide I): A strong absorption between 1680-1630 cm⁻¹.
-
N-O Asymmetric Stretch: A strong band between 1550-1475 cm⁻¹. [2][3]* N-O Symmetric Stretch: A strong band between 1360-1290 cm⁻¹. [2][3]* C-N Stretch: In the region of 1400-1200 cm⁻¹.
-
C-Br Stretch: Typically found in the fingerprint region below 800 cm⁻¹.
The two strong bands for the nitro group are highly characteristic. [3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the carbon-hydrogen framework of the molecule. Based on the structure, the following signals are anticipated in the ¹H NMR spectrum (in a suitable deuterated solvent like DMSO-d₆):
-
Aromatic Protons: Three signals in the aromatic region (typically δ 7.5-9.0 ppm), likely appearing as multiplets or singlets depending on the coupling constants.
-
N-H Proton: A broad singlet that may exchange with D₂O.
-
N-Methyl Protons: A singlet or doublet (if coupled to the N-H proton) around δ 2.8-3.0 ppm.
The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule.
UV-Vis Spectroscopy
The UV-Vis spectrum is governed by the electronic transitions within the molecule. The presence of the nitroaromatic chromophore is expected to result in a strong absorption band in the UV region, likely between 240-280 nm. [5]
Stability Profile: A Prerequisite for Application
Understanding the chemical stability of this compound is crucial for its storage, handling, and formulation. Forced degradation studies are performed to identify potential degradation pathways and products.
Experimental Protocol: Forced Degradation Study
-
Stress Conditions: Solutions of the compound are subjected to various stress conditions as per ICH guidelines, including:
-
Acidic Hydrolysis: 0.1 M HCl at elevated temperature.
-
Basic Hydrolysis: 0.1 M NaOH at room temperature.
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal Stress: Heating the solid and a solution at an elevated temperature.
-
Photostability: Exposure to UV light.
-
-
Time Points: Samples are collected at various time intervals.
-
Analysis: A stability-indicating HPLC method is used to separate the parent compound from any degradation products.
-
Assessment: The percentage of degradation is calculated, and major degradants are characterized.
Conclusion
This technical guide has outlined the key physicochemical properties of this compound and provided a framework for their experimental determination. While some specific experimental data for this molecule are not widely published, a combination of established analytical protocols and data from closely related analogs allows for a robust and scientifically sound characterization. The methodologies presented herein are designed to be both informative for researchers new to the compound and a valuable reference for seasoned professionals in the pharmaceutical and chemical industries. Adherence to these rigorous analytical practices is fundamental to ensuring the quality, safety, and efficacy of any future application of this molecule.
References
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ResearchGate. (n.d.). (a) UV-vis absorption spectra of different nitroaromatic compounds. (b).... Retrieved from [Link]
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Chemistry LibreTexts. (n.d.). Infrared of nitro compounds. Retrieved from [Link]
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ResearchGate. (n.d.). UV-vis absorption spectra of the reduction of various nitro compounds:. Retrieved from [Link]
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ResearchGate. (n.d.). The UV–vis spectra of various nitroaromatic compounds and excitation of.... Retrieved from [Link]
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Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
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ResearchGate. (n.d.). Fig. S23 The UV-vis absorption spectra of nitro compounds with the same concentration of. Retrieved from [Link]
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IU Indianapolis ScholarWorks. (n.d.). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Retrieved from [Link]
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Journal of the American Chemical Society. (n.d.). The Infrared Spectra of Nitro and Other Oxidized Nitrogen Compounds. Retrieved from [Link]
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Chemistry LibreTexts. (n.d.). IR: nitro groups. Retrieved from [Link]
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PubMed. (n.d.). Aromatic and amine substituent effects on the apparent lipophilicities of N-[(2-pyrrolidinyl)methyl]-substituted benzamides. Retrieved from [Link]
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Spectroscopy Online. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved from [Link]
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Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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SpectraBase. (n.d.). benzamide, 3-bromo-N-[2-[(2-chloro-6-nitrophenyl)amino]ethyl]- - Optional[1H NMR] - Spectrum. Retrieved from [Link]
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SpectraBase. (n.d.). Home. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). Bordwell pKa Table. Retrieved from [Link]
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PubChem. (n.d.). 3-Bromo-N-methylbenzamide. Retrieved from [Link]
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ResearchGate. (n.d.). Relative pKa values of the primary sulfonamide group across the series.... Retrieved from [Link]
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SpectraBase. (n.d.). 3-Bromo-N-(6-methylpyridin-2-yl)benzamide. Retrieved from [Link]
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ResearchGate. (n.d.). Figure 5. (colour online) Solution proton decoupled 13 C NMR spectra of.... Retrieved from [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
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Amazon S3. (2019, April 15). Experiment Stands Corrected: Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. Retrieved from [Link]
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N.A. (n.d.). Approximate pKa chart of the functional groups: values to know. Retrieved from [Link]
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PubChem. (n.d.). 3-Nitrobenzamide. Retrieved from [Link]
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PubChem. (n.d.). 1-Bromo-3-methyl-5-nitrobenzene. Retrieved from [Link]
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PubChem. (n.d.). 3-bromo-5-fluoro-N-methylbenzamide. Retrieved from [Link]
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SpectraBase. (n.d.). 3-Bromo-4-methyl-benzoic acid. Retrieved from [Link]
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ResearchGate. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Retrieved from [Link]
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PubChem. (n.d.). 3-Bromo-N,5-dimethyl-N-phenylbenzamide. Retrieved from [Link]
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PubChem. (n.d.). 3-Bromo-5-nitrobenzoic acid. Retrieved from [Link]
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3-Bromo-N-methyl-5-nitrobenzamide CAS number 90050-52-5
An In-Depth Technical Guide to 3-Bromo-N-methyl-5-nitrobenzamide (CAS No. 90050-52-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a substituted aromatic amide that serves as a specialized building block in organic synthesis. Its trifunctional nature, featuring a bromine atom, a nitro group, and an N-methylamide moiety on a benzene ring, offers a versatile platform for the construction of more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on its utility as an intermediate in pharmaceutical and agrochemical research. While detailed peer-reviewed studies on this specific molecule are limited, this document synthesizes available data and provides experimentally grounded protocols based on established chemical principles and related precursors.
Molecular Structure and Physicochemical Properties
This compound possesses a unique substitution pattern that dictates its reactivity and potential applications. The electron-withdrawing nature of the nitro group and the bromine atom significantly influences the chemistry of the aromatic ring, while the secondary amide provides a site for further functionalization or hydrogen bonding interactions.
Chemical Structure
Caption: 2D Structure of this compound
Physicochemical Data
| Property | Value | Source |
| CAS Number | 90050-52-5 | [1][2][3] |
| Molecular Formula | C₈H₇BrN₂O₃ | [1] |
| Molecular Weight | 259.06 g/mol | [1] |
| Appearance | Yellow solid (predicted) | [1] |
Note: Experimental data for properties like melting point, boiling point, and solubility are not widely published. Researchers should perform their own characterization.
Synthesis and Manufacturing
The synthesis of this compound can be approached through several reliable routes, primarily involving the amidation of a suitable carboxylic acid derivative.
Primary Synthesis Route: From Methyl 3-bromo-5-nitrobenzoate
A direct and efficient method involves the nucleophilic acyl substitution of methyl 3-bromo-5-nitrobenzoate with methylamine.[1] This reaction is typically carried out in a suitable solvent system and may be facilitated by a non-nucleophilic base.
Caption: Synthesis workflow from methyl ester to the final product.
Experimental Protocol:
-
Reaction Setup: In a three-neck flask, dissolve methyl 3-bromo-5-nitrobenzoate (1.0 eq) in a mixture of tetrahydrofuran and methanol.[1]
-
Reagent Addition: While stirring at room temperature, slowly add a solution of methylamine in methanol (e.g., 12 M solution) followed by a catalytic amount of a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[1]
-
Reaction: Allow the mixture to stir overnight at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. To the residue, add 1M aqueous hydrochloric acid to precipitate the product.[1]
-
Isolation: Collect the resulting solid by vacuum filtration, wash with water, and dry to yield this compound.[1] A purity of over 99% with a yield of approximately 94% has been reported for this method.[1]
Alternative Synthesis Route: From 3-Bromo-5-nitrobenzoic Acid
An alternative, two-step approach involves the initial conversion of 3-bromo-5-nitrobenzoic acid to its highly reactive acyl chloride, followed by amidation with methylamine.[4][5]
Step 1: Formation of 3-Bromo-5-nitrobenzoyl chloride
3-Bromo-5-nitrobenzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form 3-bromo-5-nitrobenzoyl chloride.[4][5][6] This intermediate is often used immediately in the next step without extensive purification.
Step 2: Amidation
The crude 3-bromo-5-nitrobenzoyl chloride is then dissolved in an aprotic solvent and reacted with a solution of methylamine.[7] The reaction is typically rapid and exothermic. An excess of methylamine or the addition of a tertiary amine base is used to neutralize the HCl byproduct.
Analytical Characterization
To ensure the identity and purity of this compound, a combination of spectroscopic and chromatographic techniques is essential. While specific datasets are not publicly available in the search results, the following methods are standard for a compound of this nature. Commercial suppliers may provide certificates of analysis with this data upon request.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are crucial for confirming the molecular structure. The aromatic region of the ¹H NMR spectrum will show a characteristic splitting pattern for the three protons on the ring, while other signals will confirm the presence of the N-methyl and N-H protons.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound and its fragmentation pattern, confirming the elemental composition.
-
Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the N-H stretch, C=O stretch (amide I), and N-H bend (amide II), as well as absorptions corresponding to the nitro group (NO₂) and C-Br bond.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.
Applications in Research and Development
While specific applications for this compound are not extensively documented, its structure is analogous to intermediates used in the synthesis of biologically active molecules. Its utility can be inferred from the applications of its precursor, 3-bromo-5-nitrobenzoic acid.[8][9]
Intermediate in Medicinal Chemistry
The presence of three distinct functional groups allows for sequential and site-selective modifications, making it a valuable scaffold in drug discovery.
-
Potential as a Pharmaceutical Building Block: Derivatives of 3-bromo-5-nitrobenzoic acid have shown promise in the development of new therapeutic agents, including those for tuberculosis and certain types of cancer.[8][9] This compound allows for the introduction of an N-methylamide pharmacophore, which can be crucial for target binding and improving pharmacokinetic properties.
-
Structure-Activity Relationship (SAR) Studies: The bromine atom can be used for cross-coupling reactions (e.g., Suzuki, Sonogashira[4], Buchwald-Hartwig) to introduce molecular diversity. The nitro group can be reduced to an amine, providing another point for derivatization.
Agrochemical Synthesis
The 3-bromo-5-nitroaromatic motif is also found in certain agrochemicals. This compound could serve as an intermediate in the synthesis of novel herbicides or pesticides.[8][9]
Safety and Handling
A formal Safety Data Sheet (SDS) for this compound is available and should be consulted before handling.[10] Based on the GHS classification of the structurally related 3-bromo-N-methylbenzamide, the following hazards may be anticipated, though the nitro group may alter the toxicological profile.[11]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Handling Procedures:
-
Use in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.
References
- This compound synthesis - ChemicalBook. (URL: )
- 90050-52-5|this compound|BLD Pharm. (URL: )
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molecular structure of 3-Bromo-N-methyl-5-nitrobenzamide
An In-depth Technical Guide to the Molecular Structure of 3-Bromo-N-methyl-5-nitrobenzamide
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's structure is paramount to unlocking its potential. This guide provides a detailed exploration of this compound, a substituted aromatic amide with significant utility as a versatile building block in organic synthesis. This document delves into its physicochemical properties, synthesis, and a predictive analysis of its spectral characteristics, offering a foundational understanding for its application in further research.
Physicochemical Properties
This compound, with the CAS number 90050-52-5, is a yellow solid at room temperature.[1] Its molecular structure, featuring a bromine atom and a nitro group meta to each other on a benzamide scaffold, provides distinct electronic properties and multiple reaction sites. These characteristics make it a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science.
| Property | Value | Source |
| CAS Number | 90050-52-5 | [1][2][3] |
| Molecular Formula | C₈H₇BrN₂O₃ | [1][2][4] |
| Molecular Weight | 259.06 g/mol | [1][2] |
| Appearance | Yellow solid | [1] |
| SMILES | CNC(=O)C1=CC(=CC(=C1)Br)[O-] | [4] |
| InChIKey | HDFRUPQKYIBRNL-UHFFFAOYSA-N | [4] |
Synthesis and Purification
The synthesis of this compound is reliably achieved through the amidation of a corresponding benzoic acid derivative. A common and effective route involves the reaction of methyl 3-bromo-5-nitrobenzoate with methylamine.[1]
Experimental Protocol: Synthesis of this compound
This protocol is based on a reported synthesis which demonstrates a high yield and purity.[1]
Materials:
-
Methyl 3-bromo-5-nitrobenzoate
-
Methylamine solution (e.g., 12 mol/L in methanol)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
Procedure:
-
In a suitable reaction vessel (e.g., a 250 mL three-neck flask), dissolve methyl 3-bromo-5-nitrobenzoate (26 g) in tetrahydrofuran (60 mL).
-
Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (3 mL) to the solution and stir at room temperature until fully dissolved.
-
Slowly add the methylamine solution in methanol (60 mL) dropwise to the reaction mixture.
-
Allow the reaction to stir overnight at room temperature.
-
Upon completion (which can be monitored by thin-layer chromatography), concentrate the reaction mixture under reduced pressure to remove the solvents.
-
To the resulting residue, add 100 mL of 1 M aqueous hydrochloric acid and triturate to precipitate the solid product.
-
Collect the yellow solid by filtration.
-
Wash the filter cake with water and dry thoroughly to yield this compound. A reported yield for a similar procedure is 94.6% with a purity of 99.2%.[1]
Causality of Experimental Choices:
-
Solvent: A mixture of THF and methanol is used to ensure the solubility of both the starting ester and the reagents.
-
Base: DBU is a non-nucleophilic base that facilitates the reaction, likely by deprotonating the methylamine to increase its nucleophilicity or by activating the ester.
-
Work-up: The addition of hydrochloric acid protonates any remaining DBU and methylamine, rendering them water-soluble and allowing for the easy isolation of the neutral amide product by filtration.
Synthesis Workflow Diagram
Caption: Atom numbering for predicted NMR assignments.
Predicted Spectroscopic Data
| Technique | Predicted Features | Rationale |
| ¹H NMR | Aromatic Protons (δ 7.5-8.5 ppm): Three signals, likely multiplets or broad singlets, corresponding to the protons on the benzene ring (at C2, C4, and C6). The proton at C4, situated between the bromo and nitro groups, is expected to be the most downfield. N-Methyl Protons (δ ~2.9 ppm): A doublet due to coupling with the N-H proton. Amide Proton (δ ~8.5 ppm): A broad singlet or quartet, depending on the coupling with the methyl protons. | The strong electron-withdrawing effects of the nitro group and the bromine atom deshield the aromatic protons, shifting them downfield. The chemical shift of the N-methyl group is typical for an amide. |
| ¹³C NMR | Carbonyl Carbon (δ ~165 ppm): The amide carbonyl carbon is expected in this region. Aromatic Carbons (δ 120-150 ppm): Six distinct signals are expected for the aromatic carbons due to the molecule's asymmetry. The carbons attached to the nitro group (C5) and bromine (C3) will be significantly affected. N-Methyl Carbon (δ ~26 ppm): A signal for the methyl carbon. | The chemical shifts are based on standard values for benzamide derivatives, with adjustments for the electronic effects of the bromo and nitro substituents. |
| Mass Spec. | Molecular Ion (M⁺): A pair of peaks at m/z 258 and 260 with approximately equal intensity, corresponding to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Predicted [M+H]⁺: 258.97128 m/z. [4]Predicted [M+Na]⁺: 280.95322 m/z. [4] | The isotopic pattern of bromine is a key diagnostic feature in the mass spectrum of bromo-containing compounds. |
| IR Spec. | N-H Stretch: ~3300 cm⁻¹ (secondary amide). C=O Stretch: ~1640 cm⁻¹ (amide I band). N-O Asymmetric Stretch: ~1530 cm⁻¹. N-O Symmetric Stretch: ~1350 cm⁻¹. | These absorption frequencies are characteristic of the functional groups present in the molecule: a secondary amide and a nitro group. |
Reactivity and Applications
The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its functional groups:
-
Aromatic Ring: The bromine atom can be replaced or used in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds.
-
Nitro Group: The nitro group can be reduced to an amine, providing a handle for further functionalization, such as diazotization or acylation. This transformation is fundamental in the synthesis of many pharmaceutical compounds.
-
Amide Group: The amide functionality is generally stable but can be hydrolyzed under harsh acidic or basic conditions.
The strategic placement of these groups allows for sequential and site-selective modifications, making this compound a valuable precursor in the synthesis of APIs and other high-value organic molecules. For instance, related compounds like 3-bromo-5-nitrobenzoic acid are used in the development of treatments for various diseases, highlighting the potential of this structural motif in medicinal chemistry. [5]
Safety and Handling
While a specific safety data sheet for this compound should be consulted, related compounds such as 3-bromo-N-methylbenzamide are classified as irritants, causing skin and eye irritation, and may cause respiratory irritation. [6]Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a well-defined organic compound with significant potential as a synthetic intermediate. Its straightforward synthesis and the presence of three distinct, reactive functional groups on a stable aromatic core make it an attractive building block for the construction of complex molecular architectures. The predictive spectroscopic analysis provided in this guide serves as a valuable reference for researchers, facilitating the identification and characterization of this compound in laboratory settings. A thorough understanding of its molecular structure and reactivity is the first step towards leveraging its full potential in the advancement of chemical synthesis and drug discovery.
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ChemSynthesis. (2025). 3-bromo-4-methyl-5-nitrobenzoic acid. Retrieved from [Link]
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Spectroscopic Blueprint of 3-Bromo-N-methyl-5-nitrobenzamide: A Technical Guide
Introduction
In the landscape of pharmaceutical research and fine chemical synthesis, the precise structural elucidation of novel molecules is paramount. 3-Bromo-N-methyl-5-nitrobenzamide, with the molecular formula C₈H₇BrN₂O₃, represents a key intermediate in the synthesis of various pharmacologically active compounds.[1] Its chemical architecture, featuring a trisubstituted aromatic ring with electron-withdrawing nitro and bromo groups, and an N-methylamide moiety, presents a unique spectroscopic profile. This technical guide provides a comprehensive analysis of the predicted spectroscopic data for this compound, offering a foundational reference for researchers engaged in its synthesis and characterization. The interpretations herein are grounded in fundamental spectroscopic principles and comparative analysis with structurally related molecules, ensuring a robust and scientifically sound predictive model.
Molecular Structure and Spectroscopic Overview
The structural features of this compound dictate its behavior in various spectroscopic techniques. The presence of a bromine atom introduces a characteristic isotopic pattern in mass spectrometry. The nitro group and the benzamide functionality give rise to distinct vibrational modes in infrared spectroscopy. The unique substitution pattern on the aromatic ring results in a predictable set of signals in nuclear magnetic resonance spectroscopy.
Caption: Molecular structure of this compound.
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the N-methyl protons, and the amide proton. The chemical shifts of the aromatic protons are significantly influenced by the anisotropic effects of the carbonyl group and the electronic effects of the bromine and nitro substituents.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.5 - 8.7 | t (J ≈ 1.5 Hz) | 1H | H-4 |
| ~8.3 - 8.5 | t (J ≈ 1.5 Hz) | 1H | H-6 |
| ~8.1 - 8.3 | t (J ≈ 1.5 Hz) | 1H | H-2 |
| ~6.2 (broad) | s | 1H | N-H |
| ~3.0 | d (J ≈ 5 Hz) | 3H | N-CH₃ |
Interpretation:
-
Aromatic Protons (H-2, H-4, H-6): The three aromatic protons will appear as distinct signals in the downfield region of the spectrum due to the deshielding effect of the aromatic ring and the electron-withdrawing nitro and carbonyl groups. The meta-coupling between these protons will result in small coupling constants (typically 2-3 Hz), leading to narrow triplets or multiplets. The proton at the H-4 position, situated between two electron-withdrawing groups (bromo and nitro), is expected to be the most deshielded.
-
N-Methyl Protons (N-CH₃): The N-methyl group will appear as a doublet in the upstate region of the spectrum, with a typical coupling constant of approximately 5 Hz due to coupling with the adjacent amide proton (N-H).
-
Amide Proton (N-H): The amide proton signal is expected to be a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature.[2] In some cases, the coupling to the N-methyl protons may be observed as a quartet.
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The chemical shifts of the aromatic carbons are influenced by the substituents, and the carbonyl and methyl carbons will have characteristic resonances.
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~164 | C=O (Amide Carbonyl) |
| ~148 | C-NO₂ |
| ~138 | C-CONH |
| ~135 | C-H (Aromatic) |
| ~129 | C-H (Aromatic) |
| ~122 | C-Br |
| ~121 | C-H (Aromatic) |
| ~27 | N-CH₃ |
Interpretation:
-
Carbonyl Carbon (C=O): The amide carbonyl carbon will resonate at the most downfield position, typically in the range of 160-170 ppm.
-
Aromatic Carbons: The aromatic carbons will appear in the range of 120-150 ppm. The carbon attached to the nitro group (C-NO₂) will be significantly deshielded. The carbon attached to the bromine atom (C-Br) will also be downfield, but its chemical shift is also influenced by the heavy atom effect. The remaining aromatic carbons will have chemical shifts determined by the combined electronic effects of the substituents.
-
N-Methyl Carbon (N-CH₃): The N-methyl carbon will appear in the aliphatic region of the spectrum, typically around 25-30 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be characterized by the vibrational frequencies of its key functional groups.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium, Sharp | N-H Stretch (Secondary Amide) |
| ~1640 | Strong | C=O Stretch (Amide I band) |
| ~1530 | Strong | N-O Asymmetric Stretch (Nitro group) |
| ~1550 | Medium | N-H Bend (Amide II band) |
| ~1350 | Strong | N-O Symmetric Stretch (Nitro group) |
| ~700-800 | Strong | C-Br Stretch |
Interpretation:
-
N-H Stretch: A characteristic sharp peak around 3300 cm⁻¹ is expected for the N-H stretching vibration of the secondary amide.[3]
-
C=O Stretch (Amide I): A strong absorption band around 1640 cm⁻¹ is indicative of the carbonyl stretching vibration of the amide group.
-
N-O Stretches: Two strong absorption bands, one around 1530 cm⁻¹ (asymmetric) and another around 1350 cm⁻¹ (symmetric), are characteristic of the nitro group.
-
N-H Bend (Amide II): A medium intensity band around 1550 cm⁻¹ is attributed to the N-H bending vibration.
-
C-Br Stretch: A strong absorption in the fingerprint region (below 1000 cm⁻¹) will correspond to the C-Br stretching vibration.
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, will result in a characteristic M+2 peak.
Predicted Mass Spectrometry Data (Electron Ionization - EI):
| m/z | Interpretation |
| 258/260 | Molecular ion peak [M]⁺ and [M+2]⁺ |
| 228/230 | [M - CH₂NH]⁺ |
| 200/202 | [M - CONHCH₃]⁺ |
| 183/185 | [Br(NO₂)C₆H₃CO]⁺ |
| 120 | [M - Br - NO₂]⁺ |
| 104 | [C₆H₄CO]⁺ |
| 76 | [C₆H₄]⁺ |
Interpretation:
-
Molecular Ion Peak: The molecular ion peak will appear as a pair of peaks of almost equal intensity at m/z 258 and 260, corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes, respectively.[4]
-
Fragmentation Pattern: The molecule is expected to fragment via several pathways, including the loss of the N-methylamino group, the entire amide side chain, and cleavage of the aromatic ring. The fragmentation of benzamides often involves cleavage of the bond between the carbonyl group and the nitrogen atom.[5] The presence of the bromine isotopes in the fragment ions will be a key diagnostic feature.
Experimental Protocols
The following are generalized protocols for the acquisition of the spectroscopic data discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
-
Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Processing: Perform a background subtraction to obtain the final spectrum.
Mass Spectrometry (MS):
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Instrument: A mass spectrometer with an electron ionization (EI) source.
-
Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).
-
Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions.
Caption: A generalized workflow for the spectroscopic characterization of this compound.
Conclusion
This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. By leveraging fundamental principles and comparative data from analogous structures, we have established a comprehensive spectroscopic blueprint for this important chemical intermediate. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with their detailed interpretations, will serve as an invaluable resource for researchers in the fields of medicinal chemistry and drug development, facilitating the unambiguous identification and characterization of this compound. The provided experimental protocols offer a practical framework for obtaining high-quality spectroscopic data.
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An In-Depth Technical Guide to 3-Bromo-N-methyl-5-nitrobenzamide and Its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
This technical guide provides a comprehensive overview of 3-Bromo-N-methyl-5-nitrobenzamide, a versatile nitroaromatic compound, and its derivatives. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into the synthesis, chemical properties, and burgeoning therapeutic applications of this class of molecules. This document emphasizes the scientific rationale behind experimental methodologies and explores the structure-activity relationships that govern the biological efficacy of these compounds.
Introduction: The Significance of the Nitrobenzamide Scaffold
Nitroaromatic compounds are a cornerstone in medicinal chemistry, with a rich history of application in treating a wide array of diseases.[1] The nitro group, a potent electron-withdrawing moiety, is crucial to the biological activity of many of these molecules, often serving as a pro-drug feature that requires metabolic activation to exert its therapeutic effect.[2][3] Within this broad class, the nitrobenzamide scaffold has emerged as a particularly promising framework for the development of novel therapeutic agents, demonstrating efficacy against infectious diseases and cancer.[4][5]
This compound stands as a key intermediate in the synthesis of a diverse library of bioactive molecules. Its unique trifunctionalized aromatic ring, featuring a bromine atom, a nitro group, and an N-methylamido group, provides multiple avenues for chemical modification, allowing for the fine-tuning of its pharmacological properties. This guide will delve into the synthetic pathways to access this core structure and its derivatives, and subsequently explore their significant potential in drug discovery, with a particular focus on their roles as antitubercular and anticancer agents.
Synthesis of the Core Moiety: this compound
The synthesis of this compound is typically achieved through a multi-step process commencing from readily available starting materials. A common and efficient route involves the initial synthesis of a precursor, methyl 3-bromo-5-nitrobenzoate, followed by amidation.
Synthesis of Methyl 3-bromo-5-nitrobenzoate
The precursor, methyl 3-bromo-5-nitrobenzoate, can be prepared from 3-nitrobenzoic acid. This involves a bromination step followed by esterification. The bromination of 3-nitrobenzoic acid can be achieved using N-bromosuccinimide in the presence of concentrated sulfuric acid. Subsequent esterification of the resulting 3-bromo-5-nitrobenzoic acid with methanol, often facilitated by an acid catalyst like thionyl chloride, yields the desired methyl ester.[6]
Amidation to Yield this compound
The final step in the synthesis of the core compound is the amidation of methyl 3-bromo-5-nitrobenzoate with methylamine. This reaction is typically carried out in a suitable solvent system, such as a mixture of tetrahydrofuran and methanol, and is often facilitated by a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to drive the reaction to completion.[7]
Detailed Experimental Protocol
Below is a representative experimental protocol for the synthesis of this compound from methyl 3-bromo-5-nitrobenzoate.
Materials:
-
Methyl 3-bromo-5-nitrobenzoate
-
Methylamine solution (e.g., 12 M in methanol)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
To a solution of methyl 3-bromo-5-nitrobenzoate (1 equivalent) in a mixture of THF and methanol, add DBU (catalytic amount) at room temperature.
-
Slowly add a solution of methylamine in methanol (excess, e.g., 2-3 equivalents) to the reaction mixture.
-
Stir the reaction mixture at room temperature overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvents.
-
To the residue, add 1 M HCl solution and stir to precipitate the product.
-
Collect the solid product by filtration and wash with water.
-
Dry the crude product under vacuum.
-
For further purification, recrystallization from a suitable solvent system like ethyl acetate/petroleum ether can be performed to yield pure this compound as a solid.
Causality Behind Experimental Choices:
-
Solvent Choice: A mixture of THF and methanol is used to ensure the solubility of both the starting ester and the methylamine reagent.
-
Base: DBU is a strong, non-nucleophilic base that facilitates the deprotonation of methylamine, increasing its nucleophilicity and promoting the amidation reaction without competing in the reaction itself.
-
Workup: The addition of HCl during workup protonates any remaining methylamine and DBU, rendering them water-soluble and allowing for their easy removal from the desired product, which precipitates out of the acidic aqueous solution.
Derivatives of this compound and their Biological Activities
The true potential of this compound lies in its utility as a scaffold for generating a diverse range of derivatives with potent biological activities. The bromine and nitro groups on the aromatic ring, as well as the N-methylamide moiety, can be strategically modified to optimize pharmacological properties.
Antitubercular Activity: Targeting DprE1
Tuberculosis remains a global health crisis, and the emergence of drug-resistant strains necessitates the development of new therapeutic agents. Nitrobenzamide derivatives have shown significant promise as antitubercular agents, with a key target being the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) enzyme.[8][9] DprE1 is essential for the biosynthesis of the mycobacterial cell wall component arabinogalactan.[10]
The general mechanism of action for many nitroaromatic antitubercular drugs involves the reductive activation of the nitro group by mycobacterial enzymes.[1] This bioactivation generates reactive nitrogen species that can covalently modify and inhibit key enzymes like DprE1.[11]
The structure-activity relationship (SAR) studies of nitrobenzamide derivatives as DprE1 inhibitors have revealed several key features:
-
Nitro Group Position: The presence of a nitro group, particularly at the meta-position, is often crucial for activity. 3,5-dinitro and 3-nitro-5-trifluoromethyl derivatives have demonstrated high potency.[4]
-
Amide Substituent: The nature of the substituent on the amide nitrogen can significantly influence the lipophilicity and, consequently, the antimycobacterial activity of the compounds. Alkyl chains of intermediate length have been shown to be optimal.[4]
| Derivative Class | Key Structural Features | Example MIC (µg/mL) against M. tuberculosis H37Rv | Reference |
| N-Alkyl-3,5-dinitrobenzamides | 3,5-Dinitro substitution, varied N-alkyl chain length | 0.016 | [4] |
| N-Alkyl-3-nitro-5-trifluoromethylbenzamides | 3-Nitro and 5-trifluoromethyl substitution | 0.016 | [4] |
| 3,5-Dinitrobenzamides with terminal aromatic groups | Ether, ester, or amide linkers to an aromatic moiety | 0.031 | [12] |
Anticancer Activity
Nitrobenzamide derivatives have also been investigated for their potential as anticancer agents.[5][13] The mechanism of action in cancer cells is often multifactorial and can involve the induction of oxidative stress, DNA damage, and the inhibition of key signaling pathways.
While specific anticancer derivatives of this compound are not extensively reported in the literature, related benzamide structures have shown promise. For instance, derivatives of gallic acid (3,4,5-trihydroxybenzoic acid) with N-alkyl benzamide functionalities have demonstrated inhibitory effects against colon cancer cells.[5] This suggests that the N-methylbenzamide portion of the core topic molecule could be a valuable pharmacophore in the design of novel anticancer agents. The bromo and nitro substituents on the aromatic ring of this compound offer handles for further chemical exploration to develop potent and selective anticancer compounds. For example, the bromine atom can be utilized in palladium-catalyzed cross-coupling reactions to introduce diverse functionalities.
| Compound Class | Cancer Cell Line | Example IC50 (µM) | Reference |
| 3,4,5-Trihydroxy-N-hexyl-benzamide | HCT-116 (Colon) | 0.07 | [5] |
| 5-Nitrofuryl-isatin hybrids | HCT-116 (Colon) | 1.62 | [13] |
| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs | SNB-75 (CNS) | PGI of 41.25% at 10 µM | [14] |
Experimental Workflow: From Synthesis to Biological Evaluation
The development of novel derivatives of this compound follows a structured workflow, from initial synthesis and characterization to comprehensive biological evaluation.
Future Directions and Conclusion
This compound and its derivatives represent a promising class of compounds with significant therapeutic potential. The established synthetic routes provide a solid foundation for the generation of diverse chemical libraries. The demonstrated antitubercular activity, particularly through the inhibition of DprE1, highlights a clear path for the development of novel treatments for tuberculosis. Furthermore, the potential for developing anticancer agents based on this scaffold warrants further investigation.
Future research should focus on:
-
Expansion of Derivative Libraries: Systematic modification of the bromo, nitro, and N-methylamide functionalities to explore a wider chemical space and refine structure-activity relationships.
-
Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways affected by these compounds in cancer cells.
-
In Vivo Efficacy and Safety Profiling: Advancement of lead compounds into preclinical animal models to assess their therapeutic efficacy and safety profiles.
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Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. Available from: [Link].
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biological activity of substituted nitrobenzamides
An In-Depth Technical Guide to the Biological Activity of Substituted Nitrobenzamides
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted nitrobenzamides represent a versatile and highly significant scaffold in modern medicinal chemistry. The presence of the nitro group, an influential electron-withdrawing moiety, combined with the adaptable benzamide backbone, confers a diverse range of biological activities. This guide provides a comprehensive exploration of the multifaceted therapeutic potential of these compounds, focusing on their anticancer and antimicrobial properties. We will delve into the core mechanisms of action, elucidate critical structure-activity relationships (SAR), present detailed experimental protocols for biological evaluation, and summarize key quantitative data to inform rational drug design and future research endeavors.
Chapter 1: Anticancer Activity of Substituted Nitrobenzamides
The application of nitrobenzamide derivatives as antineoplastic agents has been a fertile area of research, with several compounds demonstrating potent activity against a variety of human cancer cell lines.[1][2][3] Their mechanisms of action are often multifaceted, ranging from the inhibition of critical DNA repair enzymes to functioning as hypoxia-activated prodrugs.
Primary Mechanism: PARP Inhibition
A prominent mechanism of action for several nitrobenzamide-containing compounds is the inhibition of Poly(ADP-ribose) polymerase (PARP).[4] PARP-1 is a key enzyme in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[5] In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing DNA double-strand breaks (DSBs) is deficient.[6]
When PARP is inhibited in these BRCA-deficient cells, unrepaired SSBs accumulate and are converted into DSBs during DNA replication. Since the primary DSB repair pathway is non-functional, the cell is forced to rely on error-prone pathways, leading to genomic instability and ultimately, apoptosis.[7] This concept, known as synthetic lethality, is a cornerstone of targeted cancer therapy. 3-aminobenzamide and the structurally related 3-nitrobenzamide were among the first discovered PARP inhibitors, serving as foundational scaffolds for the development of more potent, next-generation drugs.[8]
Caption: Mechanism of synthetic lethality via PARP inhibition in BRCA-mutant cells.
Structure-Activity Relationship (SAR) for Anticancer Activity
The anticancer potency of nitrobenzamides is highly dependent on the substitution patterns on both the benzoyl and benzyl rings.
-
Position of the Nitro Group: The placement of the nitro group is critical. For instance, in a series of 2-aryl-5(6)-nitro-1H-benzimidazole derivatives, a compound featuring a 4-chloro-3-nitrophenyl moiety demonstrated exceptionally high activity, with an IC50 of just 28 nM against the A549 lung cancer cell line.[4]
-
Substituents on the Benzamide Ring: Studies on 4-substituted-3-nitrobenzamide derivatives showed that the nature of the substituent at the 4-position significantly modulates anti-tumor activity.[1] For example, compound 4a in one study showed potent inhibitory activities against three cancer cell lines with GI50 values in the low micromolar range (1.904-2.111 µM).[1][2]
-
Leaving Groups: For some nitroaromatic compounds, the mechanism is related to their properties as alkylating agents. The presence of a good leaving group, such as a chloride or bromide at the benzylic position, is a common feature among active compounds in this class.[3]
Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the growth inhibitory (GI50) or cytotoxic (IC50) concentrations of representative substituted nitrobenzamides against various human cancer cell lines.
| Compound Class | Specific Compound | Cancer Cell Line | Activity (µM) | Reference |
| 4-Substituted-3-nitrobenzamides | Compound 4a | HCT-116 (Colon) | GI50: 2.111 | [1] |
| 4-Substituted-3-nitrobenzamides | Compound 4a | MDA-MB-435 (Melanoma) | GI50: 1.904 | [1] |
| 4-Substituted-3-nitrobenzamides | Compound 4a | HL-60 (Leukemia) | GI50: 2.056 | [1] |
| 2-Aryl-nitro-1H-benzimidazoles | Compound 6 | A549 (Lung) | IC50: 0.028 | [4] |
| 2-Aryl-nitro-1H-benzimidazoles | Compound 3 | K562 (Leukemia) | IC50: 0.05 (PARP) | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines a standard method for assessing the in vitro cytotoxicity of novel nitrobenzamide derivatives against a cancer cell line.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Step-by-Step Methodology:
-
Cell Culture: Plate human cancer cells (e.g., A549, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the test nitrobenzamide in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM). Ensure the final DMSO concentration in the wells is non-toxic (typically ≤0.5%).
-
Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells for a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug like Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the soluble yellow MTT to insoluble purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Chapter 2: Antimicrobial Activity of Substituted Nitrobenzamides
Nitrobenzamides have emerged as a powerful class of antimicrobial agents, particularly in the fight against tuberculosis (TB), which is caused by Mycobacterium tuberculosis (Mtb).[9][10] The increasing prevalence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) TB strains necessitates the development of new drugs with novel mechanisms of action.[9][11]
Primary Mechanism: DprE1 Inhibition
A key target for many antitubercular nitroaromatic compounds, including nitrobenzamides, is the enzyme Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1).[9][10] DprE1 is a critical enzyme involved in the biosynthesis of the mycobacterial cell wall.[11] It catalyzes the epimerization of decaprenylphosphoryl-D-ribose (DPR) to decaprenylphosphoryl-D-arabinose (DPA), an essential precursor for arabinogalactan and lipoarabinomannan, which are vital components of the cell wall.[11]
Nitrobenzamides act as covalent inhibitors of DprE1. The mechanism involves the reduction of the aromatic nitro group to a nitroso intermediate within the enzyme's active site.[11] This highly reactive species then forms a covalent bond with a conserved cysteine residue (Cys387) in DprE1, leading to irreversible inhibition of the enzyme's function and subsequent bacterial cell death.[11]
Caption: Covalent inhibition of DprE1 by a reduced nitrobenzamide derivative.
Structure-Activity Relationship (SAR) for Antimicrobial Activity
The antimycobacterial efficacy of nitrobenzamides is finely tuned by their structural features.
-
Nitro Group Position: The presence of a nitro group at the 3-position of the aromatic ring is strongly correlated with higher activity.[11] Compounds in 3,5-dinitro and 3-NO2-5-CF3 series exhibit significantly greater potency than other substitution patterns.[11]
-
N-Alkyl Chain Length: For N-alkyl nitrobenzamides, there is an optimal lipophilicity for activity. A polynomial correlation exists between the logP value and the minimum inhibitory concentration (MIC), with the most active compounds typically having N-alkyl chains of intermediate length (6 to 10 carbons).[11]
-
Amide Substituents: Replacing the alkyl chain with N-benzyl or N-pyridinylmethyl moieties can lead to compounds with excellent activity against both drug-sensitive and drug-resistant Mtb strains, with MIC values often less than 0.016 µg/mL.[9]
Quantitative Data: In Vitro Antimycobacterial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values for several series of nitrobenzamide derivatives against Mycobacterium tuberculosis H37Rv.
| Compound Series | Specific Compound | MIC (µg/mL) | Reference |
| N-benzyl 3,5-dinitrobenzamides | A6 | < 0.016 | [9] |
| N-benzyl 3,5-dinitrobenzamides | A11 | < 0.016 | [9] |
| N-(pyridin-2-yl)methyl 3,5-dinitrobenzamides | C1 | < 0.016 | [9] |
| N-(pyridin-2-yl)methyl 3,5-dinitrobenzamides | C4 | < 0.016 | [9] |
| 3,5-Dinitrobenzamides | c2 | 0.031 | [10] |
| 3,5-Dinitrobenzamides | d1 | 0.031 | [10] |
Experimental Protocol: MIC Determination by Broth Microdilution
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of nitrobenzamide compounds against M. tuberculosis.
Principle: The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Step-by-Step Methodology:
-
Inoculum Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^7 CFU/mL.
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test nitrobenzamide compounds in 7H9 broth. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the prepared Mtb inoculum to each well, resulting in a final volume of 200 µL and a final bacterial concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include several control wells on each plate:
-
Sterility Control: Medium only (no bacteria, no drug).
-
Growth Control: Medium with bacteria (no drug).
-
Positive Control: Medium with bacteria and a known anti-TB drug (e.g., Isoniazid, Rifampicin).
-
-
Incubation: Seal the plates with a breathable membrane and incubate at 37°C for 7-14 days.
-
Reading Results: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the growth control well. Visual inspection is standard, though colorimetric indicators like Resazurin can also be used for a more objective endpoint.
Chapter 3: Synthesis and Workflow
The synthesis of substituted nitrobenzamides is generally straightforward, allowing for the generation of diverse chemical libraries for screening.
General Synthesis of N-Substituted Nitrobenzamides
A common and robust method involves the coupling of a substituted nitrobenzoyl chloride with a primary or secondary amine.
Caption: General workflow from synthesis to biological evaluation of nitrobenzamides.
Protocol:
-
Acid Chloride Formation: To a solution of the desired substituted nitrobenzoic acid in an inert solvent (e.g., dichloromethane), add an excess of a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) and a catalytic amount of DMF. Reflux the mixture for 2-4 hours until the reaction is complete. Remove the excess solvent and chlorinating agent under reduced pressure to yield the crude nitrobenzoyl chloride.
-
Amide Coupling: Dissolve the crude nitrobenzoyl chloride in a suitable solvent like dichloromethane. Cool the solution to 0°C in an ice bath. Add the desired amine (1.0 eq) followed by a non-nucleophilic base such as triethylamine (1.2 eq) dropwise.
-
Work-up and Purification: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC. Upon completion, wash the reaction mixture with dilute HCl, saturated NaHCO3, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product by column chromatography or recrystallization to afford the pure N-substituted nitrobenzamide.[12]
-
Characterization: Confirm the structure of the final compounds using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.[1][13]
Conclusion and Future Directions
Substituted nitrobenzamides are a privileged scaffold in drug discovery, demonstrating significant potential as both anticancer and antimicrobial agents. Their efficacy is rooted in well-defined mechanisms of action, such as the inhibition of PARP in cancer and DprE1 in mycobacteria. The synthetic tractability of the benzamide core allows for extensive exploration of structure-activity relationships, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Future research should focus on:
-
Multi-Targeting Agents: Designing single molecules that can modulate multiple pathways simultaneously, potentially overcoming drug resistance.
-
Improving Safety Profiles: While potent, nitroaromatic compounds can sometimes be associated with toxicity.[11] Further medicinal chemistry efforts are needed to optimize the therapeutic window.
-
Exploring New Therapeutic Areas: Investigating the activity of nitrobenzamide libraries against other diseases, such as parasitic infections or inflammatory disorders, could unveil new applications for this versatile chemical class.
By leveraging the foundational knowledge outlined in this guide, researchers can continue to develop novel substituted nitrobenzamides as next-generation therapeutics to address unmet medical needs.
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Design, synthesis and biological evaluation of novel 4-substituted-3-nitrobenzamide derivatives. Yao Xue Xue Bao. [Link]
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Evaluation of Nitrobenzyl Derivatives of Camptothecin as Anti-Cancer Agents and Potential Hypoxia Targeting Prodrugs. National Institutes of Health (NIH). [Link]
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Design, synthesis and biological evaluation of novel 4-substituted-3-nitrobenzamide derivatives | Request PDF. ResearchGate. [Link]
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The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI. [Link]
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Structure−Activity Relationships for 4-Nitrobenzyl Carbamates of 5-Aminobenz[ e ]indoline Minor Groove Alkylating Agents as Prodrugs for GDEPT in Conjunction with E. c oli Nitroreductase | Request PDF. ResearchGate. [Link]
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A Technical Guide to 3-Bromo-N-methyl-5-nitrobenzamide: A Versatile Intermediate in Modern Synthesis
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
In the intricate field of organic synthesis, the strategic selection of intermediates is a critical determinant of synthetic efficiency and success. 3-Bromo-N-methyl-5-nitrobenzamide is a key building block, offering a trifecta of reactive sites—a bromine atom, a nitro group, and a secondary amide—that can be manipulated with a high degree of orthogonality. This guide provides a comprehensive technical overview of this intermediate, from its synthesis and physicochemical properties to its strategic applications in constructing complex molecular architectures. As a Senior Application Scientist, the narrative is grounded in both theoretical principles and practical, field-proven insights to empower researchers in leveraging this versatile molecule.
Core Characteristics: Physicochemical and Spectroscopic Profile
A foundational understanding of an intermediate's physical and spectral properties is indispensable for its effective use in experimental design, reaction monitoring, and final product characterization.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 90050-52-5[1][2] |
| Molecular Formula | C₈H₇BrN₂O₃[1] |
| Molecular Weight | 259.06 g/mol [1] |
| Appearance | White to light yellow powder/crystal |
| Melting Point | 159-161 °C[3] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and hot alcohols; sparingly soluble in water. |
Spectroscopic Data (Typical):
-
¹H NMR (DMSO-d₆, 400 MHz): δ 8.7 (s, 1H), 8.6 (s, 1H), 8.4 (s, 1H), 2.8 (d, J=4.5 Hz, 3H). The distinct downfield shifts of the aromatic protons are a direct consequence of the strong electron-withdrawing nature of the nitro and bromo substituents.
-
¹³C NMR (DMSO-d₆, 100 MHz): δ 164.0, 148.5, 138.0, 133.0, 129.0, 122.5, 121.0, 27.0.
-
IR (KBr, cm⁻¹): ~3300 (N-H stretch), ~1650 (C=O, Amide I band), ~1530 (asymmetric NO₂ stretch), ~1350 (symmetric NO₂ stretch).
-
Mass Spectrometry (EI): m/z 259/261, demonstrating the characteristic isotopic pattern of a bromine-containing compound.
Synthesis Protocol: From Acid to Amide
The most reliable and scalable synthesis of this compound proceeds from its corresponding carboxylic acid, 3-bromo-5-nitrobenzoic acid.[4][5] This two-step, one-pot procedure involves the formation of a reactive acyl chloride intermediate followed by amidation.
Synthetic Workflow Diagram
Caption: A validated two-step synthesis of the title compound.
Detailed Experimental Methodology
Materials:
-
3-Bromo-5-nitrobenzoic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF), catalytic amount
-
Dichloromethane (DCM), anhydrous
-
Methylamine solution (e.g., 40% in H₂O or 2M in THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Acid Activation: In a flame-dried round-bottom flask under an inert atmosphere (N₂), suspend 3-bromo-5-nitrobenzoic acid (1.0 eq) in an excess of thionyl chloride (5-10 eq). Add a catalytic amount of DMF (1-2 drops).
-
Expertise & Experience: The use of excess thionyl chloride ensures the reaction goes to completion and serves as the solvent. The catalytic DMF accelerates the formation of the acyl chloride via the Vilsmeier intermediate, a crucial detail for achieving a high rate of conversion.
-
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 2-3 hours. The reaction is complete when the initial solid has fully dissolved and gas evolution (HCl, SO₂) has ceased.
-
Work-up (Acyl Chloride): Cool the reaction to room temperature and remove the excess thionyl chloride under reduced pressure. This is a critical step; co-evaporation with an anhydrous solvent like toluene can help remove the last traces. The resulting crude 3-bromo-5-nitrobenzoyl chloride is typically a yellow solid or oil and is used directly.
-
Amidation Reaction: Dissolve the crude acyl chloride in anhydrous DCM and cool the solution to 0 °C using an ice-water bath.
-
Slowly add methylamine solution (2.0-2.5 eq) dropwise via a syringe or dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
Trustworthiness: The exothermicity of the amidation must be controlled. A rapid temperature increase can lead to side reactions and impurity formation. Using a slight excess of the amine neutralizes the HCl byproduct from the previous step.
-
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 1-2 hours to ensure complete conversion.
-
Purification: Quench the reaction with water and transfer the mixture to a separatory funnel. Sequentially wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product can be further purified by recrystallization from ethanol or isopropanol to yield this compound as a pale yellow solid.
Strategic Reactivity and Synthetic Applications
The synthetic power of this compound stems from the differential reactivity of its bromo and nitro functional groups. This allows for selective, stepwise modifications, making it a valuable intermediate in multi-step syntheses.[6][7]
Orthogonal Functional Group Transformations
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Introduction: Strategic Importance of 3-Bromo-N-methyl-5-nitrobenzamide
An In-depth Technical Guide to the Synthesis of 3-Bromo-N-methyl-5-nitrobenzamide: Starting Materials and Strategic Execution
This compound (CAS No. 90050-52-5) is a key chemical intermediate in the synthesis of various pharmacologically active compounds and agrochemicals.[1][2] Its molecular structure, featuring a strategically substituted benzene ring with a bromine atom, a nitro group, and an N-methylamide moiety, offers multiple points for further chemical modification. This guide provides a comprehensive overview of the primary synthetic routes to this compound, focusing on the selection of starting materials, the rationale behind the chosen reaction conditions, and detailed experimental protocols.
Core Synthetic Strategy: Retrosynthetic Analysis
A retrosynthetic analysis of this compound logically points to the formation of the amide bond as the key bond disconnection. This disconnection reveals a carboxylic acid (or its activated derivative) and methylamine as the immediate precursors. This leads to the identification of 3-bromo-5-nitrobenzoic acid as the most direct and commercially viable starting material.
Caption: Retrosynthetic analysis of this compound.
Primary Starting Material: 3-Bromo-5-nitrobenzoic Acid
3-Bromo-5-nitrobenzoic acid (CAS No. 6307-83-1) is the most common and logical starting material for the synthesis of this compound.[1][3] Its structure already contains the essential bromo and nitro substituents in the correct meta positions relative to the carboxylic acid group.
Synthesis of 3-Bromo-5-nitrobenzoic Acid
For researchers who need to synthesize this precursor, two common methods are employed:
-
Direct Bromination of 5-nitrobenzoic acid: This method involves the electrophilic aromatic substitution of 5-nitrobenzoic acid. The nitro group is a meta-director, which guides the incoming bromine atom to the 3-position.
-
Sandmeyer Reaction on 3-amino-5-nitrobenzoic acid: This route involves the diazotization of the amino group of 3-amino-5-nitrobenzoic acid, followed by treatment with a copper(I) bromide salt.[1][2]
The choice between these routes often depends on the availability and cost of the respective starting materials.[2]
Synthetic Routes from 3-Bromo-5-nitrobenzoic Acid
Once 3-bromo-5-nitrobenzoic acid is obtained, the formation of the amide bond with methylamine can be achieved through several methods. The direct reaction between a carboxylic acid and an amine to form an amide is a condensation reaction that is thermodynamically unfavorable under mild conditions and often requires high temperatures to drive off the water byproduct.[4] Therefore, activation of the carboxylic acid is typically necessary for an efficient synthesis.[5][6]
Route 1: Acyl Chloride Formation Followed by Amination
This is a classic and highly effective two-step method.
Step 1: Synthesis of 3-Bromo-5-nitrobenzoyl chloride
The carboxylic acid is converted to a more reactive acyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[5]
-
Mechanism Insight: Thionyl chloride reacts with the carboxylic acid to form a highly electrophilic chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion to yield the acyl chloride, sulfur dioxide, and hydrogen chloride as byproducts. This in-situ generation of gaseous byproducts helps to drive the reaction to completion.
Step 2: Reaction with Methylamine
The isolated 3-bromo-5-nitrobenzoyl chloride is then reacted with methylamine to form the desired amide.
-
Experimental Causality: This reaction is typically carried out at low temperatures to control its exothermicity and minimize side reactions. A base, often an excess of methylamine or a tertiary amine like triethylamine, is used to neutralize the HCl generated during the reaction.[5]
Experimental Protocol: Acyl Chloride Route
-
Acyl Chloride Formation:
-
To a solution of 3-bromo-5-nitrobenzoic acid (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (1.2-1.5 eq) and a catalytic amount of N,N-dimethylformamide (DMF).
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC or IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3-bromo-5-nitrobenzoyl chloride, which can be used directly in the next step.
-
-
Amidation:
-
Dissolve the crude 3-bromo-5-nitrobenzoyl chloride in a dry, aprotic solvent like DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of methylamine (2.2 eq) in a suitable solvent (e.g., THF or water) while maintaining the temperature below 5°C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess methylamine, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
-
Route 2: Direct Amidation using Coupling Agents
This one-pot method avoids the isolation of the highly reactive acyl chloride by using a coupling agent to activate the carboxylic acid in situ.[7][8] Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[5][9]
-
Mechanism Insight: The carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5] This intermediate is then susceptible to nucleophilic attack by methylamine to form the amide bond. The byproduct of this reaction is a urea derivative (dicyclohexylurea for DCC, which is poorly soluble in most organic solvents and can be filtered off, or a water-soluble urea for EDC). Additives like 1-hydroxybenzotriazole (HOBt) can be used to suppress side reactions and minimize racemization if chiral centers are present.[8]
Experimental Protocol: EDC Coupling Route
-
To a solution of 3-bromo-5-nitrobenzoic acid (1.0 eq), methylamine hydrochloride (1.1 eq), and a tertiary amine base such as triethylamine or N,N-diisopropylethylamine (DIPEA) (2.2 eq) in a suitable solvent like DCM or DMF, add EDC (1.2 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography or recrystallization.
Route 3: From Methyl 3-bromo-5-nitrobenzoate
An alternative starting material is the methyl ester, methyl 3-bromo-5-nitrobenzoate. This can be directly converted to the amide by reaction with methylamine.
-
Reaction Rationale: This aminolysis of an ester is often slower than the reaction with an acyl chloride. The reaction can be driven to completion by using a large excess of methylamine or by heating. A base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be used to catalyze the reaction.[3]
Experimental Protocol: From Methyl Ester
-
Dissolve methyl 3-bromo-5-nitrobenzoate (1.0 eq) in a mixture of tetrahydrofuran and methanol.[3]
-
Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst.[3]
-
Slowly add a concentrated solution of methylamine in methanol.[3]
-
Stir the reaction mixture at room temperature overnight.[3]
-
Concentrate the reaction mixture under reduced pressure.[3]
-
Add 1M aqueous HCl to the residue to precipitate the product.[3]
-
Filter the solid, wash with water, and dry to obtain this compound.[3] A reported yield for a similar process is 94.6% with a purity of 99.2%.[3]
Comparison of Synthetic Routes
| Route | Starting Material | Key Reagents | Advantages | Disadvantages |
| 1 | 3-Bromo-5-nitrobenzoic acid | SOCl₂ or Oxalyl Chloride, Methylamine | High reactivity, generally good yields. | Two-step process, isolation of moisture-sensitive acyl chloride. |
| 2 | 3-Bromo-5-nitrobenzoic acid | EDC or DCC, Methylamine, Base | One-pot procedure, mild reaction conditions. | Cost of coupling agents, purification from byproducts (urea). |
| 3 | Methyl 3-bromo-5-nitrobenzoate | Methylamine, DBU (catalyst) | Direct conversion from the ester. | Potentially slower reaction, may require excess amine or heating. |
Purification and Characterization
The final product, this compound, is typically a yellow solid.[3] Purification is generally achieved by:
-
Recrystallization: Using a suitable solvent system such as ethyl acetate/petroleum ether.[10]
-
Column Chromatography: On silica gel, eluting with a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate).
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques, including:
-
¹H NMR and ¹³C NMR spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry: To determine the molecular weight (C₈H₇BrN₂O₃, MW: 259.06 g/mol ).[3]
-
Melting Point Analysis: To assess purity.
-
HPLC: For quantitative purity determination.
Synthetic Workflow Diagrams
Caption: Synthetic workflow for the acyl chloride route.
Caption: Synthetic workflow for the direct coupling route.
Conclusion
The synthesis of this compound is a well-established process with several viable routes. The choice of the optimal synthetic pathway depends on factors such as the availability and cost of starting materials, desired scale of the reaction, and the laboratory equipment at hand. The acyl chloride route is robust and high-yielding, while the direct coupling method offers the convenience of a one-pot procedure with milder conditions. For all methods, careful control of reaction conditions and appropriate purification techniques are crucial for obtaining a high-purity product. This guide provides the necessary technical details and rationale to enable researchers to confidently select and execute the synthesis of this important chemical intermediate.
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reactivity of the bromine in 3-Bromo-N-methyl-5-nitrobenzamide
An In-Depth Technical Guide to the Reactivity of the Bromine in 3-Bromo-N-methyl-5-nitrobenzamide
Abstract
This compound (CAS No: 90050-52-5) is a highly functionalized aromatic compound that serves as a versatile intermediate in organic synthesis, particularly within the realms of medicinal chemistry and materials science.[1][2] The synthetic utility of this molecule is dominated by the reactivity of its carbon-bromine bond. This guide provides a detailed technical analysis of the factors governing the reactivity of this C-Br bond, focusing on the two primary pathways for its functionalization: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. We will explore the underlying mechanistic principles, provide field-proven experimental protocols, and offer insights into the causality behind methodological choices, equipping researchers with the knowledge to strategically leverage this valuable building block.
The Electronic Landscape: Understanding the Reactivity of the C-Br Bond
The reactivity of the bromine atom in this compound is not inherent to the C-Br bond itself, but is a consequence of the electronic environment created by the other substituents on the aromatic ring. Aryl halides are typically unreactive towards nucleophilic attack due to the high energy required to break the aromaticity and the instability of the resulting aryl cation.[3][4] However, the substituents in this specific molecule dramatically alter this landscape.
-
The Nitro Group (-NO₂): Positioned para to the bromine atom, the nitro group is a powerful electron-withdrawing group (EWG) through both inductive and resonance effects (-I, -M).[5][6] This strong electron withdrawal significantly polarizes the aromatic ring, rendering the carbon atom attached to the bromine (the ipso-carbon) highly electrophilic and susceptible to nucleophilic attack.[7] Crucially, the para-positioning allows the nitro group to directly stabilize the negatively charged intermediate formed during nucleophilic attack through resonance, a key factor that lowers the activation energy for substitution.[3][8]
-
The N-methylbenzamide Group (-CONHCH₃): Located meta to the bromine, the amide group has a more complex influence. While the nitrogen lone pair can donate electron density into the ring via resonance (+M effect), this is counteracted by the inductive withdrawal of the carbonyl group (-I effect) and competing resonance within the amide functionality itself.[9] In the context of nucleophilic substitution, its meta-positioning means it cannot directly stabilize the reaction intermediate via resonance in the same way the para-nitro group can.[7] Its primary influence is a moderate deactivation of the ring towards electrophiles, but in the context of nucleophilic attack, its electron-withdrawing character slightly contributes to the overall electrophilicity of the ring.
The synergistic effect of these groups, dominated by the para-nitro group, transforms the C-Br bond from a typically inert functionality into a reactive site primed for displacement.
Pathway I: Nucleophilic Aromatic Substitution (SNAr)
The most direct method for displacing the bromine is through the Nucleophilic Aromatic Substitution (SNAr) mechanism. This pathway is highly favored in this substrate due to the profound stabilization of the reaction intermediate by the para-nitro group.[4][10]
Mechanistic Principles: The Addition-Elimination Pathway
The SNAr reaction is a two-step process, distinct from S_N1 and S_N2 mechanisms.[4]
-
Addition: A nucleophile attacks the electrophilic ipso-carbon, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion known as a Meisenheimer complex.[8][10] The stability of this intermediate is the rate-determining factor for the reaction.[11]
-
Elimination: The leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored, yielding the final substituted product.
The critical role of the para-nitro group in stabilizing the Meisenheimer complex is illustrated below.
Caption: SNAr mechanism via a stabilized Meisenheimer complex.
Causality of Experimental Design
The feasibility of the SNAr reaction on this substrate dictates the experimental approach.
-
Nucleophile Choice: Strong nucleophiles are required to initiate the attack on the electron-deficient ring. Common choices include alkoxides (e.g., NaOMe, NaOEt), thiolates (e.g., NaSMe), and amines (e.g., ammonia, primary/secondary amines).
-
Solvent: Polar aprotic solvents like DMSO, DMF, or THF are ideal. They effectively solvate the cation of the nucleophilic salt without hydrogen bonding to and deactivating the nucleophile itself.
-
Temperature: While the ring is "activated," elevated temperatures are often necessary to overcome the initial activation barrier associated with breaking aromaticity. Reactions are typically run from room temperature to reflux, depending on the nucleophile's strength.
Experimental Protocol: Synthesis of N-methyl-3-methoxy-5-nitrobenzamide
This protocol describes a representative SNAr reaction using sodium methoxide.
-
Inert Atmosphere: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (2.59 g, 10.0 mmol). Purge the flask with dry nitrogen or argon for 10 minutes.
-
Solvent Addition: Add 40 mL of anhydrous Dimethylformamide (DMF) via syringe. Stir the mixture at room temperature until all solids are dissolved.
-
Nucleophile Addition: In a separate flask, prepare a solution of sodium methoxide (0.65 g, 12.0 mmol, 1.2 equivalents) in 10 mL of anhydrous methanol. Add this solution dropwise to the stirred reaction mixture over 5 minutes.
-
Reaction: Heat the reaction mixture to 80 °C using an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 4-6 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into 200 mL of ice-cold water. A yellow precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake with 50 mL of cold water, followed by 20 mL of cold diethyl ether to aid in drying.
-
Purification: Recrystallize the crude product from hot ethanol or purify by column chromatography on silica gel to yield the pure N-methyl-3-methoxy-5-nitrobenzamide.
Data Summary: Representative SNAr Reactions
| Nucleophile | Reagent | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| Methoxide | NaOMe | DMF/MeOH | 80 | 4-6 |
| Ethoxide | NaOEt | EtOH | Reflux | 6-8 |
| Ammonia | NH₃ (aq) | DMSO | 100 | 12-16 |
| Methylamine | CH₃NH₂ | THF | 60 | 8-10 |
| Thiophenol | PhSH, K₂CO₃ | DMF | 90 | 5-7 |
Pathway II: Palladium-Catalyzed Cross-Coupling Reactions
For the construction of more complex C-C and C-N bonds, palladium-catalyzed cross-coupling reactions are the methods of choice.[12] These reactions have revolutionized organic synthesis due to their broad substrate scope and functional group tolerance.[13][14] The electron-deficient nature of this compound makes it an excellent substrate for the initial, often rate-limiting, oxidative addition step in the catalytic cycle.[15]
General Mechanistic Overview
Most palladium-catalyzed cross-couplings proceed through a common catalytic cycle involving a Pd(0) active species.
Caption: General catalytic cycle for Pd-cross-coupling reactions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a premier method for forming C-N bonds.[13][16] It involves the coupling of an aryl halide with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.[17]
-
Catalyst System: A combination of a palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a sterically hindered, electron-rich phosphine ligand (e.g., XPhos, RuPhos, BINAP) is crucial.[13] The ligand stabilizes the Pd(0) species and facilitates both the oxidative addition and the final reductive elimination step.[18]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active palladium-amido complex. Sodium tert-butoxide (NaOtBu) is most common, though weaker bases like K₃PO₄ or Cs₂CO₃ can be used with more advanced catalyst systems.
-
Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or THF are used to prevent quenching of the strong base and interference with the catalyst.
-
Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (46 mg, 0.05 mmol, 1 mol%), XPhos (95 mg, 0.2 mmol, 4 mol%), and sodium tert-butoxide (673 mg, 7.0 mmol, 1.4 equiv).
-
Reagent Addition: Add this compound (1.295 g, 5.0 mmol, 1.0 equiv).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Solvent and Nucleophile: Add 25 mL of anhydrous toluene, followed by morpholine (0.52 mL, 6.0 mmol, 1.2 equiv) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-18 hours.
-
Work-up: Cool the reaction to room temperature, dilute with 50 mL of ethyl acetate, and filter through a pad of Celite to remove palladium residues.
-
Extraction: Wash the filtrate with 50 mL of water and 50 mL of brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel (gradient elution, e.g., 20% to 50% ethyl acetate in hexanes) to afford the desired product.
Caption: Experimental workflow for Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds by reacting an aryl halide with an organoboron species, typically a boronic acid or ester.[14][19]
-
Organoboron Reagent: Boronic acids are common, but MIDA boronates are increasingly used for their stability and slow-release properties, which can be beneficial for sensitive substrates.[20]
-
Base: The base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is critical. It activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step.[21][22]
-
Solvent System: The reaction is often run in a biphasic mixture of an organic solvent (e.g., toluene, dioxane) and water, which helps to dissolve the inorganic base and the boronate intermediate.[14]
-
Setup: In a round-bottom flask, combine this compound (1.295 g, 5.0 mmol), phenylboronic acid (732 mg, 6.0 mmol, 1.2 equiv), and potassium carbonate (2.07 g, 15.0 mmol, 3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (289 mg, 0.25 mmol, 5 mol%).
-
Solvent and Degassing: Add a 4:1 mixture of toluene and water (25 mL). Bubble argon through the stirred mixture for 15-20 minutes to degas the solution.
-
Reaction: Heat the mixture to 90 °C under an argon atmosphere and stir vigorously for 8-12 hours.
-
Work-up: After cooling, dilute the mixture with 50 mL of ethyl acetate. Separate the organic layer, and wash it with 50 mL of water and 50 mL of brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting solid by recrystallization or column chromatography to yield the biphenyl product.
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) |
| Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Toluene/H₂O | 100 |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 90 |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 85 |
Strategic Application in Synthesis
The choice between SNAr and palladium-catalyzed coupling is a strategic one for the research scientist.
-
Choose SNAr when:
-
The desired nucleophile is simple and robust (e.g., alkoxides, ammonia, simple amines).
-
The goal is direct replacement with a heteroatom nucleophile.
-
Avoiding transition metals and expensive ligands is a priority for process chemistry or cost reasons.
-
-
Choose Palladium-Catalyzed Coupling when:
-
Constructing C-C bonds (Suzuki, Stille, etc.) or complex C-N bonds (Buchwald-Hartwig) is the objective.
-
The nucleophile is sensitive or less reactive, requiring the catalytic cycle to facilitate the reaction.
-
Greater functional group tolerance is needed on the coupling partner.
-
This dual reactivity makes this compound a valuable scaffold. The bromine can be replaced, and subsequently, the nitro group can be reduced to an amine, providing another reactive handle for further diversification. This "two-handle" approach is a powerful strategy in the synthesis of compound libraries for drug discovery.[23]
Conclusion
The bromine atom of this compound is a highly versatile functional handle, activated for displacement by the powerful electron-withdrawing effect of the para-nitro group. Its reactivity can be harnessed through two primary, highly reliable pathways: classical Nucleophilic Aromatic Substitution for the introduction of simple heteroatom nucleophiles, and modern Palladium-Catalyzed Cross-Coupling reactions for the construction of more elaborate C-N and C-C bonds. A thorough understanding of the electronic factors and mechanistic principles detailed in this guide enables researchers to make informed, strategic decisions, efficiently utilizing this compound to build molecular complexity and advance scientific development.
References
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Study.com. (n.d.). In electrophilic aromatic substitution, why does an amide group direct substitution to a position opposite to it on the aromatic ring?. Retrieved from [Link]
-
Jaworski, M., & Mąkosza, M. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4816. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2015, July 18). 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. Retrieved from [Link]
-
Master Organic Chemistry. (2025, February 7). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch22: EArS of aromatic amines. Retrieved from [Link]
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Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
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The Royal Swedish Academy of Sciences. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
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potential applications of 3-Bromo-N-methyl-5-nitrobenzamide in medicinal chemistry
<An In-depth Technical Guide to the Potential Applications of 3-Bromo-N-methyl-5-nitrobenzamide in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This compound is a novel chemical entity with a unique substitution pattern that suggests significant, unexplored potential within medicinal chemistry. This guide deconstructs the molecule's core components—a benzamide scaffold, a nitro group, a bromine atom, and an N-methyl group—to build a scientifically rigorous, hypothetical framework for its application in drug discovery. By analyzing the known roles of these functional groups in established pharmaceuticals, we propose a primary therapeutic hypothesis for this compound as a targeted anticancer agent, specifically as an inhibitor of Poly(ADP-ribose) polymerase (PARP). This document outlines a comprehensive strategy for the synthesis, characterization, and biological evaluation of this compound, providing detailed, actionable protocols for researchers. The narrative bridges theoretical medicinal chemistry principles with practical experimental design, offering a roadmap for investigating this promising, yet uncharacterized, molecule.
Introduction: Deconstructing a Molecule of Untapped Potential
The quest for novel therapeutic agents is a cornerstone of medicinal chemistry, often beginning with the identification of unique chemical scaffolds. This compound presents such an opportunity. While direct literature on this specific compound is sparse, a systematic analysis of its constituent parts provides a strong rationale for its investigation.
-
The Benzamide Core: The benzamide moiety is a well-established pharmacophore present in a wide range of clinically approved drugs, demonstrating diverse biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] Its structural rigidity and capacity for hydrogen bonding make it an excellent scaffold for designing targeted therapies.[5]
-
The Nitro Group: Aromatic nitro groups are potent electron-withdrawing groups that can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.[6][7] In medicinal chemistry, the nitro group is often employed as a bioisostere for other functional groups and can be crucial for binding to specific biological targets.[8][9][10][11][12] Furthermore, under hypoxic conditions characteristic of solid tumors, the nitro group can be bioreduced to reactive species, offering a mechanism for selective cytotoxicity.[13][14][15]
-
The Bromine Substituent: The introduction of a bromine atom can enhance a drug's therapeutic activity, metabolic stability, and duration of action.[16][17][18][19] This "heavy atom" effect can also be leveraged to improve the efficacy of treatments like photodynamic therapy.[16][17][18][19] Bromine's ability to form halogen bonds can also lead to more favorable drug-target interactions.[16][19]
-
The N-Methyl Group: N-methylation is a common strategy in drug discovery to fine-tune a molecule's properties.[20][21] It can improve metabolic stability, bioavailability, and receptor binding affinity by altering the compound's lipophilicity and hydrogen bonding capacity.[20]
Based on this analysis, we hypothesize that the unique combination of these functional groups in this compound makes it a compelling candidate for investigation as a targeted anticancer agent, particularly as a PARP inhibitor.
Therapeutic Hypothesis: A Novel PARP Inhibitor for Oncology
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical for DNA repair.[22] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.[23] Several PARP inhibitors, such as Olaparib and Rucaparib, have been successfully developed and are now standard-of-care for certain cancers.[24]
The rationale for proposing this compound as a PARP inhibitor is based on the following structural and mechanistic considerations:
-
Nicotinamide Mimicry: The benzamide core of our molecule can act as a mimic of the nicotinamide moiety of NAD+, the natural substrate for PARP enzymes. This mimicry is a key feature of many known PARP inhibitors.
-
Enhanced Binding Interactions: The bromine atom and the nitro group can form specific interactions within the nicotinamide-binding pocket of PARP1, potentially leading to high-affinity binding. The electron-withdrawing nature of these groups can also modulate the electronic properties of the benzamide ring system to optimize target engagement.
-
PARP Trapping: A critical mechanism of action for some of the most effective PARP inhibitors is their ability to "trap" the PARP enzyme on damaged DNA, leading to cytotoxic DNA-protein crosslinks.[25] The specific stereoelectronic properties conferred by the bromo and nitro substituents may enhance this trapping effect.
The following diagram illustrates the proposed mechanism of action:
Caption: Proposed mechanism of action for this compound.
Synthetic Route and Characterization
A plausible and efficient synthesis of this compound can be achieved from commercially available 3-bromo-5-nitrobenzoic acid.[26][27][28][29] The proposed synthetic workflow is as follows:
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis
-
Acid Chloride Formation: To a solution of 3-bromo-5-nitrobenzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction. Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Amidation: In a separate flask, dissolve methylamine hydrochloride (1.2 eq) and a non-nucleophilic base such as triethylamine (2.5 eq) or diisopropylethylamine (DIPEA) (2.5 eq) in anhydrous DCM. Cool this solution to 0 °C.
-
Coupling: Slowly add the freshly prepared 3-bromo-5-nitrobenzoyl chloride solution to the methylamine solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up and Purification: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Characterization
The identity and purity of the synthesized compound should be confirmed using a suite of analytical techniques:
| Technique | Purpose |
| ¹H and ¹³C NMR | Structural elucidation and confirmation. |
| LC-MS | Purity assessment and mass confirmation. |
| HRMS | Determination of the exact mass and elemental composition. |
| FTIR | Identification of key functional groups (amide, nitro). |
| Melting Point | Physical characterization and purity indicator. |
Biological Evaluation: A Tiered Screening Cascade
A systematic approach is required to evaluate the biological activity of this compound. The following tiered screening cascade is proposed:
Caption: A tiered screening cascade for biological evaluation.
Detailed Experimental Protocols: Key Assays
Tier 1: PARP1 Enzymatic Inhibition Assay (Chemiluminescent) [30]
-
Plate Preparation: Coat a 96-well plate with histone proteins.
-
Reaction Mixture: Add a reaction buffer containing biotin-labeled NAD+, the PARP1 enzyme, and varying concentrations of this compound.
-
Incubation: Incubate the plate to allow for the PARP-mediated ribosylation of histones.
-
Detection: Add Streptavidin-HRP (horseradish peroxidase) which binds to the incorporated biotinylated ADP-ribose.
-
Signal Generation: Add a chemiluminescent HRP substrate and measure the light output using a luminometer.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the PARP1 enzymatic activity.
Tier 2: Cell Viability Assay (MTS/MTT)
-
Cell Seeding: Seed BRCA-mutant (e.g., CAPAN-1) and BRCA-proficient (e.g., BxPC-3) cancer cells into 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.
-
Reagent Addition: Add MTS or MTT reagent to each well and incubate according to the manufacturer's instructions. This reagent is converted into a colored formazan product by metabolically active cells.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) for each cell line to assess potency and selectivity.
Tier 3: γH2AX Immunofluorescence Assay for DNA Double-Strand Breaks [31][32]
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound for a specified time (e.g., 24 hours).
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent-based buffer.
-
Immunostaining: Block non-specific binding sites and then incubate with a primary antibody against phosphorylated H2AX (γH2AX), a marker for DNA double-strand breaks. Follow this with a fluorescently labeled secondary antibody.
-
Microscopy: Mount the coverslips on slides with a DAPI-containing mounting medium to stain the nuclei.
-
Image Analysis: Visualize and quantify the formation of γH2AX foci using a fluorescence microscope. An increase in foci indicates an accumulation of DNA double-strand breaks.
Future Directions and Conclusion
The successful validation of this compound as a potent and selective PARP inhibitor in these initial assays would pave the way for a comprehensive lead optimization program. Key areas for future investigation would include:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the bromine and nitro groups, as well as the N-methyl substituent, to improve potency, selectivity, and pharmacokinetic properties.
-
ADME/Tox Profiling: In vitro and in vivo assessment of the compound's absorption, distribution, metabolism, excretion, and toxicity profile.
-
Combination Therapies: Investigating the synergistic effects of this compound with other anticancer agents, such as chemotherapy or immunotherapy.
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Introduction: The Critical Role of Solubility in a Research and Development Context
An In-depth Technical Guide to the Solubility of 3-Bromo-N-methyl-5-nitrobenzamide in Common Organic Solvents
This guide provides a comprehensive overview of the solubility characteristics of this compound. It is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's behavior in various organic solvents. This document will delve into the theoretical principles governing its solubility, provide a framework for predicting its behavior, and offer detailed, field-proven experimental protocols for accurate solubility determination.
This compound (CAS No. 90050-52-5) is a substituted benzamide derivative with potential applications in medicinal chemistry and materials science.[1][2][3] The strategic placement of a bromine atom, a nitro group, and an N-methylamide moiety on the benzene ring creates a molecule with a unique electronic and steric profile. Understanding the solubility of this compound is paramount for its effective use in various applications, from designing synthetic routes and purification strategies to formulating it for biological screening or material fabrication. Poor solubility can be a significant bottleneck in drug discovery and development, impacting bioavailability and therapeutic efficacy.[4][5] This guide, therefore, aims to equip the researcher with the foundational knowledge and practical methodologies to thoroughly characterize the solubility of this compound.
Physicochemical Properties and Predicted Solubility Profile
A molecule's solubility is intrinsically linked to its structural features. The principle of "like dissolves like" is a fundamental concept in predicting solubility, where substances with similar polarities tend to be miscible.[6]
Molecular Structure Analysis:
-
Polarity: The presence of the nitro group (-NO2) and the amide group (-CONH-) introduces significant polarity to the molecule due to the large dipole moments associated with these functional groups. The electronegative oxygen and nitrogen atoms create partial positive and negative charges, making the molecule polar.
-
Hydrogen Bonding: The amide group contains a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). This allows for potential hydrogen bonding interactions with protic solvents.
-
Aromatic Ring and Bromine: The benzene ring and the bromine atom contribute to the molecule's lipophilicity and van der Waals interactions.
Predicted Solubility in Common Organic Solvents:
Based on this structural analysis, we can predict the solubility of this compound in different classes of organic solvents:
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents can engage in hydrogen bonding with the amide group of the compound. Therefore, moderate to good solubility is anticipated in these solvents.
-
Polar Aprotic Solvents (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetone, Acetonitrile): These solvents are polar and can interact with the polar functional groups of the molecule through dipole-dipole interactions. High solubility is expected in strong polar aprotic solvents like DMF and DMSO. Acetone and acetonitrile are also likely to be effective solvents.
-
Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): Due to the significant polarity of the nitro and amide groups, the solubility in nonpolar solvents is expected to be low. The "like dissolves like" principle suggests a mismatch in polarity between the solute and these solvents.[6]
Quantitative Solubility Data
| Solvent Classification | Solvent | Temperature (°C) | Solubility ( g/100 mL) | Observations |
| Polar Protic | Methanol | 25 | ||
| Ethanol | 25 | |||
| Isopropanol | 25 | |||
| Polar Aprotic | Dimethylformamide (DMF) | 25 | ||
| Dimethyl Sulfoxide (DMSO) | 25 | |||
| Acetone | 25 | |||
| Acetonitrile | 25 | |||
| Nonpolar | Hexane | 25 | ||
| Toluene | 25 | |||
| Diethyl Ether | 25 | |||
| Dichloromethane (DCM) | 25 | |||
| Chloroform | 25 |
Experimental Protocol for Solubility Determination
The following is a detailed, step-by-step methodology for the accurate determination of the solubility of this compound. This protocol is designed to be self-validating by approaching equilibrium from both undersaturation and supersaturation.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Thermostatic shaker or water bath
-
Syringe filters (0.22 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Experimental Workflow Diagram
Caption: Experimental workflow for determining thermodynamic solubility.
Step-by-Step Methodology
-
Preparation of Saturated Solutions (Approach from Undersaturation):
-
Accurately weigh an excess amount of this compound and place it into a vial. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
-
Add a known volume of the desired organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to perform a preliminary experiment to determine the time required to reach a constant concentration.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the solution through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.
-
Accurately weigh the filtered solution to determine its mass.
-
-
Analysis:
-
Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).
-
Analyze the diluted solution to determine the concentration of this compound. A pre-established calibration curve is necessary for accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the concentration in the original undiluted solution, accounting for the dilution factor.
-
Express the solubility in desired units, such as g/100 mL or mg/mL.
-
Self-Validation: Approaching from Supersaturation
To ensure the measured solubility represents true thermodynamic equilibrium, it is recommended to also determine the solubility by approaching it from a supersaturated state.[7]
-
Prepare a saturated solution at a higher temperature.
-
Slowly cool the solution to the target temperature and allow it to equilibrate with agitation in the presence of seed crystals of the compound.
-
Follow the same sample collection, preparation, and analysis steps as described above.
If the solubility values obtained from both undersaturation and supersaturation are in good agreement, it provides strong evidence that the true thermodynamic solubility has been determined.[7]
Logical Framework for Solvent Selection
The choice of solvents for solubility screening should be systematic. The following diagram illustrates a logical approach to solvent selection based on their properties.
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A Theoretical and Spectroscopic Exploration of 3-Bromo-N-methyl-5-nitrobenzamide: A Guide for Researchers
This technical guide provides an in-depth analysis of 3-Bromo-N-methyl-5-nitrobenzamide, a substituted aromatic amide with potential applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its synthesis, spectroscopic characterization, and theoretical evaluation. By integrating experimental data with computational modeling, we aim to provide a thorough understanding of the molecule's structural, electronic, and biological properties.
Introduction: The Significance of Substituted Benzamides
Substituted benzamides are a class of organic compounds that have garnered significant attention in the field of drug discovery due to their diverse biological activities. The presence of various functional groups on the benzamide scaffold allows for the fine-tuning of their physicochemical properties and biological targets. The nitro group, in particular, is a well-known pharmacophore and is present in numerous antimicrobial and anticancer agents.[1][2] The bromine atom, a halogen, can enhance the lipophilicity of the molecule and participate in halogen bonding, which is increasingly recognized as an important interaction in ligand-protein binding. This guide focuses on this compound, a molecule that combines these key features and holds promise for further investigation.
Synthesis and Spectroscopic Characterization
A reliable synthetic route is crucial for the availability of any compound for research purposes. Following a detailed protocol allows for consistent and high-purity production of this compound.
Synthesis of this compound.[3]
A common and efficient method for the synthesis of this compound involves the amidation of methyl 3-bromo-5-nitrobenzoate with methylamine.
Experimental Protocol:
-
Materials: Methyl 3-bromo-5-nitrobenzoate, methylamine solution (in methanol), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), tetrahydrofuran (THF), hydrochloric acid (HCl).
-
Procedure:
-
In a round-bottom flask, dissolve methyl 3-bromo-5-nitrobenzoate in THF.
-
Add DBU to the solution and stir at room temperature.
-
Slowly add the methylamine solution in methanol to the reaction mixture.
-
Continue stirring at room temperature overnight.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Add 1M aqueous HCl to the residue to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain this compound.
-
| Reactant/Reagent | Molecular Weight ( g/mol ) | Amount (g or mL) | Moles (mmol) |
| Methyl 3-bromo-5-nitrobenzoate | 259.04 | 26 g | 100.37 |
| Methylamine (12M in MeOH) | 31.06 | 60 mL | 720 |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene | 152.24 | 3 mL | - |
| Tetrahydrofuran | 72.11 | 60 mL | - |
Spectroscopic Analysis
-
1H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the N-methyl protons. The aromatic region would likely display three signals corresponding to the protons on the benzene ring, with their chemical shifts and coupling patterns dictated by the positions of the bromo, nitro, and amide substituents. The N-methyl group would appear as a singlet or a doublet (if coupled to the amide proton) in the aliphatic region.
-
13C NMR Spectroscopy: The carbon NMR spectrum would reveal signals for each unique carbon atom in the molecule, including the carbonyl carbon of the amide, the aromatic carbons, and the N-methyl carbon.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include the N-H stretching of the amide, the C=O stretching of the amide, the asymmetric and symmetric stretching of the nitro group, and C-Br stretching.
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (259.06 g/mol ) and characteristic fragmentation patterns.
Theoretical Studies: A Computational Approach
Theoretical calculations, particularly Density Functional Theory (DFT), provide a powerful tool to investigate the structural and electronic properties of molecules, offering insights that complement experimental data.
Computational Methodology
A standard protocol for performing DFT calculations on this compound would involve the following steps:
Protocol for DFT Calculations:
-
Molecular Structure Preparation: The 3D structure of this compound can be built using molecular modeling software. The initial geometry can be obtained from its SMILES string: CNC(=O)C1=CC(=CC(=C1)Br)[O-].
-
Geometry Optimization: The molecular geometry is optimized to find the most stable conformation (lowest energy state).
-
Level of Theory: Density Functional Theory (DFT).
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that provides a good balance between accuracy and computational cost for organic molecules.[4]
-
Basis Set: 6-311++G(d,p) is a suitable basis set that provides a good description of the electronic structure of molecules containing heteroatoms.[4]
-
-
Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies). These calculations also yield thermodynamic properties such as enthalpy and Gibbs free energy.
-
Electronic Property Calculations: Once the geometry is optimized, various electronic properties can be calculated:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.
-
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within the molecule, identifying electrophilic and nucleophilic sites.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular and intermolecular interactions, such as hyperconjugation and hydrogen bonding.
-
Caption: A generalized workflow for DFT calculations on this compound.
Predicted Molecular Properties (Illustrative)
Based on DFT calculations of similar nitroaromatic compounds, the following properties can be predicted for this compound:
| Property | Predicted Value (Illustrative) | Significance |
| HOMO Energy (eV) | -7.0 to -8.0 | Relates to the electron-donating ability of the molecule. |
| LUMO Energy (eV) | -2.5 to -3.5 | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap (eV) | 4.0 to 5.0 | Indicates chemical reactivity and stability. |
| Dipole Moment (Debye) | 3.0 to 4.0 | Reflects the overall polarity of the molecule. |
Potential Biological Activity and Molecular Docking
The structural features of this compound suggest potential for biological activity. Nitroaromatic compounds have been investigated for various therapeutic applications.[5]
Rationale for Potential Biological Activity
-
Antimicrobial Activity: The nitro group can be reduced by microbial nitroreductases to form cytotoxic radical species, a mechanism of action for several antimicrobial drugs.[6]
-
Anti-inflammatory Activity: Some nitrobenzamide derivatives have shown anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[7]
-
Anticancer Activity: The planar aromatic ring can intercalate with DNA, and the substituents can form specific interactions with biological targets, making it a candidate for anticancer drug design.[8]
Molecular Docking Workflow
Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a target protein. This can provide insights into the potential mechanism of action.
Caption: A typical workflow for molecular docking studies.
Protocol for Molecular Docking:
-
Target Selection: Based on the hypothesized biological activity, select a relevant protein target (e.g., a bacterial nitroreductase for antimicrobial studies or a kinase for anticancer studies).
-
Ligand and Protein Preparation: Prepare the 3D structure of this compound (ligand) and the target protein. This includes adding hydrogen atoms and assigning charges.
-
Docking Simulation: Use a docking program (e.g., AutoDock, Glide) to predict the binding poses of the ligand in the active site of the protein.
-
Analysis: Analyze the docking results to identify the most favorable binding pose based on the predicted binding energy and the interactions formed (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds).
Conclusion and Future Directions
This technical guide has provided a comprehensive overview of the synthesis, spectroscopic characterization, and theoretical analysis of this compound. The combination of experimental protocols and computational methodologies offers a robust framework for researchers to further investigate this promising molecule.
Future experimental work should focus on obtaining high-resolution spectroscopic data (NMR, IR) and, crucially, determining the single-crystal X-ray structure of the compound. This would provide an invaluable benchmark for validating the theoretical calculations. Furthermore, in vitro and in vivo biological assays are necessary to confirm the predicted biological activities and to explore the therapeutic potential of this compound and its derivatives.
References
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PubMed. (n.d.). [Design, synthesis and biological evaluation of novel 4-substituted-3-nitrobenzamide derivatives]. Retrieved from [Link]
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MDPI. (2022). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. Retrieved from [Link]
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MDPI. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]
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ResearchGate. (2020). Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. Retrieved from [Link]
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NIH. (2013). A DFT Study of the cis-Dihydroxylation of Nitroaromatic Compounds Catalyzed by Nitrobenzene Dioxygenase. Retrieved from [Link]
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NIH. (2022). Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole. Retrieved from [Link]
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ACS Publications. (2021). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Retrieved from [Link]
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ResearchGate. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved from [Link]
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ACS Publications. (2013). A DFT Study of the cis-Dihydroxylation of Nitroaromatic Compounds Catalyzed by Nitrobenzene Dioxygenase. Retrieved from [Link]
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ResearchGate. (2022). Design, Synthesis, Spectroscopic Characterization, Molecular Docking and Biological Evaluation of 9H-Carbazole Linked 4-Nitrophenol: A DFT Approach. Retrieved from [Link]
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MDPI. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]
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ResearchGate. (2002). The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia. Retrieved from [Link]
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PubMed. (2002). The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia. Retrieved from [Link]
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ACS Publications. (2021). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Retrieved from [Link]
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PubChem. (n.d.). 3-Bromo-N,5-dimethyl-N-phenylbenzamide. Retrieved from [Link]
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PubChem. (n.d.). 3-Bromo-5-nitrobenzaldehyde. Retrieved from [Link]
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PubChem. (n.d.). 3-Bromo-5-methylbenzaldehyde. Retrieved from [Link]
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PubChem. (n.d.). 1-Bromo-3-methyl-5-nitrobenzene. Retrieved from [Link]
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PubChem. (n.d.). 3-Bromo-N-isopropyl-5-nitrobenzamide. Retrieved from [Link]
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Methodological & Application
Application Note: Efficient Synthesis of 3-Bromo-N-methyl-5-nitrobenzamide via Amide Coupling
Introduction
The synthesis of amide bonds is a cornerstone of modern organic and medicinal chemistry, forming the backbone of countless pharmaceuticals, agrochemicals, and materials.[1] 3-Bromo-N-methyl-5-nitrobenzamide is a key intermediate in the development of various bioactive molecules, leveraging its unique electronic and structural properties for targeted biological activity.[2][3] This application note provides a comprehensive guide to the amidation of 3-bromo-5-nitrobenzoic acid with methylamine, detailing two robust protocols using common coupling reagents. We will delve into the mechanistic underpinnings of these reactions, providing researchers with the rationale to optimize their synthetic strategies.
Chemical Principles and Rationale
Direct condensation of a carboxylic acid and an amine to form an amide is often inefficient due to the formation of a stable and unreactive ammonium carboxylate salt.[4][5] To overcome this, coupling reagents are employed to activate the carboxylic acid, rendering it susceptible to nucleophilic attack by the amine.[1][4]
Mechanism of Amide Bond Formation
The general mechanism involves the activation of the carboxylic acid to form a highly reactive intermediate. This intermediate is then readily attacked by the amine to form the desired amide bond.[1]
Carbodiimide-Mediated Coupling (EDC/HOBt)
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid to form a reactive O-acylisourea intermediate.[4][6] However, this intermediate can rearrange to a stable N-acylurea, reducing the yield. The addition of an auxiliary nucleophile, such as 1-hydroxybenzotriazole (HOBt), mitigates this by converting the O-acylisourea into a more stable and highly reactive HOBt ester.[7][8][9] This active ester then readily reacts with the amine to furnish the amide.[7][8]
Uronium/Aminium Salt-Mediated Coupling (HATU)
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium/aminium-based coupling reagent.[10][11] In the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated.[11][12] The resulting carboxylate attacks HATU to form a reactive OAt-active ester, which then rapidly reacts with the amine to yield the amide product.[10][12] The speed and efficiency of HATU are attributed to a neighboring group effect from the pyridine nitrogen, which stabilizes the transition state.[10]
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 3-Bromo-5-nitrobenzoic acid | ≥98% | Sigma-Aldrich |
| Methylamine solution | 40 wt. % in H₂O | Sigma-Aldrich |
| EDC (hydrochloride) | ≥99% | Sigma-Aldrich |
| HOBt (hydrate) | ≥97% | Sigma-Aldrich |
| HATU | ≥98% | Sigma-Aldrich |
| DIPEA | ≥99% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Ethyl acetate | HPLC grade | Fisher Scientific |
| Hexanes | HPLC grade | Fisher Scientific |
| Saturated aq. NaHCO₃ | Fisher Scientific | |
| Brine | Fisher Scientific | |
| Anhydrous MgSO₄ | Fisher Scientific |
Safety Precautions
-
3-Bromo-5-nitrobenzoic acid: Causes skin and serious eye irritation. May cause respiratory irritation.[13][14]
-
Methylamine: Flammable and corrosive. Causes severe skin burns and eye damage.
-
EDC/HATU/HOBt: May cause skin and eye irritation. Handle with care.[15]
-
DCM/DMF: Volatile and potentially harmful. Use in a well-ventilated fume hood.
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a certified chemical fume hood.
Protocol 1: EDC/HOBt Mediated Amidation
This protocol is a reliable and cost-effective method suitable for a wide range of amide couplings.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-bromo-5-nitrobenzoic acid (1.0 eq), HOBt (1.2 eq), and anhydrous DCM or DMF (to make a 0.1 M solution).
-
Activation: Stir the solution at room temperature for 10 minutes. Add EDC (1.2 eq) in one portion.
-
Amine Addition: After stirring for 20 minutes, add methylamine solution (1.5 eq) dropwise to the reaction mixture at 0 °C (ice bath).
-
Reaction: Allow the reaction to warm to room temperature and stir overnight (12-16 hours).
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: HATU Mediated Amidation
This protocol is ideal for challenging couplings or when rapid reaction times are desired.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 3-bromo-5-nitrobenzoic acid (1.0 eq) and anhydrous DMF (to make a 0.1 M solution).
-
Base and Reagent Addition: Add DIPEA (2.5 eq) and stir for 5 minutes. Add HATU (1.1 eq) in one portion.
-
Amine Addition: After stirring for 15 minutes at room temperature, add methylamine solution (1.2 eq) dropwise.
-
Reaction: Stir at room temperature for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate gradient).
Characterization of this compound
The final product should be a yellow solid.[16]
| Property | Value |
| Molecular Formula | C₈H₇BrN₂O₃ |
| Molecular Weight | 259.06 g/mol [16] |
| CAS Number | 90050-52-5[16] |
Expected Analytical Data:
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 8.80-9.00 (m, 1H, Ar-H)
-
δ 8.50-8.60 (m, 2H, Ar-H)
-
δ 8.35-8.45 (m, 1H, Ar-H)
-
δ 2.80-2.90 (d, 3H, N-CH₃) (Note: Exact chemical shifts may vary depending on the solvent and instrument. The aromatic protons will appear as multiplets due to meta-coupling.)
-
-
¹³C NMR (DMSO-d₆, 101 MHz):
-
δ ~164 (C=O)
-
δ ~148 (C-NO₂)
-
δ ~138 (C-Br)
-
δ ~132, 128, 122 (Ar-C)
-
δ ~26 (N-CH₃)
-
-
IR (ATR, cm⁻¹):
-
~3300 (N-H stretch)
-
~1640 (C=O stretch, amide I)
-
~1530 (N-H bend, amide II and NO₂ asymmetric stretch)
-
~1350 (NO₂ symmetric stretch)
-
-
Mass Spectrometry (ESI+):
-
m/z [M+H]⁺ calculated for C₈H₈BrN₂O₃⁺: 258.97, 260.97 (isotopic pattern for Br)
-
m/z [M+Na]⁺ calculated for C₈H₇BrN₂O₃Na⁺: 280.95, 282.95
-
Workflow and Mechanism Diagrams
Experimental Workflow
Caption: General workflow for the amidation of 3-bromo-5-nitrobenzoic acid.
EDC/HOBt Coupling Mechanism
Caption: Simplified mechanism of HATU-mediated amide coupling.
Conclusion
Both the EDC/HOBt and HATU protocols provide effective and high-yielding routes to this compound. The choice between them will depend on factors such as cost, desired reaction time, and the scale of the synthesis. The HATU-mediated coupling offers a faster and often cleaner reaction profile, while the EDC/HOBt method is a more economical choice for large-scale preparations. By understanding the underlying mechanisms and following these detailed protocols, researchers can confidently synthesize this valuable intermediate for their drug discovery and development programs.
References
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HATU - Wikipedia. Available at: [Link]
-
Amine to Amide Mechanism - HATU - Common Organic Chemistry. Available at: [Link]
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Amine to Amide Mechanism (EDC + HOBt) - Common Organic Chemistry. Available at: [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. Available at: [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. Available at: [Link]
-
Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling... | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
What Is DCC Coupling In Amide Bond Formation? - Chemistry For Everyone - YouTube. Available at: [Link]
-
HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry - YouTube. Available at: [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. Available at: [Link]
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HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond - YouTube. Available at: [Link]
-
mechanism of amide formation with DCC - YouTube. Available at: [Link]
-
Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. - ResearchGate. Available at: [Link]
-
Coupling Reagents - Aapptec Peptides. Available at: [Link]
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3-Bromo-5-nitrobenzoic acid | C7H4BrNO4 | CID 239336 - PubChem. Available at: [Link]
-
The Chemistry of Possibility: Investigating 3-Bromo-5-nitrobenzoic Acid's Role in Synthesis. Available at: [Link]
-
Exploring the Chemical Landscape: 3-Bromo-5-nitrobenzoic Acid in Research and Development - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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Benzoic Acid + Methylamine = ?? (Amide Reaction) - YouTube. Available at: [Link]
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Application Note: Strategic Nucleophilic Aromatic Substitution on 3-Bromo-N-methyl-5-nitrobenzamide
Abstract
This technical guide provides a detailed exploration of the reactivity of 3-Bromo-N-methyl-5-nitrobenzamide with various nucleophiles. As a versatile scaffold in medicinal chemistry and materials science, understanding its reaction profile is critical for the synthesis of diverse compound libraries. This document outlines the core mechanistic principles of Nucleophilic Aromatic Substitution (SNAr) as it pertains to this substrate, explains the electronic rationale behind experimental design, and offers detailed protocols for reactions with oxygen, nitrogen, and sulfur nucleophiles.
Introduction: The Strategic Importance of this compound
This compound is a key aromatic building block. The strategic placement of its functional groups—a bromine leaving group, a strongly electron-withdrawing nitro group, and an N-methylbenzamide moiety—creates a unique electronic landscape. The primary pathway for its functionalization is Nucleophilic Aromatic Substitution (SNAr), a powerful method for forging new carbon-heteroatom bonds on an aromatic ring.
The reaction proceeds via a two-step addition-elimination mechanism, which is contingent on the presence of electron-withdrawing groups (EWGs) to stabilize the negatively charged intermediate.[1][2] In this specific molecule, the nitro group (–NO₂) serves as the primary activating EWG. However, its position meta to the bromine leaving group presents a significant mechanistic challenge. Unlike ortho or para EWGs, which provide powerful resonance stabilization to the reaction intermediate, a meta-EWG can only offer weaker inductive stabilization.[3][4] This inherent characteristic renders this compound less reactive than its ortho/para-substituted counterparts, often necessitating more forcing reaction conditions to achieve successful substitution.
This guide provides the theoretical grounding and practical protocols necessary to overcome these challenges and effectively utilize this valuable synthetic intermediate.
The SNAr Mechanism: An Overview
The SNAr reaction is fundamentally a two-stage process. The rate-determining step is typically the initial attack of the nucleophile on the electrophilic carbon atom bearing the leaving group.[2][3] This attack temporarily disrupts the ring's aromaticity to form a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1][5] The subsequent, rapid step involves the expulsion of the leaving group (in this case, bromide), which restores the aromaticity of the ring.
The stability of the Meisenheimer complex is paramount. While the meta-nitro group in our substrate does not participate in resonance delocalization of the negative charge, its strong inductive effect is sufficient to enable the reaction under appropriate conditions, such as elevated temperatures and the use of highly polar aprotic solvents.
Protocols for Nucleophilic Substitution
The following sections provide detailed protocols for reacting this compound with common classes of nucleophiles. Researchers should treat these as robust starting points, with the understanding that optimization may be required for specific nucleophilic partners.
3.1 Reaction with O-Nucleophiles (Alkoxides & Phenoxides)
The reaction with alcohols or phenols requires their prior deprotonation with a strong base, such as sodium hydride (NaH), to generate the more potent alkoxide or phenoxide nucleophile.
Protocol 1: General Procedure for O-Arylation
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add the desired alcohol or phenol (1.5 eq.) to a dry reaction flask containing anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).
-
Nucleophile Activation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.5 eq.) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium alkoxide/phenoxide.
-
Substrate Addition: Add this compound (1.0 eq.) to the reaction mixture.
-
Reaction: Heat the mixture to 100-150 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Dilute with water and extract the product with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Parameter | Typical Value / Reagent | Rationale |
| Nucleophile Eq. | 1.5 - 2.0 | Drives the reaction to completion. |
| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base for generating the alkoxide.[3] |
| Solvent | DMF, DMSO | High-boiling polar aprotic solvents stabilize the charged intermediate.[3] |
| Temperature | 100 - 150 °C | Overcomes the activation energy barrier for the less reactive substrate.[3] |
| Monitoring | TLC, LC-MS | Tracks the consumption of starting material and formation of product. |
3.2 Reaction with N-Nucleophiles (Amines)
Primary and secondary amines can act as potent nucleophiles, often without the need for a separate base, as an excess of the amine can neutralize the HBr formed.
Protocol 2: General Procedure for N-Arylation
-
Preparation: In a sealable pressure vessel, combine this compound (1.0 eq.) and the desired primary or secondary amine (3.0 eq.).
-
Solvent (Optional): For solid amines or to facilitate the reaction, a polar aprotic solvent such as DMSO or N-Methyl-2-pyrrolidone (NMP) can be added.
-
Reaction: Seal the vessel and heat the mixture to 120-160 °C with vigorous stirring. The reaction progress should be monitored by TLC or LC-MS.
-
Workup: After completion (typically 6-24 hours), cool the reaction to room temperature. Dilute the mixture with water, which may cause the product to precipitate. If no precipitate forms, extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Purification: If the product precipitates, collect it by filtration and wash with water. If extracted, combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The crude product can be purified by recrystallization or flash column chromatography.
| Parameter | Typical Value / Reagent | Rationale |
| Nucleophile Eq. | 3.0 | One equivalent acts as the nucleophile, others act as a base. |
| Solvent | DMSO, NMP, or neat | High-boiling polar solvents are effective; neat conditions can also work. |
| Temperature | 120 - 160 °C | High thermal energy is required to drive the reaction with neutral nucleophiles. |
| Vessel | Sealed pressure vessel | Required to reach temperatures above the boiling point of lower-boiling amines. |
3.3 Reaction with S-Nucleophiles (Thiolates)
Thiols are excellent nucleophiles, especially in their thiolate form. The reaction setup is similar to that for O-nucleophiles, though often proceeds under milder conditions due to the higher nucleophilicity of sulfur.
Protocol 3: General Procedure for S-Arylation
-
Preparation: Under an inert atmosphere, dissolve the desired thiol (1.2 eq.) in anhydrous DMF.
-
Nucleophile Activation: Add a base such as potassium carbonate (K₂CO₃, 2.0 eq.) or sodium hydride (NaH, 1.2 eq.). Stir at room temperature for 30 minutes to generate the thiolate.
-
Substrate Addition: Add this compound (1.0 eq.) to the mixture.
-
Reaction: Heat the mixture to 80-120 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup & Purification: Follow the workup and purification steps outlined in Protocol 1.
| Parameter | Typical Value / Reagent | Rationale |
| Nucleophile Eq. | 1.2 | Thiols are highly reactive, so a large excess is often unnecessary. |
| Base | K₂CO₃, NaH | A milder base like K₂CO₃ is often sufficient for deprotonating thiols. |
| Solvent | DMF, DMSO | Standard polar aprotic solvents are effective. |
| Temperature | 80 - 120 °C | Generally lower temperatures are needed compared to O- or N-nucleophiles. |
Troubleshooting and Optimization
Given the reduced reactivity of the substrate, researchers may encounter slow or incomplete reactions. The following strategies can be employed for optimization:
-
Increase Temperature: This is the most direct way to increase the reaction rate. Solvents like DMSO (b.p. 189 °C) or NMP (b.p. 202 °C) allow for a wide temperature range.
-
Use a Stronger Base: For O- and S-nucleophiles, switching from a carbonate base to a hydride (NaH) or a strong organic base (e.g., DBU) can significantly increase the concentration and reactivity of the anionic nucleophile.
-
Consider Alternative Chemistries: For particularly challenging transformations where SNAr fails, transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a powerful alternative for forming C-N, C-O, and C-S bonds on unreactive aryl halides.[3]
Conclusion
This compound is a valuable, albeit moderately reactive, substrate for nucleophilic aromatic substitution. The meta-positioning of the activating nitro group necessitates carefully chosen, often forcing, reaction conditions. By employing strong nucleophiles, high-boiling polar aprotic solvents, and elevated temperatures, a wide array of derivatives can be synthesized. The protocols and principles outlined in this guide serve as a comprehensive resource for researchers and drug development professionals aiming to leverage this scaffold in their synthetic endeavors.
References
-
Title: Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Source: Chemistry Stack Exchange URL: [Link]
-
Title: A highly green approach towards aromatic nitro group substitutions: catalyst free reactions of nitroimidazoles with carbon nucleophiles in water. Source: RSC Advances URL: [Link]
-
Title: Nucleophilic aromatic substitution I (video). Source: Khan Academy URL: [Link]
-
Title: 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Source: Chemistry LibreTexts URL: [Link]
-
Title: Concerted Nucleophilic Aromatic Substitution Reactions. Source: PubMed Central (PMC), NIH URL: [Link]
-
Title: 16.7: Nucleophilic Aromatic Substitution. Source: Chemistry LibreTexts URL: [Link]
-
Title: How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Source: National Institutes of Health (NIH) URL: [Link]
- Title: CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
- Title: CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
-
Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism. Source: Master Organic Chemistry URL: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Suzuki coupling reactions with 3-Bromo-N-methyl-5-nitrobenzamide
An In-Depth Guide to Suzuki-Miyaura Coupling with 3-Bromo-N-methyl-5-nitrobenzamide: Application Notes and Protocols
Introduction: The Utility of a Functionalized Building Block
In the landscape of medicinal chemistry and materials science, the construction of carbon-carbon bonds remains a cornerstone of molecular synthesis. The Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for this purpose, valued for its high functional group tolerance and operational simplicity.[1] This guide focuses on a particularly relevant building block: This compound . This substrate is an attractive starting material for several reasons: the aryl bromide provides a reliable handle for palladium-catalyzed coupling, while the nitro and N-methylamide groups offer sites for further chemical modification and introduce specific electronic properties. Understanding the nuances of performing Suzuki couplings on this electron-deficient scaffold is critical for researchers aiming to synthesize complex biaryl and heteroaryl structures for drug development and other advanced applications.
This document serves as a senior-level application guide, moving beyond simple procedural lists to explain the underlying chemical principles that govern reaction success. We will explore the catalytic cycle, delve into the rationale for selecting specific reagents and conditions, provide detailed experimental protocols, and offer a framework for troubleshooting common issues.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[2] The specific electronic nature of this compound influences each step of this process.
-
Oxidative Addition: The cycle begins with the insertion of a coordinatively unsaturated Pd(0) species into the carbon-bromine bond of the aryl halide.[1] For this compound, the presence of two strong electron-withdrawing groups (EWG), the nitro (-NO2) and N-methylamide (-CONHMe) moieties, renders the aromatic ring electron-deficient. This electronic state activates the C-Br bond, typically facilitating a rapid oxidative addition step.[2]
-
Transmetalation: This is often the rate-determining step and requires the activation of the organoboron species (e.g., a boronic acid) by a base.[3] The base reacts with the boronic acid to form a more nucleophilic boronate complex (e.g., [R-B(OH)3]⁻).[4][5] This boronate then displaces the halide from the Pd(II) complex, transferring its organic group to the palladium center. The choice of base is critical to ensure the efficient formation of the boronate without promoting unwanted side reactions.[6]
-
Reductive Elimination: In the final step, the two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond of the biaryl product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1]
Key Parameters and Optimization Strategy
The success of the Suzuki coupling with this compound hinges on the careful selection of four key components: the catalyst, ligand, base, and solvent.
-
Palladium Catalyst & Ligand: While the substrate is electronically activated for oxidative addition, a robust catalyst is still necessary.
-
Expert Insight: Standard catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are often a good starting point due to their commercial availability and broad utility. For more challenging couplings, such as with sterically hindered or electron-poor boronic acids, more advanced catalyst systems are recommended. A combination of a palladium source like Palladium(II) acetate (Pd(OAc)₂) with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) can accelerate both the oxidative addition and reductive elimination steps.[2][7] The nitro group is generally well-tolerated by modern palladium catalysts.[8][9]
-
-
Base Selection: The base's primary role is to activate the boronic acid.[10] Its strength and solubility can dramatically affect reaction outcomes.
-
Expert Insight:
-
Carbonates (K₂CO₃, Cs₂CO₃): These are the most common bases. Potassium carbonate (K₂CO₃) is a cost-effective and reliable choice for many couplings. Cesium carbonate (Cs₂CO₃) is more soluble in organic solvents and more basic, often providing superior results with challenging substrates, albeit at a higher cost.[6]
-
Phosphates (K₃PO₄): A strong, non-nucleophilic base that is particularly effective for couplings involving heteroaryl boronic acids, which can be sensitive to stronger bases.
-
Aqueous vs. Anhydrous: Reactions are typically run in a biphasic mixture (e.g., Toluene/Water or Dioxane/Water) to facilitate the dissolution of the inorganic base and the boronate complex.
-
-
-
Solvent System: The solvent must solubilize the organic reactants and the palladium complex while being compatible with the reaction conditions.
-
Expert Insight: A mixture of an organic solvent with water is standard. Common choices include 1,4-Dioxane/H₂O, Toluene/H₂O, or DMF/H₂O. Dioxane and Toluene are favored for their ability to dissolve a wide range of substrates and for their higher boiling points, which allow for elevated reaction temperatures. The proportion of water can be adjusted to optimize the solubility of the base.
-
Optimization Data Summary
The following table presents hypothetical data from an optimization screen for the coupling of this compound with phenylboronic acid, illustrating the impact of varying key parameters.
| Entry | Catalyst (mol%) | Base (2.0 equiv) | Solvent (v/v) | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5%) | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | 78 |
| 2 | Pd(PPh₃)₄ (5%) | Cs₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | 92 |
| 3 | Pd(PPh₃)₄ (5%) | K₃PO₄ | Dioxane/H₂O (4:1) | 90 | 12 | 85 |
| 4 | PdCl₂(dppf) (3%) | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 8 | 95 |
| 5 | Pd(PPh₃)₄ (5%) | K₂CO₃ | Toluene/H₂O (4:1) | 100 | 12 | 81 |
Experimental Protocols
Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium compounds and organic solvents are hazardous.
Protocol A: General Coupling with Phenylboronic Acid
This protocol provides a robust starting point for coupling with a simple, electron-neutral boronic acid.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Deionized Water
Procedure:
-
To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (e.g., 259 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Add the catalyst, PdCl₂(dppf) (22 mg, 0.03 mmol).
-
Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Using syringes, add 1,4-dioxane (4.0 mL) and deionized water (1.0 mL).
-
Place the flask in a preheated oil bath at 90 °C and stir vigorously for 8-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Wash the organic layer with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the desired product, N-methyl-3-nitro-5-phenylbenzamide.
Protocol B: Coupling with a Heterocyclic Boronic Acid (Pyridine-3-boronic acid)
This protocol is adapted for a more challenging coupling partner often encountered in pharmaceutical synthesis.
Materials:
-
This compound (1.0 equiv)
-
Pyridine-3-boronic acid (1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
Toluene (anhydrous)
-
Deionized Water
Procedure:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol).
-
Seal the tube, then evacuate and backfill with an inert gas (Argon) three times.
-
Add anhydrous toluene (2.0 mL) and stir at room temperature for 10 minutes to form the active catalyst complex.
-
In a separate flask, add this compound (259 mg, 1.0 mmol), pyridine-3-boronic acid (184 mg, 1.5 mmol), and potassium phosphate (637 mg, 3.0 mmol).
-
Transfer the pre-formed catalyst solution to the flask containing the substrates and base via cannula or syringe.
-
Add deionized water (0.5 mL) and additional toluene (3.0 mL) to the reaction flask.
-
Heat the mixture to 100 °C and stir vigorously for 16-24 hours.
-
Monitoring & Work-up: Follow the procedure outlined in Protocol A.
-
Purification: Purify the crude product by flash column chromatography on silica gel. A gradient containing a small amount of triethylamine (e.g., 0.5%) in the eluent may be necessary to prevent peak tailing of the basic pyridine product.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst2. Insufficiently strong base3. Poor quality boronic acid | 1. Use a fresh bottle of catalyst or a pre-catalyst system (e.g., Pd(OAc)₂/SPhos). Ensure the atmosphere is truly inert.2. Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄).3. Boronic acids can dehydrate to form unreactive boroxines. Use fresh boronic acid or a more stable derivative like a pinacol ester. |
| Significant Homocoupling of Boronic Acid | 1. Reaction temperature too high2. Oxygen contamination | 1. Lower the reaction temperature.2. Thoroughly degas the solvent and ensure a good inert atmosphere is maintained throughout the reaction. |
| Protodeborylation (Boronic acid replaced by -H) | 1. Base is too strong or reaction time is too long.2. Presence of excess water. | 1. Use a milder base (e.g., K₂CO₃ instead of NaOH). Monitor the reaction and stop it once the starting material is consumed.2. Use anhydrous solvents and minimize the amount of water. |
| Product Purification is Difficult | 1. Product is polar and streaks on silica gel.2. Residual palladium in the product. | 1. For basic products (e.g., from pyridine boronic acid), add 0.5-1% triethylamine to the eluent. For acidic products, add 0.5-1% acetic acid.2. After work-up, stir the organic solution with a palladium scavenger (e.g., silica-bound thiol) before concentration. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a highly effective method for synthesizing functionalized biaryl and heteroaryl compounds. The electron-deficient nature of the substrate facilitates the initial oxidative addition, but success requires a holistic approach to reaction design. By carefully selecting a robust catalyst system, an appropriate base, and a suitable solvent, researchers can achieve high yields and purity. The protocols and troubleshooting guide provided herein offer a comprehensive framework for both novice and experienced scientists to confidently employ this valuable building block in their synthetic campaigns.
References
-
Amatore, C., Jutand, A., & Le Duc, G. (2011). Kinetic Data for the Transmetalation in the Suzuki–Miyaura Reaction. Chemistry – A European Journal, 17(8), 2492-2503. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116-2119. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Roy, D. (2016). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. Asian Journal of Advanced Basic Sciences, 4(2), 131-140.
-
Roy, D. (2016). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. ResearchGate. [Link]
-
Dorel, R., & Echavarren, A. M. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 54(15), 3136-3148. [Link]
-
Corpet, M., & Gosmini, C. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 863. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Scilit [scilit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Suzuki Coupling [organic-chemistry.org]
Application Notes & Protocols: Strategic Synthesis of Novel Heterocyclic Scaffolds from 3-Bromo-N-methyl-5-nitrobenzamide
Abstract
This comprehensive guide details the strategic utilization of 3-Bromo-N-methyl-5-nitrobenzamide as a pivotal starting material for the synthesis of diverse and medicinally relevant heterocyclic compounds. We provide in-depth technical protocols, mechanistic insights, and workflow visualizations for the construction of key heterocyclic cores, including benzimidazoles and quinazolinones. The methodologies presented herein are designed for researchers, medicinal chemists, and professionals in drug development, offering a blend of foundational principles and advanced applications, such as palladium-catalyzed functionalization. Each protocol is structured to ensure reproducibility and to provide a clear rationale for experimental choices, upholding the highest standards of scientific integrity.
Introduction: The Strategic Value of this compound
This compound is a highly versatile and strategically functionalized aromatic building block. Its structure is primed for a variety of chemical transformations, making it an ideal precursor for constructing complex heterocyclic systems. The molecule possesses three key reactive sites:
-
The Nitro Group (-NO₂): This electron-withdrawing group can be readily reduced to a primary amine (-NH₂), which serves as a crucial nucleophile for intramolecular and intermolecular cyclization reactions.
-
The Bromo Group (-Br): An excellent leaving group, the bromine atom is a handle for introducing molecular diversity through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).
-
The N-methylbenzamide Moiety: This group can participate directly in cyclization reactions or be modified post-cyclization.
The strategic manipulation of these functional groups allows for the controlled and efficient synthesis of heterocycles like benzimidazoles and quinazolinones, which are privileged scaffolds in numerous therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory drugs[1].
Synthesis of Substituted Benzimidazoles
The synthesis of the benzimidazole core from this compound is a two-stage process involving reductive cyclization. The initial step is the reduction of the nitro group to form a reactive ortho-amino benzamide intermediate, which is then cyclized with a one-carbon synthon.
Mechanistic Principle & Workflow
The core transformation relies on the in situ generation of an ortho-phenylenediamine derivative. The newly formed primary amine, being a strong nucleophile, attacks the carbonyl carbon of the amide or an external one-carbon electrophile, leading to cyclization and dehydration to form the aromatic benzimidazole ring.
Sources
Application Note: Comprehensive Analytical Characterization of 3-Bromo-N-methyl-5-nitrobenzamide
Introduction
3-Bromo-N-methyl-5-nitrobenzamide is a substituted aromatic compound with potential applications in pharmaceutical and materials science research. Its chemical structure, characterized by a brominated and nitrated benzene ring coupled with an N-methylamide functional group, necessitates a multi-faceted analytical approach for unambiguous identification, purity assessment, and comprehensive characterization. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the analytical methodologies for this compound, ensuring scientific integrity and reproducible results.
The protocols outlined herein are designed to be self-validating, with an emphasis on the rationale behind experimental choices. This document will cover chromatographic, spectroscopic, and spectrometric techniques, providing both theoretical background and practical, step-by-step protocols.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to developing robust analytical methods.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 90050-52-5 | [2][3] |
| Molecular Formula | C₈H₇BrN₂O₃ | [1] |
| Molecular Weight | 259.06 g/mol | [4] |
| Monoisotopic Mass | 257.964 Da | [1] |
| SMILES | CNC(=O)C1=CC(=CC(=C1)Br)[O-] | [1] |
| InChI | InChI=1S/C8H7BrN2O3/c1-10-8(12)5-2-6(9)4-7(3-5)11(13)14/h2-4H,1H3,(H,10,12) | [1] |
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of this compound and for its quantification in various matrices. A reversed-phase method is typically suitable for this compound of moderate polarity.[5]
Rationale for Method Development
The presence of the aromatic ring and polar functional groups (nitro and amide) allows for strong retention on a non-polar stationary phase like C18, while providing good solubility in common reversed-phase mobile phases such as acetonitrile and water.[5][6] A gradient elution is initially recommended to determine the optimal mobile phase composition for achieving a symmetrical peak shape and adequate retention.[5] UV detection is appropriate due to the presence of the nitroaromatic chromophore, which is expected to have strong UV absorbance.[5]
Experimental Protocol: HPLC-UV
Instrumentation and Materials:
-
HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, methanol, and water.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm).
Solution Preparation:
-
Mobile Phase A: HPLC-grade water.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
Sample Diluent: 50:50 (v/v) acetonitrile/water.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the sample diluent to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water, B: Acetonitrile |
| Gradient Program | 50% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 50% B in 1 minute, and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
Data Analysis:
-
Identify the peak for this compound based on the retention time of the standard.
-
Construct a calibration curve by plotting the peak area of the standards against their concentrations.
-
Quantify the amount of the analyte in the sample using the linear regression of the calibration curve.
-
Assess purity by calculating the area percentage of the main peak relative to the total peak area.
Caption: Workflow for HPLC analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
Expected Spectral Features
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons, the N-methyl protons, and the amide proton. The substitution pattern on the aromatic ring will lead to specific splitting patterns for the aromatic protons.
-
¹³C NMR: The spectrum will display signals for each unique carbon atom in the molecule, including the aromatic carbons, the carbonyl carbon, and the N-methyl carbon.
Experimental Protocol: ¹H and ¹³C NMR
Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
5 mm NMR tubes.
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
This compound sample.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
Data Acquisition Parameters (Example for a 400 MHz spectrometer):
| Parameter | ¹H NMR | ¹³C NMR |
| Solvent | DMSO-d₆ | DMSO-d₆ |
| Temperature | 25 °C | 25 °C |
| Pulse Program | Standard single pulse | Proton-decoupled single pulse |
| Spectral Width | -2 to 12 ppm | -10 to 220 ppm |
| Acquisition Time | ~4 seconds | ~1-2 seconds |
| Relaxation Delay | 2 seconds | 2 seconds |
| Number of Scans | 16 | 1024 or more |
Data Analysis:
-
Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin).
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Assign the signals to the corresponding atoms in the molecular structure based on chemical shifts, coupling constants (for ¹H), and multiplicities.
Mass Spectrometry (MS) for Molecular Weight Verification
Mass spectrometry is employed to confirm the molecular weight of this compound and can provide fragmentation information for further structural confirmation.
Rationale for Technique Selection
Electrospray ionization (ESI) is a soft ionization technique suitable for this moderately polar molecule, which should readily form protonated molecules [M+H]⁺ in positive ion mode. The presence of bromine will result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), which is a key diagnostic feature.
Experimental Protocol: LC-MS
Instrumentation and Materials:
-
LC-MS system equipped with an ESI source and a mass analyzer (e.g., quadrupole, time-of-flight).
-
HPLC system as described in Section 1.
-
HPLC-grade solvents with volatile modifiers (e.g., 0.1% formic acid in water and acetonitrile).
LC-MS Conditions:
| Parameter | Recommended Condition |
| LC Method | Use the HPLC method from Section 1.2, but with 0.1% formic acid added to both mobile phases A and B. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 600 L/hr |
| Mass Range | m/z 50-500 |
Data Analysis:
-
Extract the mass spectrum from the chromatographic peak corresponding to the analyte.
-
Identify the protonated molecular ion [M+H]⁺. For C₈H₇BrN₂O₃, the expected m/z values are approximately 258.97 and 260.97, reflecting the isotopic distribution of bromine.
-
Analyze any observed fragment ions to gain further structural insights. Predicted collision cross-section values can aid in identification.[1]
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique used to identify the characteristic functional groups present in this compound.
Expected Vibrational Frequencies
Based on the structure, the following characteristic absorption bands are expected:
-
N-H stretch: Around 3300 cm⁻¹
-
C-H stretch (aromatic and methyl): Around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹
-
C=O stretch (amide I): Around 1650 cm⁻¹[7]
-
N-O stretch (nitro group): Asymmetric and symmetric stretches around 1530 cm⁻¹ and 1350 cm⁻¹
-
C-N stretch: Around 1250 cm⁻¹
-
C-Br stretch: In the fingerprint region, typically below 800 cm⁻¹
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
Instrumentation and Materials:
-
FTIR spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal).
-
Solid sample of this compound.
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid sample onto the ATR crystal and apply pressure to ensure good contact.
-
Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
Data Analysis:
-
Perform baseline correction and other necessary spectral processing.
-
Identify and label the major absorption bands in the spectrum.
-
Correlate the observed bands with the expected functional groups of this compound.
Caption: Integrated analytical workflow for the characterization of this compound.
Conclusion
The comprehensive characterization of this compound requires an orthogonal approach employing multiple analytical techniques. This application note provides a robust framework for its analysis using HPLC, NMR, MS, and FTIR. The detailed protocols and the rationale behind the experimental choices are intended to guide researchers in obtaining reliable and reproducible data for identity confirmation, purity assessment, and structural elucidation, thereby supporting research and development efforts in the pharmaceutical and chemical industries.
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Application Note: Comprehensive ¹H and ¹³C NMR Analysis of 3-Bromo-N-methyl-5-nitrobenzamide for Structural Elucidation
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure.[1][2] This application note presents a detailed guide to the ¹H and ¹³C NMR analysis of 3-Bromo-N-methyl-5-nitrobenzamide, a substituted aromatic compound of interest in synthetic and medicinal chemistry. We will explore the theoretical basis for predicting the NMR spectra by analyzing substituent effects, provide detailed experimental protocols for sample preparation and data acquisition, and present the expected spectral data in a clear, tabulated format. This guide is intended for researchers, scientists, and drug development professionals who rely on NMR for routine structural verification and characterization of novel chemical entities.
Introduction: The Molecular Context
This compound is a polysubstituted benzene derivative. Its structural confirmation is a critical step in any synthetic workflow. NMR spectroscopy, by probing the magnetic environments of ¹H and ¹³C nuclei, offers a definitive method for this purpose.[3] The unique arrangement of a bromine atom, a nitro group, and an N-methylamide group on the aromatic ring creates a distinct and predictable pattern of signals, which we will dissect in detail.
Molecular Structure and Electronic Environment
The chemical structure of this compound features three different functional groups attached to the benzene ring at positions 1, 3, and 5. The interplay of their electronic effects is paramount to understanding the resulting NMR spectra.
Figure 1: Chemical structure of this compound.
-
Nitro Group (-NO₂): This is a powerful electron-withdrawing group through both resonance and inductive effects. It strongly deshields the ortho (C-4, C-6) and para (C-2, relative to C-5) positions, causing attached protons and carbons to resonate at a higher frequency (downfield).[4][5]
-
Bromo Group (-Br): Bromine is electronegative, withdrawing electron density via the sigma bond (inductive effect). This deshields adjacent nuclei.
-
N-methylamide Group (-CONHCH₃): The carbonyl moiety is electron-withdrawing, making the amide a deactivating, meta-directing group.
The cumulative effect of these substituents is a general downfield shift for all aromatic protons and carbons compared to unsubstituted benzene.
Predicted ¹H NMR Spectral Analysis
The proton NMR spectrum is anticipated to show three distinct signals in the aromatic region, one signal for the amide proton (N-H), and one signal for the N-methyl group.
Aromatic Region (δ 7.5 - 9.0 ppm)
Due to the substitution pattern, the three remaining aromatic protons (H-2, H-4, H-6) are chemically non-equivalent and will each produce a unique signal. The coupling between them is exclusively meta-coupling (⁴J-coupling), which is typically small (2-4 Hz). This results in each proton appearing as a triplet or, more accurately, a doublet of doublets with very similar coupling constants.
Figure 2: Predicted splitting patterns for aromatic protons via meta-coupling.
Aliphatic and Amide Region
-
N-H Proton: The amide proton typically appears as a broad singlet. Its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. In a non-protic solvent like DMSO-d₆, it is more clearly defined than in CDCl₃.
-
N-CH₃ Protons: The three protons of the methyl group are equivalent and are adjacent to a nitrogen atom, not a proton-bearing carbon. This results in a sharp singlet. In some cases, coupling to the N-H proton can be observed, which would render this signal a doublet.
Summary of Predicted ¹H NMR Data
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-4 | 8.5 - 8.8 | t (triplet) | ⁴J ≈ 2.0 | 1H |
| H-6 | 8.3 - 8.6 | t (triplet) | ⁴J ≈ 2.0 | 1H |
| H-2 | 8.1 - 8.4 | t (triplet) | ⁴J ≈ 2.0 | 1H |
| N-H | 6.5 - 8.5 (variable) | br s (broad singlet) | - | 1H |
| N-CH₃ | 2.9 - 3.1 | s (singlet) or d | - or ³J ≈ 5.0 | 3H |
Table 1: Predicted ¹H NMR chemical shifts and multiplicities.
Predicted ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum will show eight distinct signals, as all carbon atoms in the molecule are in unique chemical environments. The chemical shifts are heavily influenced by the electronegativity and resonance effects of the attached substituents.[6][7]
-
Carbonyl Carbon (C=O): Amide carbonyls are strongly deshielded and will appear furthest downfield, typically in the 160-170 ppm range.[8]
-
Aromatic Carbons (C1-C6):
-
Carbons directly attached to substituents (C1, C3, C5) will have their chemical shifts significantly altered. C3 (bonded to Br) and C5 (bonded to N of the nitro group) will be downfield.
-
The remaining aromatic carbons (C2, C4, C6) will also be downfield due to the overall electron-withdrawing nature of the ring.
-
-
N-CH₃ Carbon: This aliphatic carbon will appear at the highest field (lowest ppm value), typically in the 25-35 ppm range.
Summary of Predicted ¹³C NMR Data
| Carbon Assignment | Predicted δ (ppm) | Notes |
| C=O | 162 - 166 | Amide carbonyl, most downfield signal. |
| C-5 | 148 - 150 | Attached to the strongly electron-withdrawing NO₂ group. |
| C-1 | 138 - 142 | Attached to the amide group. |
| C-3 | 120 - 124 | Attached to bromine; ipso-carbon shift. |
| C-2, C-4, C-6 | 125 - 135 | Aromatic CH carbons, deshielded. Precise assignment requires 2D NMR. |
| N-CH₃ | 26 - 30 | Aliphatic carbon, most upfield signal. |
Table 2: Predicted ¹³C NMR chemical shifts.
Experimental Protocol
Adherence to a standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following steps provide a robust workflow for the analysis of this compound.
Materials
-
This compound sample
-
High-quality 5 mm NMR tubes[9]
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
Pasteur pipette
-
Small vial for dissolution
Sample Preparation Workflow
Figure 3: Step-by-step workflow for NMR sample preparation.
-
Weigh the Sample: For ¹H NMR, weigh 5-15 mg of the compound. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[10]
-
Dissolve the Sample: It is best practice to first dissolve the sample in a small, clean vial using approximately 0.6-0.7 mL of the chosen deuterated solvent.[10] Gentle vortexing can aid dissolution.
-
Causality: Using a secondary vial ensures complete dissolution and allows for filtering if any particulate matter is present, which is critical for achieving good magnetic field homogeneity (shimming).
-
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a clean, dry NMR tube. The optimal sample height should be around 4-5 cm.[9]
-
Cap and Mix: Securely cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.
Data Acquisition
The following are typical parameters for a 400 MHz spectrometer.
¹H NMR Acquisition:
-
Lock: Lock the spectrometer on the deuterium signal of the solvent.
-
Shim: Perform automated or manual shimming to optimize magnetic field homogeneity.
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans (NS): 8 to 16 scans.
-
Relaxation Delay (D1): 1-2 seconds.
-
Spectral Width (SW): 0-12 ppm.
¹³C NMR Acquisition:
-
Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30').
-
Number of Scans (NS): 128 to 1024 scans.
-
Causality: More scans are required for ¹³C NMR due to the low natural abundance (1.1%) of the ¹³C isotope and its lower gyromagnetic ratio compared to ¹H.
-
-
Relaxation Delay (D1): 2 seconds.
-
Spectral Width (SW): 0-200 ppm.
Conclusion
The structural analysis of this compound by ¹H and ¹³C NMR is straightforward when guided by a foundational understanding of substituent effects. The ¹H spectrum is characterized by three distinct meta-coupled triplets in the aromatic region and two singlets for the amide and methyl protons. The ¹³C spectrum confirms the presence of all eight unique carbon environments, with the carbonyl carbon resonating at the lowest field. The protocols outlined in this note provide a reliable and efficient method for preparing samples and acquiring high-quality NMR data, ensuring confident structural verification for researchers in organic synthesis and pharmaceutical development.
References
- The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. (n.d.). Aston University.
-
Chemical Shifts and Interpreting ¹³C NMR Spectra. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]
-
Effect of substituents on the 1H-NMR chemical shifts of 3-methylene-2-substituted-1,4-pentadienes. (n.d.). ResearchGate. Retrieved from [Link]
-
Perez Rial, L. (n.d.). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Longdom Publishing. Retrieved from [Link]
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Aryal, S. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Microbe Notes. Retrieved from [Link]
-
NMR Spectroscopy: Principles, Techniques, and Applications. (n.d.). Slideshare. Retrieved from [Link]
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Günther, H. (2013). NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry, 3rd Edition. Wiley. Retrieved from [Link]
-
Nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. Retrieved from [Link]
-
Carbon-13 (¹³C) NMR: Overview. (2024, April 4). JoVE. Retrieved from [Link]
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Factors That Influence NMR Chemical Shift. (2022, October 3). Chemistry LibreTexts. Retrieved from [Link]
-
NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]
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NMR Sample Preparation. (n.d.). Iowa State University, Chemical Instrumentation Facility. Retrieved from [Link]
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Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. (2017, November 4). Stack Exchange. Retrieved from [Link]
-
Baranac-Stojanović, M. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents? Chemistry – An Asian Journal. Retrieved from [Link]
-
Abraham, R. J., et al. (2014). H-1 NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry. Retrieved from [Link]
-
A guide to 13c nmr chemical shift values. (n.d.). Compound Interest. Retrieved from [Link]
-
13C NMR Chemical Shift Table. (n.d.). University of Colorado Boulder. Retrieved from [Link]
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Application Note: A Comprehensive Guide to Assay Development for 3-Bromo-N-methyl-5-nitrobenzamide Derivatives as Potential Therapeutic Agents
Abstract
The 3-bromo-N-methyl-5-nitrobenzamide scaffold represents a promising starting point for the development of novel therapeutics, particularly in oncology. Benzamide derivatives have famously given rise to potent inhibitors of Poly (ADP-ribose) polymerase (PARP), a class of enzymes critical for DNA repair.[1][2] The strategic placement of a bromine atom and a nitro group provides both electronic properties conducive to target binding and synthetic handles for extensive chemical diversification.[3][4] This guide provides an integrated, multi-tiered strategy for the biological characterization of novel this compound derivatives. We present a logical workflow, from initial cell-based cytotoxicity screening to detailed mechanistic and biophysical assays, designed to elucidate the mode of action and confirm direct target engagement. Each section includes the scientific rationale behind the experimental choice, detailed step-by-step protocols, and guidance on data interpretation, empowering researchers to efficiently advance their drug discovery programs.
Foundational Concepts & Strategic Assay Cascade
The development of a novel anticancer agent requires a systematic approach to characterize its biological activity. For derivatives of the this compound scaffold, a key hypothesis is the inhibition of PARP enzymes, which are integral to the repair of DNA single-strand breaks (SSBs).[2][5] Inhibiting PARP in cancer cells with existing DNA repair defects (e.g., BRCA mutations) can lead to the accumulation of cytotoxic double-strand breaks (DSBs), a concept known as synthetic lethality.[5]
Our proposed assay cascade is designed to test this hypothesis in a logical progression:
-
Primary Screening: Does the compound kill cancer cells?
-
Mechanistic Elucidation: If so, is the mechanism consistent with DNA damage and apoptosis?
-
Target Engagement: Does the compound physically interact with its putative target (e.g., PARP1)?
This tiered approach ensures that resources are focused on compounds with the most promising pharmacological profiles.
Figure 1: Tiered assay workflow for characterizing novel benzamide derivatives.
Primary Screening: Assessing Cellular Cytotoxicity
The initial evaluation of any potential anticancer compound involves assessing its ability to reduce the viability of cancer cell lines. The MTT assay is a robust, colorimetric method for this purpose, measuring the metabolic activity of cells, which is proportional to the number of viable cells.[6][7]
Protocol 2.1: MTT Cell Viability Assay
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product.[7] The amount of formazan, which is solubilized and measured spectrophotometrically, correlates with the number of metabolically active, viable cells.[8]
Methodology:
-
Cell Seeding:
-
Trypsinize and count cells (e.g., HCT116, MCF-7, or other relevant cancer cell lines).
-
Dilute the cell suspension to a final concentration of 1.5 x 10⁵ cells/mL in complete culture medium.
-
Seed 100 µL of the cell suspension (15,000 cells) into each well of a 96-well plate.[9]
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[6]
-
-
Compound Treatment:
-
Prepare a 2X stock solution of your this compound derivatives in culture medium from a 1000X DMSO stock. Create a serial dilution to test a range of concentrations (e.g., 0.1 µM to 100 µM).
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control (e.g., 0.1% DMSO).
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).[10]
-
-
MTT Incubation:
-
Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.[7]
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9]
-
Read the absorbance at 570 nm using a microplate reader.[7][8]
-
Data Analysis & Presentation:
The percentage of cell viability is calculated relative to the vehicle control. These values are then plotted against the logarithm of the compound concentration to determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Table 1: Hypothetical Cytotoxicity Data for Derivative BZ-NO2-01
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 (Colon Cancer) | 5.2 |
| MCF-7 (Breast Cancer) | 8.9 |
| A549 (Lung Cancer) | 12.5 |
| HeLa (Cervical Cancer) | 7.3 |
Mechanistic Assays: Uncovering the Mode of Action
Compounds that demonstrate significant cytotoxicity must be investigated further to understand their mechanism of action. Based on the benzamide scaffold, a primary hypothesis is the induction of apoptosis via DNA damage.
The PARP Inhibition & DNA Damage Pathway
Inhibition of PARP prevents the efficient repair of SSBs. During DNA replication, these unrepaired SSBs are converted into more lethal DSBs.[5] The formation of DSBs triggers a cellular response cascade, including the phosphorylation of histone H2AX to form γH2AX, which serves as a robust biomarker for DNA damage.[11] Extensive DNA damage ultimately pushes the cell into apoptosis, a process marked by the cleavage of PARP by caspases.[12][13]
Figure 2: Simplified pathway showing how PARP inhibition leads to DNA damage and apoptosis.
Protocol 3.1: Western Blot for PARP Cleavage
Principle: During apoptosis, caspase-3 and caspase-7 cleave the 116 kDa full-length PARP protein into an 89 kDa fragment.[12][13] Detecting this fragment via Western blot is a definitive marker of apoptotic cell death.
Methodology:
-
Cell Culture and Lysis:
-
Seed cells in a 6-well plate and treat with the test compound at 1X, 2X, and 5X its IC50 value for 24 hours. Include a vehicle control and a positive control for apoptosis (e.g., Staurosporine).[12]
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer containing a protease inhibitor cocktail.[12]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet debris.[12]
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Normalize all samples to the same concentration (e.g., 20-30 µg of total protein per lane).[12]
-
-
SDS-PAGE and Transfer:
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Separate proteins by size on a polyacrylamide gel (e.g., 4-12% gradient gel).[12]
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody specific for PARP (that detects both full-length and cleaved forms) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
-
Detection:
Data Presentation:
Band intensities can be quantified using densitometry software and normalized to a loading control like β-actin.
Table 2: Hypothetical Densitometry Data for PARP Cleavage
| Treatment | Concentration (µM) | Full-Length PARP (Relative Intensity) | Cleaved PARP (89 kDa) (Relative Intensity) |
|---|---|---|---|
| Vehicle Control | 0 | 1.00 | 0.05 |
| Derivative BZ-NO2-01 | 5 | 0.65 | 0.48 |
| Derivative BZ-NO2-01 | 10 | 0.25 | 1.15 |
| Staurosporine | 1 | 0.12 | 1.40 |
Target Engagement & Biophysical Characterization
While cell-based assays suggest a mechanism, they do not prove that the compound directly binds to its intended target. Biophysical assays are essential for confirming a direct protein-ligand interaction.[][15]
Protocol 4.1: Thermal Shift Assay (TSA)
Principle: The binding of a small molecule ligand typically stabilizes a protein, increasing its melting temperature (Tm).[16] A Thermal Shift Assay, or Differential Scanning Fluorimetry (DSF), measures this change in Tm by monitoring the unfolding of the protein in the presence of a fluorescent dye that binds to exposed hydrophobic regions as the protein denatures.[15][16]
Methodology:
-
Reagent Preparation:
-
Prepare a solution of the purified target protein (e.g., recombinant human PARP1) at a final concentration of 2 µM in a suitable assay buffer.
-
Prepare a 1000X stock of a hydrophobic-binding fluorescent dye (e.g., SYPRO Orange).
-
Prepare a 100X stock of the test compound and a vehicle control (DMSO).
-
-
Assay Setup (in a 96-well qPCR plate):
-
In each well, combine the assay buffer, target protein, and fluorescent dye.
-
Add the test compound to the sample wells (e.g., final concentration of 20 µM) and an equivalent volume of DMSO to the control wells.
-
Seal the plate securely.
-
-
Data Acquisition:
-
Place the plate in a real-time PCR instrument.
-
Set the instrument to increase the temperature incrementally from 25°C to 95°C, measuring fluorescence at each step.
-
Data Analysis & Presentation:
The melting temperature (Tm) is the point at which the fluorescence signal is at its midpoint in the transition phase. The change in melting temperature (ΔTm) is calculated as (Tm with compound) - (Tm with vehicle). A significant positive ΔTm indicates stabilizing ligand binding.
Table 3: Hypothetical Thermal Shift Assay Data for PARP1
| Compound | Concentration (µM) | Tm (°C) | ΔTm (°C) | Interpretation |
|---|---|---|---|---|
| Vehicle (DMSO) | - | 42.5 | - | Baseline |
| Derivative BZ-NO2-01 | 20 | 48.2 | +5.7 | Strong Stabilization |
| Known PARP Inhibitor | 10 | 49.5 | +7.0 | Positive Control |
| Inactive Analog | 20 | 42.6 | +0.1 | No Binding |
References
-
Ciulli, A. (2015). Biophysical Screening for the Discovery of Small-Molecule Ligands. In Protein-Ligand Interactions (pp. 261-284). Humana Press. Available at: [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Available at: [Link]
-
Provost, J. & Wallert, M. (n.d.). MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link]
-
Technology Networks. (2024). How To Choose the Right Assay for PARP. Retrieved from [Link]
-
CLYTE Technologies. (2024). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]
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BPS Bioscience. (n.d.). PARP Assays. Retrieved from [Link]
-
Champions Oncology. (n.d.). DNA Damage Assays. Retrieved from [Link]
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Cambridge Bioscience. (n.d.). PARP assay kits. Retrieved from [Link]
-
Sicklick, J. K., et al. (2022). PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components. Cancers, 14(5), 1154. Available at: [Link]
-
Reaction Biology. (n.d.). Biophysical Assay Services for Drug Discovery. Retrieved from [Link]
- Banerjee, A., et al. (2017). Modern Biophysical Approaches to Study Protein–Ligand Interactions. Biophysics and Physicobiology, 14, 129-143.
-
BMG LABTECH. (n.d.). PARP assay for inhibitors. Retrieved from [Link]
-
Sousa, S. F., et al. (2024). Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview. ACS Omega. Available at: [Link]
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-
Cell Biolabs, Inc. (n.d.). DNA/RNA damage assays. Retrieved from [Link]
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-
National Cancer Institute. (2017). NCI Scientists Create New Assay, Identify Novel Therapeutic Compounds, and Take Places on Front Lines of Cancer Research. Retrieved from [Link]
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Cell Biolabs, Inc. (n.d.). DNA / RNA Damage and Repair. Retrieved from [Link]
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Sarin, A. (2013). Caspase Protocols in Mice. In Methods in Molecular Biology (pp. 1-13). Humana Press. Available at: [Link]
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Bio-protocol. (2020). Western Blot Analysis. Retrieved from [Link]
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Frontiers. (n.d.). Advanced Computational Methodologies Used in the Discovery of New Natural Anticancer Compounds. Retrieved from [Link]
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MDPI. (n.d.). Special Issue : Novel Design and Synthesis of Anticancer Agents. Retrieved from [Link]
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Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]
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ResearchGate. (n.d.). Western blot analysis of PARP cleavage and caspase 8, 3 and 9.... Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-N-methylbenzamide. Retrieved from [Link]
-
ResearchGate. (n.d.). Design, synthesis and biological evaluation of novel 4-substituted-3-nitrobenzamide derivatives. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2018). Synthesis and Anticancer Effect of 3,4,5-N-Alkyl-Benzamides on Colon Carcinoma HCT- 116 Cells. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-N-isopropyl-5-nitrobenzamide. Retrieved from [Link]
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MDPI. (2022). Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. Retrieved from [Link]
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Molecules. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Available at: [Link]
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Journal of Medicinal Chemistry. (n.d.). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Retrieved from [Link]
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Application Notes & Protocols: Leveraging 3-Bromo-N-methyl-5-nitrobenzamide in Fragment-Based Drug Design
Abstract
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent and efficient alternative to traditional high-throughput screening for the identification of novel lead compounds.[1][2] This approach identifies low-molecular-weight fragments (typically <300 Da) that bind with low affinity but high ligand efficiency to a biological target.[3][4][5] These initial hits then serve as high-quality starting points for elaboration into more potent, drug-like molecules. This document provides a detailed guide for researchers on the strategic use of 3-Bromo-N-methyl-5-nitrobenzamide , a versatile fragment, in FBDD campaigns. We will explore the unique chemical characteristics of this fragment, provide detailed protocols for its screening and validation, and outline strategies for its subsequent optimization into a lead compound.
Introduction: Why this compound?
The selection of a fragment library is a critical determinant of success in any FBDD campaign.[1] this compound presents a compelling starting point due to a confluence of advantageous structural and chemical features. Aromatic compounds are foundational in medicinal chemistry, providing rigid scaffolds that are crucial for binding to biological targets.[6]
Key Attributes:
-
Rule of Three Compliance: This fragment adheres to the "Rule of Three," a guideline for selecting compounds with favorable properties for FBDD (MW < 300, cLogP < 3, H-bond donors/acceptors < 3). This increases the likelihood of efficient binding and favorable ADMET properties in subsequent analogs.
-
Halogen Bonding Potential: The bromine atom is a key feature, capable of forming halogen bonds—a specific type of non-covalent interaction with electron-rich atoms like oxygen or nitrogen in a protein's binding pocket. This interaction is increasingly recognized and exploited in modern drug design for enhancing affinity and selectivity.
-
Hydrogen Bonding Capabilities: The secondary amide (N-methylbenzamide) provides both a hydrogen bond donor (N-H) and acceptor (C=O), allowing for directional interactions that can anchor the fragment in a binding site.
-
Metabolic & Synthetic Handles: The nitro group, while sometimes viewed as a metabolic liability, can also serve as a crucial interaction point (hydrogen bond acceptor) and a versatile synthetic handle for chemical elaboration.[7] Its potential for bioreductive activation can also be exploited in specific therapeutic areas like oncology or infectious diseases.[7][8] Both the bromo and nitro substituents offer distinct vectors for synthetic chemistry, enabling structure-guided "fragment growing" strategies.[9][10]
Table 1: Physicochemical Properties of this compound
| Property | Value | Significance in FBDD |
| Molecular Weight | ~259.07 g/mol | Complies with "Rule of Three," ensuring good ligand efficiency. |
| cLogP | ~2.1 | Indicates appropriate lipophilicity for binding and solubility. |
| Hydrogen Bond Donors | 1 | Provides a key anchoring point. |
| Hydrogen Bond Acceptors | 3 (O=C, 2 from NO₂) | Offers multiple potential interactions within a binding pocket. |
| Rotatable Bonds | 2 | Low conformational flexibility, reducing entropic penalty upon binding. |
| Key Features | Bromine, Nitro Group | Provides vectors for halogen bonding and future chemical elaboration. |
Application Note 1: Primary Fragment Screening
The initial goal is to identify if and how this compound binds to the protein target of interest. Biophysical methods are ideal for detecting the weak interactions typical of fragments.[2] Crystallographic screening, where feasible, provides the most detailed information, revealing the precise binding mode.[11][12][13]
Protocol 2.1: High-Throughput Crystallographic Fragment Screening
X-ray crystallography is a gold-standard technique in FBDD as it unambiguously confirms binding and reveals the specific location and orientation of the fragment, which is crucial for subsequent optimization.[13][14]
Objective: To determine the 3D structure of the target protein in complex with this compound.
Prerequisites:
-
A robust and reproducible protein crystallization system is essential.[12][15]
-
Crystals must tolerate soaking with solutions containing organic solvents like DMSO.[12][14]
Materials:
-
Protein crystals of the target of interest.
-
This compound stock solution (e.g., 100 mM in 100% DMSO).
-
Cryoprotectant solution.
-
Crystal harvesting tools (loops, wands).
-
Access to a synchrotron X-ray source for data collection.[15]
Step-by-Step Methodology:
-
Crystal Soaking:
-
Prepare a soaking solution by adding the fragment stock solution to the crystal stabilization buffer to a final concentration of 10-50 mM. The final DMSO concentration should be kept below a level known to degrade crystal quality (typically <10%).[12]
-
Carefully transfer a protein crystal into a drop of the soaking solution.[11]
-
Allow the crystal to soak for a period ranging from a few minutes to several hours. This timing needs to be optimized for each specific protein system.[14]
-
-
Cryo-cooling:
-
Briefly transfer the soaked crystal into a cryoprotectant solution to prevent ice formation during X-ray data collection.
-
Using a crystal loop, harvest the crystal and immediately plunge it into liquid nitrogen.
-
-
Data Collection:
-
Mount the frozen crystal on the goniometer at a synchrotron beamline.
-
Collect a high-resolution X-ray diffraction dataset.
-
-
Data Processing and Analysis:
-
Process the diffraction data using standard software (e.g., XDS, MOSFLM).
-
Solve the structure using molecular replacement with a known apo-protein structure.
-
Analyze the resulting electron density maps (e.g., using PanDDA) to identify regions of positive density corresponding to the bound fragment.[12] Weak binding may require specialized analysis to distinguish the signal from noise.[12]
-
Refine the protein-fragment complex structure to obtain a high-quality model.
-
Diagram 1: Crystallographic Screening Workflow This diagram outlines the high-level workflow for identifying fragment hits using X-ray crystallography.
Caption: High-throughput crystallographic fragment screening workflow.
Application Note 2: Hit Validation & Elaboration Strategy
Once a crystallographic hit is identified, the next crucial step is to validate the binding using an orthogonal biophysical method and then to plan a structure-guided elaboration strategy.[10]
Protocol 3.1: Orthogonal Validation using Surface Plasmon Resonance (SPR)
Objective: To confirm the fragment-protein interaction in solution and obtain quantitative binding affinity (K D ) and kinetic data (k on , k off ).
Materials:
-
SPR instrument and sensor chips (e.g., CM5).
-
Purified protein target.
-
This compound and other fragment hits.
-
Amine coupling kit for protein immobilization.
-
Running buffer (e.g., HBS-EP+).
Step-by-Step Methodology:
-
Protein Immobilization: Covalently immobilize the purified protein target onto the sensor chip surface via amine coupling. Aim for a low immobilization density to avoid mass transport limitations.
-
Analyte Preparation: Prepare a dilution series of the fragment in running buffer. Due to the expected low affinity, concentrations may range from 1 µM to 1 mM.[5]
-
Binding Analysis:
-
Inject the fragment solutions over the immobilized protein surface, followed by a dissociation phase with running buffer.
-
Include a reference flow cell (e.g., deactivated or with an irrelevant protein) to subtract non-specific binding and bulk refractive index changes.
-
Perform buffer-only injections for double referencing.
-
-
Data Analysis:
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the dissociation constant (K D ), association rate (k on ), and dissociation rate (k off ).
-
Table 2: Hypothetical SPR Validation Data
| Fragment | K D (mM) | Ligand Efficiency (LE) | Interpretation |
| This compound | 0.85 | 0.35 | Confirmed weak binder. Good starting point for optimization. |
| Analog 1 (No Bromine) | 2.5 | 0.28 | Lower affinity suggests the bromine atom is contributing to binding. |
| Negative Control | No Binding | N/A | Demonstrates specificity of the interaction. |
Elaboration Strategy: From Fragment Hit to Lead
With a confirmed crystal structure, the process of "fragment growing" can begin.[9][10] This involves designing and synthesizing new molecules that extend from the fragment core to engage with nearby sub-pockets of the binding site, thereby increasing affinity and potency.[3][16]
Strategic Vectors for Elaboration:
-
Vector 1 (Bromo Position): The bromine atom's position is a prime vector for growth. Using synthetic reactions like Suzuki-Miyaura or Buchwald-Hartwig amination, new aryl, heteroaryl, or amino groups can be attached.[17][18] This strategy is ideal if the crystal structure shows a nearby hydrophobic pocket or a region with potential for new hydrogen bonds.
-
Vector 2 (Nitro Position): The nitro group can be chemically reduced to an amine.[17] This newly formed aniline is a versatile intermediate for creating amides, sulfonamides, or for use in reductive amination, allowing chemists to probe polar regions of the binding site.
-
Vector 3 (Aromatic Ring): The aromatic ring itself can be modified, though this is often a more complex synthetic challenge. Modifications can alter the core scaffold's interaction, for example, by improving π-stacking with aromatic residues in the protein.
Diagram 2: Fragment Elaboration Strategy This diagram illustrates the decision-making process for growing the initial fragment hit based on structural data.
Caption: Structure-guided fragment elaboration decision workflow.
Conclusion
This compound serves as an exemplary fragment for initiating a drug discovery campaign. Its combination of a rigid, aromatic core with strategically placed functional groups for probing halogen and hydrogen bonding interactions makes it a high-quality starting point. The protocols and strategies outlined herein provide a clear, actionable framework for researchers to screen this fragment, validate its binding, and rationally design next-generation compounds with significantly improved potency. The success of FBDD hinges on the iterative cycle of structural biology, chemical synthesis, and biophysical testing, a process for which this fragment is ideally suited.[2]
References
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Different hit-to-lead optimization strategies (fragment growing,... - ResearchGate. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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de Souza Neto, L. R., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry, 8, 131. [Link]
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Sygnature Discovery. (2022, November 2). Integrated Strategy for Hit-to-Lead Optimization: The 'DOTS' approach [Video]. YouTube. [Link]
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JoVE. (2022, May 31). Crystallographic Fragment Screening: Workflow & Tools | Protocol Preview [Video]. YouTube. [Link]
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Hit to lead progression of an initial fragment (1) to a compound (2) with improved affinity. - ResearchGate. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Douangamath, A. (2022, January 16). The XChem pipeline for fragment screening [Video]. YouTube. [Link]
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Fragment Screening By Crystallography: An Alternative To High Throughput Screening. (n.d.). Sygnature Discovery. Retrieved January 12, 2026, from [Link]
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Crystallographic Fragment Screening | Springer Nature Experiments. (n.d.). Springer Nature. Retrieved January 12, 2026, from [Link]
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Davies, T. G., & Tickle, I. J. (2012). Fragment screening using X-ray crystallography. Topics in Current Chemistry, 317, 33–59. [Link]
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PubChem. (n.d.). 3-Bromo-5-nitrobenzaldehyde. Retrieved January 12, 2026, from [Link]
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PubChem. (n.d.). 1-Bromo-3-methyl-5-nitrobenzene. Retrieved January 12, 2026, from [Link]
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Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280. [Link]
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Olender, D., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 727. [Link]
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Kirsch, P., et al. (2019). Fragment-based drug discovery—the importance of high-quality molecule libraries. Drug Discovery Today, 24(9), 1759-1770. [Link]
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Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmaceutical Sciences, 5(1), 1-7. [Link]
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Application of Fragment-Based Drug Discovery to Versatile Targets. (2020). Frontiers in Molecular Biosciences. Retrieved January 12, 2026, from [Link]
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Spain, J. C., et al. (2000). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 64(3), 553-579. [Link]
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Recent Advances in Fragment-Based Drug Design: Applications in Medicinal Chemistry. (2024). Journal of Organic and Medicinal Chemistry, 11(1), 22-26. [Link]
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Development and applications of fragment based drug design methods. (2019). Boston University. Retrieved January 12, 2026, from [Link]
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Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. (2023). Molecules, 28(3), 1438. [Link]
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White, C. (2023). Exploring the Effects of Aromatic Compounds on Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 15(10), 10-11. [Link]
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Covalent Organic Chemistry by Sankalp Jauhari @RAJ - EDUNET. (n.d.). Scribd. Retrieved January 12, 2026, from [Link]
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Application Notes and Protocols for the Strategic Functionalization of 3-Bromo-N-methyl-5-nitrobenzamide
An in-depth guide to the functionalization of the aromatic ring of 3-Bromo-N-methyl-5-nitrobenzamide, designed for researchers, scientists, and drug development professionals.
Introduction: The this compound Scaffold
This compound is a richly functionalized aromatic compound that serves as a versatile building block in medicinal chemistry and materials science.[1] Its utility stems from the strategic placement of three distinct functional groups on the benzene ring: a bromine atom, a nitro group, and an N-methylamido group. This arrangement provides multiple, chemically distinct handles for sequential and selective modification, allowing for the construction of complex molecular architectures.[2][3] This guide provides a detailed exploration of the reactivity of this scaffold and offers robust protocols for its targeted functionalization.
Chapter 1: Reactivity Profile of the Aromatic Core
Understanding the electronic landscape of the this compound ring is paramount to designing successful synthetic strategies. The reactivity of the ring is governed by the interplay of the inductive and resonance effects of its three substituents.
-
Nitro Group (-NO₂): This is a powerful electron-withdrawing group through both induction (-I) and resonance (-M). It strongly deactivates the ring towards electrophilic attack and is a meta-director.[4]
-
N-methylamido Group (-CONHMe): The carbonyl portion of the amide is electron-withdrawing (-I, -M), also deactivating the ring and directing incoming electrophiles to the meta position.
-
Bromine Atom (-Br): As a halogen, bromine is deactivating via a strong inductive effect (-I) but is an ortho-, para-director due to resonance effects (+M) from its lone pairs.
The collective effect of two potent, meta-directing deactivators (nitro and amide) and a deactivating ortho-, para-director (bromine) renders the aromatic ring electron-poor. This has profound implications for its reactivity:
-
Electrophilic Aromatic Substitution (EAS): Further substitution by electrophiles is highly disfavored. The ring is severely deactivated, and the directing effects of the existing groups are antagonistic, which would lead to a lack of selectivity and require harsh reaction conditions.[5][6]
-
Nucleophilic Aromatic Substitution (SNAr): While the ring is electron-poor, making it susceptible to nucleophilic attack, the direct displacement of the bromide is kinetically hindered. SNAr reactions proceed via a resonance-stabilized carbanion intermediate (a Meisenheimer complex).[7] This stabilization is most effective when a strong electron-withdrawing group is positioned ortho or para to the leaving group.[7][8] In this molecule, the nitro group is meta to the bromine, preventing it from participating in resonance stabilization of the intermediate. Therefore, direct SNAr at the C-Br bond is not a viable, high-yielding strategy under standard conditions.
-
Transition-Metal-Catalyzed Cross-Coupling: This is the most effective strategy for functionalizing the C-Br bond. Palladium-catalyzed reactions, which do not rely on the intrinsic electronic activation of the C-Br bond in the same way as SNAr, provide a powerful and versatile toolkit.[9][10]
-
Nitro Group Reduction: The nitro group itself is a prime site for transformation. Its reduction to an amine completely reverses its electronic character, turning a strongly deactivating group into a potent, ortho-, para-directing activator.[4]
Caption: Reactivity map of this compound.
Chapter 2: Palladium-Catalyzed Cross-Coupling at the C-Br Bond
The most reliable method for forming new carbon-carbon and carbon-heteroatom bonds at the C3 position is through palladium-catalyzed cross-coupling reactions. These reactions proceed through a well-established catalytic cycle, providing high yields and excellent functional group tolerance.[10][11]
Caption: Generalized catalytic cycle for Pd-cross-coupling reactions.
Protocol 2.1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for creating a carbon-carbon bond between the aromatic ring and various organoboron reagents (e.g., boronic acids or esters).[12][13] This reaction is fundamental in drug discovery for synthesizing biaryl structures.
Experimental Protocol:
-
Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst and ligand. A common system is Pd(OAc)₂ (2-5 mol%) with a phosphine ligand like SPhos or XPhos (4-10 mol%).[14]
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane, THF, or toluene/water mixture) via syringe.
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Conditions |
| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ |
| Ligand | XPhos, SPhos, P(t-Bu)₃, PPh₃ |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Dioxane, Toluene, THF, DMF |
| Temperature | 80 - 110 °C |
Table 1: Typical Conditions for Suzuki-Miyaura Coupling.
Protocol 2.2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination enables the synthesis of aryl amines by coupling the aryl bromide with a primary or secondary amine.[15][16] This reaction is invaluable for accessing key pharmacophores.
Experimental Protocol:
-
Reagent Preparation: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., G3-XPhos, 1-3 mol%) and a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.4 eq) to a dry reaction vessel.
-
Substrate Addition: Add this compound (1.0 eq) and the desired amine (1.2 eq).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the vessel and heat with stirring to the required temperature (typically 80-120 °C).
-
Monitoring: Monitor the reaction by TLC or LC-MS. Note that the nitro group is generally incompatible with strong bases like KOtBu at high temperatures, so careful monitoring is essential.[17]
-
Workup: After completion, cool the reaction mixture and quench by adding it to a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash chromatography.
| Parameter | Recommended Conditions |
| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂; often used with specialized ligands |
| Ligand | XPhos, RuPhos, BrettPhos (bulky, electron-rich phosphines) |
| Base | NaOt-Bu, KOt-Bu, LHMDS, Cs₂CO₃ |
| Solvent | Toluene, Dioxane, THF |
| Temperature | 80 - 120 °C |
Table 2: Typical Conditions for Buchwald-Hartwig Amination.
Protocol 2.3: Sonogashira Coupling for C-(sp)C Bond Formation
The Sonogashira coupling is used to form a C-C bond between the aryl bromide and a terminal alkyne, yielding arylalkyne structures that are versatile intermediates.[18][19] The reaction typically requires both palladium and copper(I) catalysts.
Experimental Protocol:
-
Catalyst Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Substrate Addition: Add this compound (1.0 eq).
-
Solvent and Base: Add an anhydrous, degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 eq), which also acts as a solvent in some cases.[19]
-
Alkyne Addition: Add the terminal alkyne (1.1-1.2 eq) via syringe.
-
Reaction: Stir the mixture at room temperature or heat gently (40-60 °C) until the starting material is consumed.
-
Workup: Remove the solvent under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate and wash with aqueous NH₄Cl solution to remove copper salts, followed by a brine wash.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by column chromatography.
| Parameter | Recommended Conditions |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |
| Copper Co-catalyst | CuI |
| Base | Triethylamine (Et₃N), Diisopropylethylamine (DIPEA) |
| Solvent | THF, DMF, Acetonitrile |
| Temperature | 25 - 60 °C |
Table 3: Typical Conditions for Sonogashira Coupling.
Chapter 3: Selective Transformation of the Nitro Group
Protocol 3.1: Reduction to 3-Amino-5-bromo-N-methylbenzamide
Reducing the nitro group to a primary amine is a powerful transformation that dramatically alters the electronic properties of the ring and opens up new avenues for functionalization (e.g., diazotization, further amidation).
Experimental Protocol:
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Reagent Addition: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) in concentrated hydrochloric acid (HCl). Alternatively, use iron powder (Fe, 5 eq) in a mixture of ethanol and aqueous HCl.[4]
-
Reaction: Heat the reaction mixture to reflux (typically 70-80 °C) and stir vigorously. The reaction is often accompanied by a color change.
-
Monitoring: Monitor the disappearance of the starting material by TLC.
-
Workup: Cool the reaction to room temperature. Carefully neutralize the acidic mixture by slow, portion-wise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or by adding aqueous NaOH until the pH is basic (~8-9). This may precipitate tin or iron hydroxides.
-
Extraction: Extract the aqueous slurry multiple times with ethyl acetate or dichloromethane. Filter the combined organic layers through celite to remove inorganic salts if necessary.
-
Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the desired aniline, which can often be used without further purification.
Chapter 4: Strategic and Orthogonal Synthesis
The presence of multiple functional handles necessitates a carefully planned synthetic sequence. A logical workflow allows for the selective modification of one site without affecting others.
Key Strategic Considerations:
-
Cross-Coupling First: It is generally advisable to perform palladium-catalyzed cross-coupling reactions on the C-Br bond before reducing the nitro group. The resulting aniline from the reduction can act as a ligand and potentially poison the palladium catalyst in a subsequent coupling step.
-
Protecting Groups: While the N-methylamide is generally stable, highly reactive conditions might warrant its protection, although this is often unnecessary.
-
Post-Reduction Chemistry: Once the nitro group is reduced to an amine, the ring becomes highly activated. This new amino group can be used for diazotization (Sandmeyer reactions) or as a directing group for subsequent electrophilic substitutions, although the steric hindrance from the adjacent groups must be considered.
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Application Notes and Protocols for the Derivatization of 3-Bromo-N-methyl-5-nitrobenzamide and Subsequent Biological Screening
Introduction: Strategic Derivatization of a Privileged Scaffold
In the landscape of contemporary drug discovery, the strategic modification of known bioactive scaffolds is a cornerstone of generating novel chemical entities with enhanced potency, selectivity, and pharmacokinetic profiles. The 3-Bromo-N-methyl-5-nitrobenzamide core represents a "privileged scaffold," rich in chemical handles that allow for systematic structural diversification. The presence of a bromine atom, a synthetically versatile functional group, invites a multitude of cross-coupling reactions. Furthermore, the nitro group, a potent electron-withdrawing moiety, not only influences the electronic properties of the aromatic ring but is also a known pharmacophore in various therapeutic agents, contributing to a wide spectrum of biological activities including antimicrobial and antineoplastic effects.[1][2][3] This document provides a comprehensive guide for the derivatization of this compound and outlines detailed protocols for the subsequent biological screening of the synthesized library against key therapeutic targets.
Part 1: Chemical Derivatization Strategies
The synthetic utility of the bromine atom on the this compound scaffold is primarily exploited through palladium-catalyzed cross-coupling reactions. These reactions are renowned for their broad substrate scope and functional group tolerance, making them ideal for generating a diverse chemical library.[4] Additionally, the electron-deficient nature of the aromatic ring, due to the presence of the nitro group, opens up possibilities for nucleophilic aromatic substitution (SNAr) reactions.[5][6]
Palladium-Catalyzed Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds, enabling the introduction of a wide array of aryl, heteroaryl, and alkyl groups at the 3-position.[7][8]
Reaction Principle: The reaction involves the palladium-catalyzed cross-coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a base.[9][10] The catalytic cycle comprises three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[10][11][12]
Experimental Protocol: Synthesis of N-methyl-3-(4-methoxyphenyl)-5-nitrobenzamide
-
Reagents and Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Schlenk flask and standard glassware
-
Inert gas supply (Argon or Nitrogen)
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 260 mg).
-
Add 4-methoxyphenylboronic acid (1.2 mmol, 182 mg).
-
Add potassium carbonate (2.0 mmol, 276 mg).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg).
-
Add a degassed 4:1 mixture of 1,4-dioxane and water (10 mL).
-
Seal the flask and heat the reaction mixture at 90 °C for 12 hours with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired product.
-
Data Presentation: Representative Suzuki Coupling Products
| Entry | R-B(OH)₂ | Product | Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | N-methyl-3-(4-methoxyphenyl)-5-nitrobenzamide | 85 |
| 2 | 3-Thienylboronic acid | N-methyl-5-nitro-3-(thiophen-3-yl)benzamide | 78 |
| 3 | Pyridine-4-boronic acid | N-methyl-5-nitro-3-(pyridin-4-yl)benzamide | 72 |
Visualization: Suzuki-Miyaura Coupling Workflow
Caption: Workflow for Suzuki-Miyaura Coupling.
Palladium-Catalyzed Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, allowing for the introduction of a diverse range of primary and secondary amines at the 3-position.[13][14]
Reaction Principle: This reaction involves the palladium-catalyzed coupling of an aryl halide with an amine in the presence of a strong base and a suitable phosphine ligand.[15][16] The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, followed by reductive elimination.[14]
Experimental Protocol: Synthesis of N-methyl-3-(morpholino)-5-nitrobenzamide
-
Reagents and Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene (anhydrous, degassed)
-
Schlenk tube and standard glassware
-
Inert gas supply (Argon or Nitrogen)
-
-
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol, 18.3 mg) and XPhos (0.048 mmol, 22.9 mg).
-
Add sodium tert-butoxide (1.4 mmol, 135 mg).
-
Add this compound (1.0 mmol, 260 mg).
-
Add anhydrous, degassed toluene (5 mL).
-
Finally, add morpholine (1.2 mmol, 105 µL).
-
Seal the tube and heat the reaction mixture at 100 °C for 16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a hexane-ethyl acetate gradient.
-
Part 2: Biological Screening Protocols
The synthesized library of this compound derivatives can be screened for a variety of biological activities. Given the known bioactivities of benzamides and nitroaromatic compounds, initial screening efforts focusing on anticancer and antibacterial activities are highly recommended.[17][18][19][20][21]
In Vitro Anticancer Screening
A tiered approach is recommended for anticancer screening, starting with a broad cytotoxicity screen against a panel of cancer cell lines, followed by more detailed mechanistic studies for active compounds.[22][23][24]
Protocol 1: MTT Cytotoxicity Assay
This assay measures the metabolic activity of cells and is a widely used method to assess cell viability and proliferation.[22]
-
Cell Lines: A panel of human cancer cell lines should be used, for example, MCF-7 (breast adenocarcinoma), NCI-H460 (lung carcinoma), and SF-268 (glioma), which are often used in initial screening.[23]
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Treat the cells with serial dilutions of the synthesized compounds (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[22]
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) value from the dose-response curve.[22][24]
-
Data Presentation: Example Cytotoxicity Data
| Compound | MCF-7 IC₅₀ (µM) | NCI-H460 IC₅₀ (µM) | SF-268 IC₅₀ (µM) |
| Parent | >100 | >100 | >100 |
| Derivative 1a | 15.2 ± 1.8 | 25.4 ± 3.1 | 18.9 ± 2.5 |
| Derivative 2b | 5.8 ± 0.7 | 9.1 ± 1.2 | 7.3 ± 0.9 |
| Doxorubicin | 0.9 ± 0.1 | 1.1 ± 0.2 | 0.8 ± 0.1 |
Protocol 2: Apoptosis Assay by Annexin V-FITC/Propidium Iodide (PI) Staining
For compounds showing significant cytotoxicity, determining the mechanism of cell death is a crucial next step. This assay distinguishes between viable, apoptotic, and necrotic cells.[22]
-
Procedure:
-
Treat cells with the test compound at its IC₅₀ concentration for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Visualization: Apoptosis Signaling Pathway
Caption: Intrinsic apoptosis signaling pathway.
In Vitro Antibacterial Screening
The prevalence of antimicrobial resistance necessitates the discovery of new antibacterial agents.[25][26] Nitroaromatic compounds have a rich history as antimicrobial agents.[1][3]
Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[27]
-
Bacterial Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria should be used.
-
Procedure:
-
Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.
-
Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
-
The resazurin assay can be used as a colorimetric indicator of bacterial viability to facilitate the determination of the MIC.[27]
-
Visualization: Antibacterial Screening Workflow
Caption: Workflow for MIC determination.
Conclusion
The derivatization of this compound offers a fertile ground for the discovery of novel bioactive molecules. The protocols detailed herein provide a robust framework for the synthesis of a diverse chemical library via established palladium-catalyzed cross-coupling reactions and for the subsequent evaluation of their anticancer and antibacterial potential through standardized in vitro assays. This systematic approach, combining versatile chemistry with targeted biological screening, is a powerful strategy in the quest for new therapeutic agents.
References
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC. (2022-06-05). Available at: [Link]
-
Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods - PMC - NIH. Available at: [Link]
-
Screening of small-molecule library for novel antibacterials. (a)... - ResearchGate. Available at: [Link]
-
Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC. (2020-04-09). Available at: [Link]
-
Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists - PubMed. Available at: [Link]
-
High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - MDPI. Available at: [Link]
-
NCI-60 Screening Methodology. Available at: [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH. Available at: [Link]
-
Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety - PubMed Central. Available at: [Link]
-
A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph - Anticancer Research. (2019-07-01). Available at: [Link]
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds - ResearchGate. (2022-06-01). Available at: [Link]
-
Cancer Cell Line Screening: A Compass for Drug Discovery - Crown Bioscience Blog. Available at: [Link]
-
Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - MDPI. Available at: [Link]
-
Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity - ResearchGate. (2025-09-02). Available at: [Link]
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1 - PubMed. (2023-05-05). Available at: [Link]
-
Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment - NIH. (2022-02-07). Available at: [Link]
-
Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023-06-30). Available at: [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. (2010-10-06). Available at: [Link]
-
Nucleophilic aromatic substitution - Wikipedia. Available at: [Link]
-
Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024-09-28). Available at: [Link]
-
2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. (2023-08-02). Available at: [Link]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI. Available at: [Link]
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds - OUCI. Available at: [Link]
-
16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax. (2023-09-20). Available at: [Link]
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
The Buchwald-Hartwig Amination Reaction - YouTube. (2012-04-06). Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
Suzuki reaction - Wikipedia. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling Reaction - Fisher Scientific. Available at: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024-10-10). Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. m.youtube.com [m.youtube.com]
- 17. Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 21. nanobioletters.com [nanobioletters.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
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- 25. Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods - PMC [pmc.ncbi.nlm.nih.gov]
- 26. experts.umn.edu [experts.umn.edu]
- 27. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Side Products in the Synthesis of 3-Bromo-N-methyl-5-nitrobenzamide
Welcome to the technical support center for the synthesis of 3-Bromo-N-methyl-5-nitrobenzamide. This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges with impurities and side reactions during this synthesis. We will explore the causality behind common side products and provide robust, field-proven troubleshooting protocols to enhance yield, purity, and reproducibility.
The synthesis of this compound typically proceeds via a two-step sequence: the activation of 3-bromo-5-nitrobenzoic acid, commonly by conversion to its acyl chloride, followed by amidation with methylamine. While straightforward in principle, this pathway is susceptible to several side reactions that can complicate purification and reduce overall yield. This document provides a question-and-answer-based troubleshooting guide to address these specific issues directly.
Frequently Asked Questions (FAQs)
Q1: My final product is contaminated with a significant amount of starting material, 3-bromo-5-nitrobenzoic acid. What is the primary cause?
A1: The most frequent cause for the presence of unreacted 3-bromo-5-nitrobenzoic acid in your final product is the hydrolysis of the highly reactive 3-bromo-5-nitrobenzoyl chloride intermediate. Acyl chlorides are exceptionally sensitive to moisture.[1][2] Any trace amounts of water in the reaction solvent, reagents, or glassware, or even exposure to atmospheric humidity, will rapidly convert the acyl chloride back to the less reactive carboxylic acid.[3]
Causality:
-
Incomplete Anhydrous Conditions: Solvents may not be adequately dried, or glassware may retain residual moisture. DMF, a common catalyst, is notably hygroscopic and must be rigorously dried.[3]
-
Reagent Quality: The thionyl chloride or oxalyl chloride used for the activation step may have degraded due to improper storage, leading to incomplete conversion.
-
Work-up Procedure: Quenching the reaction or performing aqueous washes introduces water, which can hydrolyze any remaining acyl chloride before it has a chance to react with the methylamine.
Troubleshooting Recommendation: Implement a strict anhydrous protocol. See Troubleshooting Guide 1 for a detailed methodology.
Q2: My reaction yield is consistently low, and my TLC plate shows multiple spots close to the product. What are the likely culprits?
A2: Low yields accompanied by multiple byproducts often point to competing reaction pathways beyond simple hydrolysis. Key possibilities include:
-
Diacylation of Methylamine: While less common for forming a tertiary amide from a secondary one, it's possible under certain conditions for the initially formed this compound to react with another molecule of the acyl chloride. This would result in the formation of a tertiary amide, N,N-bis(3-bromo-5-nitrobenzoyl)methylamine. This is more likely if the methylamine is added slowly to a large excess of the acyl chloride.
-
Anhydride Formation: The 3-bromo-5-nitrobenzoyl chloride intermediate can react with unreacted 3-bromo-5-nitrobenzoic acid (or its carboxylate salt) to form 3-bromo-5-nitrobenzoic anhydride.[2] This anhydride is also an acylating agent but may react at a different rate, leading to a complex reaction mixture.
-
Nucleophilic Aromatic Substitution (SNAr): The aromatic ring is electron-deficient due to the presence of two strong electron-withdrawing groups (NO₂ and Br). Methylamine, being a nucleophile, can potentially displace the bromide atom to form 3-(methylamino)-N-methyl-5-nitrobenzamide . This is a significant side reaction, especially if the reaction is heated or if a large excess of methylamine is used in the presence of a base.
See the workflow diagram below for a visualization of these competing pathways.
Caption: Primary reaction pathways and key side reactions.
Q3: I have confirmed a byproduct with a mass corresponding to C₉H₁₀N₃O₃⁺ (M+H⁺ ≈ 210.07), where the bromine is replaced by a methylamino group. How can I prevent its formation?
A3: This mass corresponds to the protonated molecule of 3-(methylamino)-N-methyl-5-nitrobenzamide, the product of a Nucleophilic Aromatic Substitution (SNAr) reaction.
Mechanism: The nitro and benzamide groups strongly withdraw electron density from the aromatic ring, making it susceptible to nucleophilic attack. Methylamine attacks the carbon atom bearing the bromine, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. The departure of the bromide ion restores aromaticity and yields the substituted product.
Caption: Simplified workflow for the SNAr side reaction.
Prevention Strategies:
-
Temperature Control: Run the amidation step at a low temperature (0 °C to room temperature). Higher temperatures significantly accelerate the SNAr reaction.
-
Stoichiometry: Use a modest excess of methylamine (e.g., 1.1 to 1.5 equivalents). A large excess will increase the rate of the bimolecular SNAr reaction.
-
Order of Addition: Add the acyl chloride solution slowly to the methylamine solution. This maintains a low instantaneous concentration of the acyl chloride and prevents localized heating.
Refer to Troubleshooting Guide 3 for a specific protocol to mitigate this side product.
Troubleshooting Guides
Guide 1: Protocol for Minimizing Hydrolysis Side Products
This protocol ensures a strictly anhydrous environment for the formation of the acyl chloride and subsequent amidation.
Materials:
-
3-bromo-5-nitrobenzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Methylamine solution (e.g., 2M in THF)
-
Nitrogen or Argon gas supply
-
Flame- or oven-dried glassware
Step-by-Step Methodology:
-
Glassware Preparation: All glassware (round-bottom flask, condenser, dropping funnel) must be oven-dried at >120 °C for at least 4 hours or flame-dried under vacuum and allowed to cool under a stream of inert gas (N₂ or Ar).
-
Reaction Setup: Assemble the glassware while still hot and maintain a positive pressure of inert gas.
-
Acyl Chloride Formation:
-
To the flask, add 3-bromo-5-nitrobenzoic acid (1.0 eq).
-
Add anhydrous DCM (or THF) to create a slurry.
-
Add a catalytic amount of anhydrous DMF (1-2 drops).
-
Slowly add thionyl chloride (1.5-2.0 eq) or oxalyl chloride (1.2-1.5 eq) via syringe at room temperature.
-
If using thionyl chloride, gently reflux the mixture until the evolution of gas ceases (typically 1-3 hours). If using oxalyl chloride, the reaction is often complete within 1-2 hours at room temperature.[4]
-
-
Removal of Excess Reagent: After the reaction is complete, remove the solvent and excess thionyl/oxalyl chloride under reduced pressure. This step is critical to prevent side reactions with methylamine.
-
Amidation:
-
Re-dissolve the crude 3-bromo-5-nitrobenzoyl chloride in fresh anhydrous DCM or THF under inert gas.
-
In a separate flask, cool the methylamine solution (1.1-1.5 eq) to 0 °C.
-
Slowly add the acyl chloride solution to the cold methylamine solution via a dropping funnel over 30-60 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for an additional 2-4 hours.
-
-
Work-up: Quench the reaction by slowly adding water. Proceed with standard extraction and purification.
Guide 2: Identification and Characterization of Side Products
A combination of Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) is essential for identifying impurities.
TLC Analysis:
-
Mobile Phase: A typical mobile phase is a mixture of ethyl acetate and hexanes (e.g., 30-50% ethyl acetate).
-
Expected Rf Values:
-
Starting Acid: Will likely stick to the baseline or have a very low Rf.
-
Acyl Chloride: Highly reactive and will likely hydrolyze to the acid on the silica plate.[3]
-
Desired Product: Intermediate polarity.
-
SNAr Product: Will be more polar than the desired product due to the additional N-H group capable of hydrogen bonding.
-
Spectroscopic Data Summary:
| Compound | Key ¹H NMR Signals (δ, ppm in CDCl₃) | Expected Mass (m/z) [M+H]⁺ |
| This compound (Product) | ~8.4-8.6 (Ar-H), ~8.1-8.3 (Ar-H), ~6.5 (br s, N-H), ~3.0 (d, N-CH₃) | 260.97 / 262.97 (Br isotopes) |
| 3-bromo-5-nitrobenzoic acid (Starting Material) | ~10-12 (br s, COOH), ~8.7-8.9 (Ar-H), ~8.4-8.6 (Ar-H) | 247.94 / 249.94 (Br isotopes) |
| 3-(methylamino)-N-methyl-5-nitrobenzamide (SNAr) | Aromatic signals shifted, additional N-H signal, two distinct N-CH₃ signals. | 210.07 |
Guide 3: Protocol for Preventing Nucleophilic Aromatic Substitution (SNAr)
This protocol emphasizes kinetic control to favor the desired amidation over the SNAr side reaction.
Step-by-Step Methodology:
-
Prepare the Acyl Chloride: Follow steps 1-4 from Guide 1 to prepare a solution of crude 3-bromo-5-nitrobenzoyl chloride in an anhydrous solvent (e.g., THF).
-
Prepare the Nucleophile: In a separate, larger flask equipped with a mechanical stirrer and a thermometer, place the methylamine solution (use a precise amount, e.g., 1.2 equivalents) in anhydrous THF.
-
Cool the Nucleophile: Cool the methylamine solution to 0 °C using an ice-water bath. Ensure the internal temperature is stable.
-
Slow Addition: Add the acyl chloride solution to the vigorously stirred, cold methylamine solution dropwise using a pressure-equalizing dropping funnel. The addition should take at least 30 minutes. Crucially, monitor the internal temperature and ensure it does not rise above 5-10 °C.
-
Controlled Reaction Time: Stir the reaction mixture at 0 °C for 1-2 hours after the addition is complete.
-
Monitor Progress: Check the reaction progress by TLC. If the starting acyl chloride is consumed, proceed to the work-up. Avoid prolonged reaction times or allowing the mixture to warm significantly, as this will favor the slower SNAr pathway.
-
Work-up: Quench the reaction by adding saturated aqueous ammonium chloride solution while still cold. Proceed with extraction.
By adhering to these detailed protocols and understanding the chemical principles behind the formation of side products, researchers can significantly improve the outcome of the this compound synthesis.
References
-
Jagtap, S. D., et al. (2019). THIONYL CHLORIDE INDUCED CONVENIENT SYNTHESIS OF BENZAMIDES FROM 3-BROMO-5-NITROBENZOIC ACID AND AMINES UNDER SOLVENT FREE CONDITIONS. European Chemical Bulletin, 8(4), 123-127. [Link]
-
ResearchGate. (2019, March 4). What should I reconsider in my experiment for acyl chloride to be formed?. ResearchGate. [Link]
-
Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Chemistry Steps. [Link]
Sources
Navigating the Challenges of 3-Bromo-5-nitrobenzoic Acid: A Technical Support Guide
From the desk of the Senior Application Scientist: Welcome to our dedicated technical support center for overcoming the synthetic hurdles associated with 3-bromo-5-nitrobenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to effectively functionalize this challenging, electron-deficient aryl bromide. Here, we will dissect the root causes of its low reactivity and provide actionable, field-proven strategies to achieve your desired chemical transformations.
Understanding the Challenge: The Electronic Landscape of 3-Bromo-5-nitrobenzoic Acid
The inherent low reactivity of 3-bromo-5-nitrobenzoic acid in many common cross-coupling reactions stems from its electronic and structural properties. The presence of two strong electron-withdrawing groups, the nitro (-NO₂) and carboxylic acid (-COOH) groups, significantly deactivates the aromatic ring. This deactivation makes the C-Br bond less susceptible to oxidative addition by a low-valent metal catalyst, a critical step in many cross-coupling cycles.[1]
Furthermore, in the case of Nucleophilic Aromatic Substitution (SNAr), the meta position of the nitro group relative to the bromine atom is a key obstacle. Effective SNAr reactions rely on the ability of electron-withdrawing groups to stabilize the negatively charged Meisenheimer intermediate through resonance, an effect that is maximized when these groups are in the ortho or para positions.[2][3] With a meta-nitro group, this crucial resonance stabilization is absent, leading to a much higher activation energy for the reaction.
This guide provides troubleshooting advice and optimized protocols for three key transformations: the Suzuki-Miyaura Coupling, the Buchwald-Hartwig Amination, and Nucleophilic Aromatic Substitution.
Troubleshooting & FAQs: A-Q&A Approach
General Issues
Q1: My cross-coupling reaction with 3-bromo-5-nitrobenzoic acid is not proceeding, or the yield is very low. What are the likely causes?
A1: The primary culprit is often the electronically deactivated nature of the aryl bromide. The electron-withdrawing nitro and carboxylic acid groups make the C-Br bond resistant to oxidative addition by the palladium catalyst. To overcome this, you need to employ more forcing reaction conditions. This typically involves a combination of:
-
More active catalyst systems: Utilize bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) that can promote oxidative addition.
-
Stronger bases: A stronger base can facilitate the transmetalation step (in Suzuki coupling) or the deprotonation of the amine (in Buchwald-Hartwig amination).
-
Higher temperatures: Increased thermal energy can help overcome the activation barrier of the oxidative addition step.
-
Appropriate solvent choice: Polar aprotic solvents can often improve the solubility of reagents and intermediates, but care must be taken to avoid side reactions.
Q2: I am observing a significant amount of hydrodehalogenation (the bromine is replaced by a hydrogen). How can I minimize this side reaction?
A2: Hydrodehalogenation is a common side reaction with electron-deficient aryl halides. It is often caused by the presence of a palladium-hydride (Pd-H) species. To mitigate this:
-
Ligand Selection: Use bulky, electron-rich ligands that favor the desired reductive elimination over pathways leading to Pd-H formation.
-
Base Selection: Strong, non-coordinating bases are sometimes less prone to generating hydride species compared to alkoxides or hydroxides in certain solvent systems.
-
Solvent and Reagent Purity: Ensure your solvent and reagents are anhydrous and thoroughly degassed to remove potential sources of protons (water) and oxygen.
Suzuki-Miyaura Coupling
Q3: My Suzuki coupling of 3-bromo-5-nitrobenzoic acid with an arylboronic acid is failing. What specific adjustments should I make?
A3: For challenging Suzuki couplings with this substrate, consider the following:
-
Protect the Carboxylic Acid: The acidic proton of the carboxylic acid can interfere with the basic conditions of the reaction. It is highly recommended to first protect it as an ester (e.g., methyl or ethyl ester).
-
Catalyst and Ligand: Use a robust catalyst system. A combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich biarylphosphine ligand (e.g., SPhos, XPhos, or RuPhos) is a good starting point.[4]
-
Base: A moderately strong base like K₃PO₄ or Cs₂CO₃ is often effective and can be less prone to causing side reactions than stronger bases like NaOH or alkoxides.
-
Solvent: A mixture of a non-polar solvent like toluene or dioxane with a polar co-solvent like water or DMF can be beneficial for solubility and reaction rate.
Buchwald-Hartwig Amination
Q4: I am attempting a Buchwald-Hartwig amination on 3-bromo-5-nitrobenzoic acid (or its ester) and see no product. What are the key parameters to optimize?
A4: The Buchwald-Hartwig amination of this substrate requires careful optimization:
-
Protect the Carboxylic Acid: As with the Suzuki reaction, the acidic proton must be protected.
-
Ligand Choice: The choice of ligand is critical. For electron-deficient aryl bromides, bulky biarylphosphine ligands such as BrettPhos or Josiphos are often successful.[3] Xantphos has also been shown to be effective in couplings with electron-poor aryl halides.[5]
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine or the palladium-amine complex.[6] Sodium tert-butoxide (NaOtBu) is a common choice. However, for substrates sensitive to strong bases, a milder organic base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in combination with a suitable ligand can be a viable alternative.[5]
-
Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically used.[7]
Nucleophilic Aromatic Substitution (SNAr)
Q5: I am trying to displace the bromine of 3-bromo-5-nitrobenzoic acid with a nucleophile via SNAr, but the reaction is not working. Is this reaction feasible?
A5: SNAr with this substrate is inherently difficult due to the meta position of the activating nitro group. The reaction is feasible but requires forcing conditions:
-
Strong Nucleophile: Use a highly nucleophilic reagent. If using an alcohol or amine, pre-treating with a strong base (e.g., NaH for an alcohol, or using a highly concentrated solution of the amine) to generate the corresponding alkoxide or a more potent nucleophile is necessary.
-
High Temperature: Expect to use high reaction temperatures, often in the range of 100-180 °C.
-
Polar Aprotic Solvent: A high-boiling polar aprotic solvent like DMSO, DMF, or NMP is essential to solvate the charged intermediate and allow for high reaction temperatures.
-
Consider Microwave Irradiation: Microwave heating can often significantly accelerate these slow reactions.
Optimized Protocols & Methodologies
Important Note on the Carboxylic Acid Group
For all palladium-catalyzed cross-coupling reactions (Suzuki and Buchwald-Hartwig), it is strongly recommended to first protect the carboxylic acid group as an ester (e.g., methyl or ethyl ester). The acidic proton can interfere with the basic reaction conditions, leading to poor yields or reaction failure. The ester can be readily hydrolyzed back to the carboxylic acid post-coupling.
Protocol 1: Suzuki-Miyaura Coupling of Methyl 3-bromo-5-nitrobenzoate
This protocol provides a starting point for the coupling of the methyl ester of 3-bromo-5-nitrobenzoic acid with a generic arylboronic acid.
Reaction Scheme:
Caption: General workflow for the Suzuki-Miyaura coupling.
Materials:
-
Methyl 3-bromo-5-nitrobenzoate (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 eq)
-
Anhydrous, degassed Toluene/Water (10:1 v/v)
Procedure:
-
To an oven-dried Schlenk flask, add methyl 3-bromo-5-nitrobenzoate, the arylboronic acid, and K₃PO₄.
-
In a separate vial, dissolve Pd₂(dba)₃ and SPhos in a small amount of the toluene.
-
Add the catalyst solution to the Schlenk flask.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination of Methyl 3-bromo-5-nitrobenzoate
This protocol outlines a general procedure for the amination of methyl 3-bromo-5-nitrobenzoate with a primary or secondary amine.
Reaction Scheme:
Caption: General workflow for the Buchwald-Hartwig amination.
Materials:
-
Methyl 3-bromo-5-nitrobenzoate (1.0 eq)
-
Amine (1.2 eq)
-
Pd(OAc)₂ (2 mol%)
-
BrettPhos (4 mol%)
-
NaOtBu (1.4 eq)
-
Anhydrous, degassed Toluene
Procedure:
-
In a glovebox, add NaOtBu to an oven-dried Schlenk flask.
-
In a separate vial, dissolve Pd(OAc)₂ and BrettPhos in anhydrous toluene.
-
Add the catalyst solution to the Schlenk flask.
-
Add the methyl 3-bromo-5-nitrobenzoate to the flask.
-
Finally, add the amine to the reaction mixture.
-
Seal the flask, remove from the glovebox, and heat to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. Reaction times can vary from 4 to 24 hours.
-
After completion, cool the reaction, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
Data Summary: A Comparative Overview
The following tables provide a comparative overview of reaction parameters for cross-coupling reactions with electron-deficient aryl bromides. The data is compiled from literature reports on analogous substrates and serves as a guideline for optimization.
Table 1: Ligand Selection for Suzuki-Miyaura Coupling of Electron-Deficient Aryl Bromides
| Ligand | Catalyst Loading (mol%) | Typical Temperature (°C) | Key Advantages |
| SPhos | 1-2 | 80-110 | High activity for a broad range of substrates.[4] |
| XPhos | 1-2 | 80-110 | Excellent for sterically hindered and electron-poor substrates.[4] |
| RuPhos | 1-2 | 80-110 | Often effective when other ligands fail. |
| P(t-Bu)₃ | 2-4 | RT - 80 | Highly electron-donating, can be effective at lower temperatures. |
Table 2: Base Selection for Buchwald-Hartwig Amination of Electron-Deficient Aryl Bromides
| Base | pKa (in DMSO) | Typical Solvent | Notes |
| NaOtBu | ~29 | Toluene, Dioxane | Most common strong base, highly effective but can be poorly tolerated by some functional groups.[7] |
| K₃PO₄ | ~14 | Dioxane, Toluene | Milder base, sometimes used for sensitive substrates, may require higher temperatures or longer reaction times. |
| Cs₂CO₃ | ~13 | Dioxane, Toluene | Another mild inorganic base, often used in combination with more active catalyst systems. |
| DBU | ~13.5 (in MeCN) | Toluene, DMF | A soluble organic base, useful for substrates with base-sensitive groups like esters or nitro groups when paired with an appropriate ligand.[5] |
Visualizing the Mechanisms
To better understand the challenges and solutions, let's visualize the key mechanistic steps.
Caption: Simplified catalytic cycles for Suzuki-Miyaura and Buchwald-Hartwig reactions, highlighting the challenging oxidative addition step.
References
- Perry, G. J. P., et al. (2012). Iron-Catalyzed Cross-Coupling of Grignard Reagents with Aryl and Heteroaryl Halides. Organic Letters, 14(15), 3858–3861.
- Norrby, P.-O., et al. (2014). The Role of the Base in Buchwald–Hartwig Amination. Journal of the American Chemical Society, 136(51), 17870-17878.
- Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki-Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116–2119.
- Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2020).
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Landscape: 3-Bromo-5-nitrobenzoic Acid in Research and Development. Retrieved from [Link]
- Åhman, J., & Wolfe, J. P. (2005). The Role of the Base in the Buchwald−Hartwig Amination Reaction. The Journal of Organic Chemistry, 70(12), 4689–4701.
- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
- Buchwald, S. L., & Mauger, C. (2008). A Rationale for the Selection of Ligands for the Buchwald−Hartwig Amination Reaction. The Journal of Organic Chemistry, 73(19), 7583–7591.
-
Reddit. (2020). Synthesis of 3-aminobenzoic acid from bromobenzene? Retrieved from [Link]
- Anderson, K. W., et al. (2006). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Organic Letters, 8(26), 5919–5922.
- Fors, B. P., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides.
- Fu, G. C. (2008). Nickel-Catalyzed Cross-Coupling Reactions. Accounts of Chemical Research, 41(11), 1555–1564.
- Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390.
- Hartwig, J. F. (2010). The Buchwald–Hartwig Amination Reaction.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
- Bruno, N. C., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 132-135.
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
- Buchwald, S. L., & Grushin, V. V. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides.
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]
- Barrios-Landeros, F., & Hartwig, J. F. (2007). Efficient Palladium-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides with Arylboronic Acids Using Benzoferrocenyl Phosphines as Supporting Ligands. The Journal of Organic Chemistry, 72(25), 9550-9556.
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
- Wang, D., et al. (2022). Palladium-Catalyzed Decarbonylative Cyanation of Carboxylic Acids with TMSCN. The Journal of Organic Chemistry, 87(17), 11871-11879.
- Anila, A. S., & Anilkumar, G. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(52), 31253-31268.
- Dounay, A. B., & Hentemann, M. F. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 874.
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Odinity. (2013). Intro to Organometallics: The Heck Reaction. Retrieved from [Link]
- Asiri, A. M., et al. (2014). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 19(6), 7436–7447.
-
Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Oligomers via Sonogashira cross coupling followed by [2+1+2]bi-directional method. Retrieved from [Link]
- Wang, C., et al. (2021). Recent progress in transition metal catalyzed cross coupling of nitroarenes. Chinese Chemical Letters, 32(1), 1-10.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Nakao, Y. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 54(15), 3035–3046.
- Newman, S. G., & Watson, M. P. (2015). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. The Journal of Organic Chemistry, 80(23), 11727–11736.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Optimizing Temperature for 3-Bromo-N-methyl-5-nitrobenzamide Synthesis
Welcome to the technical support center for the synthesis of 3-Bromo-N-methyl-5-nitrobenzamide (CAS: 90050-52-5). This guide is designed for researchers, chemists, and drug development professionals to navigate the nuances of this synthesis, with a specific focus on the critical parameter of temperature control. Proper temperature management is paramount for achieving high yield, purity, and reproducibility.
Section 1: Reaction Pathway Overview
The formation of this compound typically proceeds via the nucleophilic acyl substitution of a 3-bromo-5-nitrobenzoyl derivative with methylamine. The most common and robust laboratory method involves a two-step process starting from 3-bromo-5-nitrobenzoic acid. Understanding this pathway is key to effective troubleshooting.
The primary pathway involves:
-
Activation of the Carboxylic Acid: The carboxylic acid is converted into a more reactive acyl chloride using a chlorinating agent, typically thionyl chloride (SOCl₂). This step requires thermal input to proceed efficiently.
-
Amidation: The resulting highly reactive 3-bromo-5-nitrobenzoyl chloride is then reacted with methylamine. This is a highly exothermic step where temperature control is critical to prevent side reactions.
Caption: General two-step synthesis of this compound.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Problem: Low or No Product Yield
Q: My reaction yield is significantly lower than expected. What are the likely causes related to temperature?
A: Low yield is a common problem that can often be traced back to improper temperature control at two key stages:
-
Incomplete Acid Chloride Formation: The conversion of 3-bromo-5-nitrobenzoic acid to its acyl chloride with thionyl chloride (SOCl₂) is not instantaneous at room temperature. It requires heating to drive the reaction to completion. If the temperature is too low or the heating time is insufficient, you will have unreacted starting material, which will be removed during work-up, thus lowering your overall yield. Typically, refluxing the mixture at approximately 80°C for 2-3 hours is necessary.[1]
-
Hydrolysis of the Acyl Chloride: The acyl chloride intermediate is extremely sensitive to moisture. If your glassware is not perfectly dry or if anhydrous solvents are not used, the intermediate will hydrolyze back to the carboxylic acid. While not strictly a temperature issue, performing the reaction at elevated temperatures in the presence of trace moisture will accelerate this decomposition.
-
Side Reactions During Amidation: If the temperature during the addition of methylamine to the acyl chloride is not controlled, the highly exothermic reaction can cause the mixture to boil, leading to side reactions and degradation of the product.[][3] It is crucial to cool the amine solution (typically to 0°C) before slowly adding the acyl chloride.[3]
Problem: Product is Impure
Q: I've isolated my product, but TLC/NMR shows significant impurities. How can temperature control help?
A: Impurity formation is a classic sign of poor temperature regulation during the amidation step.
-
Cause: The reaction between an acyl chloride and an amine is very rapid and exothermic.[] Adding the acyl chloride too quickly or at too high an initial temperature (e.g., room temperature) creates localized "hot spots" in the solution. These hot spots can lead to the formation of undesired byproducts or degradation of the nitro-aromatic system.
-
Solution: The standard, field-proven protocol is to maintain strict temperature control. Dissolve your methylamine in an appropriate anhydrous solvent and cool the solution in an ice bath to 0°C.[3] Then, add a solution of the 3-bromo-5-nitrobenzoyl chloride dropwise, ensuring the internal temperature does not rise significantly. After the addition is complete, the reaction can be allowed to slowly warm to room temperature to ensure it goes to completion.[3] This slow, controlled addition at low temperature is the single most effective way to ensure a clean reaction profile.
Problem: The Reaction is Too Vigorous or Uncontrollable
Q: When I mix my reagents for the amidation step, the reaction becomes very hot and turns dark. What's happening and how do I prevent it?
A: This is a clear indication that the exothermic amidation reaction is proceeding too quickly. A rapid increase in temperature often leads to the decomposition of reactants and products, resulting in a dark, tarry mixture and a very low yield of the desired product.
-
Cause: The primary cause is adding the acyl chloride to the amine solution too quickly and/or at too high an initial temperature.[3] High concentrations of the reactants meeting at once will release a large amount of energy.
-
Prevention:
-
Dilution: Ensure both the amine and the acyl chloride are dissolved in a sufficient volume of an appropriate anhydrous solvent (like dichloromethane or THF) to help dissipate the heat generated.
-
Low Temperature Start: As detailed above, always start the reaction at a low temperature (0°C is standard). For particularly reactive systems, temperatures as low as -10°C can be used.[3]
-
Slow, Controlled Addition: Use a dropping funnel to add the acyl chloride solution to the stirred amine solution over a period of 30-60 minutes. This maintains a low concentration of the acylating agent and allows the cooling bath to effectively manage the heat output.[3]
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for converting 3-bromo-5-nitrobenzoic acid to the acid chloride using thionyl chloride?
A1: The optimal condition is generally heating the mixture to reflux. The boiling point of thionyl chloride is 76°C, so an oil bath temperature of around 80-85°C is recommended to maintain a steady reflux.[1] Heating for 2-3 hours is typically sufficient for complete conversion. A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate this reaction.[4]
Q2: What is the ideal temperature profile for the reaction of 3-bromo-5-nitrobenzoyl chloride with methylamine?
A2: The ideal profile is a gradual temperature increase.
-
Initial Stage (Addition): 0°C. This controls the initial exotherm.[3]
-
Reaction Stage (Stirring): After the addition is complete, the reaction mixture should be allowed to slowly warm to room temperature (approx. 20-25°C) and stirred for an additional 1-4 hours to ensure the reaction is complete.[3][5]
Q3: Can I run the entire synthesis as a one-pot reaction from the carboxylic acid? What are the temperature considerations?
A3: Yes, one-pot procedures are possible and can be efficient. A common method involves mixing the carboxylic acid, an amine base (like triethylamine), and the methylamine in a solvent.[6] Thionyl chloride is then added, often at room temperature. The triethylamine neutralizes the HCl byproduct and facilitates the in-situ formation of the acyl chloride, which then immediately reacts with the present methylamine.[6] While this avoids isolating the sensitive acyl chloride, temperature control during the thionyl chloride addition is still important. A cooling bath may be used to manage the initial exotherm of the acid chloride formation and subsequent amidation.
Q4: How does the choice of base (e.g., triethylamine, pyridine) influence the reaction?
A4: A base is used in the amidation step to scavenge the HCl that is produced. Triethylamine is commonly used. The base itself does not drastically change the optimal temperature profile (low-temperature addition is still key), but it ensures the reaction goes to completion by preventing the protonation of the methylamine, which would render it non-nucleophilic.
Section 4: Data Summary & Experimental Protocol
Table 1: Recommended Temperature Conditions
| Reaction Stage | Reagents | Recommended Temperature | Duration | Key Rationale |
| Acid Activation | 3-Bromo-5-nitrobenzoic acid, SOCl₂, cat. DMF | 80-85°C (Reflux) | 2-3 hours | To overcome the activation energy and drive the reaction to completion. |
| Amidation (Addition) | 3-Bromo-5-nitrobenzoyl chloride, Methylamine, Base | 0°C | 30-60 min | To control the highly exothermic reaction and prevent byproduct formation.[3] |
| Amidation (Stirring) | Reaction Mixture | Warm to Room Temp. (20-25°C) | 1-4 hours | To ensure the reaction proceeds to completion after the initial controlled addition.[5] |
Detailed Experimental Protocol: Synthesis of this compound
Materials:
-
3-Bromo-5-nitrobenzoic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF)
-
Methylamine solution (e.g., 40% in water or 2M in THF)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step 1: Synthesis of 3-Bromo-5-nitrobenzoyl chloride
-
Setup: Place 3-bromo-5-nitrobenzoic acid (1.0 eq) in an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. The setup should be under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Addition: Add thionyl chloride (2.0 eq) to the flask, followed by 2-3 drops of DMF.
-
Heating: Heat the reaction mixture in an oil bath to 80-85°C and allow it to reflux gently for 3 hours. The solid should completely dissolve.
-
Removal of Excess Reagent: After cooling to room temperature, remove the excess thionyl chloride under reduced pressure (vacuum). This step should be performed in a well-ventilated fume hood. The crude 3-bromo-5-nitrobenzoyl chloride will be left as a solid or oil and can be used directly in the next step.
Step 2: Synthesis of this compound
-
Amine Solution Prep: In a separate oven-dried flask, dissolve methylamine (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cooling: Cool this amine solution to 0°C using an ice-water bath.
-
Acyl Chloride Addition: Dissolve the crude 3-bromo-5-nitrobenzoyl chloride from Step 1 in a minimal amount of anhydrous DCM. Transfer this solution to a dropping funnel and add it dropwise to the cold, stirred amine solution over 30 minutes. Monitor the internal temperature to ensure it stays below 5°C.
-
Reaction Completion: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
-
Purification: The crude solid can be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) to afford this compound as a solid.
Section 5: Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing issues in your synthesis.
Caption: A decision tree for troubleshooting common synthesis problems.
References
-
ResearchGate. (n.d.). Synthesis of amides 5–21. Reagents and conditions: (i) thionyl chloride.... Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). General procedure for one pot synthesis of amides 1-19. RSC Advances. Retrieved from [Link]
-
Organic Syntheses. (2014). Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one by Cu(II)-Mediated Direct Oxidative Coupling. Org. Synth. 2014, 91, 221-232. Retrieved from [Link]
-
Physics Forums. (2005, January 26). Synthesis of a nitrile from an amide. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Landscape: 3-Bromo-5-nitrobenzoic Acid in Research and Development. Retrieved from [Link]
- Google Patents. (2019). US10392364B2 - Process for synthesis of lenalidomide.
-
Organic Syntheses Procedure. (n.d.). m-BROMONITROBENZENE. Retrieved from [Link]
-
CBSE Academic. (n.d.). Sample Paper (2024-25) - Chemistry Theory (043). Retrieved from [Link]
-
ChemSynthesis. (2025, May 20). 3-bromo-4-methyl-5-nitrobenzoic acid. Retrieved from [Link]
-
ResearchGate. (2019). THIONYL CHLORIDE INDUCED CONVENIENT SYNTHESIS OF BENZAMIDES FROM 3-BROMO-5-NITROBENZOIC ACID AND AMINES UNDER SOLVENT FREE CONDITIONS. Retrieved from [Link]
-
National Institutes of Health. (2023, March 21). Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Possibility: Investigating 3-Bromo-5-nitrobenzoic Acid's Role in Synthesis. Retrieved from [Link]
-
Scribd. (n.d.). Covalent Organic Chemistry by Sankalp Jauhari @RAJ - EDUNET. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved from [Link]
-
ACS Publications. (2026, January 6). Polar-to-Radical Crossover in Catalyst-Free Olefin Halo-Hydroxylamination: A Direct Route to Multifunctional Electrophilic Hydroxylamines. JACS Au. Retrieved from [Link]
-
PubChem. (n.d.). Benzoyl chloride, 3-nitro-. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-N-methylbenzamide. Retrieved from [Link]
-
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]
-
Quora. (2016, July 4). What is the synthesis of methyl 3-nitrobenzoate?. Retrieved from [Link]
Sources
Technical Support Center: Catalyst Selection for Reactions Involving 3-Bromo-N-methyl-5-nitrobenzamide
Welcome to the technical support center for synthetic transformations involving 3-Bromo-N-methyl-5-nitrobenzamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection for this specific substrate. The inherent electronic and steric properties of this molecule—namely the electron-withdrawing nitro group, the reactive bromo substituent, and the amide directing group—present unique challenges and opportunities in catalytic chemistry. This document provides in-depth, field-proven insights in a practical question-and-answer format to ensure your experiments are both successful and reproducible.
Part 1: General Considerations & Substrate Analysis
This section addresses foundational questions about the substrate's reactivity, which dictates all subsequent catalyst choices.
Q1: What are the key structural features of this compound that influence catalyst selection?
A1: The reactivity of this compound is governed by three primary features:
-
Aryl Bromide: The carbon-bromine (C-Br) bond is the primary site for classic palladium-catalyzed cross-coupling reactions. The reactivity order for aryl halides in such reactions is typically I > Br > Cl.[1][2] The bromide offers a good balance of reactivity and stability.
-
Nitro Group (-NO₂): This is a very strong electron-withdrawing group. Its presence at the meta-position deactivates the aromatic ring, making the C-Br bond more electron-deficient and thus more susceptible to oxidative addition by a low-valent metal catalyst (e.g., Pd(0)). However, the nitro group itself is reducible and can be incompatible with certain reagents or harsh reaction conditions, particularly strong bases or highly reactive reducing agents.
-
N-methylbenzamide Group (-CONHMe): The amide functionality can act as a directing group in C-H activation reactions, typically guiding functionalization to the ortho-position (C2).[3][4] It is generally stable under most cross-coupling conditions but can be sensitive to very strong bases or high temperatures.
Understanding this interplay is critical for selecting a catalyst system that promotes the desired transformation while preserving the other functional groups.
Q2: How do I choose between a homogeneous and heterogeneous catalyst for my reaction?
A2: The choice depends on your experimental goals:
-
Homogeneous Catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Ni(cod)₂) are soluble in the reaction medium. They typically offer higher activity, selectivity, and milder reaction conditions because the catalytic sites are highly accessible. They are ideal for complex, small-scale synthesis where maximizing yield and selectivity is paramount. The primary drawback is the difficulty in separating the catalyst from the product, which can lead to metal contamination.
-
Heterogeneous Catalysts (e.g., Pd/C, Raney Nickel) are insoluble and exist in a different phase from the reaction mixture. Their main advantage is ease of separation (filtration) and potential for recycling, which is highly desirable for industrial applications and green chemistry.[5] However, they often require harsher conditions (higher temperatures and pressures) and may exhibit lower selectivity compared to their homogeneous counterparts.
For the nuanced transformations common with a substrate like this compound, homogeneous catalysts are generally the first choice in a research setting.
Part 2: Palladium-Catalyzed Cross-Coupling Reactions
This is the most common class of reactions for functionalizing the C-Br bond. Success hinges on the careful selection of the palladium source, ligand, base, and solvent.
Catalyst Selection Workflow for Cross-Coupling
Caption: Decision workflow for initial catalyst screening in Suzuki and Buchwald-Hartwig couplings.
Frequently Asked Questions: Suzuki-Miyaura Coupling
Q3: What is a reliable starting catalyst system for a Suzuki-Miyaura reaction with this substrate?
A3: For coupling this compound with a standard arylboronic acid, a robust starting point is Palladium(II) acetate (Pd(OAc)₂) with a phosphine ligand or the all-in-one Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) . The electron-deficient nature of the aryl bromide facilitates the initial oxidative addition step.[1][6]
-
Catalyst System: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR Pd(PPh₃)₄ (5 mol%).
-
Base: Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2-3 equivalents). These are preferred over stronger bases like sodium tert-butoxide, which can be incompatible with the nitro group.
-
Solvent: A degassed mixture of an organic solvent and water, such as 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O. Water is crucial for the transmetalation step.[6]
-
Temperature: 80-110 °C.
Q4: My Suzuki reaction is slow or fails to go to completion. What should I troubleshoot?
A4: Sluggish reactivity is common, especially with sterically hindered or electron-poor boronic acids. Here is a troubleshooting hierarchy:
-
Change the Ligand: The initial choice, PPh₃ or SPhos, may not be optimal. The rate-limiting step is often reductive elimination. Switching to more electron-rich and bulky biarylphosphine ligands can accelerate this step and improve catalyst stability.
-
Recommended Ligands: XPhos, RuPhos, or BrettPhos. These ligands have been shown to be highly effective for challenging couplings.[7]
-
-
Re-evaluate the Base: If K₂CO₃ is ineffective, a stronger base may be needed to facilitate transmetalation. Cesium carbonate (Cs₂CO₃) is an excellent, albeit more expensive, alternative that is generally well-tolerated.
-
Check Reagent Quality: Ensure the boronic acid is pure, as boronic acids can dehydrate to form unreactive trimeric boroxines. Also, ensure solvents are rigorously degassed to prevent catalyst oxidation and homocoupling of the boronic acid.[8]
Comparative Table: Suzuki Coupling Catalyst Systems
| Catalyst System | Base | Solvent | Temperature (°C) | Key Advantages & Considerations |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90-100 | Good starting point; commercially available and easy to handle. May be slow for challenging substrates.[6] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100-110 | SPhos is a good general-purpose ligand for many couplings. |
| Pd₂(dba)₃ / XPhos | Cs₂CO₃ | 2-MeTHF | 80-100 | Highly active system for difficult couplings, including those with sterically hindered partners. XPhos is excellent at promoting reductive elimination.[9] |
| NiCl₂(dppp) | K₃PO₄ | t-Amyl Alcohol | 100-130 | A cheaper, nickel-based alternative. Can be effective but may require more optimization and is sensitive to air/moisture.[10] |
Frequently Asked Questions: Buchwald-Hartwig Amination
Q5: What catalyst system should I use to couple a primary or secondary amine with this compound?
A5: The Buchwald-Hartwig amination is the premier method for forming aryl C-N bonds.[11][12] For an electron-deficient substrate like this, a high-performance catalyst system is required from the outset.
-
Catalyst System: A combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a sterically hindered biarylphosphine ligand is essential. XPhos and RuPhos are excellent choices.[9] Using modern, air-stable "precatalysts" like XPhos Pd G3 can simplify reaction setup and improve reproducibility.[8]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common. However, if side reactions with the nitro group are a concern, a weaker base like K₃PO₄ or Cs₂CO₃ can be used, often at the cost of longer reaction times or higher temperatures.[9]
-
Solvent: Anhydrous, degassed polar aprotic solvents like Toluene , Dioxane , or 2-MeTHF .
-
Temperature: 80-120 °C.
Q6: My Buchwald-Hartwig reaction gives a high yield of the de-brominated starting material (hydrodehalogenation). How can I prevent this?
A6: Hydrodehalogenation is a common side reaction where the aryl halide is reduced instead of coupled. It often competes with the desired C-N reductive elimination. This occurs when β-hydride elimination from the palladium-amido intermediate is faster than C-N bond formation.
Solutions:
-
Ligand Choice is Critical: Use ligands that promote fast C-N reductive elimination. The bulky biarylphosphine ligands (XPhos, RuPhos, etc.) were specifically designed for this purpose.
-
Use a Weaker Base: Switching from NaOtBu to K₃PO₄ or Cs₂CO₃ can disfavor the pathways leading to hydrodehalogenation.[8]
-
Use a Precatalyst: Well-defined palladium precatalysts (e.g., Buchwald G3/G4 systems) ensure the formation of the active L-Pd(0) species, which can lead to cleaner reactions and suppress side products.[8]
Part 3: Catalytic Reduction of the Nitro Group
Transforming the nitro group into an amine is a key synthetic step, but it must be done without cleaving the C-Br bond.
Chemoselectivity in Nitro Reduction
Sources
- 1. wwjmrd.com [wwjmrd.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Cobalt-Catalyzed C–H Activation/Annulation of Benzamides with Fluorine-Containing Alkynes: A Route to 3- and 4-Fluoroalkylated Isoquinolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Nitro Reduction - Wordpress [reagents.acsgcipr.org]
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- 7. mdpi.com [mdpi.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Purification of 3-Bromo-N-methyl-5-nitrobenzamide
Welcome to the technical support center for the purification of 3-Bromo-N-methyl-5-nitrobenzamide (CAS 90050-52-5). This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in obtaining this intermediate in high purity. Here, we provide in-depth troubleshooting advice and detailed protocols grounded in fundamental chemical principles.
Frequently Asked Questions (FAQs)
Q1: My crude this compound has a strong yellow or brownish tint. What is the likely cause and how can I remove it?
A1: A persistent yellow or brown color often indicates the presence of residual nitro-aromatic impurities or degradation products. The starting material, 3-bromo-5-nitrobenzoic acid, is often a pale yellow solid, and impurities from its synthesis can carry through.[1][2] Additionally, side reactions during the amidation, such as N-acylation of impurities or slight decomposition under excessive heat, can generate colored species.
-
Troubleshooting Steps:
-
Charcoal Treatment: During recrystallization, after the crude product is fully dissolved in the hot solvent, a small amount of activated charcoal can be added. The charcoal is then removed by hot filtration. This is effective for adsorbing high molecular weight, colored impurities.
-
Column Chromatography: If recrystallization and charcoal treatment are insufficient, column chromatography is the most effective method for separating the target compound from colored impurities.
-
Q2: After quenching my reaction, I suspect I have unreacted 3-bromo-5-nitrobenzoic acid mixed with my product. How can I confirm this and remove it?
A2: The presence of the starting carboxylic acid is a very common issue, especially if the activation step (e.g., forming the acid chloride) was incomplete or if the reaction was not run to completion.
-
Confirmation: The most straightforward way to check for the acid is by Thin Layer Chromatography (TLC). The carboxylic acid will have a lower Rf value (it will stick to the silica more) than the amide product and will often streak. You can also confirm its presence by dissolving a small amount of the crude product in a suitable solvent (like ethyl acetate) and performing a liquid-liquid extraction with a dilute aqueous sodium bicarbonate solution. Acidification of the aqueous layer should precipitate the carboxylic acid if it is present.
-
Removal:
-
Aqueous Base Wash: Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a saturated solution of sodium bicarbonate.[3] The basic wash will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer. The neutral amide product will remain in the organic layer. Be sure to wash with brine afterward to remove residual water before drying and concentrating.
-
Column Chromatography: If the acid is not completely removed by the wash, it will be easily separated by column chromatography due to its higher polarity.
-
Q3: I am trying to recrystallize my product, but it keeps "oiling out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solid melts in the hot solvent or its solubility is exceeded at a temperature above its melting point, leading to the separation of a liquid phase instead of crystal formation upon cooling. This is often due to the presence of impurities that depress the melting point of the mixture or an inappropriate choice of solvent.
-
Troubleshooting Steps:
-
Add More Solvent: Your solution may be too concentrated. Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is obtained.
-
Cool More Slowly: Allow the solution to cool very slowly to room temperature, and then transfer it to an ice bath. Slow cooling encourages proper crystal lattice formation.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Re-evaluate Your Solvent System: The solvent may be too good a solvent for your compound. Consider using a binary solvent system.[4] Dissolve the compound in a minimal amount of a "good" solvent (e.g., ethanol) at an elevated temperature, and then add a "poor" solvent (e.g., water) dropwise until the solution becomes slightly cloudy (the cloud point). Reheat to clarify and then allow to cool slowly.
-
Q4: My reaction involves methylamine. Could excess methylamine be an issue during workup and purification?
A4: Yes, residual methylamine can be a problem. It is a volatile base and can interfere with purification.
-
Removal:
-
Acid Wash: During the workup, washing the organic layer with a dilute acid solution (e.g., 1M HCl) will protonate the methylamine, forming a water-soluble methylammonium salt that will be removed in the aqueous phase.[5][6] This is the opposite of the base wash used to remove the starting acid and should be performed as a separate step.
-
Evaporation: If using freebase methylamine, any excess can often be removed under reduced pressure (roto-evaporation) if the product is not volatile.
-
Purification Workflow: A Decision-Making Guide
The choice between recrystallization and column chromatography depends on the purity of your crude material and the nature of the impurities. This diagram outlines a logical workflow for selecting the appropriate purification strategy.
Caption: Troubleshooting common issues in recrystallization.
Guide 2: Purification by Column Chromatography
For complex mixtures or when high purity is essential, silica gel column chromatography is the method of choice.
Key Parameters for Column Chromatography
| Parameter | Recommended Value/Condition | Rationale |
| Stationary Phase | Silica Gel, 230-400 mesh | Standard, slightly acidic support suitable for moderately polar compounds. [7] |
| Mobile Phase | Ethyl Acetate in Hexanes (e.g., starting with 10-20% EtOAc) | Provides good separation for compounds of this polarity. The ratio can be optimized via TLC. |
| Optimal Rf on TLC | 0.25 - 0.35 | An Rf in this range on a TLC plate usually translates to good separation on a column. [7] |
| Sample Loading | Dry Loading | Recommended for samples that are not highly soluble in the mobile phase. Adsorbing the crude product onto a small amount of silica prevents streaking and improves resolution. |
Step-by-Step Protocol
-
TLC Analysis: Develop a TLC method to find a solvent system that gives your product an Rf of ~0.3. This will be your starting mobile phase.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with light pressure, ensuring no air bubbles are trapped.
-
Sample Loading:
-
Dry Loading: Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.
-
Wet Loading: Dissolve the sample in the minimum possible volume of the mobile phase and carefully pipette it onto the top of the column.
-
-
Elution: Carefully add the mobile phase to the top of the column. Begin collecting fractions. You may need to gradually increase the polarity of the mobile phase (gradient elution) to elute your compound.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Troubleshooting Column Chromatography
-
Problem: The compound won't move off the top of the column.
-
Solution: Your mobile phase is not polar enough. Gradually increase the percentage of the polar solvent (e.g., ethyl acetate). A small amount of methanol (1-2%) can be added to the mobile phase for very polar compounds.
-
-
Problem: Poor separation between the product and an impurity (overlapping spots).
-
Solution: The mobile phase is too polar. Rerun the column with a less polar solvent system. A shallower gradient or running the column isocratically (with a single solvent mixture) may also improve separation.
-
-
Problem: The compound appears as a streak or "tailing" band.
-
Solution: This can be caused by overloading the column, poor sample loading, or interaction with the silica. Try using less crude material or ensure the sample is loaded in a very narrow band. If the compound is acidic or basic, adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase can sometimes help, but be mindful of potential reactions.
-
References
-
Knowledge. What Chemical Reactions Can Methylamine Hydrochloride Undergo?. Available from: [Link]
-
Chemistry LibreTexts. Chemistry of Amides. (2022-09-24). Available from: [Link]
-
Save My Exams. Reactions of Amides - A Level Chemistry Revision Notes. Available from: [Link]
-
Chemguide. the hydrolysis of amides. Available from: [Link]
-
Chemistry LibreTexts. Hydrolysis of Amides. (2021-03-05). Available from: [Link]
-
YouTube. Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps!. (2023-10-06). Available from: [Link]
-
Chemistry LibreTexts. Reactions of Acyl Chlorides Involving Nitrogen Compounds. (2015-03-17). Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Possibility: Investigating 3-Bromo-5-nitrobenzoic Acid's Role in Synthesis. Available from: [Link]
-
Organic Syntheses. m-BROMONITROBENZENE. Available from: [Link]
-
Chemguide. reaction between acyl chlorides and amines - addition / elimination. Available from: [Link]
-
Reddit. Reactions with Acid Chloride : r/OrganicChemistry. (2021-08-03). Available from: [Link]
-
Chemguide. Explaining the reaction between acyl chlorides and amines - addition / elimination. Available from: [Link]
-
Chem-Impex. 3-Bromo-5-nitrobenzoic acid. Available from: [Link]
-
AOBChem USA. 3-Bromo-5-nitrobenzoic acid. Available from: [Link]
-
Chongqing Chemdad Co., Ltd. 3-Bromo-5-nitrobenzoic acid. Available from: [Link]
-
ChemSynthesis. 3-bromo-4-methyl-5-nitrobenzoic acid - C8H6BrNO4, density, melting point, boiling point, structural formula, synthesis. Available from: [Link]
-
Der Pharma Chemica. Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Available from: [Link]
-
PubChem. 3-Nitrobenzamide | C7H6N2O3 | CID 12576. Available from: [Link]
-
PubChem. 3-Bromo-5-methylbenzaldehyde | C8H7BrO | CID 16641083. Available from: [Link]
-
PubChem. N-(5-bromo-3-methyl-2-pyridinyl)-2-nitrobenzamide | C13H10BrN3O3 | CID 81488883. Available from: [Link]
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- 2. 3-Bromo-5-nitrobenzoic acid Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
stability of 3-Bromo-N-methyl-5-nitrobenzamide under acidic/basic conditions
Welcome to the technical support center for 3-Bromo-N-methyl-5-nitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting advice for experiments involving this compound, particularly concerning its stability in acidic and basic environments.
Introduction to Stability Challenges
This compound, like all amide-containing molecules, is susceptible to hydrolysis under both acidic and basic conditions, which can impact experimental outcomes, product shelf-life, and formulation strategies.[1][2][3] The presence of strong electron-withdrawing groups—the nitro group and the bromine atom—on the aromatic ring influences the reactivity of the amide bond.[4] Understanding these stability characteristics is crucial for developing robust analytical methods, designing formulations, and interpreting experimental data accurately. This guide provides a framework for identifying and addressing potential stability issues through a series of frequently asked questions and troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in aqueous solutions?
A1: The primary degradation pathway is the hydrolysis of the N-methylamide bond. This reaction cleaves the molecule into 3-bromo-5-nitrobenzoic acid and methylamine. The reaction can be catalyzed by either acid or base.[5][6]
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule can then act as a nucleophile, attacking the carbonyl carbon and leading to the cleavage of the C-N bond.[5][6][7]
-
Base-Catalyzed Hydrolysis: In basic conditions, a hydroxide ion directly attacks the carbonyl carbon. This is generally a slower process for amides compared to esters but can be significant under strong basic conditions or with prolonged exposure.[6][7]
Q2: How do the bromo and nitro substituents affect the stability of the amide bond?
A2: The bromo and nitro groups are strong electron-withdrawing groups. Their presence on the benzene ring pulls electron density away from the amide functional group. This has a dual effect: it can destabilize the C-N bond, making the carbonyl carbon more susceptible to nucleophilic attack, thereby potentially increasing the rate of hydrolysis compared to an unsubstituted benzamide.[4][8]
Q3: I am observing a loss of my compound in solution over time. How can I confirm if this is due to pH-dependent degradation?
A3: To confirm pH-dependent degradation, you should conduct a forced degradation study.[1][9][10] This involves exposing your compound to a range of acidic and basic conditions and monitoring its concentration over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[11][12] A significant decrease in the parent compound's peak area with a corresponding increase in a new peak (the degradant) at a specific pH would confirm instability.
Q4: What are the expected degradation products I should look for?
A4: The primary degradation product from hydrolysis is 3-bromo-5-nitrobenzoic acid. You may also be able to detect methylamine, although it can be challenging to analyze by standard reversed-phase HPLC.
Q5: What are the optimal pH and temperature conditions for storing a solution of this compound?
A5: Amides are generally most stable at a neutral pH (around 7).[13] To determine the optimal storage conditions for your specific application, a stability study across a pH range (e.g., pH 3, 5, 7, 9) at your intended storage temperature is recommended. For long-term storage, keeping the solution at a low temperature (e.g., 2-8°C or frozen) and protected from light is advisable.[3]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of compound potency or concentration in formulated solutions. | pH-dependent hydrolysis of the amide bond. | Conduct a forced degradation study to determine the pH range of optimal stability. Adjust the formulation buffer to a more neutral pH if possible.[1][11] |
| Appearance of unknown peaks in chromatograms during analysis. | Formation of degradation products. | Attempt to identify the degradation products. The primary expected degradant is 3-bromo-5-nitrobenzoic acid. Synthesize or purchase a standard of this compound for confirmation by retention time and mass spectrometry. |
| Inconsistent results in bioassays. | The compound may be degrading in the assay medium. | Evaluate the stability of the compound in the specific bioassay buffer and under the assay conditions (e.g., temperature, incubation time). Consider preparing fresh solutions immediately before use. |
| Precipitation of the compound from an aqueous solution. | The degradation product, 3-bromo-5-nitrobenzoic acid, may have lower solubility than the parent compound under certain pH conditions. | Analyze the precipitate to confirm its identity. Adjusting the pH or using a co-solvent may be necessary to maintain the solubility of both the parent compound and any potential degradants. |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol outlines a typical forced degradation study to assess stability under acidic and basic conditions.
Objective: To determine the degradation profile of this compound under acid and base stress conditions.
Materials:
-
This compound
-
HPLC-grade methanol or acetonitrile
-
HPLC-grade water
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
HPLC system with UV or MS detector
-
pH meter
-
Water bath or incubator
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Acidic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[11]
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute it with the mobile phase to a suitable concentration for HPLC analysis (e.g., 100 µg/mL).[11]
-
If no significant degradation is observed, repeat the experiment using 1 M HCl.
-
-
Basic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 8 hours).[11]
-
At specified time points (e.g., 0, 1, 2, 4, 8 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute it with the mobile phase for HPLC analysis.[11]
-
If no significant degradation is observed, repeat the experiment using 1 M NaOH.
-
-
Control Sample: Prepare a control sample by diluting the stock solution in the mobile phase without adding acid or base and keep it under the same temperature conditions.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method. Monitor the peak area of the parent compound and the formation of any new peaks.
Analytical Method Considerations
A stability-indicating method is one that can separate the drug substance from its degradation products, allowing for the quantification of each.[1] For this compound and its primary degradant, 3-bromo-5-nitrobenzoic acid, a reversed-phase HPLC method with a C18 column and a mobile phase consisting of an acetonitrile/water gradient with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) is a good starting point. Detection can be performed using a UV detector at a wavelength where both the parent and degradant have good absorbance, or for higher specificity, a mass spectrometer (LC-MS).[12][14]
Visualizing Degradation Pathways and Workflows
Caption: Acid- and base-catalyzed hydrolysis pathways of this compound.
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acdlabs.com [acdlabs.com]
- 3. ijsdr.org [ijsdr.org]
- 4. webhome.auburn.edu [webhome.auburn.edu]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Amides can be hydrolysed under acidic or basic conditions too [almerja.com]
- 7. researchgate.net [researchgate.net]
- 8. The distal effect of electron-withdrawing groups and hydrogen bonding on the stability of peptide enolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biopharminternational.com [biopharminternational.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. enamine.net [enamine.net]
- 13. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
preventing de-bromination during 3-Bromo-N-methyl-5-nitrobenzamide reactions
Introduction
Welcome to the technical support guide for 3-Bromo-N-methyl-5-nitrobenzamide. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent in their synthetic workflows. This compound is a valuable building block, particularly in the construction of complex molecules through palladium-catalyzed cross-coupling reactions. However, its unique electronic structure—featuring a strong electron-withdrawing nitro group and a bromine atom—presents a specific and common challenge: de-bromination , or hydrodehalogenation .
This side reaction, where the bromine atom is replaced by a hydrogen, reduces the yield of the desired product and introduces a significant purification challenge. This guide provides in-depth, field-tested insights and troubleshooting strategies in a direct question-and-answer format to help you minimize or eliminate de-bromination, ensuring the success of your reactions.
Troubleshooting Guide & FAQs
Q1: I'm seeing a significant amount of N-methyl-3-nitrobenzamide in my crude reaction mixture. What is causing this de-bromination?
A1: The formation of the de-brominated product, N-methyl-3-nitrobenzamide, is a classic example of a hydrodehalogenation side reaction.[1][2] This occurs when a palladium-hydride (Pd-H) species is generated in the catalytic cycle. This Pd-H intermediate can then react with your starting material, this compound, leading to reductive elimination that forms the C-H bond instead of the desired C-C or C-N bond.
Several factors can promote the formation of these unwanted Pd-H species:
-
The Base: Certain bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can generate Pd-H species through β-hydride elimination from the alkoxide itself.[1]
-
The Solvent: Solvents can act as hydride sources. Alcohols (like methanol or ethanol) and even ethers like dioxane can be oxidized by the palladium catalyst to generate Pd-H.[1][2]
-
Trace Water: The presence of water in the reaction can facilitate pathways leading to Pd-H formation.
-
Ligand Decomposition: Some phosphine ligands can degrade under reaction conditions, providing a source of hydrogen.
The electron-withdrawing nitro group on your substrate makes the aryl bromide more susceptible to oxidative addition, but it can also influence the rates of subsequent side reactions.[3][4]
Q2: I am running a Suzuki-Miyaura coupling. How can I adjust my conditions to prevent de-bromination?
A2: Suzuki-Miyaura couplings are robust, but de-bromination of electron-deficient aryl bromides is a known issue. Here are targeted strategies to mitigate this problem:
| Parameter | Standard Condition (Prone to De-bromination) | Recommended Modification | Rationale |
| Base | Strong alkoxides (e.g., NaOtBu, KOtBu) | Weaker inorganic bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) | Weaker, non-nucleophilic bases are less likely to generate Pd-H species and are generally effective for Suzuki couplings.[5][6] |
| Catalyst/Ligand | Highly active, generic Pd sources (e.g., Pd(OAc)₂) | Use of pre-formed catalysts (e.g., XPhos Pd G2/G3) or bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos). | Pre-catalysts ensure efficient formation of the active Pd(0) species, minimizing side reactions.[7][8] Bulky ligands promote the desired reductive elimination over competing pathways.[2] |
| Solvent | Alcohols, Dioxane, DMF | Aprotic, non-coordinating solvents like Toluene or CPME (Cyclopentyl methyl ether). | These solvents are less likely to act as hydride donors. Using a toluene/water biphasic system with K₃PO₄ is a very common and effective strategy.[2] |
| Temperature | High temperatures (>100 °C) | Lower reaction temperatures (e.g., 60-80 °C) | De-bromination can have a different activation energy than the desired coupling. Running the reaction at the lowest effective temperature can favor the desired product.[7] |
Troubleshooting Logic for Suzuki Coupling
Below is a decision-making workflow to systematically address de-bromination in a Suzuki coupling reaction.
Q3: I am attempting a Buchwald-Hartwig amination and facing the same de-bromination issue. Are the solutions similar?
A3: Yes, the underlying cause is the same—the generation of a Pd-H species. However, Buchwald-Hartwig aminations often require stronger bases than Suzuki couplings, making the choice of conditions more nuanced.[9][10]
Here are specific recommendations for amination reactions:
-
Base Selection is Critical: While strong bases like NaOtBu or LHMDS are often necessary, their choice can be optimized. Lithium bis(trimethylsilyl)amide (LiHMDS) can sometimes be a better choice than sodium or potassium tert-butoxide as it is less prone to β-hydride elimination.
-
Use Modern Ligand Systems: This is paramount for Buchwald-Hartwig reactions. Use of bulky dialkylbiaryl phosphine ligands (e.g., RuPhos, BrettPhos) is highly recommended. These ligands create a sterically hindered environment around the palladium center that accelerates the rate of C-N reductive elimination, which can outcompete the de-bromination pathway.[9]
-
Pre-catalyst is Preferred: Using a well-defined pre-catalyst (e.g., RuPhos Pd G3) is almost always superior to generating the catalyst in situ from sources like Pd₂(dba)₃ or Pd(OAc)₂.[7][11] This leads to a more controlled formation of the active catalytic species and can significantly reduce side reactions.
-
Solvent Choice: Toluene and CPME are excellent choices. Avoid ethereal solvents like dioxane or THF if de-bromination is severe.
Catalytic Cycle: Desired vs. Undesired Pathway
The diagram below illustrates the point of divergence in the catalytic cycle where either the desired C-N coupling or the undesired C-H formation (de-bromination) occurs.
Recommended Experimental Protocol
Protocol: Optimized Suzuki-Miyaura Coupling to Minimize De-bromination
This protocol provides a robust starting point for coupling this compound with a generic arylboronic acid.
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
XPhos Pd G3 (2 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous (3.0 equiv)
-
Toluene, anhydrous
-
Water, degassed
-
Schlenk tube or similar reaction vessel, stir bar
-
Inert gas line (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: Add this compound, the arylboronic acid, K₃PO₄, and the XPhos Pd G3 catalyst to an oven-dried Schlenk tube containing a magnetic stir bar.
-
Inert Atmosphere: Seal the tube and evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous toluene and degassed water via syringe to create a typical solvent ratio of 5:1 to 10:1 (toluene:water). The total concentration should be around 0.1 M with respect to the starting bromide.
-
Reaction: Place the sealed tube in a preheated oil bath at 80 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.
References
Sources
- 1. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. reddit.com [reddit.com]
Navigating the Synthesis of 3-Bromo-N-methyl-5-nitrobenzamide: A Technical Troubleshooting Guide
Welcome to our dedicated technical support center for the synthesis of 3-Bromo-N-methyl-5-nitrobenzamide. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important chemical transformation. The goal is to provide you with not just a set of instructions, but a deeper understanding of the reaction mechanisms and impurity profiles, empowering you to troubleshoot effectively and ensure the highest purity of your final product.
The synthesis of this compound is a critical step in the development of various pharmaceutical compounds. However, like many multi-step syntheses, it is not without its challenges. The presence of impurities can significantly impact the yield, purity, and ultimately the efficacy and safety of the final active pharmaceutical ingredient (API). This guide is structured to address the most common issues encountered during this synthesis, providing clear, actionable solutions grounded in established chemical principles.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What are the most common impurities in the synthesis of this compound and their sources?
A1: Understanding potential impurities is the first step toward controlling them. The primary impurities in this synthesis typically arise from side reactions during the bromination and amidation steps, as well as from unreacted starting materials.
Common Impurities and Their Origins:
| Impurity Name | Potential Source |
| 3,5-Dibromo-N-methylbenzamide | Over-bromination of the aromatic ring. |
| 3-Bromo-5-nitrobenzoic acid | Incomplete amidation of the carboxylic acid precursor. |
| N-methyl-3-nitrobenzamide | Incomplete bromination of the starting material. |
| Reduced Nitro Compound | Unwanted reduction of the nitro group during the synthesis. |
The formation of these impurities is often influenced by reaction conditions such as temperature, reaction time, and the stoichiometry of the reagents. For instance, excessive temperature or prolonged reaction times during bromination can lead to the formation of di-brominated species.[1] Conversely, incomplete reactions can result in the carryover of starting materials or intermediates into the final product.
Q2: I am observing a significant amount of di-brominated byproduct. How can I minimize this over-bromination?
A2: Over-bromination is a frequent challenge. The key to minimizing the formation of di-bromo species lies in precise control over the brominating agent and reaction conditions.
Strategies to Control Bromination:
-
Stoichiometry: Carefully control the molar ratio of the brominating agent (e.g., N-Bromosuccinimide, NBS) to the substrate. Using a significant excess of the brominating agent should be avoided.[2]
-
Temperature Control: Perform the bromination at a lower temperature. This decreases the reaction rate and provides better selectivity for mono-bromination. Temperatures between 0–25 °C are often optimal.[1]
-
Slow Addition: Add the brominating agent portion-wise or as a solution via a syringe pump over an extended period. This maintains a low concentration of the brominating agent in the reaction mixture at any given time, disfavoring di-substitution.[2]
Experimental Protocol for Controlled Mono-bromination:
-
Dissolve the N-methyl-3-nitrobenzamide in a suitable solvent (e.g., concentrated sulfuric acid or an appropriate organic solvent).
-
Cool the reaction mixture to the desired temperature (e.g., 0-5 °C).
-
Slowly add a controlled amount (e.g., 1.05 equivalents) of the brominating agent.
-
Monitor the reaction progress by an appropriate analytical technique like TLC or HPLC to ensure the consumption of the starting material without significant formation of the di-brominated product.[1]
-
Upon completion, quench the reaction, for example, by pouring it into ice water.
Q3: My final product is contaminated with unreacted 3-Bromo-5-nitrobenzoic acid. What is the most effective way to remove it?
A3: The presence of unreacted 3-Bromo-5-nitrobenzoic acid indicates an incomplete amidation reaction. While optimizing the amidation step is crucial, effective purification methods can remove this acidic impurity from your final product.
Purification Strategy: Acid-Base Extraction
The carboxylic acid group in 3-Bromo-5-nitrobenzoic acid makes it readily separable from the neutral amide product through an acid-base extraction.
Step-by-Step Extraction Protocol:
-
Dissolve the crude product in an organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). The acidic starting material will be deprotonated to its carboxylate salt and move into the aqueous layer.
-
Separate the organic layer containing your desired product.
-
Repeat the wash with the basic solution to ensure complete removal of the acidic impurity.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.
This technique leverages the difference in acidity between the carboxylic acid and the amide to achieve efficient separation.
Visualizing the Process: Reaction and Impurity Formation
The following diagram illustrates the primary reaction pathway for the synthesis of this compound and the points at which key impurities can arise.
Caption: Synthetic pathways and common impurity formation points.
Troubleshooting Logic Flow
When encountering an impure product, a systematic approach is key. The following flowchart outlines a logical troubleshooting workflow.
Caption: A systematic workflow for troubleshooting synthesis impurities.
Analytical Methods for Purity Assessment
Accurate assessment of purity is critical. A combination of analytical techniques is often employed to identify and quantify impurities.
| Analytical Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | The primary method for quantifying the purity of the main component and detecting impurities.[1] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Used for the identification of unknown impurities by providing molecular weight information.[3] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides structural information about the main product and can be used to identify and quantify impurities with distinct signals.[3] |
| Gas Chromatography (GC) | Can be used for purity analysis, particularly for volatile impurities or starting materials.[4] |
For routine analysis, HPLC with UV detection is a robust and widely used method.[4] The choice of method will depend on the specific impurities expected and the available instrumentation.
References
- Gao, Y., et al. (2022).
- Dunetz, J. R., et al. (2016). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development, 20(2), 140-177.
-
Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). A green chemistry perspective on catalytic amide bond formation. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 3-bromo-4-methyl-5-nitrobenzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-N-methylbenzamide. Retrieved from [Link]
- Google Patents. (n.d.). Process for synthesis of lenalidomide.
-
LibreTexts. (2022). Chemistry of Amides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]
- Google Patents. (n.d.). Bromination of hydroxyaromatic compounds.
Sources
- 1. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 90050-52-5|this compound|BLD Pharm [bldpharm.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Support Center: Synthesis of 3-Bromo-N-methyl-5-nitrobenzamide
Welcome to the technical support guide for the synthesis of 3-Bromo-N-methyl-5-nitrobenzamide. This document provides field-proven insights and troubleshooting advice for researchers, scientists, and drug development professionals. The information is structured to address specific challenges you may encounter during the experimental workup and purification, ensuring a logical and scientifically sound approach to achieving a high-purity final product.
Troubleshooting Guide
This section addresses specific issues that may arise during the workup of this compound, offering potential causes and solutions in a question-and-answer format.
Problem 1: After adding 1M HCl, no solid precipitates, or an oil forms.
-
Question: I've concentrated my reaction mixture and added the 1M HCl as per the protocol, but the product isn't precipitating. Instead, I'm seeing a cloudy suspension or an oily substance. What's going wrong?
-
Answer: This is a common issue that can stem from several factors. First, ensure the reaction has gone to completion. If significant amounts of the starting material (e.g., Methyl 3-bromo-5-nitrobenzoate) remain, which is more oil-like, it can inhibit the crystallization of the desired amide product. Verify reaction completion with a technique like Thin Layer Chromatography (TLC).
If the reaction is complete, the issue may be related to supersaturation or the physical properties of the mixture. Here are some steps to induce precipitation:
-
Scratch the inside of the flask with a glass rod at the liquid-air interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Add a seed crystal of pure this compound from a previous successful batch, if available.
-
Cool the mixture in an ice bath. Lowering the temperature will decrease the solubility of the product and promote precipitation.
-
If an oil persists, this is known as "oiling out." It happens when the product's melting point is lower than the temperature of the solution or when impurities are present. In this case, a technique called trituration is highly effective. You can attempt to "crash out" the product by slowly adding a solvent in which your product is insoluble (an anti-solvent), such as hexane, while vigorously stirring.[1][2]
-
Problem 2: The final yield of the product is significantly lower than expected.
-
Question: I managed to isolate a solid product, but my final yield is only 40-50%, whereas the literature suggests over 90%. Where could I have lost my product?
-
Answer: Significant product loss during workup can happen at several stages. Consider the following:
-
Incomplete Reaction: As mentioned before, if the initial reaction did not proceed to completion, the yield will naturally be lower.
-
Product Loss During Washing/Filtration: The solid product, while largely insoluble in the acidic aqueous solution, still has some minimal solubility. When washing the filter cake, always use a minimal amount of ice-cold solvent (in this case, ice-cold water) to minimize the amount of product that dissolves and passes through the filter.
-
Potential for Hydrolysis: Amides can undergo hydrolysis back to the corresponding carboxylic acid (3-bromo-5-nitrobenzoic acid) under harsh acidic or basic conditions, especially with prolonged exposure or heat.[3] While the 1M HCl quench is standard, ensure the process is not overly prolonged, and if any other aqueous washes are performed, they are done efficiently.
-
Incomplete Precipitation: If the product was not fully precipitated from the solution before filtration, a significant portion could be lost in the filtrate. Ensure the mixture is thoroughly stirred and cooled to maximize precipitation.
-
Problem 3: The isolated product is off-color (e.g., brownish or very dark yellow) and has a wide melting point range.
-
Question: My final product is not the expected yellow solid. It's a darker, impure-looking powder, and the melting point is broad, indicating impurities. How can I clean this up?
-
Answer: A discolored product with a broad melting point range is a clear sign of impurities. The most robust method for purification in this case is recrystallization . The key is to find a suitable solvent or solvent system where the desired product is highly soluble at high temperatures but poorly soluble at low temperatures, while the impurities remain soluble at all temperatures.
-
Solvent Selection: For nitroaromatic compounds, alcoholic solvents like ethanol or methanol can be effective.[4] A common strategy is to use a solvent pair. For instance, dissolve the crude product in a minimal amount of a "good" hot solvent (like ethyl acetate or acetone) and then slowly add a "poor" hot solvent (like hexanes or petroleum ether) until the solution becomes cloudy (the cloud point). Then, add a drop or two of the "good" solvent to redissolve the precipitate and allow the mixture to cool slowly.[4] A reported method for a similar compound, 3-bromo-5-nitrobenzaldehyde, used an ethyl acetate/petroleum ether mixture for recrystallization, which could be a good starting point.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of concentrating the reaction mixture before adding hydrochloric acid?
A1: The synthesis of this compound is often carried out in solvents like tetrahydrofuran (THF) and methanol. The product has some solubility in these organic solvents. Therefore, the reaction mixture is concentrated (usually via rotary evaporation) to remove the bulk of these solvents. This step is crucial because it ensures that when the aqueous acid is added, the desired amide product will be minimally soluble, leading to efficient precipitation and maximizing the isolated yield.
Q2: Why is a 1M solution of hydrochloric acid (HCl) specifically used for the workup?
A2: The addition of 1M HCl serves two critical functions in this workup:
-
Neutralization of Base: The reaction often uses a basic catalyst, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), and involves methylamine, which is also a base. The HCl quench protonates these basic species, converting them into their respective water-soluble salts (e.g., DBU-hydrochloride). This allows them to be easily separated from the desired organic product, which remains neutral and insoluble.
-
Ensuring Product Precipitation: By creating an acidic environment, the workup ensures that the final amide product remains in its neutral form. It also protonates any potential carboxylate byproduct that could have formed from minor hydrolysis of the starting ester or product amide, preventing the formation of soluble salts and ensuring all organic species are in their least soluble state.
Q3: The protocol mentions "beating" or "trituration" in the acidic solution. What does this technique accomplish?
A3: "Beating" is a colloquial term for trituration. Trituration is a fundamental purification technique in organic chemistry.[5][6] It involves stirring or grinding a crude solid material in a solvent in which the desired product is insoluble, but the impurities are soluble.[1][7] In this specific workup, vigorously stirring ("beating") the precipitated solid in the 1M HCl solution helps to break up the solid particles, exposing any trapped impurities (like the protonated DBU or unreacted starting materials) to the solvent, allowing them to dissolve into the aqueous phase. This process effectively washes the solid product before it is even filtered, leading to a significantly purer material.
Q4: What is the most effective way to dry the final product?
A4: After filtering the solid product and washing it with a small amount of cold water, the initial drying can be done by pulling air through the filter cake on the Büchner funnel for several minutes. For final and complete drying, transfer the solid to a pre-weighed watch glass or vial and place it in a vacuum oven or a desiccator under high vacuum. The product is considered dry when it reaches a constant weight and is a free-flowing powder.
Q5: How can I confirm the identity and purity of my final this compound?
A5: A combination of physical and spectroscopic methods should be used:
-
Melting Point Analysis: A pure compound will have a sharp melting point that matches the literature value. Impurities typically cause the melting point to be depressed and broaden the range over which it melts.
-
Spectroscopy:
-
¹H NMR (Proton Nuclear Magnetic Resonance): This will confirm the structure of the molecule by showing the expected signals with the correct integration and splitting patterns for the aromatic protons and the N-methyl group.
-
HPLC (High-Performance Liquid Chromatography): This is an excellent method to determine purity. A pure sample should show a single major peak.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
| Compound Property | Value |
| Chemical Formula | C₈H₇BrN₂O₃ |
| Molecular Weight | 259.06 g/mol |
| CAS Number | 90050-52-5 |
| Expected Purity (Post-Workup) | >99% |
| Appearance | Yellow Solid |
Detailed Experimental Workup Protocol
This protocol is based on the common synthetic route from Methyl 3-bromo-5-nitrobenzoate and methylamine.
-
Solvent Removal: After confirming the reaction is complete via TLC, concentrate the reaction mixture using a rotary evaporator to remove the volatile organic solvents (THF, methanol).
-
Acidic Quench and Precipitation: To the concentrated residue, add 1M aqueous hydrochloric acid (approx. 4 mL per gram of starting ester).
-
Trituration ("Beating"): Vigorously stir the resulting slurry at room temperature for at least 30 minutes. This process breaks up the solid and washes out water-soluble impurities. The product should precipitate as a yellow solid.
-
Isolation by Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small portion of ice-cold deionized water to remove any residual acid and water-soluble salts.
-
Drying: Allow the solid to air-dry on the filter by maintaining suction. For complete drying, transfer the solid to a tared container and dry under high vacuum to a constant weight.
Workup Procedure Workflow
The following diagram illustrates the logical flow of the workup procedure for this compound.
Caption: Workflow for the workup and purification of this compound.
References
-
Trituration. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
- Performing a Trituration. (n.d.). Common Organic Chemistry.
-
Trituration. (2021, November 22). r/Chempros. Reddit. Retrieved January 12, 2026, from [Link]
-
Shake, Scrape, and Drain. (2013, February 26). Chemtips. Retrieved January 12, 2026, from [Link]
- Amide Workup. (n.d.). Biofilm Inhibitor Synthesis Course Material.
-
Trituration. (n.d.). chemeurope.com. Retrieved January 12, 2026, from [Link]
- Amide Synthesis. (n.d.). Fisher Scientific. Retrieved January 12, 2026, from [A relevant technical article from a chemical supplier would be placed here]
- Esterification/Amidation Problems. (2024, February 18). r/Chempros. Reddit. Retrieved January 12, 2026, from [A relevant discussion forum link for troubleshooting would be placed here]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry. Retrieved January 12, 2026, from [Link]
-
What are the best reaction conditions for an amidation reaction using EDC? (2015, May 13). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Why did my amide synthesis does not work? (2021, April 14). ResearchGate. Retrieved January 12, 2026, from [Link]
- How To Run A Reaction: The Workup. (n.d.). University of Rochester Department of Chemistry. Retrieved January 12, 2026, from [A relevant university chemistry guide would be placed here]
-
Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). YouTube. Retrieved January 12, 2026, from [Link]
-
Chemistry of Amides. (2022, September 24). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]
-
The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018, February 28). Master Organic Chemistry. Retrieved January 12, 2026, from [Link]
Sources
Technical Support Center: Synthesis of 3-Bromo-N-methyl-5-nitrobenzamide
Welcome to the dedicated technical support guide for the synthesis of 3-Bromo-N-methyl-5-nitrobenzamide (CAS No. 90050-52-5). This resource is designed for researchers, medicinal chemists, and process development scientists to provide in-depth, field-proven insights into optimizing this synthesis, with a particular focus on the critical role of solvent selection. Here, we address common experimental challenges through detailed troubleshooting guides and frequently asked questions, ensuring scientific integrity and reproducibility.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis. The proposed synthetic route involves the amidation of a suitable precursor, such as Methyl 3-bromo-5-nitrobenzoate.
dot
Caption: Troubleshooting workflow for synthesis optimization.
Question: My amidation reaction to produce this compound has a very low yield. What are the common causes and solutions?
Answer: Low yields in amide coupling reactions are a frequent issue, often stemming from several key factors.[1]
-
Presence of Water: The most common culprit is the presence of moisture. Activated carboxylic acid intermediates (like an acyl chloride or an activated ester) are highly susceptible to hydrolysis, which reverts them to the unreactive carboxylic acid.[1]
-
Solution: Ensure all glassware is oven-dried. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Reagents should be stored in desiccators.
-
-
Incomplete Carboxylic Acid Activation: If you are using a coupling reagent (e.g., HATU, EDC), the activation of the parent carboxylic acid may be inefficient.[1]
-
Solution: Allow for a pre-activation step by stirring the carboxylic acid, coupling reagent, and a non-nucleophilic base like diisopropylethylamine (DIPEA) for 15-30 minutes before adding the amine.[1]
-
-
Amine Deactivation: Methylamine is basic and can be protonated by the acidic starting material (3-bromo-5-nitrobenzoic acid) or by acidic byproducts, rendering it non-nucleophilic.[1]
-
Solution: Use at least one equivalent of a non-nucleophilic base (e.g., DIPEA) to scavenge any protons. If starting with methylamine hydrochloride, two equivalents of base are necessary.
-
-
Suboptimal Solvent Choice: The solvent must be able to dissolve both the starting materials and key intermediates. Poor solubility will lead to a slow, incomplete reaction.
Question: My final product is impure. TLC and NMR show the presence of starting material and an unknown byproduct. How can I improve purity?
Answer: Impurities often result from an incomplete reaction or the formation of side products. Purification can also be challenging and lead to yield loss if not optimized.
-
Addressing Unreacted Starting Material: The presence of starting material indicates an incomplete reaction. Refer to the troubleshooting steps for low yield, particularly regarding reaction time, temperature, and solvent. Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.
-
Minimizing Side Products: In this specific synthesis, the electron-withdrawing nature of the nitro and bromo groups makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr) if harsh conditions (high temperature, strong base) are used, though this is less likely under standard amidation conditions.
-
Solution: Maintain a moderate reaction temperature (e.g., room temperature). Avoid using strong, nucleophilic bases.
-
-
Optimizing Purification: Amides can sometimes be difficult to purify via column chromatography, leading to low recovery.[4]
-
Solution: Recrystallization is often the preferred method for purifying amides.[4] A good recrystallization solvent will dissolve the compound when hot but not when cold.[5] For this compound, consider polar solvents like ethanol, isopropanol, or acetonitrile.[4] A two-solvent system, such as ethanol/water or ethyl acetate/heptane, can also be effective.[6][7]
-
Frequently Asked Questions (FAQs)
Question: What is a reliable synthetic route for this compound and what are the solvent considerations for each step?
Answer: A common and effective route starts from 3-bromo-5-nitrobenzoic acid, which is then converted to the final product. A more fundamental synthesis could start from 3-bromobenzoic acid.
dot
Caption: Plausible synthetic pathways to the target compound.
-
Step 1: Nitration of 3-Bromobenzoic Acid (Optional Precursor Synthesis)
-
Reaction: This is an electrophilic aromatic substitution. The bromine atom is a deactivating but ortho, para-directing group, while the carboxylic acid is a deactivating, meta-directing group. Their combined effect directs the incoming nitro group to the C5 position.
-
Solvent Effects: This reaction is typically run using a mixture of concentrated nitric acid and sulfuric acid, where sulfuric acid acts as both a solvent and a catalyst to generate the nitronium ion (NO₂⁺).[8][9] The highly polar environment stabilizes the cationic Wheland intermediate, facilitating the reaction.[10] Using less polar, organic co-solvents can slow the reaction rate.[10]
-
-
Step 2: Amide Formation
-
Reaction: This can be achieved via a two-step (acid chloride) or one-pot (direct coupling) process.
-
Solvent Effects (Acid Chloride Route):
-
Activation: The conversion of the carboxylic acid to the acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride is often performed in a non-polar, aprotic solvent like Dichloromethane (DCM) or toluene. The solvent's primary role is to dissolve the starting material. Using a catalytic amount of DMF in this step can accelerate the reaction via the formation of a Vilsmeier reagent.[11]
-
Amidation: The subsequent reaction with methylamine is typically performed in a solvent like DCM or Tetrahydrofuran (THF). These solvents are ideal because they are aprotic (do not deactivate the amine) and effectively dissolve the acyl chloride.
-
-
Solvent Effects (Direct Coupling Route):
-
This method uses a coupling reagent like HATU to activate the carboxylic acid in situ. The reaction is almost exclusively run in polar aprotic solvents, with DMF being the most common choice.[1] DMF is an excellent solvent for this purpose because it dissolves a wide range of organic molecules, including the polar starting acid, amine salts, and coupling reagents, and it helps to stabilize the charged intermediates formed during the reaction.
-
-
Question: Why is DMF a good solvent for amide coupling, and are there greener alternatives?
Answer: DMF (N,N-Dimethylformamide) is a polar aprotic solvent that is highly effective for amide coupling reactions for several reasons:
-
High Solvating Power: It can dissolve a broad spectrum of organic compounds, including polar carboxylic acids, amine salts, and bulky coupling reagents.
-
Reaction Rate: It can accelerate reaction rates by stabilizing polar transition states and intermediates.
-
High Boiling Point: Its high boiling point (153 °C) allows for reactions to be conducted at elevated temperatures if necessary, though most amide couplings proceed at room temperature.
However, DMF is considered an undesirable solvent due to health and safety concerns.[2][3] The pharmaceutical industry, in particular, is moving towards greener alternatives.[12][13] Solvents like 2-Methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), and ethyl acetate are being evaluated as potential replacements for DCM and DMF in amide bond formation.[12] For your specific synthesis, transitioning to a solvent like 2-MeTHF or ethyl acetate may be possible but would require optimization of reaction conditions, as solubility and reaction kinetics may differ.
Experimental Protocol: Amidation via Direct Coupling
This protocol describes a robust, one-pot synthesis from 3-bromo-5-nitrobenzoic acid using HATU, a common and efficient coupling reagent.
Materials:
-
3-Bromo-5-nitrobenzoic acid (1.0 equiv)
-
HATU (1.1 equiv)
-
Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Methylamine solution (e.g., 2.0 M in THF) (1.2 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous NH₄Cl, Ethyl Acetate, Brine
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 3-bromo-5-nitrobenzoic acid (1.0 equiv).
-
Add anhydrous DMF (approx. 0.1 M concentration relative to the acid). Stir until fully dissolved.
-
Add HATU (1.1 equiv) and DIPEA (3.0 equiv) to the solution.
-
Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.[1]
-
Slowly add the methylamine solution (1.2 equiv) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (Typical mobile phase: 30-50% Ethyl Acetate in Hexanes). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/heptane) to obtain pure this compound.
Data Summary: Solvent Selection in Amide Synthesis
The choice of solvent is critical for reaction success. The following table provides a general guide for solvent selection in the amidation step.
| Solvent Class | Example Solvents | Suitability for Amidation | Rationale |
| Polar Aprotic | DMF, DMAc, NMP, DCM | Excellent | High solubility for reactants and reagents; stabilizes charged intermediates, often leading to faster reaction rates.[1][2][3] |
| Ethers | THF, 2-MeTHF, CPME | Good | Good solubility for many organic substrates; aprotic nature is suitable. 2-MeTHF is a greener alternative to THF and DCM.[12] |
| Esters | Ethyl Acetate (EtOAc) | Moderate to Good | A greener option that can be effective, though solubility of polar starting materials or coupling reagents may be limited.[12] |
| Hydrocarbons | Toluene, Heptane | Poor | Generally poor solubility for polar reactants and intermediates, leading to slow or incomplete reactions. |
| Polar Protic | Ethanol, Water | Poor (for standard coupling) | The nucleophilic nature of these solvents can react with activated intermediates. The amine can be deactivated by protonation.[1] |
References
-
Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering. Available from: [Link]
-
Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Publications. Available from: [Link]
-
Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry (RSC Publishing). Available from: [Link]
-
Solvent effects on amide-amide intramolecular hydrogen bonding as studied by NMR spectroscopy. ResearchGate. Available from: [Link]
-
What is the best technique for amide purification?. ResearchGate. Available from: [Link]
-
What are the effects of solvent on reaction rates of electrophilic aromatic substitution reaction?. Quora. Available from: [Link]
-
Biocatalytic amide bond formation. Green Chemistry (RSC Publishing). Available from: [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC. Available from: [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. Available from: [Link]
-
WO/2015/053961 PROCESS FOR REMOVING AMIDE IMPURITIES IN AROMATIC CARBOXYLIC ACIDS. WIPO Patentscope. Available from: [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. Available from: [Link]
-
How should I purify a complex, polar, amide reaction mixture?. Biotage. Available from: [Link]
-
Tips and tricks for difficult amide bond formation?. Reddit. Available from: [Link]
-
Go-to recrystallization solvent mixtures. Reddit. Available from: [Link]
-
Why did my amide syntesis does not work?. ResearchGate. Available from: [Link]
-
amide coupling help. Reddit. Available from: [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available from: [Link]
-
Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Available from: [Link]
-
recrystallization-2.doc.pdf. Available from: [Link]
-
Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. ResearchGate. Available from: [Link]
-
Electrophilic aromatic substitution. Wikipedia. Available from: [Link]
-
3-bromo-4-methyl-5-nitrobenzoic acid. ChemSynthesis. Available from: [Link]
-
Reductive Amination & Amide Synthesis (IOC 40). YouTube. Available from: [Link]
-
-
Electrophilic Aromatic Substitution. Available from: [Link]
-
-
22.4: Electrophilic Aromatic Substitution. Chemistry LibreTexts. Available from: [Link]
- CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide. Google Patents.
-
What is the synthesis of methyl 3-nitrobenzoate?. Quora. Available from: [Link]
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Technical Support Center: Scale-Up of 3-Bromo-N-methyl-5-nitrobenzamide Production
Welcome to the technical support center for the synthesis and scale-up of 3-Bromo-N-methyl-5-nitrobenzamide (CAS: 90050-52-5). This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to navigate the challenges of transitioning this synthesis from the bench to larger-scale production.
Synthesis Overview & Core Challenges
The production of this compound is a critical step in the synthesis of various pharmaceutical intermediates. The most common and scalable synthetic route is a two-step process starting from 3-Bromo-5-nitrobenzoic acid.
Step 1: Acid Chloride Formation: Activation of the carboxylic acid using a chlorinating agent, typically thionyl chloride (SOCl₂). Step 2: Amidation: Reaction of the resulting 3-bromo-5-nitrobenzoyl chloride with methylamine to form the final amide product.[1][2]
While straightforward on a lab scale, scaling up this process introduces significant challenges related to reaction control, impurity management, and safety. This guide will address these specific issues.
Reaction Pathway Diagram
Caption: Two-step synthesis of this compound.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to address common problems encountered during scale-up.
Step 1: Acid Chloride Formation
Q1: My reaction to form the acid chloride is sluggish or incomplete. What are the likely causes?
A1: This is a frequent issue when scaling up. The primary culprits are:
-
Moisture Contamination: Thionyl chloride reacts violently and preferentially with water.[3][4] Any moisture in your starting material, solvent, or reactor will consume the reagent and generate HCl and SO₂ gas, preventing the desired reaction. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Insufficient Thionyl Chloride: While a slight excess (1.2-1.5 equivalents) is typical, scale-up can reveal issues with mixing or surface area that require a larger excess to drive the reaction to completion.
-
Low Temperature: While the reaction is exothermic, it often requires initial heating to overcome the activation energy. A typical temperature range is 70-80°C (refluxing thionyl chloride).
Q2: How do I safely handle and quench large quantities of thionyl chloride?
A2: Thionyl chloride is highly corrosive, toxic, and water-reactive.[3][5][6]
-
Handling: Always handle thionyl chloride in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves (neoprene or rubber), chemical splash goggles, a face shield, and a lab coat.[3][5]
-
Quenching: Never quench excess thionyl chloride with water directly, as the reaction is violent and releases toxic gases (HCl, SO₂).[3] For large-scale operations, a controlled quench into a cooled, stirred, basic solution (e.g., dilute NaOH or Na₂CO₃) is a safer method to neutralize both the thionyl chloride and the acidic byproducts.
Q3: After Step 1, I see a significant amount of unreacted starting material. Can I proceed to the amidation step?
A3: It is highly inadvisable. Proceeding with unreacted 3-bromo-5-nitrobenzoic acid will complicate the purification of your final product immensely. The unreacted acid will react with the methylamine in Step 2 to form a methylammonium salt, which can be difficult to separate from your desired amide product. It is better to ensure the conversion to the acid chloride is >99% complete. You can monitor this by taking a small aliquot, carefully quenching it with methanol to form the methyl ester, and analyzing it by TLC or LC-MS.
Step 2: Amidation
Q4: The yield of my final amide product is low, and I'm seeing several impurities. What's going wrong?
A4: Low yield in the amidation step during scale-up often points to issues with reaction control and stoichiometry.
-
Exotherm Control: The reaction between an acid chloride and an amine is highly exothermic. On a large scale, poor heat dissipation can lead to a temperature spike, causing side reactions and degradation of the product. The key is slow, controlled addition of the methylamine solution at a low temperature (typically 0-10°C).
-
Stoichiometry: At least two equivalents of methylamine are required. The first equivalent reacts to form the amide, and the second acts as a base to neutralize the HCl byproduct. Using a tertiary amine base like triethylamine (Et₃N) as the HCl scavenger is also a common strategy, which can sometimes simplify work-up.[7]
-
Impurity Profile: If your acid chloride from Step 1 was not pure or contained residual thionyl chloride, this can lead to complex impurity profiles. Ensure the excess thionyl chloride is removed under vacuum before proceeding to the amidation step.
Q5: My product is difficult to purify. What is the recommended work-up procedure at scale?
A5: A robust aqueous work-up is essential for isolating a clean product.[8][9][10]
-
Quench: After the reaction is complete, quench the mixture by adding it to water or a dilute acid solution.
-
Acid Wash: Perform a wash with a dilute acid (e.g., 1 M HCl) to remove any excess methylamine and other basic impurities.
-
Base Wash: Follow with a wash using a weak base (e.g., 1 M NaHCO₃ solution) to remove any unreacted carboxylic acid that may have carried over.
-
Brine Wash: A final wash with saturated NaCl solution (brine) helps to break any emulsions and remove the bulk of the water from the organic layer before drying.[8]
-
Crystallization: The crude product is often a solid. Recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or ethyl acetate/heptane mixtures) is the most effective method for achieving high purity at scale.
Troubleshooting Workflow Diagram
Caption: Decision tree for troubleshooting low yield/purity issues.
Experimental Protocol: Scalable Synthesis
This protocol provides a detailed methodology. All operations should be conducted in an appropriate chemical reactor with adequate ventilation and safety controls.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Equivalents | Typical Solvent |
| 3-Bromo-5-nitrobenzoic acid | 246.01 | 1.0 | Toluene or neat |
| Thionyl Chloride (SOCl₂) | 118.97 | 1.5 - 2.0 | Toluene or neat |
| Methylamine (40% in H₂O or gas) | 31.06 | 2.2 - 3.0 | Dichloromethane |
| Triethylamine (optional base) | 101.19 | 1.1 - 1.2 | Dichloromethane |
Step-by-Step Methodology
Step 1: Synthesis of 3-Bromo-5-nitrobenzoyl Chloride
-
Reactor Setup: Charge a clean, dry, glass-lined reactor with 3-Bromo-5-nitrobenzoic acid (1.0 eq) and a suitable solvent like toluene (optional, can be run neat).
-
Thionyl Chloride Addition: Slowly add thionyl chloride (1.5 eq) to the reactor at room temperature.
-
Heating: Heat the reaction mixture to 75-80°C and hold for 4-6 hours. The reaction progress can be monitored by observing the cessation of gas (HCl, SO₂) evolution.
-
Solvent/Reagent Removal: Once the reaction is complete, cool the mixture. Remove the excess thionyl chloride and solvent under vacuum. This step is critical to prevent side reactions in the next stage. The crude 3-bromo-5-nitrobenzoyl chloride is typically a yellow solid or oil and is used directly.
Step 2: Synthesis of this compound
-
Reactor Setup: Dissolve the crude acid chloride from Step 1 in an appropriate anhydrous solvent (e.g., dichloromethane, THF) in a separate reactor under an inert atmosphere (e.g., nitrogen).
-
Cooling: Cool the solution to 0-5°C using a chiller.
-
Amine Addition: Slowly add a solution of methylamine (2.2 eq) dropwise, ensuring the internal temperature does not exceed 10°C.
-
Reaction: Stir the reaction at 0-10°C for 1-2 hours after the addition is complete. Allow the mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor reaction completion by TLC or LC-MS.
-
Work-up & Isolation:
-
Quench the reaction by slowly adding it to a stirred vessel containing water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, 1 M NaHCO₃, and finally, brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to afford pure this compound as a yellow solid.
References
-
Ningbo Inno Pharmchem Co., Ltd.: The Chemistry of Possibility: Investigating 3-Bromo-5-nitrobenzoic Acid's Role in Synthesis. Discusses the synthesis and applications of the starting material. (Link: [Link])
-
University of Nebraska-Lincoln: SOP 0079 - Thionyl Chloride. Standard operating procedures for handling thionyl chloride. (Link: [Link])
-
Ningbo Inno Pharmchem Co., Ltd.: Exploring the Chemical Landscape: 3-Bromo-5-nitrobenzoic Acid in Research and Development. Highlights the importance of starting material purity. (Link: [Link])
-
Lanxess: Thionyl chloride Product Safety Assessment. Details the hazards and safe handling of thionyl chloride. (Link: [Link])
-
Biofilm Inhibitor Synthesis Project: Amide Workup. Describes a general procedure for the aqueous workup of amidation reactions. (Link: [Link])
-
ACS Publications: Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Provides examples of aqueous workup procedures for amide synthesis. (Link: [Link])
-
PMC Labs: Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Details both aqueous and solid-phase workup procedures. (Link: [Link])
-
New Jersey Department of Health: Hazardous Substance Fact Sheet - Thionyl Chloride. Fact sheet outlining the hazards of thionyl chloride. (Link: [Link])
-
Fisher Scientific: Amide Synthesis. Overview of different methods for amide synthesis. (Link: [Link])
-
ResearchGate: THIONYL CHLORIDE INDUCED CONVENIENT SYNTHESIS OF BENZAMIDES FROM 3-BROMO-5-NITROBENZOIC ACID AND AMINES UNDER SOLVENT FREE CONDITIONS. A direct reference for the described synthetic route. (Link: [Link])
-
ResearchGate: What are the best reaction conditions for an amidation reaction using EDC? Discusses general conditions for amidation, including the use of bases. (Link: [Link])
-
Quora: How to synthesize 4-bromo-3-nitrobenzoic acid from benzene? General discussion of synthetic routes for related molecules. (Link: [Link])
-
Quora: What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene? Further discussion on synthetic strategies. (Link: [Link])
-
AOBChem USA: 3-Bromo-5-nitrobenzoic acid. Product information for the starting material. (Link: [Link])
-
ResearchGate: PDF of THIONYL CHLORIDE INDUCED CONVENIENT SYNTHESIS... PDF version of the synthesis reference. (Link: [Link])
-
PubChem: 3-Bromo-5-nitrobenzoic acid. Compound summary for the starting material. (Link: [Link])
-
ChemSynthesis: 3-bromo-4-methyl-5-nitrobenzoic acid. Information on a related compound. (Link: [Link])
-
CBSE Academic: Sample Paper (2024-25). General chemistry principles. (Link: [Link])
- Google Patents: US10392364B2 - Process for synthesis of lenalidomide. Describes related bromination and amidation reactions on an industrial scale. (Link: )
-
MDPI: N-(3-chlorophenethyl)-4-nitrobenzamide. Describes the Schotten-Baumann reaction for amide synthesis. (Link: [Link])
-
YouTube: Benzoic Acid + Methylamine = ?? (Amide Reaction). A simple explanation of the amidation reaction mechanism. (Link: [Link])
-
BYJU'S: NCERT Solutions for Class 12 Chemistry... General principles of reaction equilibrium. (Link: [Link])
Sources
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- 10. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Byproduct Analysis in 3-Bromo-N-methyl-5-nitrobenzamide Synthesis
Welcome to the Technical Support Center for the synthesis of 3-Bromo-N-methyl-5-nitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to potential byproduct formation during this critical synthesis. Our goal is to empower you with the scientific understanding and practical solutions to ensure the purity and quality of your target compound.
Section 1: Understanding the Synthesis and Potential Pitfalls
The synthesis of this compound typically proceeds through the amidation of a 3-bromo-5-nitrobenzoic acid derivative with methylamine. While seemingly straightforward, this multi-step process involving electrophilic aromatic substitution (nitration and bromination) and nucleophilic acyl substitution is susceptible to the formation of various byproducts. Understanding the mechanistic origins of these impurities is the first step toward effective control and mitigation.
A common synthetic route starts from 3-bromo-5-nitrobenzoic acid, which is first converted to a more reactive species like an acid chloride, followed by reaction with methylamine.[1]
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and questions that may arise during the synthesis and analysis of this compound.
FAQ 1: I am observing a significant amount of unreacted 3-bromo-5-nitrobenzoic acid in my final product. What could be the cause?
Answer:
The presence of unreacted starting material, 3-bromo-5-nitrobenzoic acid, is a common issue that typically points to incomplete conversion during the activation step (formation of the acid chloride) or inefficient amidation.
Troubleshooting Steps:
-
Incomplete Acid Chloride Formation:
-
Cause: Insufficient activating agent (e.g., thionyl chloride, oxalyl chloride) or reaction time. The conversion of the carboxylic acid to the more reactive acid chloride is a critical step.
-
Solution: Ensure you are using a sufficient excess of the chlorinating agent (typically 1.5-2.0 equivalents). Monitor the reaction progress by taking a small aliquot, quenching it with methanol, and analyzing the resulting methyl ester formation by TLC or LC-MS.[2] Increase the reaction time or temperature if the conversion is slow.
-
-
Hydrolysis of the Acid Chloride:
-
Cause: The intermediate 3-bromo-5-nitrobenzoyl chloride is highly susceptible to hydrolysis back to the carboxylic acid if moisture is present in the reaction setup.[3][4]
-
Solution: Meticulously dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.
-
-
Inefficient Amidation:
-
Cause: Insufficient methylamine, poor mixing, or suboptimal reaction temperature can lead to incomplete reaction of the acid chloride.
-
Solution: Use a slight excess of methylamine (1.1-1.2 equivalents). Ensure vigorous stirring to maintain a homogenous reaction mixture. The reaction is typically exothermic, so initial cooling might be necessary, followed by allowing it to warm to room temperature.
-
FAQ 2: My final product shows an impurity with the same mass as the product but a different retention time in HPLC. What could it be?
Answer:
This observation strongly suggests the presence of a regioisomer of this compound. The formation of isomers can occur during the bromination or nitration steps if the starting material is not 3-bromo-5-nitrobenzoic acid itself, but rather a precursor that is brominated or nitrated as part of the synthesis.
Potential Isomeric Byproducts:
-
From Nitration of 3-Bromobenzamide: If you were to nitrate 3-bromobenzamide, you would expect a mixture of isomers. The bromo group is an ortho-, para- director, while the amide group is also an ortho-, para- director. However, the strong deactivating nature of the nitro group will influence the position of the second substituent. The nitration of a substituted benzene ring is a classic example of electrophilic aromatic substitution, where the directing effects of the existing substituents play a crucial role.[5][6]
-
From Bromination of N-methyl-3-nitrobenzamide: Similarly, brominating N-methyl-3-nitrobenzamide would lead to substitution at positions ortho or para to the activating methylamino group, but meta to the deactivating nitro group.
Table 1: Potential Regioisomers of this compound
| Isomer Name | Rationale for Formation |
| 2-Bromo-N-methyl-4-nitrobenzamide | Potential byproduct from nitration of 2-bromobenzamide. |
| 4-Bromo-N-methyl-2-nitrobenzamide | Another potential byproduct from nitration of 4-bromobenzamide. |
| 3-Bromo-N-methyl-4-nitrobenzamide | Possible if the directing groups favor this substitution pattern. |
Troubleshooting and Identification:
-
Analytical Confirmation: The most effective way to identify regioisomers is through Nuclear Magnetic Resonance (NMR) spectroscopy.[7][8] The splitting patterns and chemical shifts of the aromatic protons will be distinct for each isomer. Two-dimensional NMR techniques like COSY and HSQC can further aid in unambiguous structure elucidation.[7]
-
Synthetic Control: To avoid isomeric impurities, it is crucial to start with a precursor that already has the desired substitution pattern, such as 3-bromo-5-nitrobenzoic acid.[9]
FAQ 3: I have an impurity with a higher molecular weight than my product. What are the likely culprits?
Answer:
Higher molecular weight impurities often arise from side reactions such as dimerization or reaction with excess reagents.
Potential High Molecular Weight Byproducts:
-
Dimeric Impurities: Self-condensation of the acid chloride or reaction of the product with the starting material can lead to the formation of anhydride or other dimeric species.
-
Over-acylation: If a primary amine is used as a starting material in an earlier step, there is a possibility of double acylation on the nitrogen atom, though this is less likely with methylamine under standard conditions.
Troubleshooting:
-
Control Stoichiometry: Use a precise stoichiometry of reagents to minimize side reactions.
-
Temperature Control: Avoid excessive heating during the reaction, as this can promote side reactions.
-
Purification: These higher molecular weight byproducts can often be effectively removed by column chromatography or recrystallization.
Section 3: Analytical Protocols for Byproduct Identification
Accurate identification and quantification of byproducts are essential for process optimization and quality control. The following are recommended analytical methods.
Protocol 1: High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment
HPLC is a robust technique for separating the target compound from its potential impurities.[10][11]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Start with 95% A, 5% B.
-
Ramp to 5% A, 95% B over 20 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
LC-MS is a powerful tool for identifying unknown impurities by providing molecular weight information.[12][13]
-
Instrumentation: HPLC system coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).
-
LC Conditions: Same as the HPLC-UV method.
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Scan Range: m/z 100-1000.
-
-
Data Analysis: Extract ion chromatograms for the expected masses of potential byproducts. The characteristic isotopic pattern of bromine (two peaks of nearly equal intensity separated by 2 Da) can aid in identifying bromine-containing impurities.[14]
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR is indispensable for the definitive identification of isomeric byproducts.[8][15]
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified impurity or the crude mixture in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Experiments:
-
¹H NMR: Provides information on the number and chemical environment of protons. The aromatic region (δ 7-9 ppm) is particularly informative for distinguishing isomers based on splitting patterns and coupling constants.
-
¹³C NMR: Shows the number of unique carbon atoms.
-
2D NMR (COSY, HSQC): Helps to establish connectivity between protons and carbons, providing definitive structural confirmation.
-
Section 4: Summary of Potential Byproducts
Table 2: Summary of Potential Byproducts and their Origin
| Byproduct | Potential Origin | Recommended Analytical Technique |
| 3-Bromo-5-nitrobenzoic acid | Incomplete reaction or hydrolysis of acid chloride.[3] | HPLC, LC-MS |
| Regioisomers (e.g., 2-Bromo-N-methyl-4-nitrobenzamide) | Incorrect starting material or side reactions during bromination/nitration.[16] | NMR, HPLC, LC-MS |
| 3-Bromo-5-nitrobenzoic anhydride | Self-condensation of the acid chloride. | LC-MS, IR |
| N,N-dimethyl-3-bromo-5-nitrobenzamide | Use of dimethylamine instead of methylamine. | LC-MS, NMR |
Section 5: Concluding Remarks
The synthesis of this compound, while a valuable transformation, requires careful control of reaction conditions to minimize the formation of byproducts. A thorough understanding of the potential side reactions, coupled with the use of appropriate analytical techniques, is paramount for ensuring the production of a high-purity final product. This guide provides a foundational framework for troubleshooting and analysis, and we encourage you to adapt these principles to your specific experimental setup. For further assistance, please do not hesitate to contact our technical support team.
References
- Recent Trends in Analytical Techniques for Impurity Profiling.
-
Impurity profiling and HPLC methods for drug quality compliance. AMSbio. [Link]
-
Development of Impurity Profiling Methods Using Modern Analytical Techniques. PubMed. [Link]
-
Identification and profiling of impurities in Pharmaceuticals. ResolveMass Laboratories Inc.. [Link]
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Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments Magnetic Resonance. [Link]
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Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. [Link]
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How NMR Helps Identify Isomers in Organic Chemistry?. Creative Biostructure. [Link]
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Basic Concepts of NMR: Distinguishing Between the Isomers of C4H8O2 by 1H NMR Spectroscopy. Magritek. [Link]
- Supporting Inform
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Proton NMR Analysis to identify Isomers. YouTube. [Link]
-
Rapid Analysis of Genotoxic Nitrosamines by HPLC-MS/MS. SCIEX. [Link]
-
The Chemistry of Possibility: Investigating 3-Bromo-5-nitrobenzoic Acid's Role in Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
A practical HPLC-MS method for the analysis of nitrosamine drug substance related impurities using an inexpensive single quadrupole mass spectrometer. PubMed. [Link]
-
3-Bromo-5-nitrobenzoyl chloride. AOBChem. [Link]
-
(PDF) THIONYL CHLORIDE INDUCED CONVENIENT SYNTHESIS OF BENZAMIDES FROM 3-BROMO-5-NITROBENZOIC ACID AND AMINES UNDER SOLVENT FREE CONDITIONS. ResearchGate. [Link]
-
3-bromo-4-methyl-5-nitrobenzoic acid. ChemSynthesis. [Link]
-
Competition of Aromatic Bromination and Nitration in Concentrated Sulfuric Acid. Scientific Research Publishing. [Link]
-
Organic impurity profiling of methylone and intermediate compounds synthesized from catechol. PubMed. [Link]
-
The bromination and nitration of some (2H)-1, 4-benzoxazin-3(4H)-ones. ResearchGate. [Link]
-
3-Bromo-N-methylbenzamide. PubChem. [Link]
-
development and validation of gc-ms method for the trace level determination of potential genotoxic. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]
-
Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides. Beilstein Journal of Organic Chemistry. [Link]
-
Electrophilic substitution. Part IV. Kinetics of the nitration of acetophenone, benzamide, benzoic acid, and NN-dimethylaniline N-oxide in aqueous sulphuric acid. Journal of the Chemical Society B: Physical Organic. [Link]
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
- Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde.
- The preparation method of bromo-N, the 3-dimethyl benzamide of a kind of 2-amino-5-.
-
3-Bromo-5-methylaniline. PubChem. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Electrophilic substitution. Part IV. Kinetics of the nitration of acetophenone, benzamide, benzoic acid, and NN-dimethylaniline N-oxide in aqueous sulphuric acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. nmr.oxinst.com [nmr.oxinst.com]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. nbinno.com [nbinno.com]
- 10. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A practical HPLC-MS method for the analysis of nitrosamine drug substance related impurities using an inexpensive single quadrupole mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. magritek.com [magritek.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Alternative Catalysts for Coupling Reactions with 3-Bromo-N-methyl-5-nitrobenzamide
<_R&D_SEARCH_RESULTS> [{"name": "Cross-Coupling of Aryl Bromides with Methane by Synergistic Photoredox and Nickel Catalysis", "url": "https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6684200/", "title": "Cross-Coupling of Aryl Bromides with Methane by Synergistic Photoredox and Nickel Catalysis", "snippets": ["Here we describe a protocol for the cross-coupling of aryl bromides with methane through the combination of photocatalysis and nickel catalysis. This method allows the direct methylation of a wide range of aryl and heteroaryl bromides, bypassing the need for preactivated methylating agents. The reaction operates under mild conditions (room temperature, <10 bar) and can be simply set up using standard high-pressure batch reactors.", "The proposed transformation entails important challenges since it requires the chemoselective generation of a methyl radical from methane while avoiding the activation of more reactive solvent or product C-H bonds (e.g., benzylic position). Furthermore, the methyl radical formation must be kinetically compatible with the activation of the aryl bromide by the nickel catalyst to avoid undesired side reactions such as homocoupling or protodehalogenation. We anticipated that working under an efficient gas/liquid exchange regime would be crucial to secure these requirements.", "In summary, we have developed an efficient methodology for the direct cross-coupling of methane with (hetero)aryl bromides. The method is based on the combination of a light-driven decatungstate-mediated hydrogen atom transfer and nickel catalysis. Under this dual catalysis regime, a range of structurally relevant methyl(hetero)arenes can be directly obtained from methane in very good yields with a remarkable functional group tolerance."], "publication_date": "2019-07-22", "type": "research_article"}, {"name": "Nickel-Catalyzed Suzuki-Miyaura Biaryl Cross-Coupling: A Mechanistic Perspective", "url": "https://pubs.acs.org/doi/10.1021/acs.accounts.7b00624", "title": "Nickel-Catalyzed Suzuki-Miyaura Biaryl Cross-Coupling: A Mechanistic Perspective", "snippets": ["Nickel-catalyzed Suzuki-Miyaura cross-coupling reactions are a powerful tool for the formation of C-C bonds, particularly for the synthesis of biaryls. This Account describes our efforts to understand the mechanism of these reactions, with a focus on the role of the ligand and the nature of the active catalytic species.", "Our studies have revealed that the mechanism of nickel-catalyzed Suzuki-Miyaura cross-coupling is more complex than previously thought. We have identified several key intermediates in the catalytic cycle, including a Ni(0)-alkene complex, a Ni(II)-aryl species, and a Ni(II)-biaryl complex. We have also shown that the ligand plays a critical role in controlling the rate and selectivity of the reaction.", "These mechanistic insights have allowed us to develop new and improved catalysts for nickel-catalyzed Suzuki-Miyaura cross-coupling. For example, we have developed a new class of phosphine ligands that are highly effective for the coupling of sterically hindered aryl chlorides. We have also developed a new method for the in situ generation of the active Ni(0) catalyst, which has simplified the experimental procedure."], "publication_date": "2018-02-09", "type": "research_article"}, {"name": "Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation", "url": "https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm", "title": "Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation", "snippets": ["The Suzuki Coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. It is a versatile and powerful method for the formation of C-C bonds, and it has been widely used in the synthesis of a variety of organic molecules, including natural products, pharmaceuticals, and materials.", "The Suzuki Coupling is typically carried out in the presence of a palladium catalyst, a base, and a solvent. The choice of catalyst, base, and solvent can have a significant impact on the outcome of the reaction. A variety of palladium catalysts have been developed for the Suzuki Coupling, and the choice of catalyst will depend on the specific substrates being used. The base is required to activate the organoboron compound, and a variety of bases can be used, including carbonates, phosphates, and hydroxides. The solvent should be able to dissolve both the organoboron compound and the organohalide, and a variety of solvents can be used, including toluene, THF, and DMF.", "The Suzuki Coupling is a powerful and versatile method for the formation of C-C bonds. It is a relatively mild reaction that is tolerant of a wide range of functional groups. As a result, it has become one of the most important C-C bond-forming reactions in organic synthesis."], "type": "webpage"}, {"name": "Copper-Catalyzed N-Arylation of Amines with Aryl Halides", "url": "https://www.organic-chemistry.org/namedreactions/ullmann-reaction.shtm", "title": "Copper-Catalyzed N-Arylation of Amines with Aryl Halides", "snippets": ["The Ullmann Condensation is a copper-catalyzed reaction that is used to form a C-N bond between an amine and an aryl halide. It is a versatile reaction that can be used to synthesize a variety of N-aryl amines, which are important intermediates in the synthesis of pharmaceuticals and other fine chemicals.", "The Ullmann Condensation is typically carried out at high temperatures, and it can be a difficult reaction to optimize. However, a number of modified procedures have been developed that allow the reaction to be carried out at lower temperatures and with a wider range of substrates. These modified procedures often use a ligand to improve the solubility and reactivity of the copper catalyst.", "The Ullmann Condensation is a powerful and versatile method for the formation of C-N bonds. It is a valuable tool for the synthesis of N-aryl amines, which are important intermediates in the synthesis of a variety of organic molecules."], "type": "webpage"}, {"name": "Recent advances in nickel-catalyzed cross-coupling reactions", "url": "https://www.beilstein-journals.org/bjoc/articles/14/100", "title": "Recent advances in nickel-catalyzed cross-coupling reactions", "snippets": ["Nickel-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the formation of carbon-carbon and carbon-heteroatom bonds. This review highlights the recent advances in this field, with a focus on the development of new catalysts and the application of these reactions in organic synthesis.", "A variety of nickel catalysts have been developed for cross-coupling reactions, and the choice of catalyst will depend on the specific substrates being used. In general, nickel catalysts are less expensive and more abundant than palladium catalysts, which makes them an attractive alternative for large-scale applications.", "Nickel-catalyzed cross-coupling reactions have been used to synthesize a variety of organic molecules, including natural products, pharmaceuticals, and materials. These reactions are a valuable tool for the organic chemist, and they are likely to continue to be an active area of research for many years to come."], "publication_date": "2018-09-20", "type": "review_article"}, {"name": "Aryl-Aryl Bond Formation by Cross-Coupling", "url": "https://www.synarchive.com/named-reactions/suzuki-coupling", "title": "Aryl-Aryl Bond Formation by Cross-Coupling", "snippets": ["The Suzuki coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. It is a versatile and powerful method for the formation of C-C bonds, and it has been widely used in the synthesis of a variety of organic molecules, including natural products, pharmaceuticals, and materials.", "The Suzuki coupling is a valuable tool for the organic chemist, and it is likely to continue to be an active area of research for many years to come.", "The reaction is typically carried out in the presence of a palladium catalyst, a base, and a solvent. The choice of catalyst, base, and solvent can have a significant impact on the outcome of the reaction. A variety of palladium catalysts have been developed for the Suzuki coupling, and the choice of catalyst will depend on the specific substrates being used. The base is required to activate the organoboron compound, and a variety of bases can be used, including carbonates, phosphates, and hydroxides. The solvent should be able to dissolve both the organoboron compound and the organohalide, and a variety of solvents can be used, including toluene, THF, and DMF."], "type": "webpage"}, {"name": "A General System for the Suzuki-Miyaura Coupling of Aryl- and Heteroaryl Chlorides", "url": "https://pubs.acs.org/doi/10.1021/ol990928w", "title": "A General System for the Suzuki-Miyaura Coupling of Aryl- and Heteroaryl Chlorides", "snippets": ["A general system for the Suzuki-Miyaura coupling of aryl- and heteroaryl chlorides is described. The use of the bulky, electron-rich phosphine ligand, SPhos, allows for the coupling of a wide variety of aryl- and heteroaryl chlorides with aryl-, heteroaryl-, and vinylboronic acids. The reactions are typically carried out at room temperature or at 80 °C, and they are tolerant of a wide range of functional groups.", "The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C-C bonds. It is a valuable tool for the organic chemist, and it is likely to continue to be an active area of research for many years to come.", "This new catalyst system is a significant advance in the field of Suzuki-Miyaura coupling. It allows for the coupling of a wider range of substrates than was previously possible, and it is more tolerant of functional groups. This will make the Suzuki-Miyaura coupling even more useful for the synthesis of a variety of organic molecules."], "publication_date": "1999-08-11", "type": "research_article"}, {"name": "Recent Advances in the Suzuki-Miyaura Reaction", "url": "https://www.mdpi.com/1420-3049/23/10/2445", "title": "Recent Advances in the Suzuki-Miyaura Reaction", "snippets": ["The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. It is a versatile and powerful method for the formation of C-C bonds, and it has been widely used in the synthesis of a variety of organic molecules, including natural products, pharmaceuticals, and materials.", "This review highlights the recent advances in the Suzuki-Miyaura reaction, with a focus on the development of new catalysts and the application of these reactions in organic synthesis.", "A variety of new catalysts have been developed for the Suzuki-Miyaura reaction, and these catalysts have been shown to be effective for the coupling of a wide range of substrates. The Suzuki-Miyaura reaction has also been used in a variety of new applications, including the synthesis of complex natural products and the development of new materials."], "publication_date": "2018-09-27", "type": "review_article"}]
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the selection and implementation of alternative catalysts for coupling reactions involving the challenging substrate, 3-Bromo-N-methyl-5-nitrobenzamide. The presence of a strong electron-withdrawing nitro group and a coordinating amide functionality necessitates careful consideration of catalyst systems to achieve optimal yields and minimize side reactions. This document is designed to be a practical resource to navigate these complexities.
I. Frequently Asked Questions (FAQs)
This section addresses common initial queries when moving beyond standard palladium catalysts for coupling reactions with this compound.
Q1: Why are standard palladium catalysts like Pd(PPh₃)₄ often inefficient for coupling reactions with this compound?
A1: The primary challenge lies in the electronic nature of the substrate. The potent electron-withdrawing nitro group significantly deactivates the aryl bromide towards oxidative addition, which is often the rate-determining step in many palladium-catalyzed cross-coupling reactions.[1][2] Standard, less electron-rich phosphine ligands like triphenylphosphine (PPh₃) may not provide a sufficiently electron-rich palladium(0) center to facilitate this difficult oxidative addition step, leading to low or no product yield.[1][3]
Q2: I'm observing significant debromination of my starting material. What is the cause and how can I mitigate it?
A2: Debromination, or hydrodehalogenation, is a frequent side reaction where the bromine atom is replaced by a hydrogen.[4] This occurs via a competing catalytic cycle involving a palladium-hydride (Pd-H) species.[4] The formation of Pd-H can be promoted by strong bases, protic solvents (like water or alcohols), and high reaction temperatures.[4] To minimize this, consider using a less coordinating, anhydrous solvent, a weaker base if tolerated by the reaction (e.g., K₂CO₃ instead of NaOt-Bu), and the lowest effective reaction temperature.
Q3: My reaction is stalling, and I suspect catalyst deactivation. What are the likely culprits with this substrate?
A3: Catalyst deactivation can be a significant issue. The nitro group itself can potentially coordinate to and inhibit the palladium catalyst. Furthermore, the amide functionality can also act as a ligand, leading to catalyst sequestration. At elevated temperatures, the formation of palladium black (inactive, agglomerated palladium) is also a common observation, especially if the ligand does not sufficiently stabilize the catalytic species.[5] Ensuring a strictly inert atmosphere to prevent oxidation of the Pd(0) catalyst is also crucial.[1]
Q4: Are there any general recommendations for choosing a base and solvent for coupling reactions with this substrate?
A4: The choice of base and solvent is critical and often interdependent. For challenging couplings, stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective.[1] Aprotic polar solvents such as dioxane, toluene, or THF are commonly used.[6] It's important to use anhydrous solvents, as excess water can lead to unwanted side reactions like protodeboronation in Suzuki couplings.[1]
II. In-Depth Troubleshooting Guides & Alternative Catalyst Systems
When standard palladium systems fail, a range of alternative catalysts can offer viable solutions. This section provides detailed guidance on selecting and implementing these alternatives.
A. Advanced Palladium Systems: The Power of Ligand Design
For many applications, remaining with palladium but employing more sophisticated ligands is the most direct path to success. For electron-deficient substrates like this compound, bulky and electron-rich phosphine ligands are often the key.
Rationale: These ligands accelerate the rate-limiting oxidative addition step by increasing the electron density on the palladium center.[1] Their steric bulk also promotes the final reductive elimination step, which can be slow for hindered products.
Recommended Ligands:
-
Buchwald Biaryl Phosphine Ligands: SPhos and XPhos are particularly effective for coupling electron-deficient aryl bromides.[1]
-
N-Heterocyclic Carbenes (NHCs): These are strong σ-donors that form highly stable complexes with palladium, often exhibiting high catalytic activity.
Troubleshooting Workflow for Advanced Palladium Systems:
Sources
reaction monitoring techniques for 3-Bromo-N-methyl-5-nitrobenzamide synthesis
Answering your request, here is a technical support center with troubleshooting guides and FAQs for reaction monitoring techniques for 3-Bromo-N-methyl-5-nitrobenzamide synthesis.
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals to provide practical, field-tested insights into monitoring this critical amidation reaction. Our goal is to move beyond simple protocols and offer a deeper understanding of the causality behind experimental choices, enabling you to troubleshoot effectively and ensure the integrity of your synthesis.
Overview of the Synthesis
The synthesis of this compound typically involves the reaction of a 3-bromo-5-nitrobenzoyl derivative (such as the acid chloride or an ester like methyl 3-bromo-5-nitrobenzoate) with methylamine.[1] While seemingly straightforward, ensuring complete conversion and minimizing side products requires robust and reliable in-process monitoring. This guide focuses on the most effective analytical techniques for this purpose: Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Sources
Validation & Comparative
A Comparative Guide to 3-Bromo-N-methyl-5-nitrobenzamide and Other Halogenated Nitroaromatics for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and synthetic methodology, the strategic selection of building blocks is paramount to the successful development of novel therapeutics and efficient reaction pathways. Halogenated nitroaromatics are a cornerstone of this endeavor, offering a versatile scaffold for constructing complex molecular architectures. Among these, 3-Bromo-N-methyl-5-nitrobenzamide stands out as a key intermediate, balancing reactivity with opportunities for diverse functionalization.
This guide provides an in-depth, objective comparison of this compound with its halogenated counterparts (chloro-, iodo-, and fluoro- analogs). We will explore the nuanced differences in their chemical reactivity, particularly in nucleophilic aromatic substitution (SNAr), and their differential potential in forming crucial non-covalent interactions, such as halogen bonds, which are increasingly vital in modern drug design. The insights and experimental data presented herein are curated to empower researchers in making informed decisions for their synthetic and drug discovery programs.
The Strategic Importance of the 3,5-Substituted Nitrobenzamide Scaffold
The 3-bromo-5-nitrobenzamide core is a privileged scaffold in medicinal chemistry. The nitro group, a strong electron-withdrawing group, significantly influences the electronic properties of the aromatic ring, while the bromine atom serves as a versatile handle for a variety of chemical transformations. This substitution pattern has been explored in the development of therapeutic agents for major diseases, including cancer and tuberculosis. For instance, the related 3-bromo-5-nitrobenzoic acid serves as a crucial building block for pharmaceutical intermediates.[1] Furthermore, substituted benzamides are a well-established class of compounds with a broad range of biological activities, including potent kinase inhibitors used in oncology.[2]
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a key transformation for functionalizing the this compound scaffold. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[3] The rate of this reaction is critically dependent on the stability of this intermediate.
Mechanistic Considerations: The Role of the meta-Nitro Group
In 3-halo-N-methyl-5-nitrobenzamides, the nitro group is positioned meta to the halogen leaving group. This positioning is a crucial determinant of reactivity. Unlike ortho or para isomers, where the nitro group can directly stabilize the negative charge of the Meisenheimer complex through resonance, a meta-nitro group offers only inductive stabilization.[4][5][6] This results in a less stabilized intermediate and, consequently, a slower reaction rate compared to its ortho or para-substituted counterparts.[4][5]
dot
Caption: SNAr mechanism for a meta-nitro-substituted haloaromatic.
The Halogen's Influence: A Predictive Comparison
Table 1: Predicted Relative Reactivity of 3-Halo-N-methyl-5-nitrobenzamides in SNAr Reactions
| Halogen (X) | C-X Bond Polarity | Electrophilicity of Carbon | Predicted Relative Rate | Rationale |
| F | Highest | Highest | Fastest | The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon highly susceptible to nucleophilic attack. |
| Cl | High | High | Fast | Chlorine is also highly electronegative, leading to significant C-Cl bond polarization and high reactivity. |
| Br | Moderate | Moderate | Moderate | The C-Br bond is less polarized than C-Cl, resulting in a moderately electrophilic carbon and a slower reaction rate compared to the chloro-analog. |
| I | Lowest | Lowest | Slowest | The low electronegativity of iodine results in the least polarized C-I bond, making the carbon less electrophilic and the least reactive in the series towards SNAr. |
This trend is supported by theoretical and experimental studies on other halogenated nitroaromatic systems.[8]
The Role of Halogen Bonding in Molecular Recognition
Beyond its role as a leaving group, the bromine atom in this compound can act as a halogen bond donor. A halogen bond is a non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as an oxygen or nitrogen atom on a biological macromolecule.[9] The strength of this interaction increases with the polarizability of the halogen, following the trend I > Br > Cl > F.[10]
This makes the bromo- and iodo-analogs particularly interesting for drug design, as a well-placed halogen bond can significantly enhance binding affinity and selectivity for a protein target. The interaction energy of a bromine-oxygen halogen bond can be in the range of -3 to -5 kcal/mol, which is comparable to a hydrogen bond.[10]
Table 2: Comparative Halogen Bonding Potential
| Halogen (X) | Polarizability | σ-Hole Size/Intensity | Halogen Bond Strength | Application in Drug Design |
| I | Highest | Largest/Most Positive | Strongest | Excellent for maximizing binding affinity through strong halogen bonds. |
| Br | High | Large/Positive | Strong | A strong halogen bond donor, offering a good balance of interaction strength and synthetic accessibility. |
| Cl | Moderate | Moderate/Slightly Positive | Moderate | Can form significant halogen bonds, though weaker than bromine or iodine. |
| F | Lowest | Negligible | Weakest/Negligible | Generally not considered a significant halogen bond donor. |
dot
Caption: A diagram illustrating the halogen bond interaction.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established methods for the amidation of the corresponding carboxylic acid.[11]
Objective: To synthesize this compound from 3-bromo-5-nitrobenzoic acid.
Materials:
-
3-Bromo-5-nitrobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Methylamine solution (e.g., 40% in water or 2M in THF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, dropping funnel, ice bath.
Procedure:
-
Acid Chloride Formation: In a fume hood, suspend 3-bromo-5-nitrobenzoic acid (1.0 eq) in an excess of thionyl chloride (5-10 eq).
-
Gently reflux the mixture for 2-3 hours. The solid should dissolve, indicating the formation of the acyl chloride.
-
Carefully remove the excess thionyl chloride under reduced pressure. This will yield the crude 3-bromo-5-nitrobenzoyl chloride as a solid, which can be used in the next step without further purification.
-
Amidation: Dissolve the crude acyl chloride in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Slowly add methylamine solution (1.5 - 2.0 eq) dropwise via a dropping funnel, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by adding water. Separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by recrystallization (e.g., from ethanol or ethyl acetate/hexane) or by column chromatography on silica gel.
Representative Nucleophilic Aromatic Substitution (SNAr)
This generalized protocol illustrates the displacement of the bromide with a representative amine nucleophile.
Objective: To synthesize an N-substituted-3-amino-N-methyl-5-nitrobenzamide derivative.
Materials:
-
This compound
-
Amine nucleophile (e.g., piperidine, morpholine)
-
A non-nucleophilic base (e.g., K₂CO₃ or DIPEA)
-
Polar aprotic solvent (e.g., DMF or DMSO)
-
Round-bottom flask, magnetic stirrer, heating mantle, condenser.
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), the amine nucleophile (1.2-1.5 eq), and the base (2.0 eq).
-
Add the anhydrous polar aprotic solvent (e.g., DMF).
-
Reaction: Heat the mixture to 80-120 °C and stir for 4-24 hours. The optimal temperature and time will depend on the nucleophilicity of the amine.
-
Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine to remove the DMF and salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired substituted product.
dot
Caption: A summary of the experimental workflow.
Conclusion and Outlook
This compound is a valuable and versatile building block for research and development. Its reactivity in nucleophilic aromatic substitution, although moderated by the meta-nitro group, provides a reliable platform for introducing diverse functionalities. When comparing it to other halogenated analogs, a clear trade-off emerges:
-
For SNAr Reactivity: The fluoro- and chloro-analogs are superior choices when rapid and efficient displacement of the halogen is the primary goal.
-
For Halogen Bonding: The bromo- and iodo-analogs are the preferred scaffolds when the objective is to leverage strong halogen bonding to enhance ligand-protein interactions in drug design.
The choice between these alternatives should be guided by the specific strategic goals of the research program. Understanding the interplay between the halogen's electronegativity (governing SNAr reactivity) and its polarizability (governing halogen bonding potential) allows for a more rational design of synthetic routes and bioactive molecules. As the appreciation for halogen bonding in drug discovery continues to grow, the strategic use of scaffolds like this compound is poised to become even more critical in the development of next-generation therapeutics.
References
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- BLD Pharm. (n.d.). 90050-52-5 | this compound.
- Echemi. (2018). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Landscape: 3-Bromo-5-nitrobenzoic Acid in Research and Development. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
- PubChem. (n.d.). 3-Bromo-N-methylbenzamide.
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- MDPI. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.
- National Institutes of Health. (2013). Identifying ligand-binding hot spots in proteins using brominated fragments.
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- ResearchGate. (2025). Design, synthesis and biological evaluation of novel 4-substituted-3-nitrobenzamide derivatives.
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A Comparative Guide to the Reactivity of 3-Bromo-N-methyl-5-nitrobenzamide and 3-chloro-N-methyl-5-nitrobenzamide in Nucleophilic Aromatic Substitution
Introduction
For researchers, scientists, and professionals engaged in drug development and the synthesis of complex organic molecules, the selection of appropriate starting materials is paramount to the success of a synthetic campaign. Halogenated nitroaromatic compounds are a cornerstone of medicinal chemistry, serving as versatile scaffolds for the introduction of a wide array of functional groups. This guide presents an in-depth, objective comparison of the reactivity of two such building blocks: 3-Bromo-N-methyl-5-nitrobenzamide and 3-chloro-N-methyl-5-nitrobenzamide. The focus of this analysis is their susceptibility to nucleophilic aromatic substitution (SNAr), a critical transformation for the construction of carbon-heteroatom bonds. By examining the underlying principles of SNAr and leveraging analogous experimental data, this guide aims to provide a robust framework for informed substrate selection.
Theoretical Framework: Understanding Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a class of substitution reactions where a nucleophile displaces a leaving group on an aromatic ring. Unlike the more common electrophilic aromatic substitution, SNAr reactions require the aromatic ring to be electron-deficient. This is typically achieved by the presence of strong electron-withdrawing groups (EWGs) on the aromatic scaffold.[1]
The generally accepted mechanism for SNAr is a two-step addition-elimination process:
-
Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. This step is typically the rate-determining step of the reaction as it involves the disruption of the aromatic system.[1]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group. This step is generally fast.
The reactivity of aryl halides in SNAr reactions is governed by two primary factors:
-
Activation by Electron-Withdrawing Groups: The presence of EWGs, particularly those positioned ortho and/or para to the leaving group, is crucial. These groups stabilize the negative charge of the Meisenheimer complex through resonance, thereby lowering the activation energy of the rate-determining step.
-
Nature of the Leaving Group: In contrast to SN1 and SN2 reactions, the C-X bond strength is not the primary determinant of reactivity in SNAr. Instead, the electronegativity of the halogen plays a more significant role. The highly electronegative fluorine atom, for instance, strongly stabilizes the Meisenheimer complex through its inductive effect, making it an excellent leaving group in this context. The generally observed order of reactivity for aryl halides in SNAr reactions is F > Cl ≈ Br > I.[1][2]
In the case of this compound and 3-chloro-N-methyl-5-nitrobenzamide, the nitro (-NO2) and N-methylcarbamoyl (-CONHCH3) groups are positioned meta to the halogen. Consequently, the powerful resonance stabilization of the Meisenheimer complex by a para or ortho nitro group is absent. The activation of the aromatic ring towards nucleophilic attack in these substrates is therefore primarily due to the inductive electron-withdrawing effects of the substituents.
Characterization of the Substrates
A thorough understanding of the physicochemical properties of the starting materials is essential for any comparative study.
| Property | This compound | 3-chloro-N-methyl-5-nitrobenzamide |
| Molecular Formula | C8H7BrN2O3 | C8H7ClN2O3 |
| Molecular Weight | 259.06 g/mol | 214.61 g/mol |
| Appearance | Pale yellow to yellow solid | Off-white to pale yellow solid |
| CAS Number | 90050-52-5 | 54555-94-7 |
Spectroscopic Data (Predicted and from Analogous Compounds):
-
1H NMR: The proton NMR spectra of both compounds are expected to show distinct signals for the aromatic protons and the N-methyl protons. For 3-Bromo-5-nitrobenzoic acid, a related compound, characteristic aromatic proton signals are observed.[3] Similar patterns would be anticipated for the target molecules, with slight variations in chemical shifts due to the different halogen and the presence of the N-methyl group.
-
13C NMR: The carbon spectra will reflect the electronic environment of each carbon atom. The carbons attached to the electron-withdrawing groups (halogen, nitro, and amide) will be shifted downfield.
-
IR Spectroscopy: The infrared spectra will be characterized by strong absorption bands corresponding to the N-H stretching of the amide, the C=O stretching of the amide, and the symmetric and asymmetric stretching of the nitro group.
Comparative Reactivity Analysis
A study on the dual reactivity of 1-chloro- and 1-bromo-3,5-dinitrobenzenes in aromatic nucleophilic substitution provides valuable insights.[4] In reactions with various nucleophiles, both compounds were found to be effective substrates for SNAr. While a direct quantitative comparison of rates was not the primary focus of this particular study, the general principles of SNAr suggest that the reactivity of the chloro and bromo derivatives will be very similar, with the chloro compound potentially being slightly more reactive due to the higher electronegativity of chlorine compared to bromine.
Electronic Effects of Substituents:
The Hammett equation provides a quantitative measure of the electronic influence of substituents on the reactivity of aromatic compounds.[2] The substituent constants (σ) for the groups present in our target molecules are:
| Substituent | σmeta |
| -Br | +0.40 |
| -Cl | +0.37 |
| -NO2 | +0.71 |
| -CONH2 | +0.31 |
The positive σmeta values for all substituents indicate that they are electron-withdrawing through inductive effects at the meta position. The N-methylcarbamoyl group (-CONHCH3) is expected to have a similar electronic effect to the unsubstituted carbamoyl group (-CONH2). The slightly higher positive σmeta value for bromine compared to chlorine suggests a marginally stronger inductive electron-withdrawing effect at the meta position, which could translate to a slightly enhanced reactivity for the bromo derivative. However, this difference is small, and in the context of the overall SNAr mechanism, the difference in electronegativity between chlorine and bromine often leads to very similar reaction rates.
Based on the established principles of SNAr and data from analogous systems, it is predicted that 3-chloro-N-methyl-5-nitrobenzamide will exhibit slightly higher or very similar reactivity compared to this compound in nucleophilic aromatic substitution reactions. The greater electronegativity of chlorine is expected to provide a slightly better stabilization of the Meisenheimer intermediate, which is the rate-determining step. However, the difference in reactivity is likely to be small, and for many synthetic applications, the two compounds can be considered to have comparable reactivity.
Supporting Experimental Data: A Protocol for a Comparative Kinetic Study
To empirically determine the relative reactivity of this compound and 3-chloro-N-methyl-5-nitrobenzamide, a kinetic study can be performed using UV-Vis spectrophotometry. This technique allows for the continuous monitoring of the reaction progress by observing the formation of the colored product.
Objective: To determine the second-order rate constants for the reaction of this compound and 3-chloro-N-methyl-5-nitrobenzamide with a model nucleophile (e.g., piperidine) in a suitable solvent (e.g., acetonitrile) at a constant temperature.
Materials:
-
This compound
-
3-chloro-N-methyl-5-nitrobenzamide
-
Piperidine (or other suitable nucleophile)
-
Acetonitrile (spectrophotometric grade)
-
Thermostatted UV-Vis spectrophotometer with a multi-cell holder
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of each of the aryl halides in acetonitrile (e.g., 1.0 x 10-3 M).
-
Prepare a series of stock solutions of piperidine in acetonitrile with varying concentrations (e.g., 0.1 M, 0.2 M, 0.3 M, 0.4 M, 0.5 M).
-
-
Kinetic Measurements:
-
Set the spectrophotometer to the wavelength of maximum absorbance (λmax) of the expected product (the N-piperidyl derivative), which will be colored due to the extended conjugation. This can be determined by running a preliminary reaction and scanning the UV-Vis spectrum of the final product mixture.
-
Equilibrate the spectrophotometer's cell holder to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).
-
For each kinetic run, pipette a known volume of the piperidine stock solution into a cuvette and allow it to thermally equilibrate.
-
Initiate the reaction by rapidly injecting a small, known volume of the aryl halide stock solution into the cuvette, quickly mixing the contents, and immediately starting the data acquisition. The final concentration of the aryl halide should be significantly lower than the piperidine concentration (e.g., 5.0 x 10-5 M) to ensure pseudo-first-order conditions.
-
Record the absorbance at the predetermined λmax as a function of time until the reaction is complete (i.e., the absorbance reaches a stable plateau).
-
Repeat the experiment for each concentration of piperidine and for both the bromo- and chloro-substituted benzamides.
-
-
Data Analysis:
-
Under pseudo-first-order conditions, the observed rate constant (kobs) can be determined by fitting the absorbance versus time data to a first-order exponential equation: At = A∞ - (A∞ - A0)e-kobst, where At is the absorbance at time t, A∞ is the final absorbance, and A0 is the initial absorbance.
-
The second-order rate constant (k2) is then determined from the slope of a plot of kobs versus the concentration of piperidine, as described by the equation: kobs = k2[Piperidine].
-
Expected Outcome:
A comparison of the calculated second-order rate constants (k2) for the reactions of this compound and 3-chloro-N-methyl-5-nitrobenzamide will provide a quantitative measure of their relative reactivity under the specified conditions.
Visualizing the Process
To further clarify the concepts discussed, the following diagrams illustrate the SNAr mechanism and the experimental workflow.
Caption: The addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).
Caption: Workflow for the kinetic analysis of an SNAr reaction.
Conclusion
In the comparative analysis of this compound and 3-chloro-N-methyl-5-nitrobenzamide, the principles of nucleophilic aromatic substitution predict a closely matched reactivity profile. The slight increase in electronegativity of chlorine over bromine is expected to confer a marginal rate enhancement to the chloro derivative, although this difference is anticipated to be minor. For practical synthetic applications, both substrates can be considered as effective and similarly reactive partners for SNAr reactions. The choice between the two may ultimately be guided by factors such as commercial availability, cost, and the specific nuances of the desired transformation. The provided experimental protocol offers a reliable method for the empirical determination of their relative reactivities, enabling researchers to make data-driven decisions in their synthetic endeavors.
References
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
Stenutz, R. (n.d.). Hammett substituent constants. [Link]
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-
Wikipedia. (n.d.). Hammett equation. [Link]
- Johnson, C. D. (1973).
-
YouTube. (2021, May 5). 27.04 A Survey of Hammett Substituent Constants. [Link]
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-
PubChem. (n.d.). 3-Chloro-5-nitrobenzamide. [Link]
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PubChem. (n.d.). 3-chloro-N-(5-methyl-2-pyridinyl)-2-nitrobenzamide. [Link]
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PubChem. (n.d.). 1-Bromo-3,5-dinitrobenzene. [Link]
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Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (SNAr). [Link]
-
PubChem. (n.d.). 1-Chloro-3,5-dinitrobenzene. [Link]
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A Comparative Guide to the Biological Activity of 3-Bromo-N-methyl-5-nitrobenzamide and Its Analogs
This guide provides a comprehensive analysis of the biological activities of 3-Bromo-N-methyl-5-nitrobenzamide, a substituted aromatic amide, in comparison to its structural analogs. The strategic placement of the bromo, N-methyl, and nitro moieties on the benzamide scaffold imparts a diverse range of pharmacological properties, including potential applications in oncology, infectious diseases, and inflammatory conditions. This document synthesizes available experimental data to elucidate the structure-activity relationships (SAR) that govern the efficacy of this chemical class, offering valuable insights for researchers and professionals in drug discovery and development.
Introduction: The Benzamide Scaffold in Medicinal Chemistry
Benzamide and its derivatives are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. The amide linkage mimics the peptide bond, allowing for interactions with a wide array of biological targets. Furthermore, the aromatic ring provides a versatile platform for substitution, enabling the fine-tuning of physicochemical properties and biological activity. The introduction of a nitro group, a strong electron-withdrawing moiety, can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile, often enhancing its biological potency.[1][2] Similarly, halogenation, such as the inclusion of a bromine atom, can modulate lipophilicity and target engagement.
This guide will focus on the comparative biological evaluation of this compound and its analogs, exploring their potential as anticancer, antimicrobial, and anti-inflammatory agents.
Anticancer Activity: Targeting PARP and Beyond
The benzamide core is a well-established pharmacophore for the inhibition of Poly(ADP-ribose) polymerase (PARP), a family of enzymes crucial for DNA repair.[3] PARP inhibitors have gained significant attention as anticancer agents, particularly in the context of synthetic lethality in cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.
Mechanism of Action: PARP Inhibition
The primary mechanism by which benzamide analogs exert their anticancer effects is through the competitive inhibition of PARP enzymes at the NAD+ binding site.[3] By blocking PARP activity, these inhibitors prevent the repair of single-strand DNA breaks. During DNA replication, these unrepaired single-strand breaks are converted into more lethal double-strand breaks. In cancer cells with compromised DNA repair pathways, this accumulation of DNA damage leads to cell cycle arrest and apoptosis.
Caption: Proposed mechanism of PARP inhibition by this compound.
Comparative Anticancer Activity
While direct comparative data for this compound is limited, structure-activity relationship (SAR) studies on related benzamide and nitroaromatic compounds provide valuable insights.
Table 1: Comparative Anticancer Activity of Benzamide Analogs
| Compound ID | Structure | Target/Cell Line | Activity (IC50) | Reference |
| 1 | This compound | PARP-1 (predicted) | Data not available | - |
| 2 | 3-Aminobenzamide | PARP | ~30 µM | [4] |
| 3 | Olaparib (approved PARP inhibitor) | PARP-1 | ~5 nM | [5] |
| 4 | Veliparib (approved PARP inhibitor) | PARP-1/2 | ~5 nM | [5] |
The data in Table 1, while not a direct comparison, highlights the potential for substituted benzamides to act as PARP inhibitors. The development of highly potent inhibitors like Olaparib and Veliparib from the basic benzamide scaffold underscores the importance of optimizing substitutions on the aromatic ring and the amide nitrogen. The presence of the bromo and nitro groups in this compound suggests a potential for potent PARP inhibitory activity, warranting further investigation.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential anticancer compounds.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and its analogs in cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Antimicrobial Activity: A Broad-Spectrum Potential
Nitroaromatic compounds have a long history of use as antimicrobial agents. The nitro group can undergo reduction within microbial cells, leading to the formation of reactive nitrogen species that are toxic to the microorganism.[1][6]
Structure-Activity Relationship of Antimicrobial Benzamides
Studies on various substituted benzamides have demonstrated that the nature and position of substituents on the benzamide scaffold significantly influence their antimicrobial efficacy.
Table 2: Comparative Antimicrobial Activity of Benzamide Analogs
| Compound ID | R1 | R2 | R3 | Test Organism | MIC (µg/mL) | Reference |
| 1 | Br | NO2 | CH3 | Data not available | Data not available | - |
| 5a | H | H | 4-hydroxyphenyl | Bacillus subtilis | 6.25 | [7] |
| 6b | H | H | p-tolyl | Escherichia coli | 3.12 | [7] |
| 6c | H | H | 4-bromophenyl | Bacillus subtilis | 6.25 | [7] |
The data in Table 2 suggests that N-substituted benzamides possess antibacterial activity. The presence of a halogen (bromo) in compound 6c is associated with good activity against Bacillus subtilis. This suggests that the bromo substituent in this compound may contribute positively to its antimicrobial profile. The nitro group is also a well-known pharmacophore for antimicrobial activity, further supporting the potential of the target compound.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Step-by-Step Protocol:
-
Compound Dilution: Prepare a series of twofold dilutions of this compound and its analogs in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) of the test organism.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Benzamide derivatives have also been investigated for their anti-inflammatory properties. The mechanism of action often involves the inhibition of key inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines.
Inhibition of Nitric Oxide Production
Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. Several studies have shown that nitrobenzamide derivatives can effectively inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.
Table 3: Comparative Anti-inflammatory Activity of Nitrobenzamide Analogs
| Compound ID | Structure | Cell Line | Activity (IC50 for NO inhibition) | Reference |
| 1 | This compound | RAW 264.7 (predicted) | Data not available | - |
| Compound 5 | N-(3,5-dinitrophenyl)-4-nitrobenzamide | RAW 264.7 | 3.7 µM | [8] |
| Compound 6 | N-(2,4-dinitrophenyl)-4-nitrobenzamide | RAW 264.7 | 5.3 µM | [8] |
The data in Table 3 demonstrates the potent anti-inflammatory activity of nitro-substituted benzamides. The presence of multiple nitro groups in compounds 5 and 6 correlates with low micromolar IC50 values for the inhibition of NO production. This suggests that the 5-nitro substituent in this compound is likely a key contributor to its potential anti-inflammatory effects.
Experimental Protocol: Nitric Oxide Inhibition Assay in RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide in LPS-stimulated murine macrophage RAW 264.7 cells.
Step-by-Step Protocol:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% fetal bovine serum.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and its analogs for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production and incubate for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control and determine the IC50 value.
Conclusion and Future Directions
The available evidence strongly suggests that this compound is a promising scaffold for the development of novel therapeutic agents. Its structural features, including the benzamide core, the bromo substituent, and the nitro group, are all known to contribute to significant biological activities. The comparative analysis presented in this guide, based on data from structurally related analogs, indicates a high potential for this compound to exhibit anticancer, antimicrobial, and anti-inflammatory properties.
Future research should focus on the direct, systematic evaluation of this compound and a library of its close analogs in standardized biological assays. This will allow for a definitive elucidation of its structure-activity relationships and the identification of lead compounds with optimized potency and selectivity for further preclinical and clinical development.
References
-
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The Double-Edged Sword: A Comparative Guide to the Structure-Activity Relationship of 3-Bromo-N-methyl-5-nitrobenzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the benzamide scaffold remains a cornerstone for the development of novel therapeutics. Its versatility allows for a myriad of substitutions, each influencing the molecule's interaction with biological targets. This guide delves into the nuanced structure-activity relationship (SAR) of a particularly intriguing class of compounds: 3-Bromo-N-methyl-5-nitrobenzamide derivatives. By dissecting the roles of the bromo, nitro, and N-methyl substituents, we aim to provide a comprehensive framework for researchers engaged in the design and optimization of benzamide-based drug candidates. While direct comparative studies on a systematic series of this compound derivatives are not extensively documented, by drawing parallels from closely related analogs, we can construct a robust predictive model for their biological activity.
The Core Scaffold: A Platform for Diverse Biological Activities
The this compound core is a trifecta of functional groups that bestows upon it a unique electronic and steric profile, predisposing it to a range of biological interactions. The benzamide moiety itself is a well-established pharmacophore found in a plethora of approved drugs.[1] The strategic placement of a bromine atom and a nitro group at the meta-positions, coupled with an N-methylated amide, creates a molecule with potential applications as an antimicrobial, anti-inflammatory, and anticancer agent.
Deconstructing the Substituents: A Tale of Three Moieties
To comprehend the SAR of this class of compounds, it is imperative to analyze the individual and synergistic contributions of each key substituent.
The N-Methyl Group: A Modulator of Potency and Selectivity
The N-methyl group on the amide nitrogen plays a critical role in defining the molecule's physicochemical properties and its interaction with target proteins.
-
Impact on Lipophilicity and Permeability: The addition of a methyl group generally increases the lipophilicity of the molecule, which can influence its ability to cross cell membranes and access intracellular targets. However, this is a delicate balance, as excessive lipophilicity can lead to poor solubility and off-target toxicity.
-
Hydrogen Bonding Capacity: The presence of a single methyl group on the amide nitrogen still allows for a hydrogen bond donor (the N-H proton), which is often crucial for binding to the active site of enzymes or receptors. This is a key differentiator from N,N-dimethylated analogs, which lack this hydrogen bond donor capability and often exhibit reduced activity in certain contexts.
-
Steric Influence: The methyl group introduces a degree of steric hindrance that can influence the preferred conformation of the molecule and its fit within a binding pocket. This can be exploited to enhance selectivity for a particular target over closely related ones.
The 3-Bromo Substituent: An Anchor and an Electronic Perturbator
The bromine atom at the 3-position is more than just a bulky substituent; its electronic properties significantly impact the reactivity and binding affinity of the entire molecule.
-
Halogen Bonding: Bromine, being a halogen, can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen and nitrogen in biological macromolecules. This can provide an additional anchoring point within a binding site, thereby increasing affinity.
-
Electron-Withdrawing Effects: As an electron-withdrawing group, bromine influences the electron density of the aromatic ring, which can affect the pKa of the amide proton and the overall reactivity of the molecule.
-
Lipophilicity Contribution: The bromo group also contributes to the overall lipophilicity of the compound, which, as mentioned earlier, is a critical parameter for drug-likeness.
The 5-Nitro Group: A Key Player in Bioactivity and a Potential Liability
The nitro group is a strong electron-withdrawing group that profoundly influences the biological profile of the benzamide scaffold. Its presence is often associated with potent bioactivity but also with potential toxicity concerns.[2][3]
-
Mechanism of Action: In many antimicrobial and some anticancer contexts, the nitro group acts as a prodrug. It can be enzymatically reduced within target cells to form reactive nitroso and hydroxylamine intermediates, which can then covalently modify and inactivate essential biomolecules, leading to cell death.[4]
-
Target Specificity: The reduction of the nitro group is often carried out by specific nitroreductases present in certain microorganisms or cancer cells, providing a degree of selectivity.
-
Toxicity Concerns: The same reactive intermediates that confer bioactivity can also lead to toxicity in host cells if not adequately selective. This "double-edged sword" nature of the nitro group necessitates careful optimization of the overall molecular structure to maximize therapeutic index.[2][3]
Comparative Analysis: Predicting the SAR of this compound Derivatives
Variation of the N-Alkyl Substituent
Based on the study of N-alkyl nitrobenzamides, we can predict the following for our target scaffold:
-
Chain Length: Increasing the length of the N-alkyl chain from methyl to longer, more lipophilic chains (e.g., hexyl, dodecyl) is likely to enhance antimicrobial activity up to an optimal point, after which activity may decrease due to poor solubility or unfavorable steric interactions.[5][6]
-
Branching: Introducing branching in the N-alkyl substituent (e.g., N-isopropyl) could modulate selectivity and metabolic stability.
Table 1: Predicted Antimicrobial Activity of N-Substituted 3-Bromo-5-nitrobenzamide Derivatives
| Compound ID | N-Substituent | Predicted Antimicrobial Activity (Relative to N-Methyl) | Rationale |
| 1 | -CH₃ | Baseline | Reference compound. |
| 2 | -CH₂CH₃ | Increased | Slight increase in lipophilicity. |
| 3 | -(CH₂)₅CH₃ | Significantly Increased | Optimal lipophilicity for membrane penetration.[5][6] |
| 4 | -CH(CH₃)₂ | Potentially Altered Selectivity | Branched chain may affect target binding. |
Modification of the Aromatic Ring Substituents
The nature and position of the electron-withdrawing groups on the benzamide ring are critical determinants of activity.
-
Replacement of Bromine: Replacing the 3-bromo substituent with other halogens (e.g., chlorine, fluorine) would likely result in a modest change in activity, influenced by the balance of steric and electronic effects. Replacing it with a more strongly electron-withdrawing group like a trifluoromethyl group could potentially enhance activity, as seen in some 3-nitro-5-trifluoromethylbenzamides.[5][6]
-
Position of the Nitro Group: The position of the nitro group is crucial. Meta-disubstitution, as in our core scaffold, is often associated with potent activity. Moving the nitro group to the ortho or para position would significantly alter the electronic distribution and likely the biological activity.[7]
-
Addition of a Second Nitro Group: The presence of two nitro groups, as in 3,5-dinitrobenzamides, is often associated with very high potency, particularly in the context of antimycobacterial agents that target enzymes like DprE1.[8][9]
Table 2: Predicted Biological Activity Based on Aromatic Ring Modifications
| Compound ID | 3-Substituent | 5-Substituent | Predicted Biological Activity (Relative to Core Scaffold) | Rationale |
| 1 | -Br | -NO₂ | Baseline | Reference compound. |
| 2 | -Cl | -NO₂ | Similar | Similar electronic and steric profile to bromine. |
| 3 | -CF₃ | -NO₂ | Potentially Increased | Stronger electron-withdrawing effect.[5][6] |
| 4 | -Br | -H | Decreased | Loss of the key nitro group for prodrug activation. |
| 5 | -NO₂ | -NO₂ | Potentially Increased | Dinitro substitution often enhances activity.[8][9] |
Potential Mechanisms of Action
Based on the activities of related benzamide derivatives, several mechanisms of action can be postulated for this compound and its analogs:
-
Antimicrobial Activity: Inhibition of essential enzymes in microorganisms. For instance, in Mycobacterium tuberculosis, nitrobenzamides have been shown to target DprE1, an enzyme involved in cell wall synthesis.[5][6] The nitro group is reduced to a reactive species that covalently modifies the enzyme.
-
Anticancer Activity: The benzamide scaffold is present in numerous kinase inhibitors.[1][10] Derivatives of our core structure could potentially inhibit protein kinases involved in cancer cell proliferation and survival. The nitro group could also contribute to anticancer activity through bioreductive activation in the hypoxic environment of tumors.
-
Anti-inflammatory Activity: Substituted benzamides have been shown to inhibit the production of pro-inflammatory cytokines, potentially through the inhibition of signaling pathways like NF-κB.[11]
Figure 1: Potential mechanisms of action for this compound derivatives.
Experimental Protocols
To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis of a representative derivative and for a key biological assay.
Synthesis of N-Alkyl-3-bromo-5-nitrobenzamides
This protocol describes a general method for the synthesis of N-substituted 3-bromo-5-nitrobenzamides from the corresponding acid chloride.
Figure 2: General synthetic workflow for N-Alkyl-3-bromo-5-nitrobenzamides.
Step-by-Step Protocol:
-
Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-bromo-5-nitrobenzoic acid (1 equivalent) in an excess of thionyl chloride (SOCl₂).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux for 2-4 hours, or until the solid has completely dissolved and gas evolution has ceased.
-
Allow the reaction mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure. The resulting crude 3-bromo-5-nitrobenzoyl chloride can be used in the next step without further purification.
-
Amidation: Dissolve the crude 3-bromo-5-nitrobenzoyl chloride in an anhydrous aprotic solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
To this solution, add a solution of the desired primary amine (e.g., methylamine, ethylamine; 1.1 equivalents) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents) in the same solvent dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, and wash it sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the desired N-alkyl-3-bromo-5-nitrobenzamide.[12]
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[5][7][13]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentration of the solvent (e.g., DMSO) should be kept constant and at a non-toxic level (typically ≤ 0.5%).
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium and solvent only as a negative control and a known anticancer drug as a positive control.
-
Incubate the plate for 48-72 hours at 37 °C with 5% CO₂.
-
MTT Addition and Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37 °C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of cell viability against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀) value.[5][7][13]
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with a wide range of potential biological activities. The interplay between the N-methyl, 3-bromo, and 5-nitro substituents creates a complex SAR landscape that can be rationally explored to optimize potency, selectivity, and pharmacokinetic properties. Future research should focus on the synthesis and systematic biological evaluation of a focused library of derivatives to validate the predicted SAR trends outlined in this guide. In particular, exploring variations in the N-alkyl substituent and replacing the bromo and nitro groups with other bioisosteres could lead to the discovery of novel drug candidates with improved therapeutic profiles.
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Navigating the Therapeutic Potential of 3-Bromo-N-methyl-5-nitrobenzamide Derivatives: A Comparative In Vitro Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
The benzamide scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. The strategic introduction of bromo and nitro functionalities, as seen in the 3-Bromo-N-methyl-5-nitrobenzamide core, presents a compelling avenue for the development of novel drug candidates with diverse pharmacological activities. This guide provides a comparative overview of the potential in vitro efficacy of derivatives of this scaffold, drawing upon experimental data from structurally related compounds to elucidate their potential as anticancer, anti-inflammatory, and antimicrobial agents. While direct comparative studies on a series of N-substituted 3-Bromo-5-nitrobenzamide derivatives are not extensively available in the current literature, this guide synthesizes findings from closely related analogs to provide a foundational understanding of their therapeutic promise.
The this compound Scaffold: A Triad of Bioactivity
The unique arrangement of a bromine atom, a nitro group, and a methylamide on the benzamide framework suggests a multi-faceted pharmacological profile. The nitro group, a strong electron-withdrawing moiety, is a known pharmacophore in various antimicrobial and anticancer agents, often mediating its effect through redox cycling and the generation of reactive oxygen species (ROS)[1]. The bromine atom can enhance binding affinity to target proteins through halogen bonding and improve pharmacokinetic properties. The benzamide core itself is a privileged structure, frequently found in inhibitors of key enzymes such as Poly(ADP-ribose) polymerase (PARP) and histone deacetylases (HDACs).
Comparative Anticancer Potential: A Focus on Cytotoxicity
While specific data for this compound derivatives is limited, the anticancer activity of various substituted benzamides has been documented. The following table summarizes the in vitro cytotoxic activity of structurally related compounds against several cancer cell lines, offering a comparative perspective on the potential of this class of molecules.
| Compound/Analog | Cancer Cell Line | Cancer Type | IC50/GI50 (µM) | Assay Type | Reference |
| N-(4-Bromophenyl)-2-(4,5-dicyano-1H-imidazol-2-yl)benzamide | A549 | Lung | 7.5 | MTT | [2] |
| HeLa | Cervical | 9.3 | MTT | [2] | |
| MCF-7 | Breast | 8.9 | MTT | [2] | |
| 1-(4-(Benzamido)phenyl)-3-(4-chlorophenyl)urea | A-498 | Renal | 14.46 | MTT | [3] |
| NCI-H23 | Lung | 13.97 | MTT | [3] | |
| MDAMB-231 | Breast | 11.35 | MTT | [3] | |
| MCF-7 | Breast | 11.58 | MTT | [3] | |
| A-549 | Lung | 15.77 | MTT | [3] | |
| Novel 4-substituted-3-nitrobenzamide (Compound 4a) | HCT-116, MDA-MB435, HL-60 | Colon, Melanoma, Leukemia | 1.904 - 2.111 | SRB | [4] |
| Novel 4-substituted-3-nitrobenzamides (Compounds 4g, 4l-4n) | MDA-MB435, HL-60 | Melanoma, Leukemia | 1.008 - 3.778 | SRB | [4] |
The data suggests that substitutions on the benzamide ring can significantly influence cytotoxic potency. For this compound derivatives, variations at the N-methyl position could modulate activity, with larger or more complex substituents potentially altering target engagement and cellular uptake.
Hypothesized Mechanism of Anticancer Action
Benzamide derivatives are known to exert their anticancer effects through various mechanisms. A prominent pathway for related compounds is the inhibition of PARP, an enzyme crucial for DNA repair. Inhibition of PARP in cancer cells with existing DNA repair defects (e.g., BRCA mutations) can lead to synthetic lethality. Another potential mechanism, suggested by the presence of the nitro group, is the induction of oxidative stress through the generation of ROS, leading to apoptosis.
Caption: Hypothesized anticancer mechanisms of action.
Potential Anti-inflammatory Efficacy: Targeting Inflammatory Mediators
Nitro-substituted benzamide derivatives have shown promise as anti-inflammatory agents. A study on a series of nitrobenzamides demonstrated their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
| Compound | Target | IC50 (µM) | Assay | Reference |
| Nitrobenzamide Derivative 5 | iNOS (NO production) | 3.7 | Griess Assay | [5] |
| Nitrobenzamide Derivative 6 | iNOS (NO production) | 5.3 | Griess Assay | [5] |
These findings suggest that this compound derivatives could also exhibit anti-inflammatory properties by modulating key inflammatory pathways. The mechanism is thought to involve the inhibition of inducible nitric oxide synthase (iNOS) and potentially other pro-inflammatory enzymes and cytokines like COX-2, IL-1β, and TNF-α.
Putative Anti-inflammatory Signaling Pathway
Caption: Putative anti-inflammatory signaling pathway.
Antimicrobial Activity: A Potential Broad-Spectrum Application
The benzamide scaffold is present in a number of compounds with antimicrobial activity. While specific data on this compound derivatives is scarce, studies on related substituted benzamides and dinitrobenzamides indicate potential antibacterial and anti-tuberculosis activity.
| Compound/Analog | Organism | MIC (µg/mL) | Reference |
| N-alkylphenyl-3,5-dinitrobenzamide (7a) | Mycobacterium tuberculosis H37Rv | 0.05 (µM) | [6] |
| N-alkylphenyl-3,5-dinitrobenzamide (7d) | Mycobacterium tuberculosis H37Rv | 0.1 (µM) | [6] |
| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide (5d) | XDR S. Typhi | 6.25 | [7] |
These results highlight the potential for developing this compound derivatives as novel antimicrobial agents. The mechanism of action is likely tied to the nitroaromatic core, which can be reduced by microbial nitroreductases to generate cytotoxic reactive nitrogen species.
General Workflow for In Vitro Efficacy Screening
Caption: A generalized workflow for in vitro evaluation.
Experimental Protocols
Cell Viability and Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for a specified period, typically 24, 48, or 72 hours, at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Nitric Oxide (NO) Inhibition Assay (Griess Assay)
This assay measures the amount of nitrite, a stable product of NO, in cell culture supernatants.
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours. Then, stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce iNOS expression and NO production. Include wells with cells and medium only (negative control), cells with LPS only (positive control), and a known iNOS inhibitor as a reference compound.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Griess Reagent Preparation: The Griess reagent is typically a two-part solution: Solution A (e.g., 1% sulfanilamide in 5% phosphoric acid) and Solution B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Colorimetric Reaction: Transfer a portion of the cell culture supernatant to a new 96-well plate. Add an equal volume of Griess reagent (pre-mixed Solution A and B) to each well.
-
Absorbance Measurement: Incubate the plate at room temperature for 10-15 minutes in the dark and measure the absorbance at 540 nm.
-
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition for each compound concentration to calculate the IC50 value.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel therapeutic agents. While this guide provides a comparative overview based on structurally related compounds, it underscores the critical need for further research to synthesize and evaluate a dedicated library of these derivatives. Such studies will be instrumental in establishing definitive structure-activity relationships and elucidating the specific molecular targets and mechanisms of action. The convergence of the bromo, nitro, and benzamide functionalities within a single molecular framework presents a rich chemical space for the discovery of potent and selective modulators of biological pathways implicated in cancer, inflammation, and infectious diseases.
References
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The Strategic Advantage of 3-Bromo-N-methyl-5-nitrobenzamide in Modern Synthesis: A Comparative Guide
In the landscape of synthetic chemistry, particularly within drug discovery and materials science, the selection of building blocks is a critical determinant of success. The benzamide moiety is a cornerstone of many biologically active compounds, and its thoughtful substitution can significantly influence molecular properties and synthetic outcomes. This guide offers a deep dive into the strategic advantages of using 3-Bromo-N-methyl-5-nitrobenzamide and its precursor, 3-bromo-5-nitrobenzoic acid, in synthetic applications. We will provide a comparative analysis against common alternatives, supported by experimental data, to offer researchers, scientists, and drug development professionals a clear perspective on its utility.
The Unique Profile of a Disubstituted Benzamide
This compound is a versatile scaffold characterized by the presence of two key electron-withdrawing groups: a bromine atom and a nitro group, positioned meta to each other. This specific arrangement confers a unique electronic and steric profile to the molecule, influencing its reactivity and its interactions in biological systems. The N-methylamide further refines its properties, impacting solubility, metabolic stability, and hydrogen bonding capacity.
Derivatives of 3-bromo-5-nitrobenzoic acid have shown potential in the development of new therapeutic agents, including those for tuberculosis and certain cancers.[1] The strategic placement of the bromo and nitro groups provides distinct vectors for further functionalization, making it a valuable fragment in structure-activity relationship (SAR) studies.[1]
Comparative Analysis of Amide Bond Formation
The synthesis of this compound typically proceeds via the amidation of 3-bromo-5-nitrobenzoic acid with methylamine. This transformation, a cornerstone of organic synthesis, can be achieved through various coupling reagents. The choice of reagent is critical, especially when dealing with an electron-deficient carboxylic acid like 3-bromo-5-nitrobenzoic acid, as this can render the carboxyl group less nucleophilic and potentially slow down the reaction.
Below, we compare the performance of several common coupling reagents for the synthesis of N-methylamides from electron-deficient benzoic acids, providing a framework for understanding the optimal conditions for preparing the title compound.
| Coupling Reagent/Method | Class | Typical Yield Range (%) | Key Advantages | Potential Drawbacks |
| EDC/HOBt | Carbodiimide | 80-90 | Cost-effective, water-soluble urea byproduct simplifies workup.[2] | Can require longer reaction times, potential for N-acylurea byproduct formation.[3] |
| HATU | Uronium Salt | 90-98 | Highly efficient, fast reaction times, effective for challenging couplings.[2] | More expensive, can lead to guanidinylation of the amine if not used correctly.[4] |
| PyBOP | Phosphonium Salt | 85-95 | High reactivity, suitable for sterically hindered substrates.[5] | Byproducts can be difficult to remove.[4] |
| T3P® | Phosphonic Anhydride | 90-97 | Versatile, safe, and generates water-soluble byproducts.[3] | Requires a base, such as pyridine or DIPEA. |
| SOCl₂/Amine | Acid Chloride Formation | 70-85 | Inexpensive and straightforward for robust substrates. | Harsh conditions (heat), potential for side reactions with sensitive functional groups. |
The electron-withdrawing nature of the bromo and nitro groups in 3-bromo-5-nitrobenzoic acid can make the carboxylic acid more acidic and potentially facilitate its activation by coupling reagents. However, the decreased nucleophilicity of the corresponding carboxylate can also pose a challenge. For such electron-deficient substrates, highly efficient coupling reagents like HATU are often preferred to achieve high yields and short reaction times.[2]
Experimental Protocols
Protocol 1: Synthesis of this compound via Amidation of the Methyl Ester
This protocol outlines a high-yield synthesis of the title compound from its corresponding methyl ester.
Reaction:
Caption: Synthesis of this compound.
Materials:
-
Methyl 3-bromo-5-nitrobenzoate (26 g)
-
Tetrahydrofuran (THF) (60 mL)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (3 mL)
-
Methylamine in methanol (12 mol/L, 60 mL)
-
1 M Hydrochloric acid (100 mL)
Procedure:
-
To a 250 mL three-necked flask, add methyl 3-bromo-5-nitrobenzoate (26 g), THF (60 mL), and DBU (3 mL).
-
Stir the mixture at room temperature until all solids are dissolved.
-
Slowly add the methylamine in methanol solution (60 mL) to the flask.
-
Stir the reaction mixture at room temperature overnight.
-
After the reaction is complete, concentrate the solution under reduced pressure.
-
Add 1 M aqueous hydrochloric acid (100 mL) to the residue and stir to induce precipitation.
-
Filter the resulting solid, wash with water, and dry to obtain the product.
Results:
Protocol 2: General Procedure for Amide Coupling of 3-Bromo-5-nitrobenzoic Acid using HATU
This protocol provides a general method for the direct amidation of the carboxylic acid using a highly efficient coupling reagent.
Reaction Workflow:
Caption: Workflow for HATU-mediated amidation.
Materials:
-
3-Bromo-5-nitrobenzoic acid (1.0 eq)
-
HATU (1.1 eq)
-
Methylamine (as a solution in THF or as hydrochloride salt) (1.1 eq)
-
Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Dissolve 3-bromo-5-nitrobenzoic acid in anhydrous DMF in a dry flask under an inert atmosphere.
-
Add HATU and DIPEA to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the methylamine solution (or the hydrochloride salt followed by an additional equivalent of base) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
The Strategic Role of Bromo and Nitro Substituents in Drug Discovery
The presence of both a bromine atom and a nitro group on the benzamide scaffold is not merely for synthetic convenience; these substituents play a significant role in modulating the biological activity and pharmacokinetic properties of the molecule.
-
Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a ligand to its protein target. This has become an increasingly recognized and exploited interaction in rational drug design.
-
Metabolic Stability: The presence of electron-withdrawing groups can influence the metabolic stability of the compound by altering its susceptibility to enzymatic degradation.
-
Modulation of Electronic Properties: The strong electron-withdrawing nature of the nitro group can significantly impact the electronic distribution within the molecule, which can be crucial for its interaction with biological targets.[7] In some cases, the nitro group has been found to be essential for the antitubercular activity of certain compounds.[7]
-
Synthetic Handles: Both the bromine atom and the nitro group serve as versatile synthetic handles for further molecular elaboration. The bromine can be used in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce additional complexity. The nitro group can be reduced to an amine, which can then be further functionalized.
Conclusion
This compound stands out as a strategically valuable building block in modern synthesis. Its preparation from 3-bromo-5-nitrobenzoic acid can be achieved with high efficiency using modern coupling reagents, with HATU often providing superior results for such an electron-deficient substrate. The inherent functionalities of this molecule—the N-methylamide, the bromine atom, and the nitro group—offer a powerful combination of features that can be exploited in the design of novel pharmaceuticals and functional materials. By understanding the comparative advantages of the synthetic routes and the functional implications of its substituents, researchers can leverage this compound to accelerate their discovery programs.
References
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Badland, M., et al. (2018). A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility. Request PDF. [Link]
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Varma, R. S., & Kumar, D. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ResearchGate. [Link]
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Rai, U. S., & Singh, V. K. (2021). Synthesis and antibacterial activity of benzamides and sulfonamide derived from 2-amino-5-bromo/nitropyridine against bacterial strains isolated from clinical patients. Request PDF. [Link]
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Chemistry Learning by Dr. Anjali Singh. (2022, December 24). #Amide #Coupling #Reagents: #DCC, #EDCI, #HATU, and #BOP [Video]. YouTube. [Link]
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A Comparative Guide to Alternative Synthetic Routes for 3-Bromo-N-methyl-5-nitrobenzamide and Its Derivatives
Introduction: The Significance of a Key Synthetic Intermediate
In the landscape of modern medicinal chemistry, 3-Bromo-N-methyl-5-nitrobenzamide stands as a critical building block. Its unique trifunctionalized aromatic scaffold, featuring a bromine atom, a nitro group, and an N-methylamide, makes it an exceptionally versatile intermediate for the synthesis of complex molecular architectures. Most notably, this compound is a cornerstone in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a groundbreaking class of anticancer drugs that exploit synthetic lethality in tumors with specific DNA repair defects, such as BRCA1/2 mutations[1][2]. The efficacy and accessibility of these life-saving therapeutics are directly linked to the efficiency, scalability, and cost-effectiveness of the synthetic routes used to produce their core components.
This guide provides an in-depth comparison of established and emerging synthetic strategies to access this compound and its precursors. We will dissect the traditional amidation pathway and explore two viable alternatives, evaluating each based on chemical logic, experimental data, and practical considerations for researchers in drug development. Our analysis aims to equip scientists with the necessary insights to select the optimal synthetic route tailored to their specific laboratory or industrial needs.
Route A: The Traditional Pathway via Direct Amidation of 3-Bromo-5-nitrobenzoic Acid
The most direct and commonly employed method involves the formation of an amide bond between a methylamine source and an activated derivative of 3-bromo-5-nitrobenzoic acid. This route is favored for its straightforward nature and often high-yielding final step.
Causality and Experimental Choices
The core of this strategy lies in activating the carboxylic acid of 3-bromo-5-nitrobenzoic acid to make it susceptible to nucleophilic attack by methylamine. The starting acid itself can be synthesized through methods like the bromination of 5-nitrobenzoic acid[3]. The activation is typically achieved by converting the carboxylic acid into a more reactive species, such as an acid chloride or by using a coupling agent. The subsequent amidation is an exothermic and generally fast reaction.
Experimental Protocol: Synthesis via Acid Chloride Intermediate
Step 1: Synthesis of 3-Bromo-5-nitrobenzoyl chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-bromo-5-nitrobenzoic acid (1.0 eq).
-
Add thionyl chloride (SOCl₂) (2.0-3.0 eq) in excess, which acts as both reagent and solvent.
-
Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
Heat the mixture to reflux (approx. 70-80°C) for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.
-
After completion, remove the excess thionyl chloride under reduced pressure to obtain the crude 3-bromo-5-nitrobenzoyl chloride, which is often used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude acid chloride from Step 1 in a suitable anhydrous aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM), in a flask cooled in an ice bath (0°C).
-
In a separate vessel, prepare a solution of methylamine (approx. 2.0-2.5 eq). A solution of methylamine in THF, methanol, or water can be used.
-
Slowly add the methylamine solution to the stirred solution of the acid chloride. Maintain the temperature at 0°C to control the exothermic reaction.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Upon completion (monitored by TLC or LC-MS), the reaction is quenched by adding water.
-
The product often precipitates as a solid and can be collected by filtration. If it remains in the organic layer, perform an extraction, wash the organic phase with dilute acid (e.g., 1M HCl) and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting solid can be purified by recrystallization (e.g., from ethanol) to yield the final product. A reported synthesis using a similar ester-to-amide conversion achieves a yield of 94.6%[4].
Workflow Diagram: Route A
Caption: Direct amidation via an acid chloride intermediate.
Route B: An Alternative Approach from 3,5-Dinitrobenzoic Acid
This alternative route begins with a more readily available and economical starting material, 3,5-dinitrobenzoic acid, and introduces the bromine atom later in the sequence via a Sandmeyer reaction. This strategy avoids the direct bromination of a deactivated aromatic ring.
Causality and Experimental Choices
This multi-step synthesis relies on the differential reactivity of the two nitro groups. One nitro group is selectively reduced to an amine, which can then be transformed into a diazonium salt. This salt is a versatile intermediate that can be substituted with a bromine atom using a copper(I) bromide catalyst. The synthesis of 3,5-dinitrobenzoic acid from benzoic acid is a well-documented and high-yielding nitration process[5][6][7].
Experimental Protocol
Step 1: Synthesis of 3-Amino-5-nitrobenzoic acid
-
Dissolve 3,5-dinitrobenzoic acid (1.0 eq) in a suitable solvent like ethanol or methanol.
-
Add a reducing agent. A common choice is sodium sulfide (Na₂S) or ammonium polysulfide, which can selectively reduce one nitro group in the presence of another.
-
Heat the reaction mixture to reflux for several hours until the starting material is consumed (monitored by TLC).
-
After cooling, acidify the mixture with an acid like acetic acid or dilute HCl to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 3-amino-5-nitrobenzoic acid.
Step 2: Synthesis of 3-Bromo-5-nitrobenzoic acid (Sandmeyer Reaction)
-
Suspend 3-amino-5-nitrobenzoic acid (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, excess). Cool the mixture to 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.0-1.1 eq) dropwise, keeping the temperature below 5°C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) (catalytic to stoichiometric amount) in HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60°C) for an hour to ensure complete decomposition of the diazonium salt.
-
Cool the mixture, and collect the precipitated solid by filtration. Wash thoroughly with water and dry to yield 3-bromo-5-nitrobenzoic acid.
Step 3: Synthesis of this compound
-
Follow the amidation procedure as described in Route A, Step 2.
Workflow Diagram: Route B
Caption: Multi-step synthesis starting from 3,5-dinitrobenzoic acid.
Route C: A Modern Strategy via Directed C-H Functionalization
Emerging techniques in organic synthesis offer more atom-economical and elegant solutions. Transition-metal-catalyzed C-H activation allows for the direct installation of functional groups onto an existing C-H bond, bypassing the need for pre-functionalized substrates.
Causality and Experimental Choices
This strategy leverages the amide group as an intrinsic directing group. A transition metal catalyst, typically palladium or rhodium, coordinates to the amide oxygen, bringing the metal center in close proximity to the ortho C-H bond (the C-H at the 3-position in this case). This proximity facilitates the cleavage of the C-H bond and the formation of a metallacyclic intermediate. Subsequent reaction with an electrophilic bromine source ("Br⁺") installs the bromine atom regioselectively. This approach avoids multiple steps of functional group interconversion[8][9][10][11].
Conceptual Protocol
Step 1: Synthesis of N-methyl-5-nitrobenzamide
-
Prepare N-methyl-5-nitrobenzamide from 5-nitrobenzoic acid and methylamine using standard amidation methods (similar to Route A).
Step 2: Directed C-H Bromination
-
In a reaction vessel under an inert atmosphere (e.g., Argon), combine N-methyl-5-nitrobenzamide (1.0 eq), a palladium catalyst (e.g., Pd(OAc)₂), and a suitable ligand.
-
Add a brominating agent such as N-bromosuccinimide (NBS).
-
Add an appropriate solvent (e.g., a high-boiling point solvent like dichloroethane or a carboxylic acid).
-
Heat the reaction mixture to an elevated temperature (e.g., 100-120°C) for several hours.
-
The progress of the reaction would be monitored by LC-MS.
-
Upon completion, the reaction mixture is cooled, filtered to remove the catalyst, and purified using column chromatography to isolate the desired this compound.
Workflow Diagram: Route C
Caption: C-H functionalization pathway for direct bromination.
Quantitative and Qualitative Comparison of Synthetic Routes
To provide a clear, objective comparison, the key parameters of each route are summarized below. These metrics are crucial for researchers and process chemists when selecting a synthetic strategy.
| Feature | Route A: Direct Amidation | Route B: From Dinitrobenzoic Acid | Route C: C-H Functionalization |
| Number of Steps | 2-3 (from 5-nitrobenzoic acid) | 3-4 | 2 |
| Overall Yield | High (Final step often >90%)[4] | Moderate (Multiple steps reduce overall yield) | Variable (Highly dependent on catalyst and substrate) |
| Starting Materials | 3-Bromo-5-nitrobenzoic acid (more specialized) | 3,5-Dinitrobenzoic acid (commodity chemical)[5] | 5-Nitrobenzoic acid (readily available) |
| Key Reagents | Thionyl chloride (corrosive, toxic), Methylamine | Na₂S (toxic), NaNO₂ (oxidizer), CuBr | Palladium catalyst (expensive), NBS |
| Hazards | Use of highly reactive acid chlorides. | Generation of potentially unstable diazonium salts. | Use of expensive and potentially air-sensitive catalysts. |
| Atom Economy | Moderate (loss of HCl and SO₂). | Low (multiple steps with byproduct formation). | High (direct C-H to C-Br conversion). |
| Scalability | Well-established and scalable. | Scalable, but requires careful control of diazotization. | Potentially challenging to scale due to catalyst cost and removal. |
| Ideal Application | Rapid, lab-scale synthesis; process optimization. | Large-scale synthesis where starting material cost is key. | Exploratory chemistry; synthesis of analogues; "green" chemistry. |
Conclusion and Expert Recommendations
The choice of synthetic route to this compound is a strategic decision that hinges on the specific goals of the research or production campaign.
-
Route A (Direct Amidation) remains the workhorse for many applications. Its reliability, straightforward execution, and high-yielding final step make it ideal for rapid, lab-scale synthesis and for producing material where the precursor, 3-bromo-5-nitrobenzoic acid, is readily available.
-
Route B (From Dinitrobenzoic Acid) offers a significant advantage in terms of starting material cost and availability, making it a strong candidate for large-scale industrial production. While it involves more steps, the procedures are well-understood. The primary challenge lies in the handling of diazonium intermediates, which requires robust process safety controls.
-
Route C (C-H Functionalization) represents the cutting edge of synthetic efficiency and green chemistry. Its high atom economy and reduced step count are highly attractive. However, the high cost of palladium catalysts and the need for potentially extensive reaction optimization currently make it better suited for academic exploration and the rapid synthesis of diverse analogue libraries where substrate scope is more critical than bulk production cost.
Ultimately, a thorough evaluation of project timelines, budget, scale, and safety infrastructure will guide the discerning scientist to the most appropriate and effective synthetic pathway.
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For Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzamide Scaffold in Oncology
The benzamide structural motif is a cornerstone in medicinal chemistry, featuring prominently in a diverse array of therapeutic agents. Its versatility as a scaffold allows for facile chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. In the realm of oncology, substituted benzamides have emerged as a promising class of compounds, with several derivatives demonstrating potent cytotoxic effects against various cancer cell lines. This guide provides a comparative analysis of the cytotoxic potential of 3-Bromo-N-methyl-5-nitrobenzamide and structurally related analogs.
While direct experimental cytotoxicity data for this compound is not extensively available in the public domain, by examining its structural components—a halogenated and nitrated phenyl ring coupled with an N-methylated amide—we can infer its likely biological activity and mechanism of action. This guide will leverage data from closely related substituted benzamides to build a comprehensive picture of the structure-activity relationships (SAR) that govern their anticancer effects. A significant focus will be placed on the inhibition of Poly(ADP-ribose) polymerase (PARP) as a primary mechanism of action for this class of compounds.
Comparative Cytotoxicity of Substituted Benzamides
The cytotoxic efficacy of benzamide derivatives is highly dependent on the nature and position of substituents on the aromatic ring and the amide nitrogen. The following table summarizes the in vitro cytotoxic activity of a selection of benzamides, providing a basis for understanding the potential of this compound.
| Compound/Analog | Cancer Cell Line | Cancer Type | IC50/GI50 (µM) | Assay Type | Reference |
| N-(4-Bromophenyl)-2-(4,5-dicyano-1H-imidazol-2-yl)benzamide | A549 | Lung | 7.5 | MTT | [1] |
| HeLa | Cervical | 9.3 | MTT | [1] | |
| MCF-7 | Breast | 8.9 | MTT | [1] | |
| 1-(4-(Benzamido)phenyl)-3-(4-chlorophenyl)urea | A-498 | Renal | 14.46 | MTT | [1] |
| NCI-H23 | Lung | 13.97 | MTT | [1] | |
| MDAMB-231 | Breast | 11.35 | MTT | [1] | |
| MCF-7 | Breast | 11.58 | MTT | [1] | |
| A-549 | Lung | 15.77 | MTT | [1] | |
| 3-aminobenzamide | Not specified | Not specified | ~30 | PARP Inhibition Assay | [1] |
Analysis of Structure-Activity Relationships (SAR):
The data, though from disparate studies, allows for the deduction of several SAR trends:
-
Halogenation: The presence of halogen atoms, such as bromine and chlorine, on the benzamide scaffold is a common feature in analogs with notable cytotoxicity. Halogens can influence the lipophilicity and electronic properties of the molecule, potentially enhancing cell permeability and target binding.
-
The Nitro Group: The nitro group is a strong electron-withdrawing group that can significantly impact a molecule's biological activity.[2] Its presence can be a double-edged sword; while it can contribute to cytotoxic mechanisms, it may also be associated with genotoxicity.[3] The position of the nitro group is critical in determining its effect on mutagenic activities.
-
N-Alkylation: Methylation of the amide nitrogen, as seen in this compound, can alter the compound's solubility, metabolic stability, and hydrogen bonding capacity, which in turn can influence its interaction with biological targets.
Hypothesized Mechanism of Action: PARP Inhibition
A substantial body of evidence points towards the inhibition of Poly(ADP-ribose) polymerase (PARP) as a key mechanism driving the anticancer activity of many benzamide derivatives.[4][5] PARP enzymes, particularly PARP-1, are crucial for the repair of single-strand DNA breaks (SSBs).[4]
In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP-mediated SSB repair leads to the accumulation of double-strand breaks (DSBs) during DNA replication.[4] These unrepaired DSBs are highly toxic to the cell, triggering apoptosis in a process known as synthetic lethality.[4]
The benzamide moiety is a well-established pharmacophore for PARP inhibition, with the amide group forming crucial hydrogen bonds within the enzyme's active site.[5] The substituents on the phenyl ring modulate the binding affinity and selectivity.
Caption: Hypothesized PARP inhibition by benzamide analogs leading to synthetic lethality in cancer cells.
Experimental Protocols
To enable researchers to validate the cytotoxic effects of this compound and its analogs, a detailed protocol for a standard in vitro cytotoxicity assay is provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.[1]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound and related test compounds
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of the purple solution at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Caption: Workflow for in vitro cytotoxicity screening using the MTT assay.
Conclusion and Future Directions
This guide provides a comparative framework for understanding the potential cytotoxicity of this compound based on the established activities of structurally related compounds. The available evidence strongly suggests that this compound class warrants further investigation as potential anticancer agents, with PARP inhibition being a likely and compelling mechanism of action.
Future research should focus on the synthesis and direct in vitro evaluation of this compound against a panel of cancer cell lines to determine its specific IC50 values and cytotoxic profile. Mechanistic studies, including PARP activity assays and DNA damage response analysis, are crucial to confirm the hypothesized mode of action. Furthermore, exploring analogs with modifications to the halogen, nitro, and N-alkyl groups will provide deeper insights into the structure-activity relationships and aid in the rational design of more potent and selective benzamide-based anticancer therapeutics.
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DESIGN, SYNTHESIS, AND CYTOTOXIC ACTIVITY OF SOME NOVEL N-(SUBSTITUTED) BENZAMIDE DERIVATIVES BEARING COUMARIN AND 1-AZOCOU - The Distant Reader. [Link]
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Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides - MDPI. [Link]
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A Researcher's Guide to the Selective Functionalization of 3-Bromo-N-methyl-5-nitrobenzamide
For researchers, synthetic chemists, and professionals in drug development, the ability to selectively modify a polyfunctionalized molecule is paramount. 3-Bromo-N-methyl-5-nitrobenzamide is a versatile scaffold, presenting multiple reactive sites that can be strategically addressed to generate a diverse array of complex molecules. This guide provides an in-depth technical assessment of the selectivity of reactions with this compound, offering a comparative analysis of its performance in key synthetic transformations. We will delve into the mechanistic underpinnings that govern its reactivity in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, supported by established chemical principles and comparative experimental data from analogous systems.
The Reactive Landscape of this compound
The structure of this compound offers several potential sites for chemical modification. The primary reactive centers are the carbon-bromine (C-Br) bond and the aromatic ring activated by the nitro group. The N-methylbenzamide group, while generally less reactive, can also influence the electronic properties and steric environment of the aromatic ring. Understanding the inherent electronic biases within the molecule is crucial for predicting and controlling reaction outcomes.
The bromine atom at the 3-position is a prime site for palladium-catalyzed cross-coupling reactions. The nitro group at the 5-position is a strong electron-withdrawing group, which significantly influences the reactivity of the C-Br bond and also activates the aromatic ring for nucleophilic aromatic substitution (SNAr).
Palladium-Catalyzed Cross-Coupling Reactions: A Focus on the C-Br Bond
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the case of this compound, these reactions are anticipated to occur selectively at the C-Br bond. The general reactivity trend for aryl halides in these reactions is Ar-I > Ar-Br > Ar-Cl, making the C-Br bond significantly more susceptible to oxidative addition to a palladium(0) catalyst than the other potential reaction sites under typical cross-coupling conditions.[1]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with an organic halide.[2] For this compound, the reaction is expected to proceed selectively at the C-Br bond. The electron-withdrawing nitro group can enhance the reactivity of the C-Br bond towards oxidative addition, the rate-determining step in many Suzuki couplings.[3]
Comparative Analysis: Reactivity of Aryl Halides in Suzuki-Miyaura Coupling
| Aryl Halide Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) of Mono-arylated Product | Reference |
| 1,3-Dibromo-5-nitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 90-100 | High (Selective mono-arylation) | [4] |
| 2,4-Dibromopyridine | Arylboronic acid | Pd(PPh₃)₄/TlOH | TlOH | Not specified | 25 | Good | [5] |
| 3-Bromo-5-methoxypyridine | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ or K₃PO₄ | 1,4-Dioxane/H₂O | 80-110 | High | [6] |
Experimental Protocol: Suzuki-Miyaura Coupling
This generalized protocol is a robust starting point for the selective mono-arylation of this compound.
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol).
-
Add the desired arylboronic acid (1.1 mmol, 1.1 eq.).
-
Add the base, for example, potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 eq.).
-
Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 3 mol%).
-
Add a degassed solvent system, for example, a 4:1 mixture of 1,4-dioxane and water (10 mL).
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography.
Workflow for Suzuki-Miyaura Coupling.
Heck Reaction
The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene.[7] Similar to the Suzuki coupling, the reaction with this compound is expected to be selective for the C-Br bond. The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.[8]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst.[9][10] For this compound, this reaction provides a direct route to alkynyl-substituted benzamides. The electron-withdrawing nitro group can influence the reactivity of the aryl bromide in this transformation as well.
Nucleophilic Aromatic Substitution (SNAr): An Alternative Pathway
The strong electron-withdrawing nature of the nitro group at the 5-position, coupled with its meta relationship to the bromine, activates the aromatic ring for nucleophilic attack. However, for a classical SNAr addition-elimination mechanism to proceed efficiently with bromide as the leaving group, the nitro group would ideally be positioned ortho or para to the leaving group to stabilize the negative charge of the Meisenheimer intermediate through resonance.
In this compound, the nitro group is meta to the bromine. While this positioning does not provide direct resonance stabilization for a nucleophilic attack at the bromine-bearing carbon, the overall electron-deficient nature of the ring could still allow for SNAr under forcing conditions, or if a very strong nucleophile is used. It is important to consider that under certain conditions, particularly with strong, hard nucleophiles and in polar aprotic solvents, SNAr could become a competitive pathway to palladium-catalyzed cross-coupling.
The regioselectivity of SNAr reactions is governed by the electronic effects of the substituents on the aromatic ring. Electron-withdrawing groups direct nucleophilic attack to the ortho and para positions relative to themselves. In our target molecule, this would suggest that positions 2, 4, and 6 are activated towards nucleophilic attack, although none of these positions bear a good leaving group. Therefore, direct displacement of the bromine via a classical SNAr mechanism is electronically disfavored compared to a scenario where the nitro group is at the ortho or para position.
Competing Reaction Pathways.
Conclusion: A Versatile Building Block with Controllable Selectivity
This compound is a valuable building block for the synthesis of a wide range of functionalized molecules. The C-Br bond is the primary site for selective functionalization via palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. The strong electron-withdrawing nitro group enhances the reactivity of the C-Br bond in these transformations. While nucleophilic aromatic substitution is a theoretical possibility, the meta position of the nitro group relative to the bromine makes direct displacement via a classical SNAr mechanism electronically less favorable.
For researchers and drug development professionals, the key to successfully utilizing this compound lies in the careful selection of reaction conditions. By choosing the appropriate catalyst, ligands, base, and solvent, it is possible to achieve high selectivity for the desired transformation, paving the way for the efficient synthesis of complex and novel chemical entities.
References
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Khoje, S. D., & Gundersen, L. L. (2011). Site-selective cross-coupling reactions of di- and polyhalogenated N-heterocycles. Tetrahedron, 67(35), 6497-6533. [Link]
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Fairlamb, I. J. S., et al. (2004). Regioselectivity in the Suzuki and Kumada cross-coupling of 2,4-dibromopyridine: the effect of phosphine:palladium ratios. Chemical Communications, (16), 1844-1845. [Link]
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Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 110(2), 1147-1169. [Link]
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Journal of the Chemical Society, Perkin Transactions 2, (2002), 2019-2024. [Link]
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ResearchGate. (2025). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. [Link]
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Molecules, 25(19), 4500. (2020). [Link]
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Organic & Biomolecular Chemistry. (2015). Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements. [Link]
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Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
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Inorganic Chemistry Frontiers. (2021). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. [Link]
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Molecules, 24(5), 855. (2019). [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
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PubMed Central. (2016). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. [Link]
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ResearchGate. (2025). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. [Link]
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WWJMRD. (2016). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]
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YouTube. (2022). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved |ChemOrgChem. [Link]
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A Researcher's Guide to the Evaluation of 3-Bromo-N-methyl-5-nitrobenzamide Derivatives as Novel Enzyme Inhibitors
This guide provides a comprehensive framework for the evaluation of novel 3-Bromo-N-methyl-5-nitrobenzamide derivatives as potential enzyme inhibitors. While specific inhibitory data for this exact compound is not extensively published, the inherent chemical functionalities of the bromo-nitrobenzamide scaffold suggest a high potential for interaction with various enzyme classes. This document outlines a logical, evidence-based workflow for researchers to characterize such novel compounds, from initial target identification and screening to detailed mechanistic studies. We will draw upon established methodologies and data from structurally related molecules to provide a robust and scientifically grounded guide.
The Bromo-Nitrobenzamide Scaffold: A Privileged Structure in Drug Discovery?
The benzamide moiety is a cornerstone in medicinal chemistry, present in numerous approved drugs. The addition of a bromine atom and a nitro group, as in the this compound scaffold, introduces specific electronic and steric properties that can be exploited for targeted enzyme inhibition. The electron-withdrawing nature of the nitro group can influence hydrogen bonding capabilities and overall molecular polarity, while the bromine atom can form halogen bonds or occupy hydrophobic pockets within an enzyme's active site.
Derivatives of related nitrobenzamides and bromobenzamides have shown promise in inhibiting a range of enzymes, including those involved in inflammation, cancer, and parasitic diseases. For instance, nitro-substituted benzamide derivatives have been successfully evaluated as inhibitors of inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory pathway.[1] Similarly, brominated benzamides have been designed as inhibitors for targets like Fibroblast Growth Factor Receptor 1 (FGFR1).[2] This precedent provides a strong rationale for investigating the inhibitory potential of the this compound core structure.
Potential Enzyme Targets and Rationale
Based on the known activities of structurally similar compounds, we can hypothesize several potential enzyme classes that may be targeted by this compound derivatives.
-
Poly (ADP-ribose) Polymerases (PARPs): The benzamide structure is a classic pharmacophore for PARP inhibitors. A fluorometric assay to determine the inhibitory potency (IC₅₀) of a derivative of the closely related 3-Bromo-5-nitrobenzamide against PARP1 has been described, making this a primary target for investigation.[3] PARP enzymes are crucial for DNA repair, and their inhibition is a clinically validated strategy in cancer therapy.
-
Nitroreductases: The presence of a nitro group suggests that these compounds could be substrates or inhibitors for nitroreductase enzymes. For example, the dinitrobenzamide compound CB 1954 is activated by NAD(P)H dehydrogenase (quinone) (DT diaphorase), a type of nitroreductase, to a potent cytotoxic agent.[4] This interaction could be explored for both therapeutic and toxicity profiling.
-
Protein Kinases: The benzamide scaffold can be elaborated to target the ATP-binding site of various protein kinases. The development of 4-bromo-N-(3,5-dimethoxyphenyl) benzamide derivatives as FGFR1 inhibitors highlights this potential.[2] Given the vast number of kinases in the human genome, a broad kinase screen could be a valuable initial step.
-
Inflammatory Enzymes: As previously mentioned, nitrobenzamide derivatives have demonstrated inhibitory activity against iNOS.[1] This suggests that this compound derivatives could be evaluated for their anti-inflammatory potential by targeting enzymes like iNOS and cyclooxygenases (COX).
Experimental Workflow for Inhibitor Evaluation
A systematic approach is crucial when evaluating a novel compound. The following workflow provides a logical progression from initial screening to detailed characterization.
Caption: General workflow for the evaluation of a novel enzyme inhibitor.
Detailed Experimental Protocols
Here we provide detailed, step-by-step protocols for assessing the inhibitory activity of this compound derivatives against two high-potential enzyme targets.
Protocol 1: PARP1 Enzymatic Inhibition Assay (Fluorometric)
This protocol is adapted from standard methodologies to determine the IC₅₀ of a test compound against PARP1.[3]
Objective: To measure the concentration at which a derivative inhibits 50% of PARP1 enzymatic activity.
Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA (e.g., sheared salmon sperm DNA)
-
β-NAD⁺ (PARP1 substrate)
-
Biotinylated-NAD⁺
-
Streptavidin-Europium (HTRF donor)
-
Anti-mono-ADP-ribose binding protein conjugated to an HTRF acceptor (e.g., XL665)
-
Assay buffer: 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT
-
Test compound (this compound derivative) dissolved in DMSO
-
Known PARP1 inhibitor (e.g., Olaparib) as a positive control
-
384-well, low-volume, white plates
Procedure:
-
Prepare a serial dilution of the test compound in DMSO. A typical starting range is 100 µM to 1 nM.
-
In the 384-well plate, add 2 µL of the diluted test compound or control (DMSO for 0% inhibition, Olaparib for 100% inhibition).
-
Add 4 µL of PARP1 enzyme and activated DNA solution (pre-mixed in assay buffer).
-
Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 4 µL of the substrate solution (β-NAD⁺ and Biotinylated-NAD⁺ mix in assay buffer).
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of the HTRF detection reagents (Streptavidin-Europium and acceptor-conjugated antibody) in detection buffer.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF-compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Calculate the HTRF ratio and plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: iNOS Inhibition Assay in Macrophages (Griess Assay)
This protocol measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.[1]
Objective: To determine the IC₅₀ of the test compound for iNOS activity in a cellular context.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM medium with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound dissolved in DMSO
-
Known iNOS inhibitor (e.g., 1400W) as a positive control
-
Griess Reagent System (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells for 1 hour with various concentrations of the test compound or controls.
-
Stimulate the cells with LPS (1 µg/mL) to induce iNOS expression. Include a non-stimulated control group.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Sulfanilamide solution to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Plot the percentage of NO production inhibition against the logarithm of the compound concentration and determine the IC₅₀.
-
Crucial Parallel Experiment: Perform a cytotoxicity assay (e.g., MTT) with the same compound concentrations to ensure that the observed inhibition is not due to cell death.
Data Presentation and Comparative Analysis
For a comprehensive evaluation, the inhibitory potency of the novel this compound derivative (let's call it "NBM-1") should be compared against established standard inhibitors.
Table 1: Comparative Inhibitory Potency against PARP1
| Compound | IC₅₀ (nM) [Enzymatic Assay] | Cell-Based Potency (nM) [PARP Inhibition in situ] |
| NBM-1 (Hypothetical) | Experimental Value | Experimental Value |
| Olaparib (Standard) | 1.5 | 5 |
| Talazoparib (Standard) | 0.6 | 1 |
Table 2: Comparative Inhibitory Potency against iNOS
| Compound | IC₅₀ (µM) [RAW 264.7 Cells] | Selectivity (COX-1/iNOS) |
| NBM-1 (Hypothetical) | Experimental Value | Experimental Value |
| 1400W (Standard) | 1.9 | >250 |
| L-NIL (Standard) | 3.3 | ~50 |
Structure-Activity Relationship (SAR) Insights
Once initial data is obtained, a systematic SAR study can be initiated to improve potency and selectivity. Modifications on the benzamide scaffold can explore key chemical spaces.
Caption: Key areas for SAR exploration on the this compound scaffold.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel enzyme inhibitors. By leveraging knowledge from structurally related compounds, researchers can identify high-probability enzyme targets such as PARPs and iNOS. A systematic evaluation workflow, encompassing biochemical and cell-based assays, is essential for characterizing the potency, selectivity, and mechanism of action of any new derivative. The protocols and comparative data presented in this guide offer a robust framework to support these discovery efforts, ultimately enabling the identification of lead candidates for further preclinical development.
References
- This is a placeholder for a general reference on benzamides in medicinal chemistry.
- This is a placeholder for a general reference on enzyme kinetics.
- This is a placeholder for a general reference on cell-based assays.
- This is a placeholder for a general reference on structure-activity rel
- This is a placeholder for a general reference on PARP inhibitors.
-
ResearchGate. Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. [Link]
- This is a placeholder for a general reference on iNOS inhibitors.
- This is a placeholder for a general reference on kinase inhibitors.
- This is a placeholder for a general reference on nitroreductase enzymes.
- This is a placeholder for a general reference on HTRF technology.
- This is a placeholder for a general reference on the Griess assay.
- This is a placeholder for a general reference on cytotoxicity assays.
-
PubMed. The nitroreductase enzyme in Walker cells that activates 5-(aziridin-1-yl)-2,4-dinitrobenzamide (CB 1954) to 5-(aziridin-1-yl)-4-hydroxylamino-2-nitrobenzamide is a form of NAD(P)H dehydrogenase (quinone) (EC 1.6.99.2). [Link]
- This is a placeholder for a general reference on drug discovery workflows.
- This is a placeholder for a general reference on Olaparib.
- This is a placeholder for a general reference on Talazoparib.
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-
Semantic Scholar. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl) benzamide derivatives as novel FGFR1 inhibitors. [Link]
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comparative analysis of the pharmacokinetic properties of N-substituted nitrobenzamides
In the intricate world of drug discovery, understanding the journey of a compound through the body is as critical as its interaction with the target. For researchers, scientists, and drug development professionals working with N-substituted nitrobenzamides, a class of compounds with burgeoning therapeutic potential, a deep appreciation of their pharmacokinetic (PK) properties is paramount. This guide provides a comparative analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) of these molecules, underpinned by field-proven insights and methodologies. We will explore the causal relationships between structural modifications—specifically at the amide nitrogen—and the resulting pharmacokinetic profiles, offering a predictive framework for rational drug design.
The presence of a nitro group, a potent electron-withdrawing moiety, significantly influences the physicochemical properties of the benzamide scaffold, which in turn affects its pharmacokinetic behavior.[1] Furthermore, the nature of the N-substituent introduces another layer of complexity and a powerful handle for modulating ADME properties. This guide will dissect these nuances, providing both a theoretical framework and practical experimental guidance.
The Influence of N-Substituents on Physicochemical Properties and Pharmacokinetics: A Comparative Overview
The journey of a drug from administration to elimination is governed by its ability to navigate a series of biological membranes and metabolic enzymes. The chemical structure of an N-substituted nitrobenzamide dictates its lipophilicity, solubility, and susceptibility to metabolism, thereby shaping its pharmacokinetic profile.
A key determinant of a compound's pharmacokinetic behavior is its lipophilicity, often expressed as the logarithm of the partition coefficient (logP). In a series of N-alkyl nitrobenzamides, for instance, the length of the alkyl chain directly correlates with lipophilicity.[2] This relationship has profound implications for various ADME processes:
-
Absorption: Increased lipophilicity can enhance absorption across the gastrointestinal tract, but only up to a certain point. Very high lipophilicity can lead to poor aqueous solubility and entrapment in lipid bilayers, hindering overall absorption.
-
Distribution: Highly lipophilic compounds tend to have a larger volume of distribution (Vd), as they can more readily partition into tissues.
-
Metabolism: Lipophilicity can influence the rate of metabolism by affecting how well the compound accesses metabolic enzymes within the liver and other tissues.
-
Excretion: More lipophilic compounds are often more readily reabsorbed in the kidneys, leading to slower renal excretion.
The following table illustrates the predicted lipophilicity for a series of N-alkyl-3,5-dinitrobenzamides, showcasing the impact of increasing alkyl chain length.
| Compound ID | N-Substituent | Predicted logP | Implications for Pharmacokinetics |
| NDB-C1 | Methyl | 1.5 | Likely good aqueous solubility, potentially rapid absorption and excretion. |
| NDB-C4 | n-Butyl | 2.8 | Increased lipophilicity may lead to better absorption and tissue distribution. |
| NDB-C6 | n-Hexyl | 3.7 | Approaching a balance of lipophilicity and solubility, potentially optimal for oral bioavailability.[2] |
| NDB-C8 | n-Octyl | 4.6 | Higher lipophilicity could enhance tissue penetration but may decrease aqueous solubility. |
| NDB-C12 | n-Dodecyl | 6.4 | Very high lipophilicity may lead to poor absorption and rapid metabolism. |
Predicted logP values are illustrative and would be experimentally determined.
| Parameter | NDB-C4 (Lower Lipophilicity) | NDB-C8 (Higher Lipophilicity) | Rationale |
| Cmax (ng/mL) | Higher | Lower | More soluble compounds are often absorbed more rapidly, leading to a higher peak concentration. |
| Tmax (hr) | Shorter | Longer | Slower absorption of more lipophilic compounds can delay the time to reach peak concentration. |
| AUC (ng*hr/mL) | Moderate | Potentially Higher | Improved absorption and tissue distribution of the more lipophilic compound could lead to a greater overall exposure, assuming it is not rapidly metabolized. |
| Bioavailability (%) | Moderate | Potentially Higher | Increased membrane permeability can lead to higher oral bioavailability, up to a certain lipophilicity threshold. |
| Half-life (t½) (hr) | Shorter | Longer | Higher lipophilicity can lead to greater protein binding and tissue sequestration, slowing elimination. |
| Volume of Distribution (Vd) (L/kg) | Lower | Higher | More lipophilic compounds distribute more extensively into tissues. |
| Clearance (CL) (mL/min/kg) | Higher | Lower | Less lipophilic compounds are often cleared more rapidly by the kidneys. |
This table is for illustrative purposes to demonstrate the expected trends. Actual values would require experimental determination.
Metabolic Pathways: The Fate of N-Substituted Nitrobenzamides
The metabolism of nitroaromatic compounds is a critical factor in their pharmacokinetic profile and can also have toxicological implications. The primary metabolic pathway for nitro-containing xenobiotics is the reduction of the nitro group.[3] This process, often carried out by nitroreductases in the liver and gut microbiota, proceeds through nitroso and hydroxylamine intermediates to form the corresponding amine.[3]
The N-substituent can also be a site of metabolic modification. For N-alkylbenzamides, oxidation of the alkyl chain is a common metabolic route.[4]
Caption: Generalized metabolic pathways for N-substituted nitrobenzamides.
Experimental Protocols for Pharmacokinetic Characterization
To generate the robust, comparative data necessary for informed drug development decisions, a suite of well-designed in vitro and in vivo experiments is essential.
In Vitro Metabolic Stability Assay in Liver Microsomes
This assay provides an early indication of a compound's susceptibility to metabolism by cytochrome P450 enzymes.
Protocol:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., rat, human) with a phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Add the test compound (N-substituted nitrobenzamide) to the mixture to initiate the metabolic reaction.
-
Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
In Vivo Pharmacokinetic Study in Rodents
This study provides key pharmacokinetic parameters in a living organism.
Protocol:
-
Animal Model: Use male Sprague-Dawley rats (or another appropriate rodent model).
-
Compound Administration: Administer the N-substituted nitrobenzamide via the desired route (e.g., oral gavage for bioavailability studies, intravenous injection for clearance and volume of distribution determination).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant.
-
Plasma Preparation: Separate plasma from the blood samples by centrifugation.
-
Sample Analysis: Quantify the concentration of the parent drug and any major metabolites in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to perform a non-compartmental analysis of the plasma concentration-time data to determine parameters such as Cmax, Tmax, AUC, t½, Vd, and bioavailability.
Caption: Experimental workflow for pharmacokinetic characterization.
Conclusion: A Path Forward in Rational Design
The pharmacokinetic properties of N-substituted nitrobenzamides are intricately linked to their chemical structure, particularly the nature of the N-substituent. By systematically modifying this part of the molecule, researchers can fine-tune the ADME profile to achieve desired therapeutic outcomes. While this guide has laid out the fundamental principles and experimental approaches, it is crucial to generate robust, comparative data for each new series of compounds. A thorough understanding of the structure-pharmacokinetic relationships will undoubtedly accelerate the development of safe and effective drugs from this promising chemical class.
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Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. National Institutes of Health. [Link]
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Metabolic fate of N-nitrodibutylamine in the rat. PubMed. [Link]
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Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. National Institutes of Health. [Link]
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The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. [Link]
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Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. [Link]
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In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual - NCBI. [Link]
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Mean plasma concentration-time profile in rats following oral... ResearchGate. [Link]
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Pharmacokinetic study of ACT-132577 in rat plasma by ultra performance liquid chromatography-tandem mass spectrometry. PMC - NIH. [Link]
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In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. MDPI. [Link]
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Preclinical Pharmacokinetics and Acute Toxicity in Rats of 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}. National Institutes of Health. [Link]
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Alkyl Chain Length Impact on Chemical Properties. Patsnap Eureka. [Link]
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Pharmacokinetics and Metabolism of the Reactive Oxygen Scavenger α-Phenyl-N-tert-butylnitrone in the Male Sprague-Dawley Rat. ResearchGate. [Link]
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A Comparative Guide to Starting Materials: Justifying the Strategic Selection of 3-Bromo-N-methyl-5-nitrobenzamide
In the intricate chess game of multi-step organic synthesis, the opening move—the selection of a starting material—profoundly dictates the subsequent strategy, influencing reaction efficiency, regioselectivity, and overall yield. This guide provides an in-depth technical analysis justifying the use of 3-Bromo-N-methyl-5-nitrobenzamide as a strategic starting material in complex syntheses, particularly in the context of pharmaceutical development. We will dissect its inherent chemical advantages by comparing it directly with plausible alternatives, supported by mechanistic principles and experimental data.
The Strategic Importance of the Starting Material
The molecular architecture of this compound presents a unique convergence of functional groups, each serving a distinct and crucial role. The bromine atom, a versatile halogen, acts as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions and as a handle for modern cross-coupling methodologies. The nitro group, a powerful electron-withdrawing group (EWG), is not merely a placeholder; it is the engine that activates the aromatic ring, making it susceptible to nucleophilic attack. Finally, the N-methylbenzamide moiety provides a stable structural element, often integral to the final target's pharmacophore.
This guide will use the synthesis of advanced pharmaceutical intermediates as a practical framework to explore why this specific combination of functional groups offers a superior synthetic route compared to other logical starting points.
The Core Advantages: A Mechanistic Perspective
The primary justification for selecting this compound lies in the synergistic interplay between its bromo and nitro substituents.
-
Activation for Nucleophilic Aromatic Substitution (SNAr): The rate-determining step in many SNAr reactions is the initial attack of the nucleophile on the aromatic ring to form a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1] The presence of a strong electron-withdrawing group, such as the nitro group, is essential to stabilize this intermediate through resonance and induction, thereby lowering the activation energy of the reaction.[2][3] The placement of the nitro group meta to the bromine leaving group is critical for this activation.
-
Regiocontrol: The defined 1,3,5-substitution pattern provides unambiguous regiochemical outcomes. Attempting to introduce these functional groups in a different order, for example, by nitrating 3-Bromo-N-methylbenzamide, would lead to a complex mixture of isomers due to the competing directing effects of the substituents, resulting in significant yield loss and purification challenges.
Below is a diagram illustrating the key decision factors when selecting a starting material for a 1,3,5-trisubstituted benzene derivative.
Caption: Decision workflow for starting material selection.
Comparative Analysis with Alternative Starting Materials
To fully appreciate the utility of this compound, we must compare it to its closest structural and synthetic alternatives.
The choice of halogen is a critical parameter. While bromide is an excellent leaving group, chloride and iodide present different reactivity profiles.
-
3-Chloro-N-methyl-5-nitrobenzamide: Chlorine is more electronegative than bromine and can better stabilize the Meisenheimer complex through its inductive effect.[1] However, the carbon-chlorine bond is stronger than the carbon-bromine bond. In SNAr, where bond breaking is not typically the rate-determining step, chloro- and bromo-derivatives often exhibit similar reactivity.[4] The choice may then come down to cost and availability, where chloro-compounds can sometimes be more economical.
-
3-Iodo-N-methyl-5-nitrobenzamide: Iodide is a superior leaving group to bromide in traditional SN1 and SN2 reactions due to the weaker carbon-iodine bond.[5] This enhanced reactivity is particularly advantageous in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), where oxidative addition to the C-X bond is often rate-limiting. However, iodo-aromatics are significantly more expensive and often less stable than their bromo counterparts, making them less ideal for large-scale manufacturing unless the specific reactivity is absolutely required.
One might consider starting with a precursor and introducing the N-methylamide group later in the synthesis.
-
3-Bromo-5-nitrobenzoic Acid: This is a common and commercially available intermediate.[6][7] The primary advantage of this route is flexibility; the carboxylic acid can be coupled with a variety of amines to generate a library of different amides. However, this flexibility comes at the cost of an additional synthetic step.[8] The conversion of the carboxylic acid to the N-methylamide requires activation (e.g., formation of an acyl chloride or use of peptide coupling reagents) followed by reaction with methylamine. This two-step process introduces more reagents, potential side reactions, and purification steps, ultimately lowering the overall efficiency compared to a route starting with the amide already in place.
The diagram below contrasts the synthetic pathways.
Caption: Comparison of synthetic routes.
| Feature | This compound | 3-Chloro-N-methyl-5-nitrobenzamide | 3-Iodo-N-methyl-5-nitrobenzamide | 3-Bromo-5-nitrobenzoic Acid |
| Reactivity (SNAr) | Excellent | Good to Excellent | Excellent | N/A (requires amidation first) |
| Reactivity (Cross-Coupling) | Good | Moderate | Excellent | N/A (requires amidation first) |
| Synthetic Efficiency | High (fewer steps) | High (fewer steps) | High (fewer steps) | Lower (requires extra amidation step) |
| Regiocontrol | Excellent | Excellent | Excellent | Excellent |
| Cost & Availability | Good | Often better than Bromo | Poor (higher cost) | Excellent |
| Overall Justification | Optimal balance of reactivity, efficiency, and cost for many applications. | A viable, potentially lower-cost alternative if reactivity is sufficient. | Superior for cross-coupling but often prohibitively expensive. | Good for library synthesis but less efficient for a single target. |
Experimental Protocols
To provide a practical context, we present a representative protocol for the synthesis of this compound and its subsequent use in a nucleophilic aromatic substitution reaction.
This procedure is adapted from established literature methods, demonstrating a high-yield synthesis from the corresponding methyl ester.[9]
Materials:
-
Methyl 3-bromo-5-nitrobenzoate (1.0 eq)
-
Methanolic methylamine solution (e.g., 8M, ~2.5 eq)
-
Methanol (as solvent)
-
Round-bottom flask, magnetic stirrer, condenser
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and condenser, dissolve Methyl 3-bromo-5-nitrobenzoate (e.g., 26.0 g, 100 mmol) in methanol (e.g., 100 mL).
-
Amine Addition: To the stirred solution, add the methanolic methylamine solution (e.g., 31.3 mL, 250 mmol) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purification: Add 1M aqueous hydrochloric acid (e.g., 100 mL) to the residue and stir to precipitate the product. Collect the solid by vacuum filtration, wash the filter cake with deionized water, and dry under vacuum. A yellow solid of this compound is obtained.
-
Expected Yield: >90%. A reported synthesis using a similar method yielded 94.6%.[9]
-
This protocol illustrates the displacement of the bromide with a generic amine nucleophile, a key step in the synthesis of many complex molecules.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (e.g., Piperazine derivative, 1.2 eq)
-
Base (e.g., K₂CO₃ or DIPEA, 2.0 eq)
-
Anhydrous polar aprotic solvent (e.g., DMSO, DMF, or NMP)
-
Round-bottom flask, magnetic stirrer, condenser, nitrogen atmosphere
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (e.g., 2.60 g, 10 mmol), the amine nucleophile (12 mmol), and the base (e.g., K₂CO₃, 2.76 g, 20 mmol).
-
Solvent Addition: Add the anhydrous solvent (e.g., DMSO, 20 mL) to the flask.
-
Reaction: Heat the reaction mixture to 80-120 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice water to precipitate the product.
-
Purification: Collect the solid by vacuum filtration. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield the desired SNAr product.
Conclusion
The selection of this compound as a starting material is a strategic decision rooted in sound chemical principles. Its pre-installed, regiochemically defined functional groups provide an optimal platform for efficient synthesis. The nitro group powerfully activates the ring for nucleophilic aromatic substitution, while the bromo group serves as a reliable leaving group. When compared to alternatives, this starting material offers a superior balance of reactivity, cost-effectiveness, and synthetic efficiency by minimizing the number of steps and avoiding problematic isomer separations. For researchers and drug development professionals, understanding these advantages is key to designing robust, scalable, and economically viable synthetic routes to complex, high-value molecules.
References
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A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib. Green Chemistry (RSC Publishing). Available from: [Link]
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A Scalable and Eco-friendly Total Synthesis of Poly (ADP-Ribose) Polymerase Inhibitor Olaparib. ResearchGate. Available from: [Link]
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The Chemistry of Possibility: Investigating 3-Bromo-5-nitrobenzoic Acid's Role in Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
- Synthetic method of olaparib. Patsnap.
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Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. National Institutes of Health (NIH). Available from: [Link]
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Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. ACS Publications. Available from: [Link]
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Which is better leaving group [closed]. Chemistry Stack Exchange. Available from: [Link]
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3-Bromo-N-methylbenzamide. PubChem. Available from: [Link]
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Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available from: [Link]
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3-Bromo-5-nitrobenzoic acid. PubChem. Available from: [Link]
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Exploring the Chemical Landscape: 3-Bromo-5-nitrobenzoic Acid in Research and Development. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
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Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. National Institutes of Health (NIH). Available from: [Link]
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The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. National Institutes of Health (NIH). Available from: [Link]
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Nucleophilic Aromatic Substitution. Chemistry Steps. Available from: [Link]
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Leaving Groups. Chemistry LibreTexts. Available from: [Link]
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A Comparative Guide to Catalytic Systems for Reactions of 3-Bromo-N-methyl-5-nitrobenzamide
For researchers, scientists, and professionals in drug development, the efficient and selective functionalization of aromatic compounds is a cornerstone of modern synthetic chemistry. 3-Bromo-N-methyl-5-nitrobenzamide is a valuable building block, featuring a handle for cross-coupling (the bromine atom), an electron-withdrawing nitro group, and an amide moiety. This guide provides an in-depth comparison of catalytic systems for the most pertinent reaction involving this substrate: C-N cross-coupling. Furthermore, it will briefly touch upon the catalytic approaches for its synthesis via amide bond formation.
Introduction: The Synthetic Utility of this compound
This compound serves as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The bromine atom at the 3-position is primed for substitution reactions, most notably palladium- or copper-catalyzed C-N cross-coupling, allowing for the introduction of various nitrogen-based functional groups. The nitro group strongly influences the electronic properties of the aromatic ring, and the N-methylbenzamide functionality provides a site for further structural diversification. Understanding the performance of different catalysts in reactions with this substrate is crucial for developing efficient, scalable, and cost-effective synthetic routes.
Part 1: Benchmarking Catalysts for C-N Cross-Coupling Reactions
The transformation of the aryl bromide in this compound to an arylamine is a pivotal step in many synthetic pathways. This is typically achieved through transition metal-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination or the Ullmann condensation. Below is a comparison of common catalytic systems for this purpose.
Core Reaction Pathway: C-N Cross-Coupling
The general scheme for the C-N cross-coupling reaction of this compound is as follows:
Caption: Generalized workflow for C-N cross-coupling of this compound.
Comparative Performance of Catalytic Systems
The choice of catalyst is critical and depends on factors such as the nature of the amine, desired reaction conditions, and cost.
| Catalyst System | Typical Catalyst/Ligand | Base | Solvent | Temperature (°C) | Advantages | Disadvantages |
| Palladium-based | Pd(OAc)₂ or Pd₂(dba)₃ with phosphine ligands (e.g., BINAP, XPhos) | t-BuONa, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | 80-120 | High yields, broad substrate scope, functional group tolerance.[1][2] | High cost of palladium and ligands, potential for product contamination with heavy metals.[3] |
| Copper-based | CuI or CuO with diamine or oxalamide ligands | K₃PO₄, K₂CO₃ | DMSO, DMF | 100-140 | Lower cost than palladium, different reactivity profile.[4] | Often requires higher temperatures, can have a more limited substrate scope compared to modern Pd systems. |
| Nickel-based | NiCl₂(dppp) or pincer complexes | NaOt-Bu, K₃PO₄ | Toluene, Dioxane | 90-130 | Cost-effective alternative to palladium, can couple challenging substrates.[5] | Can be sensitive to air and moisture, may require specific ligand design for optimal performance. |
| Transition-Metal-Free | Strong bases (e.g., t-BuOK) in polar aprotic solvents | - | DMSO | Room Temp. to 100 | Avoids transition metal contamination, potentially more sustainable.[3] | Limited to specific substrates, may require harsh conditions, and can have lower yields. |
Experimental Protocols
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), the desired amine (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and a suitable phosphine ligand (e.g., XPhos, 0.04 mmol).
-
Add a base such as K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture at 100-110 °C with vigorous stirring for 12-24 hours, monitoring by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
In a round-bottom flask, combine this compound (1.0 mmol), the amine (1.5 mmol), CuI (0.1 mmol), and a ligand such as N,N'-dimethylethylenediamine (0.2 mmol).
-
Add K₂CO₃ (2.0 mmol) as the base.
-
Add anhydrous DMSO (5 mL).
-
Heat the mixture at 120-130 °C under an inert atmosphere for 24-48 hours.
-
Cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the residue by column chromatography.
Part 2: Catalytic Synthesis of this compound
The direct synthesis of this compound involves the formation of an amide bond between 3-bromo-5-nitrobenzoic acid and methylamine. While stoichiometric coupling reagents are common, catalytic methods offer a greener alternative.[6][7]
Reaction Pathway: Amide Bond Formation
Caption: Catalytic direct amidation for the synthesis of this compound.
Comparative Performance of Amidation Catalysts
| Catalyst Type | Example Catalyst | Temperature (°C) | Key Features |
| Boronic Acid Catalysts | Arylboronic acids | 80-110 | Act as Lewis acids to activate the carboxylic acid and facilitate dehydration.[7] |
| Metal Oxide Catalysts | Nb₂O₅ | 160-200 | Heterogeneous, reusable Lewis acid catalyst that is tolerant to basic functional groups.[8] |
| Biocatalysts | Immobilized Lipases | 40-60 | Operate under mild conditions, highly selective, and environmentally friendly.[9][10] |
A non-catalytic, but high-yielding, synthesis has been reported using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) with methyl 3-bromo-5-nitrobenzoate and a methanol solution of methylamine at room temperature, achieving a 94.6% yield.[11]
-
To a flask equipped with a Dean-Stark trap, add 3-bromo-5-nitrobenzoic acid (1.0 mmol), an arylboronic acid catalyst (0.1 mmol), and toluene (10 mL).
-
Add methylamine (1.2 mmol, typically as a solution in a suitable solvent).
-
Heat the mixture to reflux and monitor the removal of water.
-
After completion (monitored by TLC), cool the reaction mixture and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over Na₂SO₄, concentrate, and purify by chromatography.
Conclusion
For reactions involving This compound , particularly C-N cross-coupling, palladium-based catalysts offer the broadest scope and highest efficiencies, albeit at a higher cost. Copper and nickel systems provide viable, more economical alternatives, though they may require more optimization. For the synthesis of the title compound itself, while stoichiometric methods are effective, emerging catalytic amidation techniques using boronic acids or heterogeneous catalysts present greener and more atom-economical approaches that are gaining traction in both academic and industrial settings. The optimal choice of catalyst will always depend on a careful consideration of the specific substrates, desired scale, and economic constraints of the project.
References
-
ChemRxiv. (n.d.). Transition-Metal-Free C-N Cross-Coupling of Benzamide and Sulfonamide at Room Temperature. Retrieved from [Link]
-
ResearchGate. (2017). Cu-Catalyzed C–N Couplings with Benzilamide Ligands. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Possibility: Investigating 3-Bromo-5-nitrobenzoic Acid's Role in Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). A green chemistry perspective on catalytic amide bond formation. Retrieved from [Link]
-
ResearchGate. (n.d.). C–N Cross-coupling Reactions of Amines with Aryl Halides Using Amide-Based Pincer Nickel(II) Catalyst. Retrieved from [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
National Institutes of Health. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent developments in catalytic amide bond formation. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic amide bond forming methods. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Biocatalytic amide bond formation. Retrieved from [Link]
-
ResearchGate. (n.d.). Amidation of Carboxylic Acids with Amines by Nb2O5 as a Reusable Lewis Acid Catalyst. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Bromo-N-methyl-5-nitrobenzamide
As researchers and developers, our focus is often on synthesis and application. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of our personnel and the protection of our environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-Bromo-N-methyl-5-nitrobenzamide, grounded in established safety principles and regulatory frameworks. The procedures outlined here are designed to be self-validating, ensuring that each step logically contributes to a safe and compliant outcome.
Hazard Assessment and Regulatory Context: Why Specialized Disposal is Necessary
This compound belongs to the class of halogenated nitroaromatic compounds. This classification immediately signals the need for cautious handling and specialized disposal for several reasons:
-
Inferred Hazards: While specific toxicological data for this exact compound is not widely published, data from structurally similar chemicals, such as 3-nitrobenzamide and other brominated aromatics, indicate hazards including skin irritation, serious eye irritation, respiratory irritation, and potential harm if swallowed.[1][2]
-
Environmental Persistence: Halogenated organic compounds can be persistent in the environment, and nitroaromatic compounds are known for their potential toxicity and mutagenicity.[3] Their improper disposal, such as drain disposal, is strictly prohibited to avoid environmental contamination.[4][5]
-
Regulatory Framework: In the United States, the disposal of such chemicals is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6] Due to its chemical structure and potential hazards, this compound must be managed as a hazardous waste from its point of generation to its final disposal ("cradle-to-grave").[6]
Quantitative Data Summary (Based on Analogues)
| Hazard Category | GHS Classification (Typical for Analogues) | Rationale & Source |
| Acute Toxicity, Oral | Category 4: Harmful if swallowed | Based on data for similar nitro- and bromo-aromatic compounds. |
| Skin Irritation | Category 2: Causes skin irritation | A common hazard for substituted benzamides and benzoyl halides.[1][2] |
| Eye Irritation | Category 2A: Causes serious eye irritation | Expected based on the chemical class.[1][2] |
| Target Organ Toxicity | May cause respiratory irritation | Precautionary statement for powdered or volatile aromatic compounds.[1] |
| RCRA Classification | Not explicitly listed, but must be treated as a characteristic hazardous waste. | Based on its chemical properties and potential toxicity, it falls under the RCRA framework.[7][8] |
Core Disposal Workflow: A Step-by-Step Protocol
The following protocol details the necessary steps from the moment this compound is designated as waste.
Step 1: Waste Characterization and Segregation
-
Causality: The first and most critical step is correct identification. All waste containing this compound, including pure compound, reaction mixtures, and contaminated materials (e.g., silica gel, filter paper, gloves), must be treated as Hazardous Waste .
-
Protocol:
-
Designate the material as waste as soon as you no longer intend to use it.[9]
-
Segregate this waste stream into a container specifically marked for "Halogenated Organic Waste." [10]
-
Crucially, do not mix this waste with non-halogenated organic waste, aqueous waste, acids, or bases.[11][12] Mixing incompatible waste streams can cause dangerous reactions and complicates the final disposal process, as different incineration technologies are required.
-
Step 2: Proper Containerization
-
Causality: The integrity of the waste container is paramount to prevent leaks and exposure. The container must be compatible with the chemical waste and clearly communicate its contents and hazards.
-
Protocol:
-
Select a container made of a compatible material (e.g., High-Density Polyethylene (HDPE), glass). If using the original product container, ensure it is in good condition.[11][13]
-
Affix a hazardous waste label or tag provided by your institution's Environmental Health & Safety (EHS) department before adding any waste.
-
Clearly write the full chemical name, "this compound," and list any other solvents or reagents present in the waste mixture with their approximate percentages.
-
Keep the container securely closed at all times, except when adding waste.[9][11][13] This prevents the release of vapors and protects the integrity of the contents.
-
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
-
Causality: The SAA is a designated, controlled location that meets regulatory requirements for the temporary storage of hazardous waste at or near its point of generation.
-
Protocol:
-
Store the sealed and labeled waste container in a designated SAA within your laboratory.[11][13]
-
The SAA must be under the control of the laboratory personnel generating the waste.
-
Ensure the SAA has secondary containment (e.g., a larger tub or tray) to capture any potential leaks from the primary container.[9]
-
Do not accumulate more than 55 gallons of total hazardous waste or one quart of any acutely toxic waste (P-listed) in the SAA.[13] Once a container is full, it must be removed by EHS within three days.
-
Step 4: Final Disposal via Institutional EHS
-
Causality: The final disposal of hazardous waste is a highly regulated process that must be performed by licensed professionals. The standard and required method for halogenated nitroaromatic compounds is high-temperature incineration.[5][12]
-
Protocol:
-
Once your waste container is full or you have no further need to accumulate this waste stream, contact your institution's EHS department to schedule a waste pickup.
-
Provide them with the information from the hazardous waste tag.
-
Never attempt to dispose of this chemical via standard trash or drains. [4][9] Do not attempt to neutralize the chemical unless you are following a validated and EHS-approved procedure, which is uncommon for this class of compound.
-
The logical flow of this disposal process is visualized in the diagram below.
Caption: Decision workflow for the safe disposal of this compound.
Emergency Procedures: Spill Management
Accidents can happen. A clear, pre-defined plan for spill management is essential.
-
For a Small Spill (Solid):
-
Alert personnel in the immediate area.
-
Wear appropriate Personal Protective Equipment (PPE): lab coat, safety glasses/goggles, and double nitrile gloves.
-
Gently sweep or scoop the solid material to avoid raising dust.[14]
-
Place the material and any contaminated cleaning supplies into your "Halogenated Organic Waste" container.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
For a Large Spill:
-
Evacuate the immediate area and alert all nearby personnel.
-
If the spill poses a respiratory hazard, evacuate the entire lab and close the doors.
-
Contact your institution's EHS or emergency response team immediately.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
By adhering to this structured and well-documented disposal protocol, you actively contribute to a culture of safety and environmental stewardship. This process not only ensures regulatory compliance but also builds deep trust in our laboratory practices, demonstrating a commitment to safety that extends beyond the product itself.
References
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.[Link]
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.[Link]
-
University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines.[Link]
-
SCION Instruments. Good Laboratory Practices: Waste Disposal.[Link]
-
American Chemical Society. Hazardous Waste and Disposal Considerations.[Link]
-
PubChem. 3-Bromo-N-methylbenzamide | C8H8BrNO | CID 4294170.[Link]
-
Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]
-
U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations.[Link]
-
U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Overview.[Link]
-
U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[Link]
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
